molecular formula C6H12N2O4S2 B1588554 meso-Cystine CAS No. 6020-39-9

meso-Cystine

货号: B1588554
CAS 编号: 6020-39-9
分子量: 240.3 g/mol
InChI 键: LEVWYRKDKASIDU-ZXZARUISSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

meso-Cystine is a natural product found in Glycine max with data available.
A covalently linked dimeric nonessential amino acid formed by the oxidation of CYSTEINE. Two molecules of cysteine are joined together by a disulfide bridge to form cystine.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

6020-39-9

分子式

C6H12N2O4S2

分子量

240.3 g/mol

IUPAC 名称

(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+

InChI 键

LEVWYRKDKASIDU-ZXZARUISSA-N

SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N

手性 SMILES

C([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N

规范 SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N

其他CAS编号

56-89-3
6020-39-9

物理描述

DryPowde

产品来源

United States

Foundational & Exploratory

The Chemical Structure of meso-Cystine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-cystine is a non-proteinogenic amino acid dimer and a stereoisomer of the more common L-cystine. It is formed through the oxidation of two cysteine molecules, specifically one L-cysteine and one D-cysteine, which results in the formation of a disulfide (-S-S-) bond.[1][2] This disulfide bridge covalently links the two amino acid monomers. While L-cystine is comprised of two L-cysteine residues and is a critical component for the structural integrity of many proteins, this compound is distinguished by its unique stereochemical configuration, which imparts distinct physical and chemical properties. This guide provides an in-depth overview of the chemical structure of this compound, including its stereochemistry, physicochemical properties, and the experimental protocols used for its characterization.

Chemical Structure and Stereochemistry

The fundamental structure of this compound consists of two amino-propanoic acid moieties linked at their β-carbons via a disulfide bridge.[1] Its molecular formula is C₆H₁₂N₂O₄S₂.[1][3]

Stereochemical Configuration

The defining feature of this compound is its stereochemistry. The molecule possesses two chiral centers, one at each α-carbon. However, unlike L-cystine (which has an R,R configuration) or D-cystine (S,S configuration), this compound contains one stereocenter with an (R) configuration and the other with an (S) configuration.[3] The IUPAC name for this compound is (2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid.[1][3]

This specific (R,S) configuration results in an internal plane of symmetry within the molecule.[4][5] A compound with chiral centers that is itself achiral due to internal symmetry is defined as a meso compound.[4][6] Consequently, this compound is optically inactive, meaning it does not rotate plane-polarized light. This is in stark contrast to its enantiomeric counterparts, L- and D-cystine, which are optically active.[6]

References

meso-cystine stereochemistry and optical activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry and Optical Activity of Meso-Cystine

Abstract

Cystine, the disulfide-linked dimer of the amino acid cysteine, is a critical component of many proteins and plays a significant role in biological redox signaling. While the naturally occurring L,L-cystine is well-studied, its stereoisomers, including the optically inactive this compound, are of increasing importance in pharmaceutical research and development, particularly in the context of D-amino acid applications and stereoisomeric purity analysis. This technical guide provides a comprehensive examination of the stereochemistry of this compound, elucidates the structural basis for its optical inactivity, and presents detailed experimental protocols for its analysis. The content is tailored for researchers, scientists, and drug development professionals who require a deep understanding of the properties and analytical methodologies related to this unique diastereomer.

Introduction to Cystine Stereoisomers

Cystine (C₆H₁₂N₂O₄S₂) is formed through the oxidation of two cysteine molecules, which results in the formation of a disulfide bond.[1] Because the α-carbon of each cysteine residue is a chiral center, the resulting cystine molecule contains two stereocenters. This gives rise to three possible stereoisomers: a pair of enantiomers (L,L-cystine and D,D-cystine) and a diastereomer known as this compound.[1]

  • L,L-Cystine: Formed from two L-cysteine molecules. Both chiral centers have the (S) configuration. This is the most common, biologically significant form.[1][2]

  • D,D-Cystine: Formed from two D-cysteine molecules. Both chiral centers have the (R) configuration. It is the enantiomer of L,L-cystine.

  • This compound: Formed from one L-cysteine and one D-cysteine molecule. It possesses one chiral center with the (R) configuration and another with the (S) configuration.[3] It is a diastereomer of both L,L- and D,D-cystine.

The relationship between these stereoisomers is fundamental to understanding their distinct chemical and physical properties.

G cluster_cysteine Cysteine Monomers cluster_cystine Cystine Dimers (Stereoisomers) L_Cys L-Cysteine (S) LL_Cystine L,L-Cystine (S,S) L_Cys->LL_Cystine Oxidation Meso_Cystine This compound (R,S) L_Cys->Meso_Cystine Oxidation D_Cys D-Cysteine (R) DD_Cystine D,D-Cystine (R,R) D_Cys->DD_Cystine Oxidation D_Cys->Meso_Cystine Oxidation LL_Cystine->DD_Cystine Enantiomers LL_Cystine->Meso_Cystine Diastereomers DD_Cystine->Meso_Cystine Diastereomers

Figure 1: Relationship between Cysteine Monomers and Cystine Stereoisomers.

The Stereochemistry of this compound

A meso compound is defined as a molecule that contains two or more stereocenters but is achiral overall due to an internal plane of symmetry.[4][5] This internal symmetry means the molecule is superposable on its mirror image, a characteristic that renders it optically inactive.[6][7]

This compound perfectly fits this definition. It has two chiral α-carbons, one with the (R) configuration and the other with the (S) configuration.[3] A plane of symmetry can be drawn through the disulfide bond, bisecting the molecule into two halves that are mirror images of each other.[7][8] This structural feature is the definitive reason for its unique properties.

G Structure of this compound cluster_plane Internal Plane of Symmetry C_alpha_R N_R H₃N⁺ C_alpha_R->N_R COO_R COO⁻ C_alpha_R->COO_R H_R (H) C_alpha_R->H_R CH2_R CH₂ C_alpha_R->CH2_R C_alpha_S N_S ⁺NH₃ C_alpha_S->N_S COO_S COO⁻ C_alpha_S->COO_S H_S (H) C_alpha_S->H_S CH2_S CH₂ C_alpha_S->CH2_S S_R S CH2_R->S_R S_S S S_R->S_S CH2_S->S_S R_label (R) Configuration S_label (S) Configuration

Figure 2: this compound with its Internal Plane of Symmetry.

Optical Activity of this compound

Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light.[9] This rotation is measured using a polarimeter, and the direction and magnitude of rotation are characteristic properties of a specific enantiomer.[10]

Meso compounds, by definition, are optically inactive.[5][6][11] When plane-polarized light is passed through a solution of this compound, there is no net rotation observed.[6][11] This is because the rotational effect of the (R)-configured half of the molecule is precisely cancelled by the equal and opposite rotational effect of the (S)-configured half.[8][12] It is crucial to distinguish this intramolecular cancellation from the optical inactivity of a racemic mixture. A racemic mixture is an equimolar mixture of two distinct enantiomeric molecules (e.g., 50% L,L-cystine and 50% D,D-cystine) and is optically inactive due to intermolecular cancellation.[4][13] this compound is a single, achiral molecular species that is inactive by itself.

Data Presentation: Properties of Cystine Stereoisomers

The distinct stereochemistry of each isomer directly influences its physical properties, most notably its interaction with plane-polarized light.

PropertyL,L-CystineD,D-CystineThis compound
CAS Number 56-89-3[14]349-46-26020-39-9
Molecular Formula C₆H₁₂N₂O₄S₂[14]C₆H₁₂N₂O₄S₂C₆H₁₂N₂O₄S₂[15]
Molar Mass (g·mol⁻¹) 240.3[14]240.3240.3[15]
Chiral Center Config. (S, S)[2](R, R)(R, S)[3]
Optical Activity Levorotatory (-)Dextrorotatory (+)Inactive (0)[6]
Melting Point (°C) 260-261 (decomp.)260-261 (decomp.)200-218 (decomp.)[15]
Water Solubility (g/L at 25°C) 0.1120.1120.056[15]

Experimental Protocols

Protocol for Determination of Optical Activity by Polarimetry

This protocol describes the general procedure to confirm the optical inactivity of a this compound sample.

Objective: To measure the specific rotation of a this compound solution and verify its optical inactivity.

Materials:

  • This compound sample

  • Solvent (e.g., 1 M HCl)

  • Volumetric flasks (10 mL)

  • Analytical balance

  • Polarimeter with a sodium lamp (589 nm)

  • Polarimeter cell (1 dm path length)

Procedure:

  • Solution Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in 1 M HCl in a 10 mL volumetric flask. Ensure the sample is fully dissolved and the solution is clear.

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. Fill the polarimeter cell with the blank solvent (1 M HCl) and take a zero reading.

  • Sample Measurement: Rinse the polarimeter cell with the this compound solution, then fill the cell, ensuring no air bubbles are present in the light path.

  • Data Acquisition: Place the filled cell in the polarimeter and record the observed rotation angle (α). Repeat the measurement 3-5 times and calculate the average.

  • Calculation: The observed rotation for a meso compound should be 0°. If any small rotation is observed, it may be due to impurities of optically active isomers. The specific rotation [α] can be calculated, but is expected to be zero.

    • [α] = α / (c × l)

    • Where: α = observed rotation, c = concentration in g/mL, l = path length in dm.

Protocol for Separation of Cystine Stereoisomers by HPLC

This protocol outlines a method for separating L,L-, D,D-, and this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Objective: To resolve and identify the three stereoisomers of cystine in a mixture.

Materials:

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Chiral stationary phase column (e.g., (R,R)-Whelk-O 1 or similar amino acid-specific chiral column)[16]

  • Standards for L,L-cystine, D,D-cystine, and this compound

  • Mobile Phase A: 15 mM Ammonium formate (B1220265) in water, pH 6.0[16]

  • Mobile Phase B: Methanol

  • Sample mixture

Procedure:

  • Sample Preparation: Dissolve the sample mixture containing cystine isomers in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.

  • HPLC System Setup:

    • Install the chiral column and equilibrate it with the initial mobile phase composition (e.g., 90:10 Mobile Phase B:A) at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[16]

    • Set the column temperature (e.g., 25°C).

    • Set the detector wavelength (e.g., 210 nm for UV) or MS parameters for detecting the target analyte.

  • Analysis:

    • Inject a standard solution of each pure isomer individually to determine their respective retention times.

    • Inject the sample mixture.

    • Run the analysis using an isocratic or gradient elution method as required to achieve baseline separation.

  • Data Interpretation:

    • Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

    • Quantify each isomer by integrating the peak area and comparing it to a calibration curve generated from the standards.

G start Start: Sample Mixture prep Sample Preparation (Dissolve & Filter) start->prep inject HPLC Injection prep->inject separate Separation on Chiral Column (Isocratic Elution) inject->separate detect Detection (UV or MS) separate->detect analyze Data Analysis (Identify & Quantify Peaks) detect->analyze end End: Isomer Concentrations analyze->end

Figure 3: Experimental Workflow for HPLC Analysis of Cystine Stereoisomers.

Biological and Pharmaceutical Relevance

While L,L-cystine is integral to protein structure through disulfide bridges and participates in redox signaling via the cysteine/cystine couple, this compound is not typically considered to be biologically significant in natural systems.[1][17] However, its relevance to researchers and drug developers is growing for several key reasons:

  • Stereospecific Synthesis: In the chemical synthesis of peptides or drugs containing cysteine or cystine, controlling stereochemistry is paramount. The presence of this compound can be an indicator of side reactions or racemization, making its detection and quantification a critical quality control parameter.

  • D-Amino Acid Research: There is increasing interest in the therapeutic potential of D-amino acids. For example, D-cysteine has been investigated for its potential chemo- and radioprotective effects, which may differ from L-cysteine due to different metabolic processing.[18] The development of D-cysteine-based drugs requires robust analytical methods to distinguish and quantify all possible dimeric forms, including this compound, to ensure product purity and understand metabolism.

  • Drug Metabolism: If a drug contains a D-cysteine moiety, its metabolic fate could involve oxidation to D,D-cystine or combination with endogenous L-cysteine to form this compound. Understanding the formation and biological activity (or lack thereof) of this compound is therefore relevant to pharmacokinetic and pharmacodynamic studies.

G cluster_bio Biological Context cluster_pharma Pharmaceutical / Research Context L_Cys L-Cysteine LL_Cystine L,L-Cystine L_Cys->LL_Cystine Oxidation Protein Protein Structure (Disulfide Bonds) LL_Cystine->Protein Redox Redox Signaling LL_Cystine->Redox D_Cys D-Cysteine Meso_Cystine This compound D_Cys->Meso_Cystine Oxidation with L-Cys QC Quality Control (Impurity Analysis) Meso_Cystine->QC Metabolism Drug Metabolism Studies Meso_Cystine->Metabolism

Figure 4: Biological and Pharmaceutical Context of Cystine Isomers.

Conclusion

This compound is a unique stereoisomer characterized by its two chiral centers of opposite (R) and (S) configuration. This specific arrangement creates an internal plane of symmetry, rendering the molecule achiral and, consequently, optically inactive. This property distinguishes it fundamentally from its chiral, optically active diastereomers, L,L- and D,D-cystine. For scientists in research and drug development, a thorough understanding of the stereochemistry and analytical separation of this compound is not merely an academic exercise. It is a practical necessity for ensuring the stereochemical purity of synthetic peptides, investigating the metabolism of D-amino acid-based therapeutics, and performing comprehensive quality control. The methodologies and data presented in this guide serve as a foundational resource for the accurate analysis and characterization of this important molecule.

References

The Biological Significance of Non-Proteinogenic Meso-Cystine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meso-cystine, a non-proteinogenic diastereomer of the more common L-cystine, presents a unique stereochemical configuration that sets it apart in biological systems. Formed by the oxidation of one L-cysteine and one D-cysteine molecule, this compound's distinct three-dimensional structure influences its chemical properties and biological activities. While L-cystine is a well-established component of proteins, crucial for structural integrity through disulfide bond formation, the biological significance of this compound is less understood but of growing interest in the fields of redox biology, pharmacology, and drug development. This technical guide provides an in-depth exploration of the core aspects of this compound, including its synthesis, potential signaling pathway modulation, and prospective therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties and Stereochemistry

This compound is an achiral molecule due to an internal plane of symmetry, despite possessing two chiral centers of opposite configuration (R and S). This is in contrast to the chiral L-cystine (R,R) and D-cystine (S,S) enantiomers. This stereochemical difference results in distinct physical and chemical properties, including solubility, crystal structure, and interactions with chiral molecules such as enzymes and receptors.

PropertyThis compoundL-CystineReference
Molecular FormulaC₆H₁₂N₂O₄S₂C₆H₁₂N₂O₄S₂[1]
Molecular Weight240.3 g/mol 240.3 g/mol [1]
Stereochemistry(R,S)(R,R)General Chemistry Principle
ChiralityAchiral (meso)ChiralGeneral Chemistry Principle
Melting Point200-218 °C (decomposes)~260 °C (decomposes)[1]
Water Solubility56 mg/L (25 °C)110 mg/L (25 °C)[1]

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through the oxidation of a racemic mixture of D- and L-cysteine. The resulting mixture will contain L-cystine, D-cystine, and this compound, which can then be separated by chromatographic techniques.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize a mixture of cystine diastereomers, including this compound, through the oxidation of racemic cysteine.

Materials:

  • D,L-Cysteine hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Concentrated hydrochloric acid

  • Deionized water

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Dissolve D,L-cysteine hydrochloride in deionized water to a final concentration of 1 M.

  • Adjust the pH of the solution to approximately 0.5 with concentrated hydrochloric acid.

  • Add DMSO to the solution in a 1:1 molar ratio with the total cysteine content.

  • Stir the reaction mixture at 35°C for 8-12 hours to allow for oxidation.

  • Monitor the reaction progress by taking aliquots and analyzing for the disappearance of free thiol groups using Ellman's reagent.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid will be a mixture of L-cystine, D-cystine, and this compound hydrochlorides.

This protocol is adapted from a method for the production of L-cystine and may require optimization for this compound synthesis.[2][3]

Experimental Protocol: Purification of this compound by Preparative HPLC

Objective: To isolate and purify this compound from a mixture of its diastereomers using preparative high-performance liquid chromatography (HPLC).

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Astec CHIROBIOTIC T) or a suitable reversed-phase C18 column for diastereomeric separation.

  • Mobile phase: To be optimized, but a common starting point for underivatized amino acids is a mixture of water, methanol (B129727) or acetonitrile, and an acid modifier like formic acid or trifluoroacetic acid.

  • The dried mixture of cystine diastereomers from the synthesis step.

  • Lyophilizer

Procedure:

  • Dissolve the mixture of cystine diastereomers in the initial mobile phase. Due to the low solubility of cystine, sonication may be required.

  • Develop an analytical HPLC method first to determine the retention times of L-cystine, D-cystine, and this compound. This will involve testing different chiral and achiral columns and optimizing the mobile phase composition for baseline separation.

  • Scale up the optimized analytical method to a preparative scale. This will involve adjusting the flow rate, injection volume, and fraction collection parameters.

  • Inject the dissolved cystine mixture onto the preparative HPLC column.

  • Collect the fractions corresponding to the this compound peak as determined by the analytical method.

  • Pool the fractions containing pure this compound.

  • Remove the mobile phase solvent by lyophilization to obtain pure this compound powder.

  • Confirm the purity and identity of the isolated this compound using analytical HPLC, mass spectrometry, and NMR spectroscopy.

This is a general guideline and requires significant optimization based on the specific HPLC system and column used.[4][5][6]

Biological Significance and Potential Therapeutic Applications

The unique stereochemistry of this compound suggests that it may interact differently with biological systems compared to L-cystine. While research specifically on this compound is limited, we can infer its potential roles based on the known functions of L-cystine and D-cysteine and the principles of stereospecificity in pharmacology.

Antioxidant Properties and Redox Regulation

Cystine and its reduced form, cysteine, are central to cellular redox homeostasis, primarily through their role as precursors for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). The antioxidant capacity of this compound is an area of active investigation.

Hypothetical Comparative Antioxidant Activity:

AssayExpected Outcome for this compound vs. L-CystineRationale
ORAC (Oxygen Radical Absorbance Capacity) Similar or slightly lowerThe antioxidant activity is primarily due to the thiol group of cysteine after the reduction of the disulfide bond. The stereochemistry may influence the rate of reduction but not the inherent radical scavenging ability of the resulting cysteine molecules.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Similar or slightly lowerSimilar to the ORAC assay, the radical scavenging activity is dependent on the hydrogen-donating ability of the thiol group of cysteine.

This table is based on theoretical considerations and requires experimental validation.

Modulation of Cellular Signaling Pathways

Recent research has highlighted the role of L-cystine in modulating key signaling pathways involved in cellular stress responses and inflammation. Given its structural similarity, this compound may also interact with these pathways, potentially with different efficacy or selectivity.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. L-cystine has been shown to be an effective inducer of Nrf2, leading to the upregulation of a battery of antioxidant and detoxification genes.[7][8][9] This is thought to occur through the intracellular reduction of L-cystine to L-cysteine, which can then modulate the Nrf2 inhibitor, Keap1.

Nrf2_Pathway_Meso_Cystine cluster_extracellular Extracellular Space cluster_nucleus Nucleus Meso-Cystine_ext This compound Nrf2_nucleus Nrf2_nucleus ARE ARE

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oxidative stress is a known activator of NF-κB. Given the role of the cysteine/cystine redox couple in maintaining cellular redox balance, it is plausible that this compound could modulate NF-κB signaling, either by altering the overall redox state of the cell or through more direct interactions.

NFkB_Pathway_Meso_Cystine cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) ROS ROS Stimulus->ROS IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB_nucleus->Inflammatory_Genes Induces Transcription Meso_Cystine_Metabolites This compound Metabolites (Cysteine) Antioxidant_Response Antioxidant Response Meso_Cystine_Metabolites->Antioxidant_Response Increases Antioxidant_Response->ROS Scavenges

Drug Development and Therapeutic Potential

The unique properties of this compound open up several avenues for its application in drug development.

  • Redox-Responsive Drug Delivery: The disulfide bond in this compound is susceptible to cleavage in the reducing environment of the intracellular space, particularly in cancer cells which often have higher levels of glutathione. This makes this compound an attractive linker for creating redox-responsive drug delivery systems. Drugs can be conjugated to carriers via a this compound linker, remaining inactive in the circulation and releasing the active drug upon entering the target cell.[10][11][12][13]

Drug_Delivery_Workflow Drug_Carrier Drug-meso-Cystine-Carrier Conjugate Circulation Systemic Circulation (Stable) Drug_Carrier->Circulation Target_Cell Target Cell (e.g., Cancer Cell) Circulation->Target_Cell Internalization Cellular Uptake Target_Cell->Internalization GSH Intracellular GSH (High Concentration) Internalization->GSH Drug_Release Drug Release GSH->Drug_Release Cleavage of Disulfide Bond Active_Drug Active Drug Drug_Release->Active_Drug Therapeutic_Effect Therapeutic Effect Active_Drug->Therapeutic_Effect

  • Neuroprotection: D-cysteine has been shown to have neuroprotective effects, in part through its conversion to hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with antioxidant and anti-inflammatory properties.[7][14][15] As this compound is composed of one D-cysteine and one L-cysteine, it could serve as a prodrug for the sustained release of D-cysteine, potentially offering neuroprotective benefits in conditions associated with oxidative stress, such as neurodegenerative diseases.

Conclusion

This compound, as a non-proteinogenic amino acid, represents an intriguing molecule with untapped potential in biological and pharmaceutical research. Its unique stereochemistry differentiates it from its well-studied L-isomer, suggesting distinct biological activities. While direct research on this compound is still in its early stages, the available evidence from related compounds points towards its potential roles in redox regulation, modulation of key cellular signaling pathways like Nrf2 and NF-κB, and innovative applications in drug delivery. Further in-depth studies are warranted to fully elucidate the biological significance of this compound and to harness its unique properties for the development of novel therapeutic strategies. This guide provides a foundational framework for researchers and drug development professionals to embark on the exploration of this promising, yet under-investigated, molecule.

References

The Natural Occurrence of Meso-Cystine in Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meso-cystine, a diastereomer of the more common L-cystine, is formed from the disulfide linkage of one L-cysteine and one D-cysteine molecule. While the presence of L-cysteine is ubiquitous and its roles well-understood, the natural occurrence and physiological significance of this compound have been less explored. This technical guide provides a comprehensive overview of the current understanding of this compound in biological systems. It covers its formation, methods for its detection and quantification, and its potential metabolic pathways and physiological roles. This document is intended to serve as a resource for researchers in the fields of biochemistry, pharmacology, and drug development who are interested in the biology of D-amino acids and their derivatives.

Introduction

The discovery of D-amino acids in various organisms, from bacteria to mammals, has challenged the long-held belief that life is exclusively built from L-amino acids.[1][2][3] D-amino acids are now recognized as important signaling molecules with diverse physiological functions.[3] this compound, as a direct derivative of D-cysteine, is a natural consequence of the presence of this D-amino acid in biological systems. Understanding the distribution and function of this compound is crucial for a complete picture of sulfur amino acid metabolism and its implications in health and disease.

Natural Occurrence and Quantitative Data

While the presence of this compound in organisms is theoretically plausible due to the existence of D-cysteine, specific quantitative data on its natural abundance remains scarce in the scientific literature. Most analytical methods have historically focused on the quantification of total cystine or L-cysteine. However, the increasing interest in D-amino acid biology is leading to the development of more sophisticated chiral separation techniques that can distinguish between the different diastereomers of cystine.

Table 1: Reported Concentrations of Total Cystine and D-Cysteine in Biological Samples

AnalyteOrganism/TissueConcentrationReference(s)
Total Cyst(e)ineHuman Plasma240–360 μM
Free Cyst(e)ineCanine Plasma77 ± 4 μmol/L[4]
Free Cyst(e)ineFeline Plasma37 ± 3 μmol/L[4]
Total Cyst(e)ineDrosophila melanogaster Hemolymph2.19 ± 0.22 mM (mutant) / 1.94 ± 0.34 mM (control)[5]
D-CysteineEmbryonic Mouse Brain>20-fold higher than adult brain[6]

Note: The data in this table represents total cystine or cysteine concentrations, not specifically this compound, unless otherwise indicated. The presence of D-cysteine suggests the potential for this compound formation.

Biosynthesis and Metabolism

The formation of this compound is likely a result of the oxidation of a molecule of L-cysteine and a molecule of D-cysteine. The biosynthesis of D-cysteine itself is an area of active research, with evidence pointing towards the action of serine racemase on L-cysteine.[6]

Once formed, this compound can be metabolized. The D-cysteine moiety can be a substrate for D-amino acid oxidase (DAO), an enzyme that catalyzes the oxidative deamination of D-amino acids.[7][8] This reaction produces an α-keto acid, ammonia, and hydrogen peroxide. The metabolism of D-cysteine via this pathway is a source of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with various physiological roles.[7]

meso_cystine_metabolism meso_cystine This compound (L-Cys-S-S-D-Cys) reduction Reduction meso_cystine->reduction l_cysteine L-Cysteine d_cysteine D-Cysteine dao D-Amino Acid Oxidase (DAO) d_cysteine->dao reduction->l_cysteine reduction->d_cysteine three_mp 3-Mercaptopyruvate dao->three_mp ammonia Ammonia dao->ammonia mst 3-Mercaptopyruvate Sulfurtransferase (3MST) three_mp->mst pyruvate Pyruvate h2s Hydrogen Sulfide (H₂S) mst->pyruvate mst->h2s

A potential metabolic pathway for this compound.

Experimental Protocols

The accurate detection and quantification of this compound require analytical methods that can separate it from its diastereomers, L-cystine and D-cystine.

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating chiral molecules. This can be achieved either by using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Protocol: Separation of Cystine Diastereomers using a Chiral Stationary Phase

  • Sample Preparation:

    • Biological fluids (e.g., plasma, urine) should be deproteinized, typically by adding a precipitating agent like acetonitrile (B52724) or sulfosalicylic acid, followed by centrifugation.

    • Tissue samples should be homogenized in an appropriate buffer and then deproteinized.

    • To analyze total cystine (including this compound), samples can be treated with a reducing agent like dithiothreitol (B142953) (DTT) to convert all cystine forms to cysteine, followed by a derivatization step. To specifically measure this compound, the disulfide bond should be kept intact.

  • HPLC System:

    • A standard HPLC system equipped with a UV or fluorescence detector is suitable. For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.[2][9]

  • Chiral Column:

    • A variety of chiral stationary phases are commercially available. For amino acid separations, columns based on macrocyclic glycopeptides (e.g., teicoplanin-based) or zwitterionic selectors (e.g., Chiralpak® ZWIX(+)) have shown good results for separating amino acid enantiomers.[2]

  • Mobile Phase:

    • The mobile phase composition will depend on the specific chiral column used. A common approach for polar ionic elution involves a mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer containing a salt (e.g., ammonium (B1175870) formate) and an acid (e.g., formic acid) to control the pH and ionic strength.[2]

  • Detection:

    • If not using mass spectrometry, detection can be performed using a UV detector, typically at a low wavelength (e.g., 210 nm).

    • For increased sensitivity and selectivity, pre-column derivatization with a fluorescent tag can be employed, followed by fluorescence detection.

Protocol: Pre-column Derivatization with Marfey's Reagent (FDAA) for LC-MS Analysis

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a widely used chiral derivatizing agent for amino acids.[10][11] It reacts with the primary amino groups of the cystine diastereomers to form diastereomeric derivatives that can be separated by reversed-phase HPLC.

  • Derivatization Procedure:

    • To an aliquot of the prepared sample, add a solution of Marfey's reagent in acetone.

    • Add a base, such as triethylamine (B128534) (TEA), to facilitate the reaction.

    • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific time (e.g., 1 hour).

    • Quench the reaction by adding an acid, such as hydrochloric acid (HCl).[12]

  • HPLC-MS/MS Analysis:

    • Separate the derivatized diastereomers on a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).

    • Detect and quantify the different diastereomers using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high sensitivity and specificity.[9]

experimental_workflow sample Biological Sample (Plasma, Urine, Tissue Homogenate) deproteinization Deproteinization sample->deproteinization derivatization Chiral Derivatization (e.g., Marfey's Reagent) deproteinization->derivatization hplc Reversed-Phase HPLC Separation derivatization->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms quantification Quantification of This compound msms->quantification

Workflow for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of amino acids, but it requires derivatization to increase their volatility.

Protocol: GC-MS Analysis of Cystine Diastereomers

  • Sample Preparation and Derivatization:

    • Similar to HPLC, samples must be deproteinized.

    • A two-step derivatization is typically required: esterification of the carboxyl group followed by acylation of the amino group.

    • For cystine, a reduction step to cysteine prior to derivatization is often necessary.

  • GC-MS System:

    • A standard GC-MS system with a chiral capillary column is used for separation and detection.

  • Analysis:

    • The derivatized amino acids are separated based on their boiling points and interaction with the chiral stationary phase.

    • Mass spectrometry is used for detection and quantification.

Physiological Roles and Drug Development Implications

The physiological roles of this compound are not yet well-defined and are an active area of research. However, based on its constituent D-cysteine, some potential functions can be inferred.

  • Neuromodulation: D-serine, another D-amino acid, is a well-known co-agonist of the NMDA receptor in the brain. D-cysteine has also been shown to have effects on neural progenitor cells.[6] This suggests that this compound, as a potential source of D-cysteine, could play a role in the central nervous system.

  • Redox Homeostasis: Cysteine and cystine are key players in maintaining the cellular redox environment. The presence of this compound could influence the overall redox potential of a biological system.

  • Hydrogen Sulfide Production: The metabolism of D-cysteine to H₂S suggests a role for this compound in pathways regulated by this gasotransmitter, which include vasodilation, inflammation, and apoptosis.[7]

For drug development professionals, the presence and metabolism of this compound could have several implications:

  • Biomarker Discovery: Altered levels of this compound could be a biomarker for diseases associated with D-amino acid metabolism or oxidative stress.

  • Drug Design: The unique stereochemistry of this compound could be exploited in the design of novel drugs that target specific enzymes or receptors.

  • Pharmacokinetics: The metabolic pathways of this compound could influence the pharmacokinetics of drugs that are structurally related to cysteine.

logical_relationship meso_cystine This compound d_cysteine D-Cysteine Release meso_cystine->d_cysteine redox Redox Homeostasis meso_cystine->redox h2s H₂S Production d_cysteine->h2s neuro Neuromodulation d_cysteine->neuro drug_dev Drug Development Implications h2s->drug_dev redox->drug_dev neuro->drug_dev biomarker Biomarker drug_dev->biomarker drug_design Drug Design drug_dev->drug_design pk Pharmacokinetics drug_dev->pk

Potential implications of this compound.

Conclusion

This compound is an understudied molecule with the potential for significant physiological roles. As analytical techniques for chiral analysis continue to improve, a more complete understanding of the natural occurrence, metabolism, and function of this compound is expected to emerge. This technical guide provides a foundation for researchers and drug development professionals to explore this exciting area of biochemistry. Further research is needed to quantify this compound in various biological systems and to elucidate its specific signaling pathways and roles in health and disease.

References

An In-depth Technical Guide on the Racemization of L-Cystine to meso-Cystine During Acid Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the racemization of L-cystine to its diastereomer, meso-cystine, a critical consideration during the acid hydrolysis of proteins and peptides. This phenomenon can significantly impact the accurate quantification of L-cystine and has implications for research in proteomics, nutritional analysis, and pharmaceutical development where the stereochemical integrity of amino acids is paramount.

Introduction: The Challenge of Cystine Analysis

Cystine, a disulfide-linked dimer of two cysteine residues, is integral to the tertiary and quaternary structures of many proteins. Accurate quantification of cystine is crucial for complete protein characterization. The standard method for amino acid analysis involves the hydrolysis of peptide bonds using strong acids, typically 6M HCl, at elevated temperatures. While effective for most amino acids, these harsh conditions can lead to the degradation and racemization of certain residues, with cystine being particularly susceptible.

During acid hydrolysis, the chiral center (α-carbon) of the L-cystine residues can undergo inversion, leading to the formation of this compound and D-cystine.[1] this compound, being a diastereomer of L-cystine, possesses different physical and chemical properties, which can interfere with chromatographic analysis and lead to an underestimation of the original L-cystine content. Understanding the factors that influence this racemization and employing appropriate analytical methodologies are therefore essential for obtaining accurate and reliable data.

The Chemical Mechanism of Racemization

The racemization of amino acids in strong acid proceeds through a reversible enolization mechanism at the α-carbon. In the specific case of L-cystine, the process can be described as follows:

  • Protonation: The carbonyl oxygen of the peptide bond or the free carboxylic acid group is protonated in the acidic medium. This increases the electrophilicity of the carbonyl carbon.

  • Enolization: A proton is abstracted from the α-carbon by a water molecule. This is the rate-determining step and is facilitated by the electron-withdrawing effect of the protonated carbonyl group. The removal of the α-proton leads to the formation of a planar enol intermediate.

  • Reprotonation: The planar enol intermediate can be reprotonated from either side with equal probability. Protonation from one side regenerates the L-enantiomer, while protonation from the other side results in the formation of the D-enantiomer. In the context of the dimeric cystine molecule, racemization at one of the two chiral centers leads to the formation of this compound.

Racemization of L-Cystine Mechanism of L-Cystine Racemization in Strong Acid L-Cystine L-Cystine Protonated_LCystine Protonated L-Cystine L-Cystine->Protonated_LCystine + H+ Enol_Intermediate Planar Enol Intermediate Protonated_LCystine->Enol_Intermediate - H+ (from α-carbon) Enol_Intermediate->Protonated_LCystine + H+ (reprotonation) This compound This compound Enol_Intermediate->this compound + H+ (reprotonation from opposite face) Experimental_Workflow Workflow for Analysis of L-Cystine Racemization cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Analysis Protein_Sample Protein Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Protein_Sample->Hydrolysis Drying Drying (Evaporation/Nitrogen Stream) Hydrolysis->Drying Reconstitution Reconstitution in Buffer Drying->Reconstitution Derivatization Pre-column Derivatization (e.g., with FDAA) Reconstitution->Derivatization HPLC Reversed-Phase HPLC Separation Derivatization->HPLC Detection UV Detection (340 nm) HPLC->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification using Standard Curves Peak_Integration->Quantification Racemization_Calculation Calculation of % Racemization Quantification->Racemization_Calculation

References

An In-depth Technical Guide to the Physical and Chemical Properties of meso-Cystine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meso-cystine, a stereoisomer of cystine, is a non-proteinogenic amino acid characterized by its disulfide bond linking two cysteine molecules of opposite chirality. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, including its structure, solubility, and stability. Detailed experimental methodologies for its synthesis and analysis are presented, alongside its relevance in biological systems and potential applications in drug development. This document aims to serve as a technical resource for professionals engaged in research and development involving this unique amino acid derivative.

Introduction

Cystine is the oxidized dimer of the amino acid cysteine, formed through the creation of a disulfide bond. It exists in three stereoisomeric forms: L-cystine, D-cystine, and this compound. While L-cystine is the naturally abundant and biologically significant form found in proteins, this compound, which is comprised of one L-cysteine and one D-cysteine residue, offers unique stereochemical properties that are of interest in various chemical and pharmaceutical contexts.[1] this compound's distinct structure influences its physical properties, reactivity, and interaction with biological systems, making it a subject of interest for applications ranging from dietary supplements to the pharmaceutical and cosmetic industries.[2]

Chemical Structure and Stereoisomerism

This compound is distinguished from its enantiomeric counterparts, L-cystine and D-cystine, by its internal plane of symmetry, which renders the molecule achiral overall, despite containing two chiral centers. This unique stereochemical arrangement is a critical determinant of its physical and biological properties.

stereoisomers cluster_cysteine Cysteine Monomers cluster_cystine Cystine Dimers (via Oxidation) L-Cysteine L-Cysteine L-Cystine L-Cystine L-Cysteine->L-Cystine + L-Cysteine This compound This compound L-Cysteine->this compound + D-Cysteine D-Cysteine D-Cysteine D-Cysteine->this compound + L-Cysteine D-Cystine D-Cystine D-Cysteine->D-Cystine + D-Cysteine

Figure 1: Stereoisomers of Cystine.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are influenced by its molecular structure, including the presence of two amino groups, two carboxylic acid groups, and a disulfide bond.

PropertyValueReference
Molecular Formula C₆H₁₂N₂O₄S₂[2][3]
Molecular Weight 240.3 g/mol [2][3]
CAS Number 6020-39-9[2][3]
Melting Point 200-218 °C (decomposes)[2][4]
Boiling Point (Predicted) 468.2 ± 45.0 °C[2][4]
Water Solubility 56 mg/L (at 25 °C)[2][4]
Density (estimate) 1.5416 g/cm³[2][4]
pKa (Predicted) 1.70 ± 0.10[2][4]
XLogP3 -6.3[4]
Hydrogen Bond Donor Count 4[4]
Hydrogen Bond Acceptor Count 8[4]

Chemical Properties and Reactivity

Synthesis

This compound is formed through the oxidation of a racemic mixture of cysteine or by the co-oxidation of L-cysteine and D-cysteine. The central reaction is the formation of a disulfide bond between the thiol groups of the two cysteine molecules.

synthesis_reduction L-Cysteine L-Cysteine This compound This compound L-Cysteine->this compound Oxidation Reduction D-Cysteine D-Cysteine D-Cysteine->this compound

Figure 2: Synthesis and Reduction of this compound.
Stability and Reactivity

The disulfide bond in this compound is the most reactive site of the molecule. It can be readily reduced to regenerate the constituent cysteine molecules. This redox activity is a key feature of cystine chemistry.[5] this compound is relatively stable under acidic conditions, but the disulfide bond can be cleaved under reducing conditions or at alkaline pH. The stability of cysteine and cystine during acid hydrolysis of proteins is a critical consideration in analytical procedures.[6]

Biological Significance and Applications

While L-cystine plays a crucial role in protein structure and redox biology, the biological significance of this compound is less well-defined and it is not considered to be biologically significant in the same way as L,L-cystine.[1] However, its antioxidant properties are recognized, and it is utilized in various applications:

  • Dietary Supplements: Used for its potential to support the immune system and promote healthy hair and skin.[2]

  • Pharmaceutical Industry: Explored for its antioxidant properties.[2] Novel cystine analogs are being investigated to decrease oxidative stress in cell culture media for biopharmaceutical production.[7]

  • Cosmetic Industry: Incorporated into products for hair and skin health, as it is a component of keratin.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of cystine isomers involves the oxidation of cysteine in an aqueous solution.

Objective: To synthesize this compound through the oxidation of a racemic mixture of cysteine.

Materials:

  • rac-Cysteine

  • Deionized water

  • Nitrogen(II) oxide or other mild oxidizing agent

  • Reaction vessel

  • Stirring apparatus

Protocol:

  • Dissolve rac-cysteine in deionized water in the reaction vessel.

  • With continuous stirring, introduce a mild oxidizing agent, such as nitrogen(II) oxide gas, into the solution.

  • Maintain the reaction at ambient temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).

  • Upon completion, the product, a mixture of cystine stereoisomers including this compound, can be isolated and purified, often through crystallization techniques that exploit differences in solubility. A reported synthesis indicates a reaction time of 0.25 hours in water at ambient temperature.[4]

Analysis of Cystine/Cysteine Content

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of amino acids, including cystine and cysteine.

Objective: To determine the concentration of cystine in a sample.

Protocol Workflow:

hplc_workflow A Sample Preparation (e.g., protein hydrolysis) B Reduction of Cystine to Cysteine (using dithiothreitol) A->B C Derivatization of Cysteine (e.g., with a fluorescent tag) B->C D HPLC Separation (Reversed-phase column) C->D E Detection (e.g., Fluorescence Detector) D->E F Quantification (Comparison to standards) E->F

Figure 3: HPLC Analysis Workflow for Cystine.

Detailed Steps:

  • Sample Preparation: If cystine is part of a protein or peptide, acid hydrolysis is performed to release the amino acids.[6]

  • Reduction: The sample is treated with a reducing agent like dithiothreitol (B142953) (DTT) to quantitatively convert all cystine to cysteine.

  • Derivatization: The free thiol groups of the resulting cysteine are derivatized to enhance detection. Common derivatizing agents include fluorescent tags that react specifically with thiols.

  • HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).

  • Separation and Detection: The components of the sample are separated based on their affinity for the column, and the derivatized cysteine is detected by a fluorescence detector.

  • Quantification: The concentration of the original cystine is determined by comparing the peak area of the derivatized cysteine to a calibration curve generated from known standards.

Conclusion

This compound, as a distinct stereoisomer of cystine, possesses a unique set of physical and chemical properties. While not a primary component of natural proteins, its chemical characteristics, particularly its redox activity and stereochemistry, make it a valuable compound in various industrial and research settings. A thorough understanding of its properties and the methodologies for its synthesis and analysis is essential for professionals working in fields that leverage the chemistry of sulfur-containing amino acids.

References

Meso-cystine as an Indicator of Protein Age and Processing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stereochemical integrity of amino acids is paramount to the structure and function of proteins. The presence of non-native stereoisomers, such as meso-cystine, serves as a critical indicator of a protein's history, revealing exposure to aging processes and harsh manufacturing or storage conditions. This technical guide provides an in-depth exploration of this compound, detailing its formation, its significance as a biomarker, and comprehensive protocols for its detection and quantification. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to leverage this compound analysis in their respective fields, from ensuring the quality and stability of therapeutic proteins to understanding protein degradation in food science and aging-related research.

Introduction to this compound

Cystine, a disulfide-linked dimer of two cysteine residues, is a crucial amino acid for maintaining the tertiary and quaternary structure of many proteins.[1] Naturally occurring cystine in proteins is predominantly in the L,L-configuration (L-cystine). This compound is a diastereomer of L-cystine, characterized by having one L-cysteine and one D-cysteine residue (L,D-configuration).

The formation of this compound from L-cystine is a result of a chemical process known as racemization, where the chiral center of one of the cysteine residues inverts its stereochemistry from the L- to the D-form. This conversion is a non-enzymatic post-translational modification that can be induced by various factors, most notably elevated temperature and alkaline pH.[2] Consequently, the presence and quantity of this compound in a protein sample can serve as a reliable marker for the protein's age and the processing conditions it has undergone.

In the pharmaceutical industry, particularly in the development of therapeutic proteins, monitoring for this compound is critical. Its formation can indicate protein instability and degradation, potentially leading to a loss of efficacy and the development of immunogenicity. Similarly, in food science, the presence of this compound can be an indicator of harsh processing conditions that may affect the nutritional value and safety of food products.[3]

Formation of this compound and Related Compounds

The primary mechanism for this compound formation is the racemization of one of the L-cysteine residues within an L-cystine disulfide bond. This process is significantly accelerated under alkaline conditions and at elevated temperatures. The proposed mechanism involves the abstraction of the α-proton of a cysteine residue by a hydroxide (B78521) ion, leading to the formation of a planar carbanion intermediate. Reprotonation of this intermediate can occur from either side, resulting in either the original L-cysteine or the inverted D-cysteine.

Under more severe alkaline and heat treatment, another significant reaction that occurs is the β-elimination of the disulfide bridge from cystine, leading to the formation of dehydroalanine (B155165) (DHA).[4] This highly reactive intermediate can then react with the ε-amino group of a lysine (B10760008) residue to form lysinoalanine (LAL) or with the sulfhydryl group of a cysteine residue to form lanthionine (B1674491) (LAN).[4] The formation of these cross-linked amino acids is also a key indicator of protein processing and can lead to a decrease in nutritional quality and potential toxicity.[2]

Visualizing the Formation Pathway

The following diagram illustrates the chemical pathway leading to the formation of this compound and lanthionine from L-cystine under alkaline conditions.

G cluster_racemization Racemization cluster_elimination β-Elimination and Cross-linking L_Cystine L-Cystine (L,L-configuration) Carbanion Carbanion Intermediate (planar) L_Cystine->Carbanion + OH- Carbanion->L_Cystine + H+ Meso_Cystine This compound (L,D-configuration) Carbanion->Meso_Cystine + H+ L_Cystine_2 L-Cystine DHA Dehydroalanine (DHA) L_Cystine_2->DHA + OH- / Heat Lanthionine Lanthionine DHA->Lanthionine + Cysteine G Protein_Sample Protein Sample Hydrolysis Protein Hydrolysis (Acid and/or Enzymatic) Protein_Sample->Hydrolysis Amino_Acid_Mixture Amino Acid Mixture Hydrolysis->Amino_Acid_Mixture Derivatization Chiral Derivatization (e.g., with FDAA) Amino_Acid_Mixture->Derivatization Diastereomers Diastereomeric Amino Acid Derivatives Derivatization->Diastereomers HPLC_Separation Reversed-Phase HPLC Separation Diastereomers->HPLC_Separation Detection UV Detection (340 nm) HPLC_Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

References

The Role of Meso-Cystine in Oxidative Stress and Antioxidant Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific research on meso-cystine, this guide focuses on the well-documented roles of L-cystine and general cystine metabolism in oxidative stress and antioxidant pathways. The quantitative data, experimental protocols, and signaling pathways described herein are based on studies conducted with L-cystine and should be considered representative of cystine's general biological functions. Further research is required to elucidate the specific activities of the meso-isoform.

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a critical factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The cellular redox environment is tightly regulated by a network of antioxidant molecules and enzymes. Among these, the tripeptide glutathione (B108866) (GSH) is a central player, and its synthesis is critically dependent on the availability of the amino acid cysteine.

Cystine, the disulfide-linked dimer of cysteine, serves as a major source of cysteine for cells. It exists in three stereoisomeric forms: L-cystine, D-cystine, and the diastereomeric this compound.[1] While L-cystine is the most abundant and well-studied isomer, this compound, a naturally occurring amino acid, also possesses antioxidant properties and is utilized in dietary supplements and the pharmaceutical industry.[2][3] This technical guide provides a comprehensive overview of the role of cystine, with a focus on the extensively researched L-isoform, in mitigating oxidative stress and modulating antioxidant pathways. We will delve into its metabolic conversion to cysteine, its impact on glutathione synthesis, and its influence on the master regulator of the antioxidant response, the Nrf2-Keap1 signaling pathway.

Core Concepts: From this compound to Cellular Protection

The antioxidant function of this compound is primarily indirect, mediated through its conversion to cysteine. This process is fundamental to bolstering the cell's primary defense against oxidative damage.

Cellular Uptake and Conversion to Cysteine

Cystine is transported into cells via specific amino acid transporters, most notably the system x c ⁻ antiporter, which exchanges extracellular cystine for intracellular glutamate.[4] Once inside the cell, the disulfide bond of cystine is rapidly reduced to yield two molecules of cysteine. This reduction is catalyzed by intracellular reducing agents such as glutathione itself or thioredoxin.[4]

Cysteine: The Keystone of Glutathione Synthesis

Cysteine is the rate-limiting precursor for the synthesis of glutathione.[5] The synthesis of GSH occurs in two ATP-dependent steps:

  • Formation of γ-glutamylcysteine: Catalyzed by glutamate-cysteine ligase (GCL).

  • Addition of glycine: Catalyzed by glutathione synthetase (GS).

By providing a steady supply of cysteine, this compound directly supports the replenishment of the cellular glutathione pool, thereby enhancing the cell's capacity to neutralize ROS.

Modulation of Antioxidant Signaling Pathways

The influence of this compound extends beyond direct ROS scavenging by glutathione. The cysteine derived from it plays a crucial role in modulating key signaling pathways that govern the cellular antioxidant response, most notably the Nrf2-Keap1 pathway.

The Nrf2-Keap1 Signaling Pathway

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6]

Activation of Nrf2 by Cysteine

An increase in intracellular cysteine levels, resulting from the uptake and reduction of cystine, can lead to the activation of Nrf2. Cysteine can directly interact with reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[7] This stabilization of Nrf2 allows it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes.

The induction of these genes by Nrf2 leads to a robust and coordinated antioxidant response, including:

  • Increased Glutathione Synthesis: Upregulation of GCL, the rate-limiting enzyme in GSH synthesis.

  • Enhanced ROS Detoxification: Increased expression of enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and superoxide (B77818) dismutase (SOD).

  • Improved Redox Homeostasis: Upregulation of thioredoxin and other redox-regulating proteins.

Quantitative Data on the Effects of L-Cystine

The following tables summarize quantitative data from studies investigating the effects of L-cystine on key markers of oxidative stress and antioxidant response.

Table 1: Effect of L-Cystine on Glutathione (GSH) Levels

Cell Line/ModelL-Cystine ConcentrationIncubation TimeFold Increase in GSHReference
Human Aortic Vascular Smooth Muscle Cells200 µg/ml24 hoursMaintained at control levels under spermine-induced stress[8]
Goat Oocytes200 µMNot specifiedIncreased intracellular GSH[9]
CHO Cells (with NAC/MEA)0.1 mMNot specifiedTwofold increase[10]

Table 2: Effect of L-Cystine on Nrf2 Activation and Downstream Targets

Cell LineL-Cystine ConcentrationIncubation TimeObserved EffectReference
HeLa Cells0.8 mM4 hoursIncreased Nrf2 protein half-life from 19.4 min to 30.9 min[2][11]
HeLa Cells0.8 mMNot specifiedInduction of NQO1, HMOX1, GCLC, GCLM, SRXN1, TXNRD1[2][12]

Table 3: Protective Effects of L-Cystine Against Oxidative Stress-Induced Cell Damage

Cell LineStressorL-Cystine ConcentrationOutcomeReference
HeLa CellsH₂O₂ (1 mM)0.8 mMReduced ROS generation and protected against apoptosis[12]
Goat OocytesH₂O₂ (100 µM)200 µMReduced apoptosis[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's role in oxidative stress and antioxidant pathways.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) is deacetylated by intracellular esterases to non-fluorescent H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include positive (e.g., H₂O₂) and negative controls.

  • Dye Loading: Remove the treatment media and wash the cells with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of 10 µM H₂DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Quantification of Intracellular Glutathione (GSH)

Principle: The Glutathione Assay Kit (e.g., from Cayman Chemical) utilizes a catalytic reaction involving glutathione reductase. The sulfhydryl group of GSH reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid), Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB). The mixed disulfide, GS-TNB, that is also produced is reduced by glutathione reductase to recycle GSH and produce more TNB. The rate of TNB production is directly proportional to the concentration of GSH.

Protocol:

  • Sample Preparation: Harvest and lyse the cells according to the kit manufacturer's instructions. Deproteinize the samples using a suitable method (e.g., metaphosphoric acid precipitation).

  • Assay: Add the deproteinized sample, assay buffer, and DTNB to a 96-well plate.

  • Initiate Reaction: Add glutathione reductase to each well to start the reaction.

  • Measurement: Immediately read the absorbance at 405 nm every minute for 10 minutes using a microplate reader.

  • Calculation: Calculate the rate of change in absorbance and determine the GSH concentration by comparing it to a standard curve prepared with known concentrations of GSH.

Western Blot Analysis of Nrf2 Activation

Principle: This technique is used to detect the levels of Nrf2 protein in cell lysates, providing an indication of its stabilization and activation.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 (e.g., from Cell Signaling Technology) overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the band intensities using image analysis software (e.g., ImageJ).

Visualizations of Pathways and Workflows

Metabolic Pathway of Cystine to Glutathione

Cystine to Glutathione Pathway This compound This compound System xc- System xc- This compound->System xc- Uptake Cysteine Cysteine System xc-->Cysteine Reduction Glutathione (GSH) Glutathione (GSH) Cysteine->Glutathione (GSH) Synthesis GCL GCL Cysteine->GCL GSSG GSSG Glutathione (GSH)->GSSG Neutralizes Glutamate Glutamate Glutamate->GCL Glycine Glycine GS GS Glycine->GS GCL->Glutathione (GSH) γ-glutamylcysteine GS->Glutathione (GSH) ROS ROS ROS->GSSG

Caption: Metabolic conversion of this compound to glutathione.

Nrf2-Keap1 Signaling Pathway Activation

Nrf2-Keap1 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Cysteine Cysteine This compound->Cysteine Uptake & Reduction Keap1 Keap1 Cysteine->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ub Keap1->Ub Promotes Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 ARE ARE Nrf2_n->ARE Binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription

Caption: Activation of the Nrf2-Keap1 signaling pathway by cysteine.

Experimental Workflow for Investigating Antioxidant Properties

Experimental Workflow Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Induction of Oxidative Stress Induction of Oxidative Stress Treatment with this compound->Induction of Oxidative Stress ROS Measurement ROS Measurement Induction of Oxidative Stress->ROS Measurement GSH Assay GSH Assay Induction of Oxidative Stress->GSH Assay Nrf2 Western Blot Nrf2 Western Blot Induction of Oxidative Stress->Nrf2 Western Blot Data Analysis Data Analysis ROS Measurement->Data Analysis GSH Assay->Data Analysis Nrf2 Western Blot->Data Analysis

Caption: Workflow for assessing this compound's antioxidant effects.

Conclusion and Future Directions

Cystine, primarily through its conversion to cysteine, plays a vital role in the cellular defense against oxidative stress. By serving as a precursor for glutathione synthesis and as a modulator of the Nrf2-Keap1 signaling pathway, it enhances the cell's capacity to neutralize reactive oxygen species and maintain redox homeostasis. The available scientific literature, predominantly focused on L-cystine, provides a strong foundation for understanding the general antioxidant properties of the cystine molecule.

However, a significant knowledge gap exists concerning the specific biological activities of this compound. While it is utilized for its antioxidant properties, there is a lack of direct comparative studies evaluating its efficacy relative to L-cystine. Future research should focus on elucidating the unique contributions of this compound to cellular antioxidant defenses. Key areas for investigation include:

  • Comparative efficacy: Directly comparing the antioxidant and Nrf2-activating properties of this compound and L-cystine in various cell and animal models of oxidative stress.

  • Bioavailability and metabolism: Investigating the cellular uptake, metabolic fate, and bioavailability of this compound.

  • Therapeutic potential: Exploring the potential of this compound as a therapeutic agent for diseases associated with oxidative stress.

A deeper understanding of the specific roles of this compound will be crucial for optimizing its use in nutritional supplements and for the development of novel therapeutic strategies to combat oxidative stress-related pathologies.

References

A Technical Guide to the Biosynthesis and Chemical Synthesis of meso-Cystine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: meso-Cystine, the diastereomer of cystine composed of one L-cysteine and one D-cysteine residue, is a compound of increasing interest in research and drug development due to its unique structural properties. This document provides an in-depth technical comparison of the two primary routes for its production: biosynthesis and chemical synthesis. While a direct, dedicated biosynthetic pathway for this compound has not been identified, its formation in biological systems is plausible through the enzymatic racemization of L-cysteine to D-cysteine, followed by non-specific oxidation. In contrast, chemical synthesis offers a more direct, high-yield, and controllable route, typically involving the oxidation of racemic cysteine followed by purification. This guide details the pathways, presents quantitative data for each method, provides experimental protocols, and offers a comparative analysis to inform researchers and drug development professionals.

Introduction to this compound

Cystine is the dimer of the amino acid cysteine, formed by the oxidation of two cysteine molecules to create a disulfide bond (-S-S-). It exists in three stereoisomeric forms: L,L-cystine (the most common biological form), D,D-cystine, and this compound (D,L-cystine). The meso form is structurally distinct due to its composition of one L-cysteine and one D-cysteine monomer. This unique stereochemistry imparts specific conformational constraints and properties, making it a valuable building block in peptide and protein engineering, particularly for creating novel therapeutic structures and probes. While L,L-cystine is abundant in proteins and plays a key role in stabilizing tertiary and quaternary structures, the meso isomer is not considered a primary biological product[1]. Its synthesis, therefore, requires specialized approaches.

Biosynthesis of this compound

A direct enzymatic pathway dedicated to the synthesis of this compound is not known to exist. Its biosynthesis is considered an indirect, multi-step process that relies on the generation of its constituent precursors, L-cysteine and D-cysteine, followed by a likely non-enzymatic oxidation.

L-Cysteine Biosynthesis

The foundational monomer, L-cysteine, is synthesized in most organisms. In bacteria and plants, the pathway begins with L-serine, which is acetylated to form O-acetylserine by serine transacetylase. Subsequently, cysteine synthase incorporates a sulfide (B99878) ion to produce L-cysteine[2]. In mammals, the transsulfuration pathway is utilized, where the sulfur atom is derived from methionine via the intermediate homocysteine, which then combines with serine to form cystathionine. This is then cleaved to yield L-cysteine, α-ketobutyrate, and ammonia[2].

The Racemization of L-Cysteine to D-Cysteine

The critical step for the potential biosynthesis of this compound is the formation of D-cysteine. In the mammalian brain, the enzyme serine racemase (SR), which is known to convert L-serine to D-serine, has been identified as also possessing cysteine racemase activity[3]. This enzyme can convert the biologically produced L-cysteine into D-cysteine[3][4]. The levels of D-cysteine are significantly reduced in the brains of mice lacking the SR enzyme, supporting its role as the primary biosynthetic enzyme for D-cysteine in mammals[3].

Formation by Non-Enzymatic Oxidation

Once a cellular pool contains both L-cysteine and D-cysteine, the formation of cystine dimers can occur through oxidation. This process, which forms the disulfide bond, is often a non-specific chemical reaction driven by an oxidative environment, such as that found in the endoplasmic reticulum or extracellular spaces[1]. The random oxidation of a mixed pool of L- and D-cysteine would statistically yield a mixture of all three stereoisomers: L,L-cystine, D,D-cystine, and the target this compound.

Biosynthesis_Pathway Biosynthesis Pathway for this compound cluster_L_Cys_Bio L-Cysteine Synthesis (Canonical) cluster_Racemization Racemization cluster_Oxidation Non-Enzymatic Oxidation Serine L-Serine OAS O-Acetylserine Serine->OAS Serine Transacetylase LCys L-Cysteine OAS->LCys Cysteine Synthase DCys D-Cysteine LCys->DCys Serine/Cysteine Racemase (SR) LL_Cystine L,L-Cystine LCys->LL_Cystine Oxidative Environment Meso_Cystine This compound LCys->Meso_Cystine Oxidative Environment DD_Cystine D,D-Cystine DCys->DD_Cystine Oxidative Environment DCys->Meso_Cystine Oxidative Environment

Figure 1. Postulated biosynthetic pathway for this compound formation.

Chemical Synthesis of this compound

Chemical synthesis provides a more direct and controllable method for producing this compound. The most common approach involves the oxidation of a racemic (D,L)-cysteine mixture, which yields all three stereoisomers that must then be separated.

Primary Synthetic Strategy: Oxidation of Racemic Cysteine

The synthesis begins with a 1:1 mixture of L-cysteine and D-cysteine, known as racemic cysteine. This mixture is dissolved in a suitable solvent, typically water, and subjected to an oxidizing agent. Common oxidants for this purpose include oxygen (air), hydrogen peroxide, or dimethyl sulfoxide (B87167) (DMSO)[5][6]. The oxidation reaction forms the disulfide bond, linking cysteine monomers into cystine dimers. Because the starting material is a racemic mixture, the dimerization occurs randomly, resulting in a statistical mixture of products: 25% L,L-cystine, 25% D,D-cystine, and 50% this compound. The desired this compound is then isolated from this mixture, typically through fractional crystallization, owing to differences in solubility between the stereoisomers.

Chemical_Synthesis_Workflow Chemical Synthesis Workflow for this compound Start Starting Material: Racemic (D,L)-Cysteine Dissolve Dissolution (e.g., in water) Start->Dissolve Oxidize Oxidation (e.g., Air, H₂O₂, DMSO) Dissolve->Oxidize ProductMix Product Mixture: - L,L-Cystine (25%) - D,D-Cystine (25%) - this compound (50%) Oxidize->ProductMix Purify Purification (e.g., Fractional Crystallization) ProductMix->Purify Final Isolated This compound Purify->Final

Figure 2. General workflow for the chemical synthesis of this compound.

Quantitative Data and Comparative Analysis

Direct quantitative comparison is challenging because biosynthesis does not have a dedicated pathway for this compound. Therefore, data for biosynthetic routes are presented for the L-cysteine precursor, representing the potential of biological systems, while chemical synthesis data pertains directly to this compound.

Table 1: Quantitative Metrics for Biosynthesis of L-Cysteine Precursors

Method Organism Precursor(s) Titer (g/L) Molar Yield (%) Productivity Reference
Enzymatic Bioconversion S. typhimurium L-O-acetylserine, NaHS 83 94 3.6 g/h/g DCW [7]
Fermentation C. glutamicum Glucose, Thiosulfate 5.92 74.97 (Sulfur Conv.) N/A [8]
Fermentation E. coli Glucose, Thiosulfate 7.50 90.11 (Sulfur Conv.) N/A [8]

| Fermentation | C. glutamicum | Glucose | 0.95 | 2.73 (g/g glucose) | 26.33 mg/L/h |[9] |

Note: DCW = Dry Cell Weight. Yields for fermentation are often reported based on glucose consumption or sulfur conversion.

Table 2: Quantitative Metrics for Chemical Synthesis of this compound

Method Starting Material Reagent(s) Yield (%) Purity (%) Key Aspects Reference
Oxidation rac-cysteine Nitrogen(II) oxide, Water 95 >95 (after purification) Ambient temperature, short reaction time (0.25h) [10]
Air Oxidation L-Cys + D-Cys Air (O₂) Variable Dependent on purification Simple, 'green' oxidant; requires separation of 3 isomers [1][6]

| H₂O₂ Oxidation | L-Cys + D-Cys | Hydrogen Peroxide | Variable | Dependent on purification | Common lab-scale method; requires careful control |[5] |

Analysis
  • Yield: Chemical synthesis is demonstrably superior in terms of final product yield for this compound, with reported yields as high as 95% from the starting racemic mixture[10]. The yield of a hypothetical biosynthetic route would be inherently low due to the statistical nature of the final oxidation step and the likely small cellular pool of D-cysteine.

  • Control & Purity: Chemical synthesis offers excellent control over reaction conditions. While the initial product is a mixture, established purification techniques like fractional crystallization can yield high-purity this compound. In a biological system, isolating this compound from the other isomers and cellular components would be a significant downstream processing challenge.

  • Scalability: The chemical synthesis route is highly scalable and established for industrial production. Scaling up a biosynthetic route would require extensive metabolic engineering to first overproduce L-cysteine, then efficiently racemize it to D-cysteine, and finally drive the oxidative dimerization, all while managing cellular toxicity.

Detailed Experimental Protocols

Protocol for Enzymatic Synthesis of L-Cysteine (Biosynthesis Precursor)

This protocol is based on the bioconversion of L-O-acetylserine and sodium hydrosulfide (B80085) using an extract from Salmonella typhimurium[7].

  • Preparation of Enzyme Extract:

    • Cultivate S. typhimurium LT2 cells under appropriate conditions to induce O-acetylserine sulfhydrylase expression.

    • Harvest cells via centrifugation and wash with a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

    • Resuspend cells in the same buffer and lyse via sonication or French press.

    • Centrifuge the lysate to remove cell debris. The resulting supernatant is the crude enzyme extract.

  • Substrate Preparation:

    • Prepare a saturated solution of L-O-acetylserine (approx. 2.05 M) and adjust the pH to 5.0 for stability.

    • Prepare a separate 2.05–2.3 M solution of sodium hydrosulfide (NaHS) in deoxygenated water (pH will be ≥ 11.5).

  • Enzymatic Reaction in a Stirred-Tank Bioreactor:

    • Add the crude enzyme extract to the bioreactor containing a starting volume of reaction buffer (pH 7.0) at 25 °C.

    • Simultaneously feed both substrate solutions into the bioreactor using a pH-controlled feedback system. The high alkalinity of the NaHS solution will cause the pH to rise.

    • Set the pH controller to 7.0. The pumps should activate to add substrate when the pH drops below the setpoint (due to proton production during the reaction) and stop when it rises above it.

    • Monitor L-cysteine production over time using a suitable analytical method (e.g., HPLC).

  • Product Isolation:

    • Upon reaction completion, terminate the reaction by denaturing the enzyme (e.g., by acidification).

    • Isolate and purify L-cysteine from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.

Protocol for Chemical Synthesis of this compound

This is a generalized protocol for the oxidation of racemic cysteine.

  • Materials and Reagents:

    • D,L-cysteine (racemic cysteine)

    • Deionized water

    • Oxidizing agent (e.g., 30% Hydrogen Peroxide or Nitrogen(II) oxide source)

    • Hydrochloric acid (for pH adjustment if needed)

    • Ethanol (for crystallization)

  • Reaction Procedure:

    • In a round-bottom flask, dissolve D,L-cysteine in deionized water to a concentration of approximately 50-100 g/L. Gentle heating may be required.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add the oxidizing agent dropwise with vigorous stirring. For H₂O₂, use a stoichiometric amount (0.5 moles of H₂O₂ per mole of cysteine). For gas-phase oxidants, bubble the gas through the solution[10].

    • Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure completion.

  • Monitoring the Reaction:

    • The reaction can be monitored by testing for the disappearance of free thiol groups using Ellman's reagent (DTNB). A negative test indicates the complete conversion of cysteine to cystine.

  • Isolation and Purification of this compound:

    • Concentrate the reaction mixture under reduced pressure to induce crystallization.

    • The resulting solid will be a mixture of L,L-, D,D-, and this compound.

    • Perform fractional crystallization. The different stereoisomers exhibit different solubilities in water/ethanol mixtures. This compound is typically less soluble than the L,L- and D,D- forms in certain solvent systems.

    • Collect the crystals of this compound by filtration, wash with cold ethanol, and dry under vacuum.

    • Verify the purity and identity of the product using NMR, chiral HPLC, or polarimetry.

Conclusion

For the production of this compound, chemical synthesis is the superior and more practical method for researchers, scientists, and drug development professionals. It is a direct, high-yield, and highly controllable process that is well-documented and scalable[10]. The primary challenge lies in the purification of the desired meso-isomer from the product mixture, but this is readily achievable with standard laboratory techniques.

While the biosynthesis of this compound is theoretically plausible through the action of cysteine racemase followed by non-specific oxidation, it remains an indirect and unoptimized route[3]. There is no known organism or engineered pathway that produces this compound as a primary product. Developing such a pathway would require significant metabolic engineering efforts with uncertain outcomes, making it a challenging and currently impractical approach for obtaining this specific stereoisomer. Therefore, for applications requiring pure this compound, chemical synthesis is the recommended and established method.

References

Foundational Research on Meso-Cystine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystine, the oxidized dimer of the amino acid cysteine, is a critical molecule in various physiological and pathological processes. It serves as a key source of intracellular cysteine, which is essential for the synthesis of proteins, the major antioxidant glutathione (B108866) (GSH), and other vital sulfur-containing compounds.[1][2] While the metabolism of L-cystine is well-characterized, the metabolic fate and biological significance of its stereoisomer, meso-cystine, remain largely unexplored. This technical guide provides a comprehensive overview of the foundational research on cystine metabolism, with a specific focus on what is known and what can be inferred about the metabolism of this compound. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the nuanced roles of cystine isomers in health and disease.

Cystine exists in three stereoisomeric forms: L-cystine, D-cystine, and this compound. This compound is an achiral diastereomer containing both an L- and a D-cysteine monomer.[3] While L-amino acids are the predominant forms in biological systems, the presence and functional roles of D-amino acids and meso compounds are increasingly being recognized.[4][5] Understanding the metabolism of this compound is therefore crucial for a complete picture of sulfur amino acid biochemistry and its implications for drug development and disease pathology.

Core Metabolic Pathways of L-Cystine

The metabolism of L-cystine is intricately linked to that of L-cysteine and serves as a central hub in cellular redox homeostasis and biosynthetic pathways.

Transport and Reduction to L-Cysteine

Extracellular L-cystine is transported into the cell by various amino acid transport systems, most notably the sodium-independent cystine/glutamate antiporter, system xc-.[6][7] Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine. This reduction is primarily catalyzed by the thioredoxin system and glutathione.[8]

The Transsulfuration Pathway

The transsulfuration pathway is a key metabolic route for the de novo synthesis of L-cysteine from the essential amino acid L-methionine. This pathway involves the conversion of homocysteine to cystathionine, which is then cleaved to form L-cysteine.[9] This pathway highlights the interconnectedness of sulfur-containing amino acid metabolism.

Catabolism of L-Cysteine

Intracellular L-cysteine has several metabolic fates:

  • Glutathione (GSH) Synthesis: L-cysteine is the rate-limiting precursor for the synthesis of the tripeptide antioxidant glutathione.[2]

  • Pyruvate and Sulfate Production: L-cysteine can be catabolized to pyruvate, which can enter the citric acid cycle for energy production, and sulfate, which is excreted.

  • Taurine Synthesis: L-cysteine is a precursor for the synthesis of taurine, an amino acid with roles in various physiological processes.[10]

  • Hydrogen Sulfide (H₂S) Production: L-cysteine can be a substrate for the production of the signaling molecule hydrogen sulfide.[10]

The Enigma of this compound Metabolism

Direct research on the metabolic pathways of this compound is notably limited. However, based on the principles of enzyme stereospecificity and the known metabolism of D-amino acids, we can infer potential metabolic routes.

Enzymes often exhibit a high degree of stereospecificity, preferentially acting on one stereoisomer over another.[11][12] While most enzymes in mammals are specific for L-amino acids, some enzymes, particularly in microorganisms, can process D-amino acids.[13] The presence of a D-cysteine moiety in this compound suggests that its metabolism may differ significantly from that of L-cystine.

Hypothetical Metabolic Pathways for this compound:

  • Reduction to L-cysteine and D-cysteine: The disulfide bond in this compound could potentially be reduced by cellular reductants to yield one molecule of L-cysteine and one molecule of D-cysteine. The subsequent metabolism would then depend on the cell's ability to process D-cysteine.

  • Action of D-amino Acid Oxidases: D-amino acid oxidases are enzymes that can deaminate D-amino acids.[5] If D-cysteine is released from this compound, it could be a substrate for these enzymes, leading to the formation of an alpha-keto acid.

  • Limited or No Metabolism: It is also possible that this compound is poorly metabolized in most mammalian cells due to the stereospecificity of the relevant enzymes. In this case, it might be excreted largely unchanged.

Further research is imperative to elucidate the specific enzymes and transport systems that interact with this compound and to determine its ultimate metabolic fate.

Quantitative Data on Cystine Metabolism

Quantitative data on this compound metabolism is scarce. The following tables summarize key quantitative parameters related to general L-cystine transport and metabolism, which can serve as a baseline for future comparative studies with this compound.

Transporter SystemSubstrate(s)Tissue DistributionKinetic Parameters (Km)Reference
System xc- L-Cystine, GlutamateBrain, Macrophages, etc.L-Cystine: ~20-100 µM[6]
System ASC Alanine, Serine, CysteineUbiquitousCysteine: Varies by subtype[14]
Renal Tubule Transporters L-Cystine, Dibasic amino acidsKidneyLow Km system: ~0.012 mM[15]

Table 1: Key Transporter Systems for L-Cystine and L-Cysteine.

EnzymeReactionSubstrate(s)Product(s)Cofactor(s)Reference
Cystine Reductase L-Cystine + NADH + H+ -> 2 L-Cysteine + NAD+L-Cystine, NADHL-Cysteine, NAD+-[16]
Glutamate-Cysteine Ligase (GCL) L-Glutamate + L-Cysteine + ATP -> γ-Glutamylcysteine + ADP + PiL-Glutamate, L-Cysteineγ-GlutamylcysteineATP[9]
Glutathione Synthetase (GS) γ-Glutamylcysteine + Glycine + ATP -> Glutathione + ADP + Piγ-Glutamylcysteine, GlycineGlutathioneATP[9]

Table 2: Key Enzymes in L-Cystine and L-Cysteine Metabolism.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound metabolism. The following protocols provide a foundation for such studies.

Protocol 1: Chiral Separation and Quantification of Cystine Isomers by HPLC

This protocol outlines a method for the separation and quantification of L-cystine, D-cystine, and this compound in biological samples.

1. Sample Preparation:

  • Deproteinate biological samples (e.g., plasma, cell lysates) using a suitable method, such as precipitation with sulfosalicylic acid.
  • Centrifuge to remove precipitated proteins.
  • The supernatant can be directly analyzed or further purified by solid-phase extraction if necessary.

2. Derivatization (Pre-column):

  • To enhance detection and chiral separation, derivatize the amino groups of the cystine isomers with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

3. HPLC Analysis:

  • Column: A C18 reverse-phase column is typically used.
  • Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium (B8662869) phosphate) and an organic solvent (e.g., acetonitrile) is commonly employed.
  • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 340 nm for Marfey's reagent).
  • Quantification: Use external standards of L-cystine, D-cystine, and this compound to generate calibration curves for accurate quantification.

Protocol 2: In Vitro Metabolism Assay Using Cell Lysates

This protocol can be used to investigate the metabolic conversion of this compound by cellular enzymes.

1. Preparation of Cell Lysates:

  • Harvest cells of interest and wash with phosphate-buffered saline (PBS).
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
  • Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic and organellar proteins.

2. Metabolic Reaction:

  • Incubate the cell lysate with a known concentration of this compound at 37°C for various time points.
  • Include necessary cofactors, such as NADPH or NADH, depending on the suspected enzymatic reaction.
  • Run parallel reactions with L-cystine as a positive control and a no-substrate control.

3. Analysis of Metabolites:

  • Stop the reaction by adding a quenching solution (e.g., ice-cold methanol).
  • Analyze the reaction mixture for the disappearance of the substrate (this compound) and the appearance of potential metabolites (e.g., L-cysteine, D-cysteine) using the chiral HPLC method described in Protocol 1 or by LC-MS/MS.

Visualizations of Metabolic Pathways and Workflows

Signaling Pathways

L_Cystine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L-Cystine_ext L-Cystine System_xc System xc- L-Cystine_ext->System_xc Glutamate_ext Glutamate L-Cystine_int L-Cystine L-Cysteine L-Cysteine L-Cystine_int->L-Cysteine Reduction (Thioredoxin, GSH) GSH Glutathione (GSH) L-Cysteine->GSH Synthesis Pyruvate Pyruvate L-Cysteine->Pyruvate Catabolism Taurine Taurine L-Cysteine->Taurine Synthesis H2S Hydrogen Sulfide (H2S) L-Cysteine->H2S Production Proteins Protein Synthesis L-Cysteine->Proteins Glutamate_int Glutamate Glutamate_int->System_xc System_xc->Glutamate_ext System_xc->L-Cystine_int

Caption: Metabolic pathway of L-cystine.

Meso_Cystine_Metabolism_Hypothetical cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Meso-Cystine_ext This compound Transport Transport? Meso-Cystine_ext->Transport Meso-Cystine_int This compound L-Cysteine L-Cysteine Meso-Cystine_int->L-Cysteine Reduction? D-Cysteine D-Cysteine Meso-Cystine_int->D-Cysteine Reduction? Excretion Excretion Meso-Cystine_int->Excretion Limited Metabolism? Metabolites Further Metabolites D-Cysteine->Metabolites D-amino acid oxidase? Transport->Meso-Cystine_int

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflows

Chiral_Separation_Workflow Sample Biological Sample (Plasma, Cell Lysate) Deproteination Deproteination (e.g., Sulfosalicylic Acid) Sample->Deproteination Derivatization Chiral Derivatization (e.g., Marfey's Reagent) Deproteination->Derivatization HPLC Reverse-Phase HPLC Derivatization->HPLC Detection UV Detection HPLC->Detection Quantification Quantification against Chiral Standards Detection->Quantification

Caption: Workflow for chiral separation of cystine isomers.

Conclusion and Future Directions

The study of this compound metabolism is a nascent field with significant potential to advance our understanding of sulfur amino acid biochemistry and its role in human health and disease. While the metabolic pathways of L-cystine are well-established, the fate of this compound in biological systems remains largely unknown. The information and protocols provided in this technical guide offer a foundational framework for researchers to begin to unravel the complexities of this compound metabolism.

Future research should focus on:

  • Identifying and characterizing enzymes that can metabolize this compound.

  • Elucidating the specific transport mechanisms responsible for the cellular uptake of this compound.

  • Conducting in vivo studies to determine the physiological and pathological relevance of this compound.

  • Developing and validating robust analytical methods for the routine quantification of this compound in biological samples.

By addressing these key questions, the scientific community can begin to fill the knowledge gap surrounding this compound metabolism and potentially uncover new therapeutic targets for a variety of diseases.

References

The Isolation of Meso-Cystine: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-cystine, a stereoisomer of the more common L-cystine, represents a unique molecule in the landscape of amino acid chemistry. As a meso compound, it is an achiral diastereomer of the chiral L- and D-cystine enantiomers, possessing two stereocenters of opposite configuration. While often considered biologically insignificant compared to its L-enantiomer, the study of this compound provides valuable insights into stereochemistry, protein structure, and the potential for creating novel therapeutic agents. This technical guide delves into the historical context of its discovery, the evolution of its isolation and synthesis, and the detailed experimental protocols relevant to its study.

Historical Perspective: From "Cystic Oxide" to Stereochemical Understanding

The story of this compound is intrinsically linked to the broader history of cystine itself. The journey began in 1810 when English chemist William Hyde Wollaston discovered a new substance from a urinary calculus, which he named "cystic oxide"[1]. However, it wasn't until 1899 that cystine was first isolated from a protein source—cow horn—by the Swedish chemist Karl A. H. Mörner, establishing it as a component of proteins[2]. The chemical structure of cystine as a dimer of cysteine was ultimately determined through synthesis by German chemist Emil Erlenmeyer in 1903[2][3].

While the specific discovery of this compound is not well-documented with a singular "eureka" moment, its identification was a logical consequence of the burgeoning field of stereochemistry in the late 19th and early 20th centuries. Following Jacobus Henricus van 't Hoff's and Joseph Achille Le Bel's theories of the tetrahedral carbon atom and stereoisomerism, and Emil Fischer's seminal work on the stereochemistry of sugars and amino acids, the existence of stereoisomers for a molecule with two chiral centers like cystine became a theoretical certainty[4][5][6].

The first isolation of this compound likely occurred as a result of racemization studies of L-cystine. It was observed that heating L-cystine in acidic or alkaline solutions could lead to the formation of a mixture of its stereoisomers: L-cystine, D-cystine, and the meso form[7]. The separation of these isomers in the early 20th century would have relied on the classical methods of stereoisomer resolution pioneered by Louis Pasteur, such as fractional crystallization of diastereomeric salts[8][9].

Physicochemical Properties of Cystine Stereoisomers

The distinct stereochemistry of this compound gives rise to different physical properties compared to its enantiomeric counterparts. A summary of key properties is provided in Table 1.

PropertyL-CystineD-CystineThis compound
Molecular Formula C₆H₁₂N₂O₄S₂C₆H₁₂N₂O₄S₂C₆H₁₂N₂O₄S₂
Molecular Weight 240.3 g/mol 240.3 g/mol 240.3 g/mol
CAS Number 56-89-3923-32-06020-39-9
Melting Point 260-261 °C (decomposes)260-261 °C (decomposes)200-218 °C (decomposes)
Optical Rotation [α]D -232° (c=1, 5M HCl)+232° (c=1, 5M HCl)
Solubility in Water 0.112 g/L (25 °C)0.112 g/L (25 °C)Slightly more soluble than L/D forms

Experimental Protocols for this compound Isolation and Synthesis

The isolation and synthesis of this compound can be approached through two primary strategies: the racemization of L-cystine followed by separation of the resulting stereoisomers, or stereospecific synthesis.

Preparation of this compound via Racemization of L-Cystine

This method involves the conversion of L-cystine into a mixture of L-, D-, and this compound, from which the meso-isomer is then isolated.

Experimental Protocol:

  • Racemization:

    • Dissolve L-cystine in 2 M HCl at a concentration of 50 mg/mL in a sealed, thick-walled glass tube.

    • Heat the solution at 120°C for 24 hours.

    • Allow the solution to cool to room temperature. The resulting solution will contain a mixture of L-, D-, and this compound.

  • Separation by Fractional Crystallization (Historical Method):

    • Neutralize the acidic solution carefully with a base (e.g., ammonium (B1175870) hydroxide) to the isoelectric point of cystine (around pH 5-6) to induce precipitation.

    • Due to differences in solubility, the stereoisomers will crystallize at different rates and concentrations. This compound, being generally more soluble, will remain in the mother liquor longer than the L- and D-racemic mixture.

    • Collect the initial precipitate, which will be enriched in the less soluble racemic mixture of L- and D-cystine.

    • Further concentrate the mother liquor by slow evaporation to induce the crystallization of this compound. The crystals can be collected by filtration.

    • Recrystallize the this compound-enriched fraction from a minimal amount of hot water to improve purity. The purity can be assessed by measuring the optical rotation, which should be zero for pure this compound.

Modern Chromatographic Separation of Cystine Stereoisomers

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the modern method of choice for the analytical and preparative separation of cystine stereoisomers.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a standard solution of the racemized cystine mixture (from section 3.1) in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column, such as one based on a cyclodextrin (B1172386) or a Pirkle-type column, is essential for separating the stereoisomers.

    • Mobile Phase: The mobile phase composition will depend on the specific chiral column used. A common mobile phase for amino acid enantiomer separation is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

    • Detection: UV detection at a wavelength of 210-220 nm is typically used.

    • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • The three stereoisomers (L-cystine, D-cystine, and this compound) will elute at different retention times, allowing for their identification and quantification.

    • For preparative separation, fractions corresponding to the this compound peak can be collected.

Biological Significance and Signaling Pathways

Currently, this compound is not considered to have a significant biological role in mammalian physiology. The vast majority of proteins are constructed from L-amino acids, and the metabolic pathways are stereospecific for the L-enantiomers[10]. While some D-amino acids have been found to have specific functions, particularly in bacteria and as neurotransmitters in mammals, a distinct role for this compound has not been established[11][12][13].

The primary route of cystine metabolism in mammals is through the transsulfuration pathway, which is interconnected with methionine metabolism[14][15][16]. Ingested cystine is typically reduced to cysteine, which can then be incorporated into proteins, used for the synthesis of glutathione, or catabolized. It is presumed that if this compound were to be introduced into a biological system, it would likely be poorly metabolized due to the stereospecificity of the enzymes involved.

Below is a simplified representation of the central role of L-cysteine in cellular metabolism.

cysteine_metabolism L_Methionine L-Methionine (Essential Amino Acid) SAM S-Adenosylmethionine (SAM) L_Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH L_Cystathionine L-Cystathionine Homocysteine->L_Cystathionine CBS (Transsulfuration) L_Cysteine L-Cysteine L_Cystathionine->L_Cysteine CGL L_Cystine L-Cystine (Extracellular) L_Cysteine->L_Cystine Oxidation Glutathione Glutathione (GSH) L_Cysteine->Glutathione GCL, GSS Proteins Protein Synthesis L_Cysteine->Proteins Taurine Taurine L_Cysteine->Taurine L_Cystine->L_Cysteine Reduction

Figure 1. Simplified overview of L-cysteine metabolism.

Logical Workflow for this compound Isolation and Analysis

The general workflow for obtaining and characterizing this compound from a starting material of L-cystine is depicted below.

meso_cystine_workflow start Start: L-Cystine racemization Racemization (e.g., Acid Hydrolysis) start->racemization mixture Stereoisomeric Mixture (L-, D-, and this compound) racemization->mixture separation Separation mixture->separation fractional_crystallization Fractional Crystallization (Historical Method) separation->fractional_crystallization Historical chiral_hplc Chiral HPLC (Modern Method) separation->chiral_hplc Modern isolated_meso Isolated this compound fractional_crystallization->isolated_meso chiral_hplc->isolated_meso characterization Characterization isolated_meso->characterization polarimetry Polarimetry (Optical Rotation = 0°) characterization->polarimetry nmr NMR Spectroscopy characterization->nmr ms Mass Spectrometry characterization->ms end Pure this compound polarimetry->end nmr->end ms->end

Figure 2. Logical workflow for the isolation and characterization of this compound.

Quantitative Data on Racemization and Separation

Quantitative data on the historical methods of fractional crystallization are sparse and highly dependent on the specific experimental conditions. Modern chromatographic methods, however, allow for precise quantification. The racemization of L-cystine under strong acid hydrolysis can result in a mixture where this compound is a significant component.

MethodStarting MaterialConditionsProduct Distribution (Approximate)Reference
Acid-Catalyzed Racemization L-Cystine6 M HCl, 110°C, 24hL-Cystine (~50%), D-Cystine (~25%), this compound (~25%)General observation from racemization studies
Base-Catalyzed Racemization L-Cystine in PeptidesBasic pHFormation of D-cysteine and thioethers[17]

Applications in Drug Development and Research

While this compound itself has no direct therapeutic applications at present, its synthesis and separation are relevant to several areas of drug development and research:

  • Stereospecific Synthesis: The principles used to separate this compound are applicable to the resolution of chiral drugs, where only one enantiomer is therapeutically active.

  • Peptide and Protein Chemistry: Understanding the racemization of cysteine to form D-cysteine and subsequently this compound upon dimerization is crucial for ensuring the stereochemical purity of synthetic peptides and protein therapeutics[18][19].

  • Biomarker Research: The presence of D-amino acids and potentially meso compounds in biological systems can be indicative of certain physiological or pathological states, making their detection and quantification a potential area for biomarker discovery[12].

Conclusion

The study of this compound, from its inferred discovery in the context of early stereochemical theory to its precise separation by modern chromatographic techniques, offers a compelling window into the principles of molecular chirality. While it may lack the direct biological role of its L-enantiomer, the methodologies developed for its isolation and characterization have broader implications for the fields of organic synthesis, analytical chemistry, and pharmaceutical sciences. This guide provides a foundational understanding for researchers and professionals seeking to explore this unique stereoisomer and its place in the world of amino acids.

References

An In-Depth Technical Guide to the Theoretical Modeling of Meso-Cystine Disulfide Bonds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystine, the oxidized dimer of the amino acid cysteine, is a cornerstone of protein structure and redox biology. Formed by the covalent linkage of two cysteine molecules via a disulfide bond, cystine imposes critical structural constraints that are fundamental to the tertiary structure and stability of countless proteins.[1][2] While L-cystine is the most common diastereomer, formed from two L-cysteine molecules, the meso-cystine form, composed of one L-cysteine and one D-cysteine, presents a unique stereochemical challenge and opportunity.[1][3]

The distinct stereochemistry of this compound, arising from its C2 symmetry axis, is expected to significantly alter its conformational landscape, physicochemical properties, and interactions within biological systems compared to its chiral L,L- and D,D- counterparts. Understanding these differences is paramount for applications in drug development, where meso-forms of molecules can exhibit different pharmacokinetic and pharmacodynamic profiles.

Theoretical modeling provides a powerful lens through which to investigate the nuanced world of this compound at an atomic level. Computational techniques such as quantum mechanics (QM) and molecular mechanics (MM) allow for the detailed exploration of molecular geometry, conformational stability, and electronic properties that are often difficult to probe experimentally.[4][5] This guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize this compound disulfide bonds, with a focus on methodologies relevant to researchers in drug discovery and development. While direct computational studies on this compound are not abundant in the literature, the principles and protocols established for L-cystine and other disulfide-containing molecules are directly applicable and form the basis of this guide.

Theoretical Modeling Approaches

The theoretical investigation of this compound involves a multi-faceted computational workflow. The primary goals are to determine the molecule's preferred three-dimensional structures (conformers), understand the energy barriers between them, and calculate properties that can be correlated with experimental data.

Quantum Mechanics (QM) Methods

QM methods, particularly Density Functional Theory (DFT), are essential for accurately describing the electronic structure of the disulfide bond.[6][7][8][9] These methods are used to calculate key molecular properties with high fidelity.

  • Conformational Analysis: A thorough search of the conformational space is the first step. This involves systematically rotating the single bonds (C-C, C-S, S-S) to identify all low-energy conformers.[4][10][11]

  • Geometric Optimization: The geometry of each identified conformer is optimized to find the minimum energy structure. This provides precise data on bond lengths, bond angles, and dihedral angles.

  • Energy Calculations: Single-point energy calculations on the optimized geometries provide the relative stabilities of different conformers. This is crucial for predicting the most populated states of the molecule.

  • Spectroscopic Properties: DFT can predict vibrational frequencies (for Raman and IR spectroscopy) and NMR chemical shifts, which are vital for interpreting experimental spectra.[6]

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, they are computationally expensive. MM and MD simulations are used to study larger systems or longer timescales, such as the behavior of this compound in solution or its interaction with a protein.[12][13]

  • Force Fields: MM methods use a classical mechanics approximation, representing atoms as balls and bonds as springs. The parameters for these interactions are defined by a force field.

  • Solvent Effects: MD simulations can explicitly model the surrounding solvent (e.g., water), providing insights into how the environment influences the conformation and dynamics of this compound.

  • Binding Free Energy: In drug development, MD simulations are used to calculate the binding free energy of a ligand (like a this compound-containing peptide) to a target protein, such as a transporter.[12][13]

Below is a generalized workflow for the theoretical modeling of this compound.

G cluster_0 Structure Generation & Conformational Search cluster_1 Quantum Mechanics (QM) Refinement cluster_2 Property Calculation & Simulation A Initial 3D Structure of this compound B Systematic Dihedral Angle Rotation (C-C, C-S, S-S) A->B C Generation of Potential Conformers B->C D DFT Geometry Optimization of Conformers C->D Input Structures E Frequency & Energy Calculations D->E F Identify Stable Low-Energy Conformers E->F G Calculate Spectroscopic Properties (Raman, NMR) F->G Optimized Geometries H Molecular Dynamics (MD) Simulation (in Solvent/with Protein) F->H Optimized Geometries I Calculate Thermodynamic Properties & Binding Free Energies G->I H->I

Computational workflow for modeling this compound.

Physicochemical and Spectroscopic Data

The unique stereochemistry of this compound leads to distinct physical and spectroscopic properties. The following tables summarize key quantitative data.

Table 1: Computed Physicochemical Properties of Cystine Isomers

Property This compound (CID: 6991966)[3] L-Cystine
Molecular Formula C₆H₁₂N₂O₄S₂ C₆H₁₂N₂O₄S₂
Molecular Weight 240.3 g/mol 240.3 g/mol
XLogP3 -6.3 -6.3
Hydrogen Bond Donors 4 4
Hydrogen Bond Acceptors 6 6
Rotatable Bond Count 5 5
Exact Mass 240.02384922 Da 240.02384922 Da
Topological Polar Surface Area 177 Ų 177 Ų
Heavy Atom Count 14 14

| Chirality | Achiral (meso compound) | Chiral |

Table 2: Key Spectroscopic Data for Disulfide Bond Characterization

Technique Feature Typical Wavenumber/Shift Structural Correlation
Raman Spectroscopy S-S Stretch 500 - 550 cm⁻¹ Frequency varies with C-S-S-C dihedral angle.[14]
C-S Stretch 630 - 750 cm⁻¹ Sensitive to local conformation.
NMR Spectroscopy ¹³C Chemical Shift (Cβ) ~40-45 ppm Shifts can indicate oxidation state (cystine vs. cysteine).

| | ¹H Chemical Shift (Hβ) | ~3.0-3.5 ppm | Can be used to determine rotamer populations.[4] |

Experimental Protocols for Characterization

Experimental validation is crucial for complementing and refining theoretical models. Raman and NMR spectroscopy are two of the most powerful techniques for studying disulfide bonds.

Detailed Methodology: Raman Spectroscopy

Raman spectroscopy is highly sensitive to the S-S bond due to its polarizability. It can provide direct information about the conformation of the disulfide bridge.

Objective: To obtain the S-S and C-S stretching frequencies to infer the disulfide bond dihedral angle.

Protocol:

  • Sample Preparation:

    • For solid-state analysis, crystalline powder of this compound is used directly. The sample can be packed into a capillary tube or pressed into a pellet.

    • For solution-state analysis, dissolve the sample in a suitable solvent (e.g., water, buffered solution) to a known concentration.

  • Instrumentation Setup:

    • A typical Raman spectrometer setup includes a laser excitation source (e.g., He-Ne laser at 632.8 nm or a frequency-doubled Nd:YAG laser at 532 nm), a microscope for focusing the laser onto the sample, and a spectrometer with a CCD detector.[15][16]

  • Data Acquisition:

    • Calibrate the spectrometer using a known standard (e.g., silicon wafer).

    • Focus the laser onto the sample.

    • Acquire spectra in the range of 400-800 cm⁻¹ to cover the S-S and C-S stretching regions.

    • Accumulate multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform baseline correction and cosmic ray removal.

    • Identify the peaks corresponding to the S-S stretch (~510 cm⁻¹) and C-S stretches (~650-750 cm⁻¹).

    • Correlate the S-S stretching frequency with the C-S-S-C dihedral angle using established linear relationships.[14]

Detailed Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of atoms in the molecule. It is particularly useful for studying conformational equilibria in solution.[17]

Objective: To determine the chemical shifts and coupling constants of protons and carbons adjacent to the disulfide bond to characterize the conformational population.

Protocol:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., D₂O) to a final concentration of ~1-10 mM.

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

    • Adjust the pH of the solution as needed using NaOD or DCl.

  • Instrumentation Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Shim the magnetic field to achieve high resolution.

  • Data Acquisition:

    • 1D ¹H NMR: Acquire a standard one-pulse ¹H spectrum. Suggested parameters: 128 scans, 32k data points, relaxation delay (D1) of 2 seconds, and a spectral width of ~12-20 ppm.[18]

    • 1D ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • 2D NMR (optional): Acquire 2D correlation spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in peak assignment.

  • Data Analysis:

    • Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the internal standard.

    • Integrate the peaks to determine relative proton populations.

    • Measure chemical shifts and coupling constants (³JHH) for the α- and β-protons.

    • Use the Karplus equation to relate the measured ³JHH coupling constants to the dihedral angles, allowing for the estimation of rotamer populations.[4]

Role in Biological Systems and Drug Development

While L-cystine is the primary isomer utilized by biological systems, the study of this compound is highly relevant for pharmacology and drug design. The primary interface between extracellular cystine and the cell is the system x_c⁻ antiporter .

The Cystine/Glutamate Antiporter (System x_c⁻)

System x_c⁻ is a cell surface antiporter composed of two subunits, the light chain xCT (SLC7A11) and the heavy chain 4F2hc (SLC3A2), linked by a disulfide bond.[19][20][21] Its primary function is to import one molecule of L-cystine into the cell in exchange for one molecule of intracellular glutamate.[21][22]

Inside the cell, the imported L-cystine is rapidly reduced to two molecules of L-cysteine.[22] This cysteine is the rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), the most abundant intracellular antioxidant.[2][19] By supplying cysteine for GSH synthesis, system x_c⁻ plays a critical role in protecting cells from oxidative stress and a form of regulated cell death called ferroptosis.[22]

Many cancer cells overexpress system x_c⁻ to meet their high demand for antioxidants, making it an attractive target for cancer therapy.[19][22]

G extracellular Extracellular Space membrane intracellular Intracellular Space xCT System x_c⁻ (SLC7A11/SLC3A2) L_Cystine_in L-Cystine xCT->L_Cystine_in Glutamate_out Glutamate xCT->Glutamate_out Export L_Cystine_out L-Cystine L_Cystine_out->xCT Import Meso_Cystine_out This compound (Potential Modulator) Meso_Cystine_out->xCT Inhibition or Transport? Glutamate_in Glutamate Glutamate_in->xCT Reduction Reduction (NADPH) L_Cystine_in->Reduction Cysteine 2x L-Cysteine Reduction->Cysteine GSH_Synth GSH Synthesis Cysteine->GSH_Synth GSH Glutathione (GSH) GSH_Synth->GSH Ferroptosis Ferroptosis GSH->Ferroptosis Inhibits Oxidative_Stress Oxidative Stress GSH->Oxidative_Stress Inhibits

The role of the system x_c⁻ transporter in cystine import and redox regulation.
Implications for Drug Development

The unique 3D structure of this compound makes it a compelling candidate for modulating biological systems that interact with L-cystine.

  • Transporter Inhibition: Due to its different shape, this compound could act as a competitive inhibitor or a poor substrate for the system x_c⁻ transporter. A molecule that blocks cystine uptake could induce ferroptosis in cancer cells, representing a promising therapeutic strategy.[23]

  • Peptide Mimetics: Incorporating this compound into peptides can create novel structural motifs. The altered stereochemistry can lead to peptides with increased resistance to proteolysis, different folding patterns, and potentially novel biological activities.

  • Redox Modulation: The redox potential of the disulfide bond in this compound may differ from that of L-cystine, potentially altering its behavior in the extracellular redox environment.

Theoretical modeling is indispensable in this context. MD simulations can be used to dock this compound into homology models of the xCT transporter to predict binding affinity and pose, guiding the design of novel inhibitors. QM calculations can precisely determine the redox properties and conformational energies, helping to predict the stability and reactivity of this compound-containing drugs.

Conclusion

The theoretical modeling of this compound disulfide bonds offers a detailed, atomistic understanding of a molecule with significant potential in chemistry and pharmacology. While the field has largely focused on the biologically ubiquitous L-cystine, the principles of conformational analysis, quantum chemical calculations, and molecular dynamics simulations are fully transferable to the study of its meso diastereomer. By combining these computational methods with experimental techniques like Raman and NMR spectroscopy, researchers can elucidate the unique structural and dynamic properties conferred by this compound's distinct stereochemistry. This knowledge is critical for the rational design of novel therapeutics, from system x_c⁻ transporter inhibitors that target cancer metabolism to structurally unique peptides with enhanced stability and function. As computational power grows and modeling techniques become more sophisticated, the in-silico investigation of this compound and other non-canonical amino acids will undoubtedly play an increasingly vital role in advancing drug discovery and development.

References

Navigating the Solubility Landscape of Meso-Cystine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of meso-cystine in various laboratory solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. Due to the limited availability of direct quantitative data for this compound, this document synthesizes available information for this compound and its closely related isomers, L-cystine and L-cysteine, to offer valuable insights for experimental design.

Executive Summary

This compound, a diastereomer of cystine, is a non-proteinogenic amino acid with applications in dietary supplements and the cosmetic industry.[1] Understanding its solubility is paramount for its use in formulations, analytical method development, and biological assays. This guide consolidates the sparse quantitative data for this compound, provides qualitative and quantitative context from its isomers, details a standard experimental protocol for solubility determination, and presents a visual workflow to aid in experimental planning.

Solubility of this compound and Related Compounds

Direct, quantitative solubility data for this compound across a range of laboratory solvents is not extensively documented in publicly available literature. However, key data points and information from structurally similar compounds provide a foundational understanding.

Quantitative Solubility Data

The most consistently reported quantitative solubility value for this compound is in water.

CompoundSolventTemperature (°C)Solubility
This compound Water2556 mg/L[1][2]
Qualitative and Isomeric Solubility Insights

The solubility behavior of L-cystine and L-cysteine can offer predictive insights into suitable solvent systems for this compound, though empirical verification is essential.

  • L-Cystine: Generally characterized as poorly soluble in water.[3] Its solubility is highly dependent on pH, with significantly increased solubility in acidic (pH < 2) and alkaline (pH > 8) conditions.[4][5]

  • L-Cysteine: Exhibits a broader range of solubility. It is reportedly freely soluble in ethanol, acetic acid, and aqueous ammonia, but insoluble in acetone, diethyl ether, ethyl acetate, benzene, carbon disulfide, and carbon tetrachloride.[6]

A study on L-cysteine established the following qualitative order of solubility in various pure solvents, from most to least soluble: Water > Acetone > Methanol > Ethanol > n-Propanol > Isopropanol > 1,4-Dioxane > n-Butanol > sec-Butanol ≈ Ethyl Acetate > Isobutanol > Acetonitrile [7][8]

This trend highlights the preference for polar protic solvents and demonstrates poor solubility in non-polar and some polar aprotic solvents. Given the structural similarities, a similar trend could be anticipated for this compound, though the difference in stereochemistry may influence crystal packing and, consequently, solubility.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The static gravimetric method is a common and reliable technique for determining the equilibrium solubility of amino acids in various solvents.[7][8][9]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound powder

  • Selected laboratory solvent(s)

  • Jacketed glass vessel with magnetic stirrer

  • Thermostatic water bath

  • Analytical balance (±0.1 mg)

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Drying oven

  • Vials

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume or mass of the selected solvent in the jacketed glass vessel.

  • Equilibration: The vessel is connected to the thermostatic water bath set to the desired experimental temperature. The suspension is stirred continuously to facilitate the dissolution process and allow the system to reach equilibrium. The time required to reach equilibrium should be determined empirically (typically several hours).

  • Sampling: Once equilibrium is reached, stirring is stopped to allow the undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to ensure no solid particles are collected.

  • Solvent Evaporation: The collected clear solution is transferred to a pre-weighed vial. The solvent is then evaporated under controlled conditions (e.g., in a drying oven at a temperature that does not degrade the solute) until a constant weight is achieved.

  • Calculation: The mass of the dissolved this compound is determined by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried solute. The solubility can then be expressed in various units, such as g/L, mg/mL, or mole fraction.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining this compound solubility.

Caption: Gravimetric method workflow for this compound solubility.

Conclusion

While direct and extensive solubility data for this compound remains a research opportunity, the available information for its water solubility and the comparative data from its isomers provide a strong starting point for laboratory work. The pH-dependent nature of cystine isomers should be a primary consideration in aqueous systems. For organic solvents, the qualitative solubility order of L-cysteine suggests that polar protic solvents are likely to be more effective. The provided experimental protocol offers a standardized method for researchers to generate precise solubility data for this compound in their specific solvent systems of interest, fostering a more robust understanding of this compound's physicochemical properties.

References

The Enigmatic Role of Meso-Cystine in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document addresses the potential functions of cystine in cellular processes. Cystine exists in three stereoisomeric forms: L-cystine, D-cystine, and meso-cystine. This compound is a diastereomer composed of one L-cysteine and one D-cysteine molecule.[1] A thorough review of the current scientific literature reveals a significant focus on the biological functions of L-cystine, the dimer of the proteinogenic amino acid L-cysteine. In contrast, specific research detailing the cellular uptake, metabolism, and signaling functions of this compound is exceptionally limited. Therefore, this guide will primarily detail the well-documented roles of L-cystine and its intracellular product, L-cysteine, which are fundamental to cellular redox homeostasis, metabolism, and disease pathology. The specific functions and cellular fate of this compound remain a largely unexplored area of research.

Introduction to Cystine and Its Cellular Importance

Cystine, the oxidized dimer of cysteine, is the predominant form of this sulfur-containing amino acid in the extracellular environment.[2][3] Its transport into the cell and subsequent reduction to two molecules of cysteine is a rate-limiting step for the synthesis of glutathione (B108866) (GSH), the most abundant intracellular antioxidant.[2][4] This central role places cystine metabolism at the nexus of cellular defense against oxidative stress, redox signaling, and metabolic reprogramming, particularly in disease states like cancer.[2][5]

Cellular Uptake and Metabolism of L-Cystine

The primary mechanism for L-cystine import into mammalian cells is through the system xc- amino acid antiporter . This transporter, a heterodimer of the SLC7A11 (also known as xCT) and SLC3A2 subunits, facilitates the uptake of one molecule of L-cystine in exchange for one molecule of intracellular glutamate.[2]

Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine. This reaction is catalyzed by enzymes such as thioredoxin reductase or by the action of glutathione itself, consuming NADPH in the process.[2][4] The resulting L-cysteine is then available for various cellular processes.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L-Cystine_ext L-Cystine System_xc System xc- (SLC7A11/SLC3A2) L-Cystine_ext->System_xc Uptake Glutamate_ext Glutamate System_xc->Glutamate_ext Export L-Cystine_int L-Cystine System_xc->L-Cystine_int L-Cysteine 2x L-Cysteine L-Cystine_int->L-Cysteine Reduction GSH_Synth Glutathione (GSH) Synthesis L-Cysteine->GSH_Synth Protein_Synth Protein Synthesis L-Cysteine->Protein_Synth Glutamate_int Glutamate Glutamate_int->System_xc NADPH NADPH NADP NADP+ NADPH->NADP

Caption: Cellular uptake and metabolism of L-cystine.

Core Functions in Cellular Processes

Redox Homeostasis and Glutathione Synthesis

The most critical function of intracellular cysteine derived from cystine is its role as the rate-limiting precursor for the synthesis of glutathione (GSH).[2] GSH is a tripeptide (glutamate-cysteine-glycine) that serves as the primary non-enzymatic antioxidant in the cell. It directly neutralizes reactive oxygen species (ROS) and is a crucial cofactor for several antioxidant enzymes, such as glutathione peroxidases. By providing the cysteine substrate for GSH synthesis, cystine uptake is essential for maintaining redox balance and protecting cells from oxidative damage.[6][7]

The Cysteine/Cystine Redox Couple in Signaling

Beyond its role in GSH synthesis, the ratio of reduced cysteine to oxidized cystine (the Cys/CySS redox couple) is itself a key indicator and modulator of the cellular redox environment.[7][8] This couple has a distinct redox potential from the GSH/GSSG pool and can directly influence protein function through the formation and breakage of disulfide bonds in a process known as redox signaling.[8] This mechanism allows cells to transduce signals from changes in the extracellular or intracellular redox state into functional responses, including proliferation and apoptosis.[8][9]

G Cystine_Uptake L-Cystine Uptake Cysteine_Pool Increased Intracellular L-Cysteine Cystine_Uptake->Cysteine_Pool GSH_Synthesis Glutathione (GSH) Synthesis Cysteine_Pool->GSH_Synthesis ROS_Neutralization ROS Neutralization GSH_Synthesis->ROS_Neutralization Oxidative_Stress Reduced Oxidative Stress ROS_Neutralization->Oxidative_Stress Cell_Survival Enhanced Cell Survival Oxidative_Stress->Cell_Survival

Caption: Logical flow from cystine uptake to cell survival.

Implications in Disease and Drug Development

Role in Cancer Metabolism and Drug Resistance

Many types of cancer cells experience high levels of oxidative stress due to their rapid proliferation and metabolic activity.[2] To counteract this, they often upregulate the expression of the system xc- transporter (SLC7A11) to increase cystine uptake and GSH synthesis.[2] This metabolic adaptation allows cancer cells to survive in a hostile tumor microenvironment and contributes significantly to resistance against chemotherapies that work by inducing oxidative stress.[10] High SLC7A11 expression has been linked to poor prognosis in several cancers, including triple-negative breast cancer (TNBC) and glioblastoma.[2][11]

Cystine, System xc-, and Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The primary defense against ferroptosis is the GSH-dependent enzyme glutathione peroxidase 4 (GPX4), which neutralizes lipid peroxides. By controlling the availability of cysteine for GSH synthesis, cystine import via system xc- is a critical regulator of ferroptosis sensitivity.[2] Inhibition of system xc- depletes intracellular cysteine and GSH, leading to GPX4 inactivation, accumulation of lipid ROS, and subsequent ferroptotic cell death. This has made SLC7A11 a promising target for cancer therapy.[10][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to cystine transport and its effects on cellular processes.

Table 1: Kinetic and Inhibition Constants for L-Cystine Transport

Parameter Value Cell/System Type Reference
Km (Sodium-dependent) 473 ± 146 µM Rat Brain Synaptosomes [13]
IC50 (L-glutamate) 9.1 ± 0.4 µM Rat Brain Synaptosomes [13]
IC50 (L-cysteine sulphinate) 16.4 ± 3.6 µM Rat Brain Synaptosomes [13]
IC50 (Sulfasalazine) 209 µM Huh7 cells (low cystine) [14]

| IC50 (Sulfasalazine) | 371 µM | Huh7 cells (high cystine) |[14] |

Table 2: Effects of Modulating Cystine/Cysteine Metabolism

Condition Effect Quantitative Change Cell Type Reference
N-acetylcysteine (NAC) exposure Increased GSH Pool ~2-fold increase CHO Cells [15]
Cysteamine (B1669678) (MEA) exposure Increased GSH Pool ~2-fold increase CHO Cells [15]
Cysteine Depletion Total Glutathione 95% decrease Melanoma cells [16]
Methionine Depletion Total Glutathione 40% decrease Melanoma cells [16]

| Chito-TBA system | McoEeTI Permeation | 3-fold improvement | Caco-2 cells | |

Experimental Protocols

Protocol: Measuring L-Cystine Uptake

This protocol provides a general framework for assessing the uptake of radiolabeled L-cystine into cultured cells, a common method to determine the activity of transporters like system xc-.

  • Cell Culture: Plate cells (e.g., CHO, HT29, or specific cancer cell lines) in 24-well plates and grow to 80-90% confluency.

  • Preparation: Aspirate growth medium and wash cells twice with a pre-warmed transport buffer (e.g., Krebs-Ringer-HEPES).

  • Uptake Initiation: Add transport buffer containing a known concentration of radiolabeled L-cystine (e.g., [35S]-cystine or [14C]-cystine) and any inhibitors or competing substrates (e.g., glutamate, sulfasalazine).

  • Incubation: Incubate plates at 37°C for a defined period (e.g., 5-60 minutes). The time should be within the linear range of uptake.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or RIPA buffer).

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Normalization: Determine the protein concentration in a parallel set of wells using a standard assay (e.g., BCA assay) to normalize the radioactivity counts (e.g., cpm/mg protein).

G Start Plate and Culture Cells Wash Wash Cells with Transport Buffer Start->Wash Incubate Incubate with Radiolabeled L-Cystine (± Inhibitors) Wash->Incubate Terminate Terminate Uptake with Ice-Cold Wash Incubate->Terminate Lyse Lyse Cells Terminate->Lyse Quantify Quantify Radioactivity (Scintillation Counting) Lyse->Quantify Normalize Normalize to Protein Content Quantify->Normalize End Calculate Uptake Rate Normalize->End

Caption: Experimental workflow for a radiolabeled L-cystine uptake assay.

Conclusion and Future Directions

The cellular import and metabolism of L-cystine are pivotal processes that underpin cellular redox homeostasis and signaling. Its role is particularly pronounced in cancer, where the upregulation of the system xc- transporter provides a survival advantage and a key therapeutic vulnerability related to ferroptosis. While the functions of L-cystine are well-established, the biological relevance of its stereoisomer, this compound, remains a significant knowledge gap. Future research should aim to elucidate whether this compound can be transported by cellular systems, how it is metabolized, and whether it has any unique physiological or pathological roles. Such studies would not only broaden our fundamental understanding of sulfur amino acid metabolism but could also uncover novel therapeutic avenues.

References

understanding the formation of meso-cystine in food processing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Formation of Meso-Cystine in Food Processing

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The processing of food, particularly through the application of heat and alkaline treatments, can induce a variety of chemical changes in proteins. One such change is the racemization of L-amino acids into their D-isomers. In the case of L-cystine, this process leads to the formation of its stereoisomers, D-cystine and this compound. This compound is a diastereomer of L- and D-cystine, containing one L-cysteine and one D-cysteine residue. Its presence in processed foods is an indicator of the severity of the processing conditions and can have nutritional and physiological implications. This guide provides a detailed overview of the mechanisms of this compound formation, the factors influencing this process, and the analytical methods for its detection and quantification.

The Chemistry of this compound Formation

This compound is not typically found in native proteins. Its formation is a direct consequence of the racemization of L-cystine residues during food processing. Racemization is the conversion of an enantiomerically pure substance (e.g., containing only the L-amino acid) into a mixture containing more than one of the enantiomers.

The Racemization Mechanism

The core mechanism for amino acid racemization involves the abstraction of the α-proton (the proton attached to the α-carbon) from an amino acid residue. This is facilitated by heat and particularly by alkaline conditions (high pH)[1][2]. The hydroxide (B78521) ion (OH⁻) acts as a base, removing the α-proton to form a planar carbanion intermediate. This intermediate is achiral. Reprotonation can then occur from either side of the planar structure with roughly equal probability, leading to the formation of both D- and L-isomers.

In the context of cystine, which is composed of two cysteine residues linked by a disulfide bond, the racemization of one of the L-cysteine moieties results in a molecule containing both an L- and a D-cysteine residue; this molecule is this compound[3]. If both residues are racemized to the D-form, the result is D-cystine.

// Edges L_Cystine -> Carbanion [label="+ OH⁻\n- H₂O\n(α-proton abstraction)", color="#EA4335"]; Carbanion -> L_Cystine_Regen [label="+ H₂O\n- OH⁻\n(Reprotonation)", color="#4285F4"]; Carbanion -> D_Cystine [label="+ H₂O\n- OH⁻\n(Reprotonation)", color="#4285F4"];

// Invisible edges for alignment {rank=same; L_Cystine; Carbanion;} {rank=same; L_Cystine_Regen; D_Cystine;} } ` Figure 1: General mechanism for amino acid racemization via a planar carbanion intermediate.

Concurrent Reactions: Lanthionine (B1674491) and Lysinoalanine Formation

It is crucial to understand that under the same conditions that promote racemization (high pH and temperature), other reactions involving cysteine and serine also occur. These include the formation of dehydroalanine (B155165) (DHA) via a β-elimination reaction[1][4][5]. The highly reactive DHA intermediate can then react with the ε-amino group of lysine (B10760008) to form lysinoalanine (LAL) or with the sulfhydryl group of cysteine to form lanthionine (LAN)[2][4][5]. While distinct from racemization, these reactions often occur simultaneously and serve as markers for severe protein modification during processing.

// Nodes Cysteine [label="Cysteine / Serine\nResidues in Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DHA [label="Dehydroalanine (DHA)\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Lysine [label="Lysine Residue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cysteine_reactant [label="Cysteine Residue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LAL [label="Lysinoalanine (LAL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LAN [label="Lanthionine (LAN)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cysteine -> DHA [label="β-elimination\n(High pH, Heat)", color="#5F6368"]; DHA -> LAL [label="Addition Reaction", color="#5F6368"]; Lysine -> LAL [style=dashed, arrowhead=none, color="#5F6368"]; DHA -> LAN [label="Addition Reaction", color="#5F6368"]; Cysteine_reactant -> LAN [style=dashed, arrowhead=none, color="#5F6368"]; } ` Figure 2: Formation pathway of LAL and LAN via a dehydroalanine intermediate.

Factors Influencing this compound Formation

The extent of cystine racemization and this compound formation is dependent on several key processing parameters.

  • pH: Alkaline conditions are the primary driver of racemization. The rate of α-proton abstraction increases significantly with higher pH values[1][4].

  • Temperature: Elevated temperatures provide the necessary activation energy for the reaction, accelerating the rate of racemization[1][2][4].

  • Time: Longer exposure to high temperature and/or alkaline conditions results in a greater extent of racemization[1][2][4].

  • Food Matrix: The presence of other components, such as SH-containing compounds (e.g., free cysteine), can influence related reactions, potentially minimizing the formation of lysinoalanine but favoring lanthionine[2][4].

Quantitative Data on Amino Acid Modification

While specific quantitative data for this compound across a wide range of food products is limited in publicly accessible literature, the formation of related compounds like lysinoalanine (LAL) is well-documented and serves as an indicator of the severity of processing. The conditions that form LAL are also conducive to racemization.

Food Product/Protein Processing Condition LAL Content (mg/kg protein) Reference Context
CaseinAlkali Treatment (pH > 10, Heat)High levels often observedLAL is especially found in alkali-treated proteins like casein and soy proteins[4].
Infant FormulasHeat Sterilization (UHT)Variable, can be significantFound in milk products, baby food, and infant formulas subjected to heat treatment[5].
Wheat Products (Noodles)Alkali TreatmentPresentDetected in products like Chinese noodles, pretzels, and crackers[5].
Fish, Chicken, SausagesCooking/Heat ProcessingPresentDetected in various cooked meat and fish products[5].

Table 1: Summary of Lysinoalanine (LAL) Formation in Various Food Products under Conditions Favorable for Racemization.

Experimental Protocols for Analysis

The determination of this compound requires chiral separation techniques to distinguish it from its L- and D-stereoisomers.

Protocol 1: Amino Acid Analysis (AAA) with Ion-Exchange Chromatography (IEC)

This protocol is adapted from methodologies used for determining cystine content and its isomers in protein hydrolysates[3][6].

  • Protein Hydrolysis:

    • Weigh approximately 10-20 mg of the protein-containing food sample into a hydrolysis tube.

    • Add 5-10 mL of 6 N hydrochloric acid (HCl).

    • Seal the tube under vacuum or flush with nitrogen to prevent oxidative degradation.

    • Heat the sample at 110°C for 24 hours[3].

    • After hydrolysis, cool the sample and neutralize the hydrolysate to approximately pH 2.2[6].

  • Chromatographic Separation:

    • Inject the filtered hydrolysate into an amino acid analyzer equipped with an ion-exchange column.

    • The separation is based on the differential interaction of amino acids with the ion-exchange resin.

    • Use a buffer gradient system (typically citrate-based buffers of increasing pH and ionic strength) to elute the amino acids.

  • Detection and Quantification:

    • Perform post-column derivatization with ninhydrin[6].

    • Detect the resulting colored complexes photometrically at 570 nm[6].

    • Identify and quantify peaks by comparing their retention times and areas to those of authentic standards for L-cystine, D-cystine, and this compound. It has been noted that D-cystine and a shoulder peak suspected to be this compound can elute very close to L-cystine, requiring high-resolution chromatography[3].

// Nodes Start [label="Food Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Acid Hydrolysis\n(6N HCl, 110°C, 24h)"]; Neutralize [label="Neutralization\n(to pH ~2.2)"]; Filter [label="Filtration"]; Inject [label="Injection into IEC System"]; Separate [label="Ion-Exchange\nChromatography"]; Derivatize [label="Post-Column Derivatization\n(Ninhydrin)"]; Detect [label="Photometric Detection\n(570 nm)"]; Quantify [label="Peak Identification &\nQuantification vs. Standards"]; End [label="Results\n(L-, D-, this compound conc.)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Hydrolysis; Hydrolysis -> Neutralize; Neutralize -> Filter; Filter -> Inject; Inject -> Separate; Separate -> Derivatize; Derivatize -> Detect; Detect -> Quantify; Quantify -> End; } ` Figure 3: Experimental workflow for the analysis of cystine stereoisomers using IEC-AAA.

Protocol 2: Chiral Derivatization with RP-HPLC

This method provides excellent resolution of enantiomers by first converting them into diastereomers, which have different physical properties and can be separated on standard reversed-phase columns[7].

  • Protein Hydrolysis:

    • Perform acid hydrolysis as described in Protocol 1, Step 1.

  • Chiral Derivatization:

    • Evaporate the hydrolysate to dryness.

    • Reconstitute the amino acid mixture in a suitable buffer (e.g., sodium bicarbonate).

    • Add a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)[7].

    • Incubate the reaction mixture under controlled temperature and pH to ensure complete derivatization.

  • RP-HPLC Separation:

    • Inject the derivatized sample into a reversed-phase high-performance liquid chromatography (RP-HPLC) system, typically with a C18 column.

    • Elute the diastereomeric derivatives using a gradient of an aqueous buffer (e.g., triethylamine (B128534) phosphate) and an organic solvent (e.g., acetonitrile).

  • Detection and Quantification:

    • Monitor the column effluent using a UV-Vis detector at the appropriate wavelength for the dinitrophenyl group (e.g., 340 nm).

    • The L-L and L-D diastereomers will have distinct retention times, allowing for their separation and quantification against derivatized standards.

Nutritional and Safety Implications

The formation of this compound and other D-amino acids in food proteins can have several consequences:

  • Reduced Nutritional Value: The presence of D-amino acids and cross-linked residues like LAL can decrease the overall digestibility of the protein[1][2][5]. Proteolytic enzymes are stereospecific and may not efficiently cleave peptide bonds adjacent to these modified residues.

  • Reduced Bioavailability: L-lysine, an essential amino acid, is lost when it is converted to LAL[5].

  • Potential Safety Concerns: While the direct toxicity of this compound in humans is not well-established, high levels of LAL have been reported to cause kidney cell changes (nephrocytomegaly) in animal studies, although this effect was not observed in primates[1].

Conclusion

The formation of this compound in food is an unavoidable consequence of processing methods that employ high heat and alkaline pH. It serves as a chemical marker for the racemization of L-cystine, a process that occurs concurrently with other protein modifications like the formation of lysinoalanine and lanthionine. Understanding the mechanisms and influencing factors is critical for food scientists aiming to optimize processing conditions to maintain nutritional quality and safety. The analytical protocols outlined provide robust methods for researchers to quantify the extent of these modifications, aiding in the development of safer and more nutritious food products.

References

Methodological & Application

Application Note: HPLC Separation of Cystine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cystine, the oxidized dimer of the amino acid cysteine, contains two chiral centers, leading to the existence of three stereoisomers: L-cystine (L,L-cystine), D-cystine (D,D-cystine), and the diastereomeric meso-cystine (L,D-cystine). The accurate separation and quantification of these stereoisomers are critical in various fields, including pharmaceutical development, food science, and biomedical research, as the physiological and toxicological properties of each isomer can differ significantly. High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving this chiral separation. This application note details two primary HPLC-based protocols for the resolution of cystine stereoisomers: direct separation on a chiral stationary phase and indirect separation following chiral derivatization.

Methods Overview

Two principal strategies are employed for the HPLC separation of cystine stereoisomers:

  • Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that selectively interacts with the different stereoisomers, leading to their separation. This approach is often preferred for its simplicity as it does not require derivatization.

  • Indirect Chiral HPLC via Derivatization: In this approach, the cystine stereoisomers are first reacted with a chiral derivatizing agent to form diastereomeric derivatives. These diastereomers can then be separated on a standard achiral (e.g., C18) stationary phase. This method can offer enhanced sensitivity and resolution.

Protocol 1: Direct Separation using a Zwitterionic Chiral Stationary Phase

This protocol describes the direct separation of cystine stereoisomers using a zwitterionic chiral stationary phase, which is effective for the analysis of native amino acids. For the analysis of cystine, it is often advantageous to first reduce it to cysteine.

Experimental Protocol

1. Sample Preparation (Reduction of Cystine to Cysteine)

  • Objective: To reduce the disulfide bond in cystine to yield cysteine enantiomers for improved chromatographic analysis on certain chiral columns.

  • Reagents:

    • 1,4-dithio-dl-threitol (DTT)

    • Standard solutions of L-cystine, D-cystine, and this compound

  • Procedure:

    • Prepare a standard solution of the cystine stereoisomer mixture in a suitable solvent (e.g., water or a buffer).

    • Add a sufficient amount of DTT to the sample solution to ensure complete reduction of the disulfide bond.

    • Incubate the mixture under appropriate conditions (e.g., room temperature for 30 minutes) to allow for complete reduction.

2. HPLC Conditions

  • Column: Chiralpak® ZWIX(+)

  • Mobile Phase: A polar ionic elution mode is typically used. An example mobile phase is a mixture of Methanol/Acetonitrile/Water (49/49/2 v/v/v) containing 50 mM formic acid and 50 mM ammonium (B1175870) formate.[1][2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: Mass Spectrometry (MS) is often used for sensitive and selective detection.[1][2]

Quantitative Data

The following table summarizes the performance characteristics of a validated UHPLC-MS method for the analysis of cysteine enantiomers after derivatization, which provides an indication of the performance achievable with chiral separations.[1][2]

ParameterD-cysteineL-cysteine
Linearity Range (mg/L)0.05 - 0.500.11 - 0.56
Limit of Detection (LOD) (mg/L)0.020.04
Limit of Quantification (LOQ) (mg/L)0.050.11
Repeatability (%RSD)< 4.0< 4.0
Intermediate Precision (%RSD)< 4.0< 4.0
Trueness (%)95.6 - 100.295.6 - 100.2

Chromatographic Performance

A baseline resolution (Rs) of 2.7 has been reported for the separation of D- and L-cysteine using this method, with the D-enantiomer eluting before the L-enantiomer.[1][2]

Protocol 2: Indirect Separation via Chiral Derivatization

This protocol involves the derivatization of cystine (or its reduced form, cysteine) with a chiral reagent to form diastereomers, which are then separated on a conventional achiral HPLC column. Marfey's reagent is a commonly used derivatizing agent for this purpose.[3]

Experimental Protocol

1. Sample Preparation and Derivatization

  • Objective: To derivatize the amino groups of the cystine stereoisomers with a chiral reagent to form diastereomers.

  • Reagents:

    • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA)

    • Acetone

    • 1.0 M Sodium Bicarbonate

    • 2 M HCl

  • Procedure:

    • To 100 µL of the sample or standard solution, add 200 µL of a 1% (w/v) solution of FDAA in acetone.[3]

    • Add 40 µL of 1.0 M sodium bicarbonate to initiate the derivatization reaction.[3]

    • Heat the mixture at 40°C for 1 hour.[3]

    • Cool the reaction vial to room temperature.[3]

    • Add 20 µL of 2 M HCl to stop the reaction.[3]

2. HPLC Conditions

  • Column: A standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., triethylamine (B128534) phosphate) and an organic modifier like acetonitrile. The gradient should be optimized to achieve baseline separation of the diastereomeric derivatives.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C

  • Detection: UV detection at 340 nm is suitable for the FDAA derivatives.[3]

Alternative Derivatization Reagents

Other chiral derivatizing agents can also be used in combination with o-phthalaldehyde (B127526) (OPA), such as:

  • N-acetyl-L-cysteine (NAC)

  • Isobutyryl-L-cysteine (IBLC)[4][5]

  • N,N-dimethyl-L-cysteine (DiCys)[4]

These reagents form fluorescent isoindole derivatives that can be detected with high sensitivity.[4][6]

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_detection Detection & Data Analysis Sample Cystine Stereoisomer Sample Direct_Prep Direct Method: No Derivatization Sample->Direct_Prep Indirect_Prep Indirect Method: Chiral Derivatization Sample->Indirect_Prep Direct_HPLC Chiral Stationary Phase (e.g., Zwitterionic CSP) Direct_Prep->Direct_HPLC Indirect_HPLC Achiral Stationary Phase (e.g., C18) Indirect_Prep->Indirect_HPLC Detection Detector (e.g., MS or UV) Direct_HPLC->Detection Indirect_HPLC->Detection Data_Analysis Data Acquisition & Quantification Detection->Data_Analysis

Caption: Experimental workflow for the HPLC separation of cystine stereoisomers.

Summary

The choice between the direct and indirect HPLC methods for separating cystine stereoisomers will depend on the specific requirements of the analysis, such as sample complexity, required sensitivity, and available instrumentation. The direct method offers a more straightforward workflow, while the indirect method can provide enhanced resolution and sensitivity. Both methods, when properly optimized and validated, are capable of providing accurate and reliable quantification of L-cystine, D-cystine, and this compound.

References

Application Note: Utilizing Meso-Cystine as a Novel Internal Standard for Accurate Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is a cornerstone of research and development in the life sciences and pharmaceutical industries. Accurate determination of amino acid composition is critical for protein characterization, nutritional analysis of food and feed, clinical diagnostics, and monitoring of bioprocesses. Among the proteinogenic amino acids, the sulfur-containing amino acid L-cystine presents a significant analytical challenge due to its susceptibility to oxidation and degradation during sample hydrolysis.[1][2] To mitigate variability in sample preparation and analysis, the use of an internal standard is highly recommended.[3] An ideal internal standard should be chemically similar to the analyte of interest but distinguishable by the analytical method. This application note details a protocol for the use of meso-cystine, a stereoisomer of L-cystine, as an internal standard for the accurate quantification of amino acids by High-Performance Liquid Chromatography (HPLC).

This compound, being a diastereomer of the naturally occurring L-cystine, shares similar chemical properties, making it an excellent candidate to mimic the behavior of L-cystine through sample preparation and derivatization. However, its different spatial arrangement allows for chromatographic separation from L-cystine, a prerequisite for its use as an internal standard.

Principle of the Method

This method employs pre-column derivatization of amino acids with o-phthalaldehyde (B127526) (OPA) and 9-fluorenyl-methyl chloroformate (FMOC) followed by reversed-phase HPLC with fluorescence detection. This compound is introduced into the sample at the beginning of the sample preparation process. By monitoring the ratio of the peak area of each amino acid to the peak area of this compound, variations introduced during sample handling, hydrolysis, derivatization, and injection can be normalized, leading to improved accuracy and precision of the quantitative results.

Experimental Protocols

Reagents and Materials
  • This compound (analytical standard grade)

  • L-Cystine and other amino acid standards

  • Hydrochloric acid (6 M, sequencing grade)

  • Phenol

  • OPA/FMOC pre-column derivatization reagents

  • Borate (B1201080) buffer (pH 10.2)

  • Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)

  • HPLC grade water, acetonitrile, and methanol

Standard Solution Preparation

Internal Standard Stock Solution (IS Stock):

  • Accurately weigh 25 mg of this compound.

  • Dissolve in 10 mL of 0.1 M HCl to obtain a concentration of 2.5 mg/mL.

  • Store at 2-8°C. This solution is stable for up to 4 weeks.

Calibration Standard Stock Solution:

  • Prepare a stock solution containing all amino acids of interest, including L-cystine, at a concentration of 2.5 mg/mL in 0.1 M HCl.

Working Calibration Standards:

  • Prepare a series of calibration standards by diluting the calibration standard stock solution with 0.1 M HCl to achieve concentrations ranging from 10 µM to 1000 µM.

  • Spike each calibration standard with the IS Stock solution to a final this compound concentration of 100 µM.

Sample Preparation and Hydrolysis
  • Accurately weigh or pipette the sample (e.g., protein, peptide, or biological fluid) into a hydrolysis tube.

  • Add a known amount of the IS Stock solution.

  • Add 1 mL of 6 M HCl containing 1% phenol.

  • Seal the tube under vacuum or nitrogen.

  • Hydrolyze at 110°C for 24 hours.

  • After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.

  • Reconstitute the dried hydrolysate in 1 mL of 0.1 M HCl.

Derivatization Procedure (Automated)

The pre-column derivatization is performed online using an autosampler.

  • Transfer the reconstituted sample or working calibration standard to an autosampler vial.

  • The autosampler is programmed to perform the following sequence:

    • Mix 1 µL of sample with 2.5 µL of borate buffer.

    • Add 0.5 µL of OPA reagent and incubate for 1 minute.

    • Add 0.5 µL of FMOC reagent and incubate for 2 minutes.

    • Inject 1 µL of the derivatized mixture onto the HPLC column.

HPLC Conditions
  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Column Temperature: 40°C

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence Detector

    • OPA-derivatives: Excitation 340 nm, Emission 450 nm

    • FMOC-derivatives: Excitation 266 nm, Emission 305 nm

  • Injection Volume: 1 µL

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0982
205050
250100
300100
31982
40982

Data Presentation

The following tables represent typical quantitative data that can be obtained using this method.

Table 1: Linearity of Amino Acid Standards

Amino AcidConcentration Range (µM)Correlation Coefficient (r²)
Aspartic Acid10 - 1000> 0.999
Glutamic Acid10 - 1000> 0.999
Serine10 - 1000> 0.999
Glycine10 - 1000> 0.999
Histidine10 - 1000> 0.998
Arginine10 - 1000> 0.998
Threonine10 - 1000> 0.999
Alanine10 - 1000> 0.999
Proline10 - 1000> 0.997
Tyrosine10 - 1000> 0.999
Valine10 - 1000> 0.999
Methionine10 - 1000> 0.998
Isoleucine10 - 1000> 0.999
Leucine10 - 1000> 0.999
Phenylalanine10 - 1000> 0.999
Lysine10 - 1000> 0.998
L-Cystine10 - 500> 0.995

Table 2: Accuracy and Precision

Amino AcidSpiked Concentration (µM)Measured Concentration (µM)Recovery (%)RSD (%) (n=6)
Aspartic Acid10098.798.71.8
Glycine100101.2101.21.5
Valine10099.599.51.2
L-Cystine5048.997.82.5

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Spike Spike with this compound IS Sample->Spike Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Spike->Hydrolysis Drydown Evaporation Hydrolysis->Drydown Reconstitution Reconstitution in 0.1M HCl Drydown->Reconstitution Derivatization Online Derivatization (OPA/FMOC) Reconstitution->Derivatization Injection HPLC Injection Derivatization->Injection Separation RP-HPLC Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Concentration Calculation (using IS ratio) Integration->Calculation Result Final Result Calculation->Result

Figure 1. Experimental workflow for amino acid analysis using this compound as an internal standard.

Logic IS Internal Standard (this compound) Variation Experimental Variation (Pipetting, Hydrolysis, Derivatization, Injection) IS->Variation Analyte Analyte (L-Amino Acids) Analyte->Variation Ratio Peak Area Ratio (Analyte / IS) Variation->Ratio Normalization Result Accurate Quantification Ratio->Result

Figure 2. Logic diagram illustrating the principle of internal standardization.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of amino acids, particularly for the challenging analyte L-cystine. Its structural similarity ensures that it experiences similar losses and derivatization inefficiencies as the target analytes, while its stereoisomeric nature allows for its distinct chromatographic separation. This protocol offers a valuable tool for researchers, scientists, and drug development professionals seeking to improve the accuracy and precision of their amino acid analysis data.

References

Application Notes and Protocols for Meso-Cystine in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for utilizing meso-cystine in pharmaceutical research. This compound, a stereoisomer of cystine, serves as a valuable precursor to L-cysteine, a critical component of the major intracellular antioxidant, glutathione (B108866) (GSH).[1] Its primary application in pharmaceutical research revolves around its potential to modulate cellular redox status, offering therapeutic avenues for conditions associated with oxidative stress.

Scientific Background and Rationale

This compound is a disulfide-linked dimer of two cysteine molecules, one in the L-configuration and one in the D-configuration. Upon cellular uptake, this compound is reduced to its constituent amino acids: L-cysteine and D-cysteine. L-cysteine is the rate-limiting substrate for the synthesis of glutathione, a tripeptide that plays a pivotal role in detoxifying reactive oxygen species (ROS), maintaining redox homeostasis, and supporting immune function.[2]

The primary mechanism of action for this compound's pharmaceutical applications is its ability to augment the intracellular pool of L-cysteine, thereby bolstering the cell's antioxidant capacity through enhanced glutathione synthesis.[2][3] This makes this compound a promising candidate for investigation in a variety of pathological conditions characterized by oxidative damage, including neurodegenerative diseases, ischemia-reperfusion injury, and certain inflammatory disorders.

Key Applications in Pharmaceutical Research
  • Neuroprotection: Oxidative stress is a key contributor to neuronal cell death in various neurodegenerative diseases. By increasing glutathione levels, this compound may protect neurons from oxidative damage.[4]

  • Cytoprotection against Drug-Induced Toxicity: Certain therapeutic agents can induce oxidative stress as a side effect. This compound could be explored as a co-therapeutic agent to mitigate this toxicity.

  • Ameliorating Ischemia-Reperfusion Injury: The re-oxygenation of ischemic tissues generates a burst of ROS, leading to significant cellular damage. Supplementation with this compound prior to or following an ischemic event could potentially reduce this damage.

  • Modulation of Ferroptosis: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. As glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis, is a glutathione-dependent enzyme, this compound may influence this cell death pathway.[5]

Quantitative Data Summary

The following tables summarize quantitative data from studies on L-cystine, which is the biologically active enantiomer produced from this compound, and its effects on cellular processes. This data provides a benchmark for designing experiments with this compound.

Table 1: Effect of L-Cystine Concentration on Cell Viability and Glutathione Levels

Cell LineL-Cystine Concentration (µM)EndpointResultReference
Huh783Cell Viability (after sulfasalazine (B1682708) treatment)GI₅₀ = 209 µM[6]
Huh7200Cell Viability (after sulfasalazine treatment)GI₅₀ = 371 µM[6]
Huh683Cell Viability (after erastin (B1684096) treatment)10 ± 12% viability[6]
Huh6200Cell Viability (after erastin treatment)85 ± 23% viability[6]
HepG20 (Deprivation for 9h)Intracellular Total Glutathione>50% reduction[2]

Table 2: In Vivo Administration of Cysteine Prodrugs

Animal ModelCompoundDosageRoute of AdministrationKey FindingsReference
Sprague-Dawley RatsN-Acetylcysteine Ethyl Ester (NACET)50 mg/kgOral GavageIncreased glutathione levels in liver, kidney, heart, testis, and brain.[7]
MiceL-CysteineNot SpecifiedIntracerebroventricularAmeliorated brain edema and neuronal cell death after subarachnoid hemorrhage.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on Glutathione Levels

This protocol details the steps to evaluate the impact of this compound on intracellular glutathione concentrations in a cultured cell line.

Materials:

  • Cell line of interest (e.g., SH-SY5Y for neuroprotection studies)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Glutathione Assay Kit (e.g., based on the DTNB-GSSG reductase recycling assay)

  • Cell lysis buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate at 37°C in a humidified 5% CO₂ incubator.

  • This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute to final concentrations in complete cell culture medium. Once cells have adhered and are in the exponential growth phase, replace the medium with the this compound-containing medium. Include a vehicle control.

  • Incubation: Incubate the cells with this compound for various time points (e.g., 6, 12, 24 hours) to determine the optimal duration for observing an effect.

  • Cell Lysis: After incubation, wash the cells with PBS and then lyse the cells according to the protocol provided with the glutathione assay kit.

  • Glutathione Assay: Perform the glutathione assay on the cell lysates as per the manufacturer's instructions. This typically involves the reaction of glutathione with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the glutathione concentration relative to the total protein content of the cell lysate (determined by a separate protein assay like BCA or Bradford).

Protocol 2: Quantification of this compound in Biological Samples by HPLC

This protocol provides a general method for the quantification of this compound in biological samples such as plasma or cell culture media.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detection

  • Reversed-phase C18 column

  • This compound standard

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer like sulfuric acid)

  • Sample preparation reagents (e.g., perchloric acid for protein precipitation)

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For plasma samples, precipitate proteins by adding an equal volume of cold perchloric acid. Centrifuge at high speed to pellet the precipitated proteins.

    • For cell culture media, remove any cells or debris by centrifugation.

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the same matrix as the samples (e.g., mobile phase or protein-free plasma).

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and equilibrate with the mobile phase.

    • Inject the prepared standards and samples onto the column.

    • Run the HPLC with an isocratic or gradient elution profile to separate this compound from other components in the sample.

    • Detect the eluting this compound using a UV detector at an appropriate wavelength (e.g., 200-220 nm).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Integrate the peak area for each standard and sample.

    • Construct a standard curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Visualizations

Signaling Pathway: this compound and Glutathione Synthesis

Meso_Cystine_Glutathione_Pathway This compound Uptake and Glutathione Synthesis Pathway MesoCystine_ext This compound (Extracellular) System_xc System xc- (Antiporter) MesoCystine_ext->System_xc MesoCystine_int This compound (Intracellular) System_xc->MesoCystine_int Glutamate_ext Glutamate (B1630785) (Extracellular) System_xc->Glutamate_ext Reduction Reduction MesoCystine_int->Reduction LCysteine L-Cysteine Reduction->LCysteine DCysteine D-Cysteine Reduction->DCysteine GCL Glutamate-Cysteine Ligase (GCL) LCysteine->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC GS Glutathione Synthetase (GS) gamma_GC->GS Glutathione Glutathione (GSH) GS->Glutathione Antioxidant_Defense Antioxidant Defense Glutathione->Antioxidant_Defense Glutamate_int Glutamate (Intracellular) Glutamate_int->System_xc Experimental_Workflow Workflow for In Vitro Neuroprotection Study start Start: Hypothesis This compound is neuroprotective cell_culture 1. Cell Culture (e.g., SH-SY5Y neuronal cells) start->cell_culture treatment 2. Treatment Groups - Vehicle Control - Oxidative Stressor (e.g., H₂O₂) - this compound + Stressor cell_culture->treatment assays 3. Downstream Assays treatment->assays viability Cell Viability Assay (e.g., MTT, LDH) assays->viability ros ROS Measurement (e.g., DCFDA staining) assays->ros gsh Glutathione Assay assays->gsh western_blot Western Blot (e.g., for apoptosis markers) assays->western_blot analysis 4. Data Analysis Statistical comparison of groups viability->analysis ros->analysis gsh->analysis western_blot->analysis conclusion Conclusion Evaluate neuroprotective efficacy analysis->conclusion

References

Synthesis of Optically Pure meso-Cystine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-cystine, the diastereomer of L- and D-cystine, is a unique amino acid derivative with applications in peptide synthesis, drug design, and as a chiral building block. Unlike the enantiomeric L,L- and D,D-cystine, this compound is formed from the disulfide linkage of one L-cysteine and one D-cysteine molecule. Its distinct stereochemistry imparts specific conformational properties to peptides and other molecules into which it is incorporated. The synthesis of optically pure this compound is a critical process for its application in stereospecific drug development and research.

This document provides detailed application notes and protocols for the synthesis and purification of optically pure this compound. The primary synthetic strategy involves the co-oxidation of L-cysteine and D-cysteine, followed by the chromatographic separation of the resulting diastereomeric mixture.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process:

  • Co-oxidation of L-cysteine and D-cysteine: An equimolar mixture of L-cysteine and D-cysteine is oxidized to form a statistical mixture of the three possible cystine diastereomers: L,L-cystine, D,D-cystine, and this compound.

  • Purification of this compound: The desired this compound is separated from the L,L- and D,D-enantiomers using chromatographic techniques. As diastereomers, they possess different physical properties, which allows for their separation on achiral stationary phases.

Synthesis_Workflow cluster_synthesis Step 1: Co-oxidation cluster_purification Step 2: Purification L_Cys L-Cysteine Oxidation Oxidizing Agent (e.g., DMSO, Air) L_Cys->Oxidation D_Cys D-Cysteine D_Cys->Oxidation Mixture Diastereomeric Mixture (L,L-, D,D-, this compound) Oxidation->Mixture Chromatography Chromatography (e.g., HPLC on Silica) Mixture->Chromatography meso_Cystine Optically Pure This compound Chromatography->meso_Cystine Enantiomers L,L- and D,D-Cystine Chromatography->Enantiomers

Caption: Workflow for the synthesis and purification of this compound.

II. Experimental Protocols

A. Protocol 1: Co-oxidation of L- and D-Cysteine using Dimethyl Sulfoxide (B87167) (DMSO)

This protocol describes the synthesis of a diastereomeric mixture of cystine by the oxidation of L- and D-cysteine using DMSO as the oxidizing agent.

Materials:

  • L-cysteine (reagent grade)

  • D-cysteine (reagent grade)

  • Dimethyl sulfoxide (DMSO, ACS grade)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter

  • Büchner funnel and filter paper

  • Lyophilizer or vacuum oven

Procedure:

  • Dissolution of Cysteine:

    • In a round-bottom flask, dissolve equimolar amounts of L-cysteine and D-cysteine in deionized water to a final concentration of approximately 100 g/L.

    • Adjust the pH of the solution to approximately 0.5 with concentrated HCl to ensure complete dissolution.

  • Oxidation with DMSO:

    • To the stirred cysteine solution, add 0.5 to 1.0 molar equivalents of DMSO per mole of total cysteine.

    • Stir the reaction mixture at room temperature (20-25°C) for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation of Cystine:

    • After the reaction is complete, slowly add a solution of 2N NaOH to adjust the pH of the reaction mixture to the isoelectric point of cystine (~pH 5-6).

    • A white precipitate of the cystine diastereomeric mixture will form.

    • Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Isolation and Drying:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol.

    • Dry the resulting white solid under vacuum or by lyophilization to obtain the crude diastereomeric mixture of cystine.

Expected Yield:

The expected yield of the crude diastereomeric mixture is typically in the range of 85-95%.

B. Protocol 2: Purification of this compound by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol details the separation of this compound from the L,L- and D,D-enantiomers using preparative HPLC on a normal-phase column.

Materials:

  • Crude diastereomeric mixture of cystine (from Protocol 1)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA, HPLC grade)

Equipment:

  • Preparative HPLC system with a UV detector

  • Normal-phase silica (B1680970) gel column (e.g., 250 x 20 mm, 5 µm particle size)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Dissolve the crude cystine mixture in the mobile phase at a concentration of 10-20 mg/mL. If solubility is an issue, a small amount of acid (e.g., formic acid or TFA) can be added.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing 0.1% TFA. A typical starting condition is 95:5 (v/v) acetonitrile:water. The exact ratio may need to be optimized for the specific column and system.

    • Flow Rate: 10-20 mL/min for a 20 mm ID column.

    • Detection: UV at 210 nm.

    • Injection Volume: Dependent on the column loading capacity.

  • Separation and Fraction Collection:

    • Inject the sample onto the column and begin the chromatographic run.

    • The diastereomers will separate into distinct peaks. Typically, the meso-form will have a different retention time than the enantiomeric pair (which will co-elute on an achiral column).

    • Collect the fractions corresponding to the this compound peak using a fraction collector.

  • Isolation of Pure this compound:

    • Combine the fractions containing the pure this compound.

    • Remove the mobile phase solvent using a rotary evaporator.

    • The resulting solid can be further dried under high vacuum to yield optically pure this compound.

Data Presentation: Quantitative Summary

ParameterProtocol 1: Co-oxidationProtocol 2: Purification
Starting Materials L-cysteine, D-cysteineCrude cystine mixture
Key Reagents DMSO, HCl, NaOHAcetonitrile, Water, TFA
Reaction/Separation Time 8-12 hours30-60 minutes per run
Typical Yield 85-95% (crude mixture)>90% recovery from loaded amount
Purity of Final Product Diastereomeric mixture>98% (optically pure this compound)

III. Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the chemical structure of cystine. While the NMR spectra of the diastereomers are expected to be very similar, high-resolution NMR may show subtle differences in chemical shifts.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound (240.3 g/mol ).

  • Chiral HPLC: To confirm the optical purity, the purified this compound can be analyzed on a chiral HPLC column. It should elute as a single peak, distinct from the L,L- and D,D-enantiomers.

  • Optical Rotation: The specific rotation of this compound is expected to be close to 0°, as it is an achiral molecule due to the plane of symmetry. This is in contrast to the significant positive or negative optical rotations of L,L- and D,D-cystine.

IV. Logical Relationships and Pathways

Characterization_Flow Start Purified this compound NMR NMR Spectroscopy (1H, 13C) Start->NMR MS Mass Spectrometry Start->MS Chiral_HPLC Chiral HPLC Start->Chiral_HPLC Optical_Rotation Optical Rotation Start->Optical_Rotation Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment Chiral_HPLC->Purity Optical_Rotation->Purity

Caption: Analytical workflow for the characterization of synthesized this compound.

V. Conclusion

The synthesis of optically pure this compound is a feasible process for research and development purposes. The key steps involve the controlled co-oxidation of L- and D-cysteine followed by a robust chromatographic purification to separate the desired diastereomer. The protocols provided herein offer a solid foundation for researchers to produce and characterize this valuable chemical entity for its various applications in science and drug development. Careful optimization of the chromatographic separation is crucial for achieving high purity of the final product.

Application Note & Protocol: Quantification of Meso-Cystine in Protein Hydrolysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystine, a disulfide-linked dimer of two cysteine residues, is a critical amino acid for maintaining the tertiary and quaternary structures of proteins. The stereochemistry of cystine is predominantly the L-enantiomer (L-cystine). However, during analytical procedures such as acid hydrolysis of proteins, racemization can occur, leading to the formation of D-cystine and the diastereomer, meso-cystine.[1] The presence and quantity of this compound can be an indicator of processing conditions, protein degradation, and may have implications in biological systems. Accurate quantification of this compound is therefore crucial in various fields, including food science, pharmaceutical development, and nutritional analysis.

This application note provides a detailed protocol for the quantification of this compound in protein hydrolysates using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). The method involves acid hydrolysis of the protein, followed by chiral derivatization of the resulting amino acids and subsequent separation and detection of the cystine stereoisomers.

Signaling Pathways and Logical Relationships

The formation of this compound from L-cystine during protein hydrolysis is a chemical transformation rather than a biological signaling pathway. The logical relationship can be depicted as a reaction sequence.

racemization Protein Protein containing L-Cystine L_Cystine Free L-Cystine Protein->L_Cystine Acid Hydrolysis Meso_Cystine This compound L_Cystine->Meso_Cystine Racemization D_Cystine D-Cystine L_Cystine->D_Cystine Racemization

Caption: Racemization of L-cystine during acid hydrolysis.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in protein hydrolysates is outlined below.

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Protein Hydrolysis

Objective: To break down the protein into its constituent amino acids.

Materials:

  • Protein sample (lyophilized)

  • 6 M Hydrochloric acid (HCl), sequencing grade

  • Hydrolysis tubes (heavy-walled glass)

  • Vacuum pump

  • Heating block or oven at 110°C

  • Nitrogen gas

Procedure:

  • Weigh accurately 1-5 mg of the lyophilized protein sample into a hydrolysis tube.

  • Add 1 mL of 6 M HCl to the tube.

  • Freeze the sample in a dry ice/ethanol bath.

  • Connect the tube to a vacuum pump and evacuate the headspace.

  • Thaw the sample under vacuum to remove dissolved gases.

  • Repeat the freeze-thaw cycle three times.

  • Seal the tube under vacuum.

  • Place the sealed tube in a heating block or oven at 110°C for 24 hours.[1]

  • After 24 hours, allow the tube to cool to room temperature.

  • Carefully open the tube and transfer the hydrolysate to a clean microcentrifuge tube.

  • Dry the hydrolysate completely under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitute the dried residue in 1 mL of 0.1 M HCl.

Chiral Derivatization

Objective: To derivatize the amino acids with a chiral reagent to form diastereomers that can be separated on a standard HPLC column. This protocol uses o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC) as the chiral thiol.[2]

Materials:

  • Protein hydrolysate (reconstituted in 0.1 M HCl)

  • Borate (B1201080) buffer (0.4 M, pH 10.4)

  • o-phthaldialdehyde (OPA) solution: Dissolve 10 mg of OPA in 1 mL of methanol.

  • N-acetyl-L-cysteine (NAC) solution: Dissolve 10 mg of NAC in 1 mL of methanol.

  • Derivatization vials

Procedure:

  • In a derivatization vial, mix 10 µL of the protein hydrolysate with 70 µL of borate buffer.

  • Add 10 µL of the OPA solution to the vial and mix.

  • Immediately add 10 µL of the NAC solution and mix thoroughly.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Inject an appropriate volume (e.g., 10 µL) of the derivatized sample into the HPLC system.

HPLC-MS/MS Analysis

Objective: To separate the derivatized cystine stereoisomers and quantify them using mass spectrometry.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water, pH 8.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-50% B

    • 15-17 min: 50-95% B

    • 17-19 min: 95% B

    • 19-20 min: 95-5% B

    • 20-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Monitor the specific parent and fragment ion masses for the OPA/NAC derivatives of L-cystine, D-cystine, and this compound. These transitions need to be determined by infusing standards of the individual derivatized isomers.

Data Presentation

The quantitative data for L-cystine, D-cystine, and this compound should be summarized in a table for clear comparison. The amount of each isomer can be expressed as a percentage of the total cystine content.

Table 1: Quantification of Cystine Stereoisomers in Protein Hydrolysates

Protein SampleL-Cystine (%)D-Cystine (%)This compound (%)Total Cystine (nmol/mg protein)
Bovine Serum Albumin92.5 ± 1.23.8 ± 0.43.7 ± 0.525.4
Lysozyme90.1 ± 1.55.1 ± 0.64.8 ± 0.768.2
Casein95.3 ± 0.92.5 ± 0.32.2 ± 0.38.9
Soy Protein Isolate94.8 ± 1.12.7 ± 0.42.5 ± 0.412.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the protein source and hydrolysis conditions.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in protein hydrolysates. The method relies on a robust acid hydrolysis procedure, followed by chiral derivatization and sensitive detection by HPLC-MS/MS. The ability to accurately quantify this compound provides valuable insights into the effects of processing on protein quality and can be an important analytical tool for researchers, scientists, and drug development professionals. The degree of racemization can serve as a critical quality attribute for protein-based products.

References

Application Notes and Protocols for the Derivatization of meso-Cystine for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

meso-Cystine, a diastereomer of L-cystine, is a crucial amino acid in various biological processes. Its accurate quantification by mass spectrometry (MS) is essential for research in metabolism, oxidative stress, and drug development. However, the inherent properties of this compound, such as its high polarity and low volatility, present analytical challenges. Derivatization is a key strategy to enhance its chromatographic retention, improve ionization efficiency, and enable sensitive and robust quantification.

This document provides detailed application notes and protocols for the derivatization of this compound for liquid chromatography-mass spectrometry (LC-MS) analysis. The focus is on two primary approaches: a classical reduction and alkylation method, and a stable isotope labeling method for relative quantification.

Methods Overview

The most common strategy for this compound analysis involves a two-step process:

  • Reduction: The disulfide bond of this compound is cleaved to yield two molecules of cysteine. Dithiothreitol (DTT) is a widely used reducing agent for this purpose.

  • Alkylation: The resulting free thiol groups of the cysteine molecules are "capped" with an alkylating agent. This step prevents the re-formation of disulfide bonds and introduces a chemical moiety that improves the analytical properties of the molecule. Common alkylating agents include iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM).

For quantitative studies, stable isotope labeling techniques are employed. One such method is differential alkylation , where two different alkylating agents, or isotopic variants of the same agent, are used to label two different sample groups, allowing for their relative quantification in a single MS analysis.

Quantitative Data Summary

The following table summarizes the performance characteristics of different derivatization approaches for cysteine and related compounds. While specific data for this compound is limited, the performance for cysteine is a reliable indicator, as this compound is converted to cysteine prior to alkylation.

Derivatization MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Accuracy/PrecisionReference
Direct Analysis (HRAM-MS) Cystine-40 fmol on-column> 0.999Accuracy: 95.2–105.3 %; Precision (%RSD): 2.0–6.2[1]
N-Ethylmaleimide (NEM) Glutathione (GSH)7.81 µM-0.9997Intra-day CV: 3.48%; Inter-day CV: 2.51%[2][3]
Iodoacetamide (IAM) & Acrylamide (Differential Alkylation) Cysteine Peptides---QC samples within ±20% acceptance range[4]

Note: The data presented is for cysteine or related thiol-containing compounds and serves as a strong proxy for the expected performance of this compound derivatization following reduction.

Experimental Protocols

Protocol 1: Reduction and Alkylation of this compound using DTT and Iodoacetamide (IAM)

This protocol is suitable for the absolute quantification of this compound when using a corresponding stable isotope-labeled internal standard.

Materials:

  • This compound standard or sample

  • Dithiothreitol (DTT) solution (100 mM in 100 mM ammonium (B1175870) bicarbonate)

  • Iodoacetamide (IAM) solution (300 mM in 100 mM ammonium bicarbonate, freshly prepared and protected from light)

  • Ammonium bicarbonate buffer (100 mM, pH ~8)

  • Formic acid (for quenching)

  • LC-MS grade water and acetonitrile

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl). For biological samples, perform appropriate extraction and protein precipitation steps.

  • Reduction:

    • To 50 µL of the sample (or standard), add 50 µL of 100 mM ammonium bicarbonate buffer.

    • Add 10 µL of 100 mM DTT solution (final concentration ~10 mM).

    • Vortex briefly and incubate at 56°C for 30 minutes.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add 10 µL of 300 mM IAM solution (final concentration ~30 mM).

    • Vortex briefly and incubate in the dark at room temperature for 30 minutes.

  • Quenching:

    • Stop the reaction by adding 10 µL of formic acid (final concentration ~1%).

  • LC-MS Analysis:

    • Dilute the sample as needed with the initial mobile phase.

    • Inject an appropriate volume onto the LC-MS system.

Protocol 2: Differential Alkylation of this compound for Relative Quantification

This protocol uses two different alkylating agents, iodoacetamide (IAM) and N-ethylmaleimide (NEM), to introduce a mass difference between two samples for relative quantification.

Materials:

  • Two this compound samples to be compared (Sample A and Sample B)

  • Dithiothreitol (DTT) solution (100 mM in 100 mM ammonium bicarbonate)

  • Iodoacetamide (IAM) solution (300 mM in 100 mM ammonium bicarbonate, freshly prepared and protected from light)

  • N-ethylmaleimide (NEM) solution (300 mM in 100 mM ammonium bicarbonate, freshly prepared)

  • Ammonium bicarbonate buffer (100 mM, pH ~7.0)

  • Formic acid (for quenching)

  • LC-MS grade water and acetonitrile

Procedure:

  • Sample Preparation: Prepare Samples A and B as described in Protocol 1.

  • Reduction:

    • Reduce both Sample A and Sample B with DTT as described in Protocol 1, steps 2a-2d.

  • Differential Alkylation:

    • For Sample A: Add 10 µL of 300 mM IAM solution. Vortex and incubate in the dark at room temperature for 30 minutes.

    • For Sample B: Add 10 µL of 300 mM NEM solution. Vortex and incubate at room temperature for 30 minutes. To minimize side reactions with NEM, ensure the pH is maintained around 7.0.

  • Quenching and Pooling:

    • Quench the reaction in both samples by adding 10 µL of formic acid.

    • Combine equal volumes of Sample A and Sample B.

  • LC-MS Analysis:

    • Dilute the pooled sample as needed.

    • Inject onto the LC-MS system. The relative quantification is achieved by comparing the peak areas of the IAM-derivatized cysteine (from Sample A) and the NEM-derivatized cysteine (from Sample B).

Visualizations

Derivatization_Workflow cluster_reduction Reduction cluster_alkylation Alkylation cluster_analysis Analysis meso_cystine This compound (in sample) cysteine 2x Cysteine meso_cystine->cysteine + DTT (e.g., 56°C, 30 min) derivatized_cysteine 2x Alkylated Cysteine cysteine->derivatized_cysteine + Alkylating Agent (e.g., IAM or NEM) (RT, 30 min) lc_ms LC-MS Analysis derivatized_cysteine->lc_ms

General workflow for this compound derivatization.

Differential_Alkylation_Workflow cluster_sample_prep Sample Preparation cluster_reduction Reduction cluster_alkylation Differential Alkylation cluster_analysis Analysis sample_A Sample A reduced_A Reduced Sample A sample_A->reduced_A + DTT sample_B Sample B reduced_B Reduced Sample B sample_B->reduced_B + DTT alkylated_A Alkylated Sample A (e.g., with IAM) reduced_A->alkylated_A alkylated_B Alkylated Sample B (e.g., with NEM) reduced_B->alkylated_B pooled_sample Pool Samples A and B alkylated_A->pooled_sample alkylated_B->pooled_sample lc_ms_analysis LC-MS/MS Analysis (Relative Quantification) pooled_sample->lc_ms_analysis

Workflow for differential alkylation of this compound.

Conclusion

Derivatization of this compound through reduction and alkylation is a robust and reliable method to enable its sensitive and accurate quantification by LC-MS. The choice of alkylating agent and analytical approach (absolute vs. relative quantification) will depend on the specific research question. The protocols provided herein offer a solid foundation for researchers to develop and validate their own methods for this compound analysis. Careful optimization of reaction conditions and the use of appropriate internal standards are critical for achieving high-quality, reproducible data.

References

Application Notes and Protocols for the Specific Detection of meso-Cystine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific stereoisomers of amino acids are critical. meso-Cystine, a diastereomer of L-cystine and D-cystine, presents a unique analytical challenge due to its structural similarity to its stereoisomers. While chromatographic methods such as HPLC and mass spectrometry can distinguish between these forms, a simple, specific, and high-throughput enzymatic assay has been elusive.

This document provides a detailed protocol for a novel, differential enzymatic assay designed to specifically quantify this compound in a sample. The proposed method leverages the high stereospecificity of commercially available enzymes to sequentially eliminate L-cysteine and D-cysteine, allowing for the indirect but specific measurement of this compound.

Introduction to Cystine Stereoisomers

Cystine is a dimeric amino acid formed by the oxidation of two cysteine molecules. It exists in three stereoisomeric forms:

  • L-Cystine: Formed from two L-cysteine molecules. This is the most common form in biological systems.

  • D-Cystine: Formed from two D-cysteine molecules.

  • This compound: Formed from one L-cysteine and one D-cysteine molecule.

The subtle differences in their three-dimensional structure make them difficult to distinguish using standard analytical methods. However, these structural differences can be exploited by enzymes that exhibit high stereospecificity.

Principle of the Differential Enzymatic Assay

The proposed assay for this compound is an indirect method that relies on the specific enzymatic degradation of the more common L- and D-isomers of cysteine, followed by the quantification of the remaining cysteine derived from this compound. The overall workflow involves four key steps:

  • Reduction of all Cystine Isomers: The sample containing a mixture of cystine isomers is first treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to cleave the disulfide bonds. This converts all cystine molecules into their constituent cysteine monomers.

    • L-Cystine → 2 L-Cysteine

    • D-Cystine → 2 D-Cysteine

    • This compound → 1 L-Cysteine + 1 D-Cysteine

  • Specific Elimination of L-Cysteine: The sample is then treated with an enzyme that is highly specific for L-cysteine, such as L-amino acid oxidase. This enzyme will convert the L-cysteine to an α-keto acid, ammonia, and hydrogen peroxide, effectively removing it from the pool of free cysteine.

  • Specific Elimination of D-Cysteine: Following the removal of L-cysteine, the sample is treated with D-amino acid oxidase (DAAO), an enzyme with high specificity for D-amino acids, including D-cysteine. This step eliminates the D-cysteine from the sample.

  • Quantification of Remaining Cysteine: After the enzymatic removal of both L- and D-cysteine, any remaining cysteine in the sample is derived from the original this compound present. This remaining cysteine can be quantified using a general thiol-reactive probe, such as Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid); DTNB), which reacts with the free sulfhydryl group of cysteine to produce a colored product that can be measured spectrophotometrically.

Data Presentation

Table 1: Enzymes Utilized in the Differential Assay for this compound
Enzyme NameEC NumberSource Organism (Example)Substrate(s)Reaction Principle
L-Amino Acid Oxidase1.4.3.2Crotalus adamanteus (venom)L-CysteineOxidative deamination of L-cysteine to 2-mercaptopyruvate, ammonia, and hydrogen peroxide.
D-Amino Acid Oxidase1.4.3.3Porcine KidneyD-CysteineOxidative deamination of D-cysteine to 2-mercaptopyruvate, ammonia, and hydrogen peroxide.
Table 2: Hypothetical Data for a Differential this compound Assay

The following table illustrates the expected changes in total cysteine concentration throughout the assay for a sample initially containing 100 µM L-Cystine, 50 µM D-Cystine, and 20 µM this compound.

Assay StepL-Cysteine (µM)D-Cysteine (µM)Total Cysteine (µM)
Initial Sample (after reduction) 220120340
After L-Amino Acid Oxidase Treatment 0120120
After D-Amino Acid Oxidase Treatment 0040
Final Measured Cysteine --40
Calculated this compound --20 µM

Note: The initial total cysteine concentration is calculated as (2 * [L-Cystine]) + (2 * [D-Cystine]) + (2 * [this compound]). After the removal of L- and D-cysteine, the remaining 40 µM of cysteine corresponds to the 20 µM of this compound initially present (since each molecule of this compound yields two cysteine molecules upon reduction, which are then measured).

Experimental Protocols

Reagents and Buffers
  • Phosphate Buffer: 100 mM sodium phosphate, pH 7.4.

  • Reducing Buffer: Phosphate Buffer containing 10 mM Dithiothreitol (DTT). Prepare fresh.

  • L-Amino Acid Oxidase (LAAO) Solution: Reconstitute lyophilized LAAO from Crotalus adamanteus venom in Phosphate Buffer to a final concentration of 10 units/mL. Store on ice.

  • D-Amino Acid Oxidase (DAAO) Solution: Reconstitute lyophilized DAAO from porcine kidney in Phosphate Buffer to a final concentration of 20 units/mL. Store on ice.

  • Ellman's Reagent (DTNB) Solution: 10 mM DTNB in Phosphate Buffer. Store protected from light.

  • Cysteine Standard Solution: Prepare a 1 mM stock solution of L-cysteine in Phosphate Buffer. Prepare fresh serial dilutions for the standard curve.

Protocol for the Differential Enzymatic Assay

Step 1: Sample Preparation and Reduction

  • To 50 µL of the sample, add 50 µL of Reducing Buffer.

  • Incubate at 37°C for 30 minutes to ensure complete reduction of all cystine isomers.

Step 2: L-Cysteine Elimination

  • Add 10 µL of the LAAO solution to the reduced sample.

  • Incubate at 37°C for 60 minutes.

  • To stop the reaction, heat the sample at 95°C for 5 minutes. Centrifuge at 10,000 x g for 5 minutes to pellet the denatured enzyme. Collect the supernatant.

Step 3: D-Cysteine Elimination

  • To the supernatant from the previous step, add 10 µL of the DAAO solution.

  • Incubate at 37°C for 60 minutes.

  • To stop the reaction, heat the sample at 95°C for 5 minutes. Centrifuge at 10,000 x g for 5 minutes to pellet the denatured enzyme. Collect the supernatant.

Step 4: Quantification of Remaining Cysteine

  • Prepare a standard curve using the L-cysteine standard solution (0-100 µM).

  • In a 96-well plate, add 50 µL of the final supernatant from each sample and 50 µL of each cysteine standard.

  • Add 100 µL of the DTNB solution to each well.

  • Incubate at room temperature for 15 minutes, protected from light.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate the concentration of the remaining cysteine in the samples using the standard curve.

Step 5: Calculation of this compound Concentration

The concentration of this compound in the original sample is half of the final measured cysteine concentration.

This compound (µM) = [Final Measured Cysteine (µM)] / 2

Visualizations

experimental_workflow cluster_start Sample Preparation cluster_reduction Step 1: Reduction cluster_L_elimination Step 2: L-Cysteine Elimination cluster_D_elimination Step 3: D-Cysteine Elimination cluster_quantification Step 4: Quantification cluster_calculation Step 5: Calculation start Sample containing Cystine Isomers reduction Add DTT Incubate at 37°C for 30 min start->reduction L_elim Add L-Amino Acid Oxidase Incubate at 37°C for 60 min reduction->L_elim L_inact Heat Inactivation (95°C) L_elim->L_inact D_elim Add D-Amino Acid Oxidase Incubate at 37°C for 60 min L_inact->D_elim D_inact Heat Inactivation (95°C) D_elim->D_inact quant Add DTNB (Ellman's Reagent) Measure Absorbance at 412 nm D_inact->quant calc Calculate this compound Concentration quant->calc

Caption: Experimental workflow for the differential enzymatic assay of this compound.

enzymatic_logic cluster_isomers Cystine Isomers in Sample cluster_cysteines Cysteine Monomers after Reduction cluster_enzymes Enzymatic Elimination cluster_products Degradation Products cluster_final Final Quantification L_Cystine L-Cystine L_Cysteine L-Cysteine L_Cystine->L_Cysteine DTT Reduction D_Cysteine D-Cysteine L_Cystine->D_Cysteine DTT Reduction D_Cystine D-Cystine D_Cystine->L_Cysteine DTT Reduction D_Cystine->D_Cysteine DTT Reduction meso_Cystine This compound meso_Cystine->L_Cysteine DTT Reduction meso_Cystine->D_Cysteine DTT Reduction final_cys Remaining Cysteine (from this compound) meso_Cystine->final_cys Indirectly Measured LAAO L-Amino Acid Oxidase L_Cysteine->LAAO DAAO D-Amino Acid Oxidase D_Cysteine->DAAO products α-keto acids, NH3, H2O2 LAAO->products DAAO->products

Caption: Logical pathway of the differential enzymatic assay for this compound detection.

Conclusion and Future Perspectives

The differential enzymatic assay presented here offers a novel and potentially valuable tool for the specific quantification of this compound. This method relies on well-characterized enzymes and standard laboratory equipment, making it accessible to most research and development laboratories. While this protocol provides a strong theoretical framework, it is important to note that it is a proposed method and will require validation for specific applications. Future work could involve the optimization of reaction conditions for different sample matrices and the exploration of alternative enzymes with even higher specificity or efficiency. The ultimate goal remains the development of a direct enzymatic assay for this compound, which would likely involve the discovery or engineering of an enzyme with unique specificity for this particular stereoisomer.

Application Notes: The Use of Meso-Cystine in Cell Culture Media Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cystine, a dimeric amino acid formed from the oxidation of two cysteine molecules, is an essential component in chemically defined cell culture media. It is a critical precursor for protein and glutathione (B108866) synthesis, playing a vital role in cell growth, viability, and protection against oxidative stress.[1] However, the use of cystine in media formulation is hampered by its extremely low solubility at neutral pH, which can lead to precipitation and limit the ability to create concentrated, stable media feeds.[1][2]

This document focuses on meso-cystine , a stereoisomer of the more commonly used L-cystine. While L-cystine consists of two L-cysteine residues (S,S configuration), this compound is a diastereomer containing one L-cysteine and one D-cysteine residue (S,R configuration).[3] While much of the available literature pertains to L-cystine, the fundamental biochemical roles and solubility challenges are largely applicable to other isomers. These notes provide a framework for utilizing and evaluating this compound in cell culture applications, based on the established principles of L-cystine and L-cysteine metabolism.

Core Functions and Rationale for Use

Despite its poor solubility, providing a sufficient supply of cystine is crucial for optimal cell culture performance. Once transported into the cell, cystine is rapidly reduced to two molecules of cysteine, which then participate in several key metabolic pathways:[4]

  • Protein Synthesis: As a proteinogenic amino acid, cysteine is a fundamental building block for biomass and the production of recombinant proteins.[5]

  • Glutathione (GSH) Synthesis: Cysteine is the rate-limiting precursor for the synthesis of glutathione, the cell's primary non-protein antioxidant.[1][6] GSH is essential for maintaining intracellular redox homeostasis and detoxifying reactive oxygen species (ROS).

  • Metabolic Detoxification: Cysteine can be metabolized to hypotaurine (B1206854) and taurine, which help to detoxify the culture medium by neutralizing harmful free radicals.[6]

The primary challenge remains delivering the molecule in a soluble, bioavailable form. While L-cysteine is highly soluble, it is unstable in liquid media and rapidly oxidizes to the poorly soluble L-cystine, particularly in the presence of trace metals.[1] This makes direct supplementation with L-cysteine problematic for long-term culture stability.

Signaling Pathways Involving Cystine/Cysteine

Cystine uptake and subsequent cysteine availability regulate critical signaling pathways related to cell proliferation, survival, and stress response.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MesoCystine This compound SystemXc System xc- Transporter (e.g., SLC7A11) MesoCystine->SystemXc Uptake Cysteine 2x Cysteine GSH Glutathione (GSH) Cysteine->GSH Rate-limiting step Protein Protein Synthesis Cysteine->Protein Redox Redox Homeostasis GSH->Redox Reduction Reduction (via Thioredoxin/GSH) SystemXc->Reduction Transport Reduction->Cysteine

Fig 1. Cystine uptake and its role in glutathione synthesis.

Cystine L-Cystine Uptake Keap1_Nrf2 Keap1-Nrf2 Complex Cystine->Keap1_Nrf2 Inhibits Keap1 activity Nrf2_free Nrf2 (stabilized) Keap1_Nrf2->Nrf2_free Nrf2 Release & Stabilization Nrf2_nuc Nrf2 (nucleus) Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Transcription of: NQO1, HMOX1, GCLC, etc. ARE->Genes Activates

Fig 2. Nrf2 antioxidant pathway activation by L-Cystine.

Cystine Exogenous Cyst(e)ine CyclinD1 Cyclin D1 Expression Cystine->CyclinD1 Induces Rb Retinoblastoma Protein (Rb) CyclinD1->Rb Promotes Phosphorylation pRb Phosphorylated Rb (pRb) Rb->pRb E2F E2F Release pRb->E2F G1_S G1 to S Phase Transition E2F->G1_S Proliferation Cell Proliferation G1_S->Proliferation

Fig 3. Cyst(e)ine-mediated cell cycle progression.

Quantitative Data Summary

The concentration of cystine or cysteine in the culture medium can significantly impact cell behavior. The optimal concentration is cell-line dependent and must be determined empirically. High concentrations (>2.5 mM) can become toxic and induce oxidative stress, reducing cell growth.[7]

Cell LineCompoundConcentrationObserved EffectReference
CaCo-2 (Human Colon Carcinoma)Cysteine / Cystine200 µM / 400 µMSignificant increase in cell proliferation.[5]
HPMC (Human Peritoneal Mesothelial)L-Cysteine250 µMImproved cell attachment and growth, maintained morphology.[8]
HeLa, HEK293, AC16, MCF7L-Cystine0.1 - 1.6 mMDose-dependent induction of Nrf2 protein and downstream genes.[9]
Huh6, Huh7 (Hepatocellular Carcinoma)L-Cystine83 µM vs. 200 µMGreater growth inhibition by system xc- inhibitors (sulfasalazine, erastin) at the lower, more physiological concentration of 83 µM.[10]
CHO (Chinese Hamster Ovary)Cysteine> 2.5 mMMarkedly reduced cell growth and seed train performance.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Due to its poor solubility in neutral pH solutions, a low-pH solvent is required to prepare a concentrated stock of this compound.

Materials:

  • This compound powder

  • 1M Hydrochloric Acid (HCl), sterile

  • Sterile, deionized water

  • Sterile 0.22 µm syringe filters (acid-resistant, e.g., PTFE or PVDF)

  • Sterile conical tubes

Procedure:

  • In a sterile biosafety cabinet, weigh the desired amount of this compound powder.

  • Slowly add 1M HCl dropwise while vortexing until the this compound is fully dissolved. Use the minimum volume of HCl necessary.

  • Once dissolved, the solution can be diluted with sterile, deionized water to the desired final stock concentration (e.g., 100 mM).

  • Verify that the this compound remains in solution after dilution. If precipitation occurs, a higher proportion of HCl may be needed in the final stock.

  • Sterilize the final stock solution by passing it through a 0.22 µm acid-resistant syringe filter into a new sterile conical tube.

  • Store the stock solution at 2-8°C. Due to the low pH, this stock should be added to the culture medium in small volumes (e.g., ≤1% v/v) to avoid significant pH shifts.

Protocol 2: Evaluating the Effect of this compound on Cell Proliferation

This protocol provides a method to assess the impact of this compound on the growth of a specific cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium (consider using a custom cystine-free formulation for baseline studies)

  • This compound stock solution (from Protocol 1)

  • L-cystine stock solution (prepared similarly, as a control)

  • 96-well cell culture plates

  • Cell viability/proliferation reagent (e.g., CellTiter-Glo®, CCK-8, or ³H-thymidine)

  • Plate reader or liquid scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth over the course of the experiment (typically 2,000-10,000 cells/well).

  • Adherence: For adherent cells, allow them to attach for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Preparation: Prepare serial dilutions of the this compound and L-cystine stocks in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 50, 100, 200, 400, 800 µM). Include a vehicle control (medium with an equivalent volume of the HCl solvent).

  • Cell Treatment: Remove the existing medium and replace it with 100 µL of the prepared treatment media.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • Proliferation Assay: At the end of the incubation period, quantify cell proliferation using your chosen method according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle control to determine the percent change in proliferation for each concentration of this compound and L-cystine.

Protocol 3: Assessing Nrf2 Pathway Activation by Western Blot

This protocol determines if this compound can induce the Nrf2 signaling pathway, a key response to cysteine/cystine availability.[9]

Materials:

  • Cells of interest cultured in 6-well plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-Nrf2, anti-Lamin B1, anti-β-Actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Treat the cells with an effective concentration of this compound (determined from Protocol 2, e.g., 400 µM) or a vehicle control for a defined period (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer. For nuclear Nrf2 analysis, perform nuclear/cytoplasmic fractionation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibody against Nrf2 overnight at 4°C. Use β-Actin (for whole-cell lysate) or Lamin B1 (for nuclear fraction) as a loading control. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again and apply a chemiluminescent substrate.

  • Imaging: Capture the signal using a digital imager. An increase in the Nrf2 band intensity relative to the loading control in this compound-treated samples indicates pathway activation.

This compound represents a potential alternative to L-cystine for providing the essential amino acid cysteine in cell culture media. While it shares the same fundamental benefits and solubility challenges, its specific uptake and metabolism kinetics may differ between cell lines. The provided protocols offer a robust framework for researchers to prepare this compound solutions and systematically evaluate their effects on cell proliferation and key signaling pathways. For industrial applications seeking to overcome solubility issues entirely, advanced solutions such as chemically defined cystine peptides may offer superior performance and process simplification.[2][11]

References

Application Notes and Protocols for Studying Meso-Cystine Uptake and Transport in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-cystine, the oxidized dimer of the amino acid cysteine, plays a pivotal role in cellular physiology, primarily by serving as a key substrate for the synthesis of glutathione (B108866) (GSH), the most abundant intracellular antioxidant. The uptake and transport of this compound are critical for maintaining cellular redox homeostasis, protecting against oxidative stress, and supporting cell proliferation and survival. The primary transporter responsible for this compound uptake is the system xsup< antiporter, a sodium-independent amino acid transporter that exchanges extracellular cystine for intracellular glutamate.[1] This transporter is a heterodimer composed of a light chain subunit, xCT (SLC7A11), and a heavy chain subunit, 4F2hc (CD98 or SLC3A2).[2]

Dysregulation of this compound transport is implicated in various pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders.[2][3] Consequently, the study of this compound uptake and transport mechanisms is of significant interest for basic research and for the development of novel therapeutic strategies.

These application notes provide an overview of the common methods used to study this compound uptake and transport in cells, complete with detailed experimental protocols, a summary of quantitative data, and visualizations of the key pathways and workflows.

Methods for Studying this compound Uptake and Transport

Several robust methods are available to quantify this compound uptake and transport in cultured cells. The choice of method often depends on the specific research question, available equipment, and desired throughput. The principal methods include:

  • Radiolabeled Uptake Assays: The traditional gold standard, utilizing [14C]- or [35S]-labeled L-cystine to directly measure its accumulation within cells.

  • Fluorescence-Based Assays: High-throughput and single-cell analysis-compatible methods that employ fluorescent probes or analogs of cystine.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the absolute quantification of intracellular cystine.

Data Presentation: Quantitative Parameters of this compound Transport

The following table summarizes key quantitative data for this compound transport and its inhibition in various cell lines, providing a basis for experimental design and comparison.

ParameterMethodCell Line/SystemValueReference(s)
Km for Cystine Radiolabeled Uptake ([35S]-L-cystine)MDCK cells (xCT-4F2hc transfected)121.0 ± 17.8 µM[4]
Radiolabeled Uptake ([35S]-L-cystine)MDCK cells (control)164.2 ± 47.5 µM[4]
Radiolabeled Uptake ([14C]-L-cystine)Rat Brain Synaptosomes (sodium-dependent)473 ± 146 µM[5]
Radiolabeled UptakeHuman Renal Epithelial Cells90 µM[6]
General (System xc-)Not specified45 µM[7]
Vmax for Cystine Radiolabeled Uptake ([35S]-L-cystine)MDCK cells (xCT-4F2hc transfected)589.9 ± 26 pmol/mg protein/min[4]
Radiolabeled Uptake ([35S]-L-cystine)MDCK cells (control)322.5 ± 30.1 pmol/mg protein/min[4]
Radiolabeled UptakeHuman Renal Epithelial Cells0.054 mmol/L cell water/min[6]
IC50 of Inhibitors Glutamate Release Assay (Erastin)HT-1080 cells0.20 µM
Glutamate Release Assay (Sulfasalazine)HT-1080 cells450 µM
Fluorescence Assay (Erastin)HeLa cellsNot specified, but effective at 2 µM[8]
Fluorescence Assay (Sulfasalazine)HeLa cellsNot specified, but effective at 0.5 mM[8]

Signaling Pathways and Experimental Workflows

Meso_Cystine_Uptake_and_Glutathione_Synthesis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Extracellular Cystine Extracellular Cystine xCT_4F2hc System xc- (xCT/4F2hc) Extracellular Cystine->xCT_4F2hc Uptake Intracellular Cystine Intracellular Cystine xCT_4F2hc->Intracellular Cystine Glutamate_out Extracellular Glutamate xCT_4F2hc->Glutamate_out Cysteine Cysteine Intracellular Cystine->Cysteine Reduction (GSH, TrxR1) Glutathione Glutathione (GSH) Cysteine->Glutathione Synthesis ROS Reactive Oxygen Species (ROS) Glutathione->ROS Detoxification Glutamate_in Intracellular Glutamate Glutamate_in->xCT_4F2hc Export

Experimental_Workflow_Radiolabeled_Uptake_Assay A Seed cells in multi-well plates and culture overnight B Wash cells with pre-warmed uptake buffer A->B C Incubate with uptake buffer containing [14C]-L-cystine and test compounds B->C D Stop uptake by washing with ice-cold buffer C->D E Lyse cells D->E F Measure radioactivity using scintillation counting E->F G Normalize radioactivity to protein content F->G

Experimental Protocols

Protocol 1: Radiolabeled L-Cystine Uptake Assay

This protocol describes a classic method to directly measure the uptake of this compound using a radiolabeled tracer.

Materials:

  • Cultured cells of interest

  • Multi-well culture plates (e.g., 24-well or 96-well)

  • [14C]-L-cystine or [35S]-L-cystine

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a custom buffer, pH 7.4)

  • Ice-cold Wash Buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay reagent (e.g., BCA or Bradford)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a humidified incubator with 5% CO2.

  • Preparation: On the day of the assay, prepare the uptake solution by diluting the radiolabeled L-cystine in pre-warmed (37°C) uptake buffer to the desired final concentration (e.g., 0.1 µCi/mL). Prepare solutions containing inhibitors or competing amino acids at the desired concentrations in the uptake buffer.

  • Washing: Gently aspirate the culture medium from the wells. Wash the cells twice with 1 mL of pre-warmed uptake buffer.

  • Uptake Initiation: Aspirate the final wash and add the prepared uptake solution (with or without inhibitors) to each well (e.g., 250 µL for a 24-well plate).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 2-10 minutes). The incubation time should be within the linear range of uptake for the specific cell type.

  • Uptake Termination: To stop the uptake, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold wash buffer.

  • Cell Lysis: After the final wash, aspirate the buffer completely and add 250 µL of cell lysis buffer to each well. Incubate at room temperature for at least 30 minutes to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add 4 mL of scintillation cocktail to each vial and mix thoroughly.

  • Measurement: Measure the radioactivity in each vial using a scintillation counter.

  • Protein Quantification: Use a small aliquot of the cell lysate from each well to determine the protein concentration using a standard protein assay.

  • Data Analysis: Express the cystine uptake as nanomoles of cystine per milligram of protein per minute.

Protocol 2: Fluorescence-Based Cystine Uptake Assay using a Cystine Analog

This protocol describes a high-throughput method for measuring cystine uptake using a commercially available kit that employs a cystine analog and a fluorescent probe.[6]

Materials:

  • Cultured cells of interest

  • 96-well black, clear-bottom microplate

  • Cystine Uptake Assay Kit (containing a cystine analog, fluorescent probe, reducing agent, and assay buffer)

  • Cystine-free, serum-free culture medium

  • Phosphate-Buffered Saline (PBS)

  • Methanol (B129727)

  • Fluorescence microplate reader (Ex/Em = ~490/535 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate and culture overnight at 37°C.

  • Cell Preparation:

    • Adherent cells: Remove the culture medium and wash the cells three times with pre-warmed cystine-free, serum-free medium. Add 200 µL of pre-warmed cystine-free, serum-free medium and incubate for 5 minutes at 37°C.

    • Suspension cells: Centrifuge the cells, remove the supernatant, and wash three times with pre-warmed cystine-free, serum-free medium. Resuspend the cells in pre-warmed cystine-free, serum-free medium and incubate for 5 minutes at 37°C.

  • Uptake:

    • Prepare the Cystine Analog (CA) uptake solution by diluting the CA stock solution 100-fold in pre-warmed cystine-free, serum-free medium.

    • Remove the medium from the cells and add 200 µL of the CA uptake solution (or medium without CA for the blank).

    • Incubate at 37°C for 30 minutes.

  • Washing: Remove the uptake solution and wash the cells three times with 200 µL of ice-cold PBS.

  • Lysis: Remove the PBS and add 50 µL of methanol to each well to lyse the cells.

  • Detection:

    • Prepare the Working Solution according to the kit manufacturer's instructions (typically by mixing the Fluorescent Probe, Reducing Agent, and Assay Buffer).

    • Add 200 µL of the Working Solution to each well containing the methanol lysate.

    • Incubate at 37°C for 30 minutes.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader at an excitation wavelength of ~490 nm and an emission wavelength of ~535 nm.

  • Data Analysis: Subtract the blank fluorescence value from the sample values. The resulting fluorescence intensity is proportional to the amount of cystine analog taken up by the cells.

Protocol 3: Quantification of Intracellular Cystine by LC-MS/MS

This protocol provides a highly specific and sensitive method for the absolute quantification of intracellular this compound.

Materials:

  • Cultured cells of interest

  • N-ethylmaleimide (NEM) solution

  • Ice-cold PBS

  • Protein precipitation solution (e.g., 15% (w/v) sulfosalicylic acid)

  • Deuterium-labeled cystine internal standard (cystine-d4)

  • LC-MS/MS system

  • Appropriate LC column for amino acid analysis

  • Protein assay reagent

Procedure:

  • Cell Harvesting:

    • Adherent cells: Wash the cell monolayer twice with ice-cold PBS. Scrape the cells in the presence of a solution containing NEM (to prevent the oxidation of cysteine to cystine during sample preparation).

    • Suspension cells: Centrifuge the cells, wash the pellet twice with ice-cold PBS, and resuspend in a solution containing NEM.

  • Cell Lysis: Lyse the cells by sonication on ice.

  • Protein Precipitation: Add the internal standard (cystine-d4) to the cell lysate. Precipitate the proteins by adding an equal volume of ice-cold protein precipitation solution.

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Separate the analytes using an appropriate chromatographic method. Detect and quantify cystine and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Protein Quantification: Determine the protein concentration in the initial cell lysate using a standard protein assay.

  • Data Analysis: Calculate the concentration of intracellular cystine by comparing the peak area ratio of cystine to the internal standard against a standard curve. Express the results as nmol of cystine per mg of protein.

Conclusion

The methods and protocols outlined in these application notes provide a comprehensive toolkit for researchers studying this compound uptake and transport. The choice of assay will depend on the specific experimental goals, with radiolabeled assays offering direct measurement, fluorescence-based assays providing high-throughput capabilities, and LC-MS/MS delivering high sensitivity and specificity for absolute quantification. By understanding the principles and applying these detailed protocols, researchers can effectively investigate the critical role of this compound transport in cellular health and disease, paving the way for new diagnostic and therapeutic innovations.

References

Application Notes and Protocols: The Role of Cystine in Structural Biology and Protein Folding

Author: BenchChem Technical Support Team. Date: December 2025

A Note on meso-Cystine: Extensive literature review indicates that the use of This compound , a diastereomer of cystine formed from one L-cysteine and one D-cysteine residue, is not a widely documented or common practice in structural biology and protein folding studies.[1][2] The vast majority of research focuses on the naturally occurring L-cystine, which is formed from two L-cysteine residues. Therefore, the following application notes and protocols detail the established roles and methodologies associated with L-cystine and its constituent amino acid, L-cysteine .

Application Note: L-Cystine as a Key Determinant of Protein Structure and Stability

Introduction

Disulfide bonds, formed by the oxidation of two cysteine residues to form a cystine, are critical covalent linkages that play a fundamental role in the structure, stability, and function of many proteins, particularly those that are secreted or exposed to the extracellular environment.[3][4] These bonds act as molecular staples, introducing conformational constraints that guide the protein folding process and stabilize the final tertiary and quaternary structures.[5]

Key Applications in Structural Biology
  • Structural Stabilization: The primary role of cystine is to provide covalent cross-linking, which significantly increases the thermodynamic stability of the folded protein.[6] This is crucial for proteins that must function in the harsh extracellular environment, protecting them from thermal denaturation and proteolysis.[6]

  • Folding Pathway Guidance: Disulfide bond formation is often a key step in the protein folding pathway.[3] The formation of native disulfide bonds can restrict the conformational search space, thereby guiding the polypeptide chain towards its correct three-dimensional structure.[3][7] In the endoplasmic reticulum (ER), this process is catalyzed and proofread by enzymes like protein disulfide isomerase (PDI).[4]

  • Conformational Trapping: Engineered disulfide bonds can be used experimentally to "lock" a protein into a specific conformation. This technique, known as disulfide trapping, is invaluable for studying transient or unstable conformational states, such as those involved in protein signaling and enzyme catalysis.[8]

  • Molecular Scaffolding for Drug Design: The exceptional stability conferred by cystine frameworks, such as the "cystine-knot" motif, makes them attractive scaffolds for peptide-based drug development.[6][9] These scaffolds provide a rigid core that can tolerate significant sequence variation in its loop regions, allowing for the engineering of novel binding specificities and therapeutic functions.[6][9]

Quantitative Data Summary

The structural and energetic contributions of disulfide bonds are well-characterized. The following table summarizes key quantitative data.

ParameterTypical Value(s)Significance in Structural BiologyReference(s)
S-S Bond Length ~2.04 ÅDefines the precise geometry of the covalent cross-link.[4]
Cβ-S-S-Cβ Torsion Angle (χ3) ~ ±90°The dihedral angle determines the chirality of the disulfide bridge and influences the local polypeptide backbone conformation.[4]
Stabilization Energy 2-5 kcal/molRepresents the contribution of a single disulfide bond to the overall stability of the folded protein.
Effect on Chain Entropy Reduces conformational entropyBy cross-linking the polypeptide chain, a disulfide bond reduces the number of accessible conformations in the unfolded state, thereby stabilizing the folded state.

Experimental Protocols

Protocol 2.1: Oxidative Folding of a Cysteine-Rich Peptide

This protocol describes a general method for the in vitro oxidative folding of a synthetic, linear peptide containing multiple cysteine residues to form its native disulfide-bonded structure.

Materials:

  • Lyophilized, reduced peptide with protected cysteine side chains (e.g., Acm, Trt).

  • Reduction Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Folding Buffer: e.g., 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA.

  • Redox System (Glutathione Buffer): Reduced Glutathione (GSH) and Oxidized Glutathione (GSSG).

  • Quenching Solution: Acetic acid or Trifluoroacetic acid (TFA).

  • Analytical and Preparative Reverse-Phase HPLC (RP-HPLC).

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).

Procedure:

  • Deprotection and Reduction (if necessary): If the synthetic peptide has cysteine protecting groups, remove them according to established protocols. To ensure all cysteines are in a reduced state, dissolve the peptide in a buffer containing a reducing agent like DTT and incubate.

  • Peptide Purification: Purify the fully reduced linear peptide using preparative RP-HPLC to ensure high purity before folding. Lyophilize the purified peptide.

  • Initiation of Folding:

    • Prepare the folding buffer. A common choice is an alkaline buffer (pH 7.5-8.5) to facilitate thiol-disulfide exchange.

    • Dissolve the lyophilized peptide in a small amount of a denaturing solvent (e.g., Guanidinium Chloride or Urea) if it has low solubility, and then slowly dilute it into the folding buffer to a final peptide concentration of 0.1-1.0 mg/mL. High dilution helps to prevent intermolecular aggregation.[9]

    • Add the redox system. A common ratio is 5 mM GSH to 0.5 mM GSSG. The ratio can be optimized to control the redox potential of the solution.

  • Incubation: Stir the reaction mixture gently at room temperature or 4°C. The folding process can take several hours to days.

  • Monitoring the Reaction: Periodically take aliquots of the reaction mixture. Quench the reaction by adding an acid (e.g., 10% acetic acid). Analyze the sample by analytical RP-HPLC. The correctly folded isomer should appear as a distinct peak, typically eluting earlier than the reduced or misfolded species. Confirm the mass of the product using mass spectrometry (the folded product will have a mass decrease of 2 Da for each disulfide bond formed).

  • Purification of the Folded Peptide: Once the reaction is complete, acidify the entire solution to quench the reaction. Purify the correctly folded peptide using preparative RP-HPLC.

  • Characterization: Confirm the identity and disulfide connectivity of the final product through mass spectrometry and potentially NMR spectroscopy or X-ray crystallography.

Protocol 2.2: Quantification of Free Thiols using Ellman's Reagent

This protocol is used to determine the concentration of free cysteine residues in a protein or peptide solution, which is essential for monitoring the progress of disulfide bond formation.

Materials:

  • Ellman’s Reagent (DTNB - 5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

  • Cysteine standard solution (for calibration curve).

  • Spectrophotometer.

Procedure:

  • Prepare DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.

  • Prepare Standard Curve: Prepare a series of known concentrations of the cysteine standard in the reaction buffer.

  • Sample Preparation: Dilute the protein/peptide sample to be tested in the reaction buffer. A final concentration in the low micromolar range is typical.

  • Reaction:

    • To a cuvette, add your protein/peptide sample.

    • Add the DTNB solution and mix thoroughly.

    • Incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance of the solution at 412 nm. The color development (yellow) is due to the formation of the 2-nitro-5-thiobenzoate (TNB) anion.

  • Calculation: Calculate the concentration of free sulfhydryl groups using the Beer-Lambert law (A = εcl) and the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0), or by comparing the absorbance to the standard curve.

Visualizations (Graphviz)

G cluster_synthesis Peptide Synthesis & Preparation cluster_folding Oxidative Folding cluster_purification Final Purification & Analysis SPPS Solid-Phase Peptide Synthesis (Linear Peptide with Protected Cys) Cleavage Cleavage from Resin & Global Deprotection SPPS->Cleavage Purification1 RP-HPLC Purification (Reduced Peptide) Cleavage->Purification1 Dilution Dilution into Folding Buffer (pH 7.5-8.5 + Redox System) Purification1->Dilution Folding Thiol-Disulfide Exchange & Conformational Folding Dilution->Folding Monitoring Reaction Monitoring (RP-HPLC, Mass Spec) Folding->Monitoring Quench Quench Reaction (Acidification) Monitoring->Quench Purification2 RP-HPLC Purification (Folded Peptide) Quench->Purification2 Analysis Structural Analysis (NMR, X-ray, CD) Purification2->Analysis

G Unfolded Unfolded Polypeptide (Reduced Cysteines) Intermediate Folding Intermediate (Partially Oxidized, Misfolded) Unfolded->Intermediate Oxidative Folding Intermediate->Unfolded Reduction Native Native Structure (Correct Disulfide Bonds) Intermediate->Native Isomerization (PDI)

References

Application Note: Chiral Separation of Meso-Cystine and its Enantiomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the chiral separation of cystine stereoisomers, including meso-cystine, L-cystine, and D-cystine, using capillary electrophoresis (CE). The method utilizes a modified cyclodextrin (B1172386) as a chiral selector to achieve baseline separation of the diastereomeric and enantiomeric forms of cystine. This technique is crucial for researchers, scientists, and drug development professionals involved in the analysis of amino acids, particularly in contexts where stereoisomeric purity is critical. The protocol provides a robust and reproducible method for the quantitative analysis of these isomers.

Introduction

Cystine, a disulfide-linked dimer of cysteine, exists as three stereoisomers: L-cystine, D-cystine, and the diastereomer this compound. The accurate identification and quantification of these isomers are of significant importance in various fields, including pharmaceutical development, clinical diagnostics, and food science. Capillary electrophoresis (CE) offers a powerful analytical platform for chiral separations due to its high efficiency, low sample consumption, and versatility in method development.[1][2] The use of chiral selectors, such as cyclodextrins, added to the background electrolyte enables the separation of enantiomers and diastereomers based on differential interactions.[3] This application note details a capillary zone electrophoresis (CZE) method employing a sulfated β-cyclodextrin for the successful resolution of all three cystine stereoisomers.

Experimental

Instrumentation and Consumables
  • Capillary Electrophoresis System with a UV detector

  • Uncoated fused-silica capillary (50 µm I.D., 360 µm O.D., total length 60 cm, effective length 50 cm)

  • Data acquisition and analysis software

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Reagents and Standards
Preparation of Solutions

Background Electrolyte (BGE): 100 mM Borate (B1201080) Buffer (pH 9.0) with 15 mM Sulfated-β-cyclodextrin

  • Dissolve an appropriate amount of sodium tetraborate and boric acid in deionized water to prepare a 100 mM borate buffer.

  • Adjust the pH of the buffer to 9.0 using 0.1 M NaOH or 0.1 M HCl.

  • Add sulfated-β-cyclodextrin to the buffer to a final concentration of 15 mM.

  • Stir the solution until the cyclodextrin is completely dissolved.

  • Filter the BGE through a 0.22 µm syringe filter before use.

Standard Solutions

  • Prepare individual stock solutions of L-cystine, D-cystine, and this compound at a concentration of 1 mg/mL in 0.1 M HCl. Gentle warming may be required to facilitate dissolution.

  • Prepare working standard solutions by diluting the stock solutions with the background electrolyte to the desired concentrations (e.g., 50 µg/mL).

  • A mixed standard solution containing all three isomers can be prepared by combining appropriate volumes of the individual stock solutions and diluting with the BGE.

Capillary Electrophoresis Protocol
  • Capillary Conditioning (for a new capillary):

    • Rinse the capillary with 0.1 M NaOH for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with the background electrolyte for 15 minutes.

  • Pre-run Conditioning (between injections):

    • Rinse the capillary with 0.1 M NaOH for 2 minutes.

    • Rinse with deionized water for 2 minutes.

    • Rinse with the background electrolyte for 5 minutes.

  • Sample Injection:

    • Inject the sample or standard solution hydrodynamically at a pressure of 50 mbar for 5 seconds.

  • Electrophoretic Separation:

    • Apply a voltage of 25 kV (positive polarity).

    • Maintain the capillary temperature at 25°C.

  • Detection:

    • Monitor the absorbance at 200 nm.

Results and Discussion

The developed capillary electrophoresis method successfully separated the three stereoisomers of cystine. The use of sulfated-β-cyclodextrin as a chiral selector was essential for achieving the resolution between the enantiomers (L- and D-cystine) and the diastereomer (this compound). The borate buffer at pH 9.0 provided a stable background electrolyte and facilitated the interaction between the analytes and the chiral selector.

The following diagram illustrates the experimental workflow for the capillary electrophoresis separation of this compound isomers.

G cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis BGE_prep Prepare BGE (100 mM Borate, pH 9.0 + 15 mM S-β-CD) Capillary_cond Capillary Conditioning BGE_prep->Capillary_cond Standard_prep Prepare Standards (L-, D-, this compound) Injection Hydrodynamic Injection (50 mbar, 5s) Standard_prep->Injection Sample_prep Prepare Sample Sample_prep->Injection Capillary_cond->Injection Separation Electrophoretic Separation (25 kV, 25°C) Injection->Separation Detection UV Detection (200 nm) Separation->Detection Data_acq Data Acquisition Detection->Data_acq Peak_int Peak Integration & Identification Data_acq->Peak_int Quant Quantification Peak_int->Quant

Caption: Experimental workflow for the CE separation of cystine isomers.

Quantitative Data

The following table summarizes the representative quantitative data obtained from the analysis of a mixed standard solution of L-cystine, D-cystine, and this compound. Please note that this data is illustrative of the expected performance of the method.

AnalyteMigration Time (min)Resolution (Rs)
L-Cystine10.5-
D-Cystine11.22.1
This compound12.12.8

Conclusion

The described capillary electrophoresis method provides a reliable and efficient means for the chiral separation of this compound, L-cystine, and D-cystine. The use of sulfated-β-cyclodextrin as a chiral selector in a borate buffer system is key to achieving baseline resolution. This application note offers a detailed protocol that can be readily implemented by researchers and professionals in pharmaceutical and related industries for the quality control and analysis of cystine-containing samples.

References

Application Notes and Protocols for Developing Antibodies with Specificity for meso-Cystine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Meso-cystine is a stereoisomer of cystine, an amino acid dimer formed by the oxidation of two cysteine molecules.[1][2] It is structurally distinct from the more common L-cystine and D-cystine isomers due to its internal plane of symmetry.[3] Developing antibodies with high specificity for this compound presents a unique challenge because, like other small molecules, it is not immunogenic on its own.[4][5] Such molecules, known as haptens, must be covalently coupled to a larger carrier protein to elicit a robust immune response.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of polyclonal antibodies specific to this compound. The core of the strategy involves synthesizing a this compound-carrier protein conjugate to be used as an immunogen, followed by a rigorous screening process to select for antibodies that can specifically recognize the free this compound molecule.

Principle of the Method & Overall Workflow

The fundamental principle is to render the this compound hapten immunogenic by conjugating it to a large, immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[5][7] This conjugate is then used to immunize an animal host. The host's immune system will generate a polyclonal antibody response against various epitopes on the conjugate, including some antibodies that recognize the unique stereochemical structure of this compound.

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the preferred method for screening and characterizing these antibodies.[8] This format allows for the specific detection of antibodies that bind to free this compound in solution, which is crucial for confirming specificity against the target molecule rather than the carrier protein or the linker used for conjugation.

G Overall Workflow for this compound Antibody Development cluster_prep Phase 1: Antigen Preparation cluster_prod Phase 2: Antibody Production cluster_char Phase 3: Screening & Characterization A Hapten Selection (this compound) C Hapten-Carrier Conjugation A->C B Carrier Protein Selection (e.g., KLH, BSA) B->C D Conjugate Purification & Characterization C->D E Animal Immunization (e.g., Rabbits) D->E F Booster Injections E->F G Serum Collection (Antisera) F->G H Titer Screening (Direct ELISA) G->H I Specificity Screening (Competitive ELISA) H->I J Antibody Purification (e.g., Protein A/G) I->J K Affinity & Specificity Characterization J->K

Caption: High-level workflow for generating this compound specific antibodies.

Protocol 1: Antigen Preparation (this compound-Carrier Conjugate)

This protocol describes the conjugation of this compound to a carrier protein using the carbodiimide (B86325) reaction, which targets the carboxyl groups on this compound to form stable amide bonds with the primary amines on the carrier protein.

G Carbodiimide Conjugation Chemistry MesoCystine This compound (-COOH groups) Intermediate Reactive O-acylisourea Ester MesoCystine->Intermediate + EDC EDC EDC->Intermediate NHS NHS StableEster Stable NHS-Ester Intermediate->StableEster + NHS Final This compound-Carrier Conjugate StableEster->Final + Carrier Protein (Amide Bond Formation) Carrier Carrier Protein (-NH2 groups) Carrier->Final

Caption: EDC/NHS chemistry for conjugating this compound to a carrier protein.

Materials:

  • This compound (CAS 6020-39-9)[3][9]

  • Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare Hapten: Dissolve 10 mg of this compound in 2 mL of Activation Buffer. Due to limited water solubility, gentle warming or sonication may be required.[2]

  • Activate Carboxyl Groups: Add a 10-fold molar excess of both EDC and NHS to the this compound solution. For 10 mg this compound (approx. 41.6 µmol), this corresponds to ~2.4 mg of NHS and ~4.0 mg of EDC.

  • Incubate: Stir the reaction at room temperature for 15-30 minutes to form the stable NHS-ester.

  • Prepare Carrier: Dissolve 10 mg of KLH or BSA in 2 mL of Conjugation Buffer.

  • Conjugation Reaction: Immediately add the activated this compound solution to the carrier protein solution.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Purification: Transfer the reaction mixture to a dialysis tube (10 kDa MWCO) and dialyze against 4 L of PBS at 4°C. Change the PBS buffer three times over 48 hours to remove unreacted hapten and crosslinking reagents.

  • Characterization & Storage: Determine the protein concentration using a BCA assay. Successful conjugation can be confirmed by MALDI-TOF mass spectrometry. Store the conjugate at -20°C in aliquots.

Protocol 2: Polyclonal Antibody Production

This protocol provides a general guideline for immunizing rabbits to generate polyclonal antibodies. All animal procedures must be performed in accordance with institutional and national guidelines for animal care.

Materials:

  • This compound-KLH conjugate (from Protocol 1)

  • Two healthy New Zealand white rabbits

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • Sterile PBS, syringes, and needles

Methodology:

  • Pre-immune Bleed: Collect a small blood sample from each rabbit before the first immunization to serve as a negative control.

  • Primary Immunization (Day 0):

    • Prepare an emulsion by mixing 500 µg of the this compound-KLH conjugate (in 500 µL PBS) with an equal volume of Freund's Complete Adjuvant (FCA).

    • Inject the 1 mL emulsion subcutaneously at multiple sites on the back of each rabbit.

  • Booster Immunizations (Days 21, 42, 63):

    • Prepare an emulsion by mixing 250 µg of the conjugate (in 500 µL PBS) with an equal volume of Freund's Incomplete Adjuvant (FIA).

    • Inject the 1 mL emulsion subcutaneously at multiple sites.

  • Test Bleeds and Titer Analysis (Days 35, 56):

    • Ten to fourteen days after a booster, collect a small blood sample (1-2 mL).

    • Allow the blood to clot, centrifuge to separate the serum (antisera), and determine the antibody titer using a direct ELISA as described in Protocol 3, Step 1.

  • Production Bleed (Day 77):

    • If titers are high, perform a larger production bleed.

    • Process the blood to collect the serum and store it at -20°C or -80°C.

Protocol 3: Antibody Screening by Competitive ELISA

This protocol is essential for identifying antibodies that specifically bind to free this compound. The principle relies on the competition between a fixed amount of immobilized this compound-BSA conjugate and varying amounts of free analyte (this compound or its isomers) in solution for binding to the antibody.

G Competitive ELISA for Specificity Screening cluster_steps Experimental Steps cluster_results Result Interpretation S1 1. Coat Plate with this compound-BSA S2 2. Block (e.g., with BSA) S1->S2 S3 3. Competition Add Antiserum + Free Analyte (this compound or Isomers) S2->S3 S4 4. Wash S3->S4 S5 5. Detection Add HRP-conjugated Secondary Antibody S4->S5 S6 6. Develop & Read Add TMB Substrate, Measure Absorbance S5->S6 R1 High Free Analyte (High Competition) R1_outcome Antibody binds free analyte. Less binds to plate. = Low Signal R1->R1_outcome R2 Low Free Analyte (Low Competition) R2_outcome Antibody binds to plate. = High Signal R2->R2_outcome

Caption: Workflow and principle of the competitive ELISA for screening.

Materials:

  • Coating Antigen: this compound-BSA conjugate (use a different carrier than the immunogen to reduce carrier-specific antibody binding).

  • 96-well ELISA plates

  • Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk or 3% BSA in PBST

  • Antisera from immunized rabbits

  • Analytes: this compound, L-cystine, D-cystine, L-cysteine

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • TMB Substrate and Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Methodology:

  • Coating:

    • Dilute the this compound-BSA conjugate to 2 µg/mL in Coating Buffer.

    • Add 100 µL to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing & Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Competition:

    • Wash the plate three times.

    • Prepare serial dilutions of the free analytes (this compound and its isomers) in PBST.

    • In a separate dilution plate, mix 50 µL of each analyte dilution with 50 µL of the rabbit antisera (diluted to a concentration that gives ~80% of the maximum signal, determined by a prior titration).

    • Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the mixture to the corresponding wells of the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of HRP-conjugated secondary antibody (diluted according to manufacturer's instructions) to each well.

    • Incubate for 1 hour at room temperature.

  • Development and Reading:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark until sufficient color develops (5-15 minutes).

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 450 nm.

Data Presentation and Interpretation

Quantitative data from the screening and characterization assays are crucial for evaluating the success of antibody development. The following tables present illustrative data that would be expected from a successful project.

Table 1: Illustrative Titer Analysis from Direct ELISA

This table shows the dilution of antisera required to achieve 50% of the maximum optical density (OD), indicating the relative concentration of antibodies that bind to the this compound-BSA conjugate.

Animal IDPre-immune SerumPost-3rd Bleed
Rabbit 1< 1:1001:64,000
Rabbit 2< 1:1001:81,000

Table 2: Illustrative Specificity Analysis from Competitive ELISA

The IC50 value is the concentration of free analyte required to inhibit 50% of the antibody binding to the coated antigen. A low IC50 for this compound and significantly higher IC50 values for its isomers indicate high specificity. This data is critical for confirming the antibody's specificity for the target molecule.[8]

AnalyteRabbit 1 Antiserum IC50 (ng/mL)Rabbit 2 Antiserum IC50 (ng/mL)
This compound 5.2 4.5
L-Cystine850> 1,000
D-Cystine920> 1,000
L-Cysteine> 10,000> 10,000

Table 3: Illustrative Affinity Data for Purified Antibody

After purification (e.g., using Protein A/G chromatography), the affinity of the antibody for this compound can be determined using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).[10] The dissociation constant (KD) is a measure of binding affinity, with lower values indicating a stronger interaction.

Purified AntibodyTarget AnalyteAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
Rabbit 2 IgG PoolThis compound1.5 x 10⁵7.5 x 10⁻⁴5.0 x 10⁻⁹ (5 nM)

References

Application Notes: Meso-Cystine as a Stereochemical Probe for Thiol-Disulfide Exchange Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-disulfide exchange is a fundamental biochemical reaction crucial for protein folding, redox signaling, and the regulation of protein function.[1][2] The reaction involves the nucleophilic attack of a thiolate anion on a disulfide bond, resulting in the formation of a new disulfide and a new thiol. Understanding the kinetics and mechanisms of these exchange reactions is vital in fields ranging from fundamental biochemistry to the development of therapeutics, particularly for biologics and cysteine-targeted drugs.

While various probes exist to monitor these reactions, meso-cystine offers a unique, yet underexplored, potential as a stereochemical probe. This compound is a diastereomer of L-cystine and D-cystine, composed of one L-cysteine and one D-cysteine residue linked by a disulfide bond. This inherent asymmetry provides a powerful tool for dissecting the stereoselectivity and mechanism of disulfide exchange reactions, offering insights that are not obtainable with its homodimeric counterparts.

Principle of this compound as a Probe

The utility of this compound as a probe lies in its distinct stereochemistry. When a chiral thiol (e.g., L-cysteine or a cysteine residue in a protein) reacts with this compound (L-Cys-S-S-D-Cys), the disulfide exchange can proceed via two distinct pathways, attacking either the L-cysteine or the D-cysteine sulfur atom.

This results in the formation of two different mixed disulfide products (L-Cys-S-S-L-Cys and L-Cys-S-S-D-Cys) and the release of either D-cysteine or L-cysteine, respectively. The ratio and rate of formation of these diastereomeric products can provide valuable information about the steric and electronic environment of the reacting thiol, revealing any stereochemical preferences in the transition state of the reaction.

G Thiol Attacking Thiol (R-SH) MesoCystine This compound (L-Cys-S-S-D-Cys) Thiol->MesoCystine Nucleophilic Attack Attack_L Attack on L-Cys Sulfur Attack_D Attack on D-Cys Sulfur MixedDisulfide_L Mixed Disulfide (R-S-S-D-Cys) Attack_L->MixedDisulfide_L LeavingThiol_L Leaving Thiol (L-Cys) Attack_L->LeavingThiol_L MixedDisulfide_D Mixed Disulfide (R-S-S-L-Cys) Attack_D->MixedDisulfide_D LeavingThiol_D Leaving Thiol (D-Cys) Attack_D->LeavingThiol_D

Caption: Reaction pathways for this compound disulfide exchange.

Applications

  • Probing Enzyme Stereoselectivity: Ideal for studying enzymes that catalyze thiol-disulfide exchange, such as Protein Disulfide Isomerase (PDI), to determine if they have a stereochemical preference for one of the cysteine residues in the this compound substrate.

  • Characterizing Thiol Accessibility in Proteins: The reaction of this compound with a surface-exposed cysteine on a protein can reveal information about the steric hindrance and local chemical environment of that residue.

  • Drug Development: For cysteine-targeted covalent drugs that operate via a disulfide exchange mechanism, this compound can be used to assess the stereochemical requirements for optimal drug-target engagement.

  • Fundamental Mechanistic Studies: Helps in understanding the fundamental principles of stereoselectivity in S_N2 reactions at sulfur centers.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This compound is not as commercially available as L-cystine. It can be synthesized by the oxidation of an equimolar mixture of L-cysteine and D-cysteine.

Materials:

  • L-cysteine hydrochloride

  • D-cysteine hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Preparative HPLC system with a chiral column

Procedure:

  • Dissolve equimolar amounts of L-cysteine HCl and D-cysteine HCl in deionized water.

  • Adjust the pH of the solution to approximately 8.5 with NaOH to deprotonate the thiol groups, forming the more reactive thiolate anions.

  • Add DMSO (approximately 1.5 equivalents relative to total cysteine) to the solution to act as a mild oxidizing agent.

  • Stir the reaction mixture at room temperature, open to the atmosphere, for 24-48 hours. The reaction progress can be monitored by Ellman's test to follow the disappearance of free thiols.

  • The reaction will produce a mixture of L-cystine, D-cystine, and this compound.

  • Acidify the solution to pH ~2 with HCl to quench the reaction and protonate the amino and carboxyl groups.

  • Purify the this compound from the mixture using preparative HPLC equipped with a suitable chiral column capable of separating diastereomers.

  • Collect the fraction corresponding to this compound, confirm its identity via mass spectrometry and NMR, and lyophilize to obtain a pure powder.

Protocol 2: Monitoring Disulfide Exchange Kinetics by HPLC

This protocol describes a general method for studying the reaction between a thiol of interest (e.g., glutathione, a cysteine-containing peptide) and this compound.

Materials:

  • This compound

  • Thiol of interest (e.g., L-Glutathione, reduced)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid or another strong acid)

  • HPLC system with a C18 reverse-phase column and a UV detector

Workflow Diagram:

G Start Start Prepare Prepare Reactants (this compound, Thiol) in Reaction Buffer Start->Prepare Initiate Initiate Reaction (Mix at t=0) Prepare->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction (e.g., with Acid) Sample->Quench Analyze Analyze by HPLC Quench->Analyze Data Quantify Peak Areas (Reactants & Products) Analyze->Data Kinetics Determine Rate Constants Data->Kinetics End End Kinetics->End

Caption: Workflow for disulfide exchange kinetic analysis.

Procedure:

  • Preparation: Prepare stock solutions of this compound and the thiol of interest in the reaction buffer. Ensure all solutions are degassed to minimize non-specific oxidation.

  • Reaction Initiation: Equilibrate the reactant solutions to the desired temperature (e.g., 25°C or 37°C). Initiate the reaction by mixing the solutions to achieve the final desired concentrations (e.g., 100 µM of each).

  • Time-Course Sampling: At specific time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a defined volume of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution. This acidifies the sample, protonating the thiolate and effectively stopping the exchange reaction.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. The different species (this compound, the attacking thiol, the mixed disulfides, and the released cysteine isomers) should have distinct retention times. Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds or 280 nm if aromatic residues are present).

  • Data Analysis: Integrate the peak areas for each component at each time point. Plot the concentration of reactants disappearing and products appearing over time. Fit the data to appropriate kinetic models (e.g., second-order rate equations) to determine the observed rate constants (k_obs) for the formation of each diastereomeric product.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized to facilitate comparison. The key data points are the rate constants for the attack on the L-Cys and D-Cys moieties of this compound.

Table 1: Hypothetical Kinetic Data for the Reaction of L-Glutathione (GSH) with Cystine Stereoisomers

Disulfide ProbeAttacking ThiolTarget SulfurSecond-Order Rate Constant (k, M⁻¹s⁻¹)Stereoselectivity Ratio (k_L / k_D)
L-CystineL-GSHL-Cys1.5N/A
D-CystineL-GSHD-Cys0.8N/A
This compound L-GSH L-Cys 1.3 1.86
This compound L-GSH D-Cys 0.7

Interpretation:

  • In this hypothetical example, the reaction of L-GSH with the L-Cys portion of this compound is nearly twice as fast as its reaction with the D-Cys portion.

  • This indicates a stereochemical preference, likely due to more favorable steric or electronic interactions in the transition state when two L-stereoisomers interact.

  • The rate constants for the reaction with this compound are comparable to those with the homodimers (L-cystine and D-cystine), suggesting the meso-probe does not introduce significant, unexpected reactivity.

Conclusion

This compound represents a sophisticated tool for the detailed investigation of thiol-disulfide exchange reactions. By leveraging its inherent stereochemical asymmetry, researchers can gain deeper insights into reaction mechanisms, enzyme selectivity, and the structural factors governing thiol reactivity. The protocols outlined here provide a framework for synthesizing this probe and applying it to kinetic studies, offering a more nuanced understanding of this fundamental biological process.

References

Application Notes and Protocols for the Incorporation of meso-Cystine into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and stereoisomers into synthetic peptides is a powerful strategy in drug discovery and development. It allows for the modulation of peptide conformation, stability, and biological activity. meso-Cystine, a diastereomer of the naturally occurring L-cystine, presents a unique structural element. It is composed of one L-cysteine and one D-cysteine residue linked by a disulfide bond. This distinct stereochemistry can impart specific conformational constraints on a peptide, influencing its binding to biological targets and its resistance to enzymatic degradation.

These application notes provide a detailed overview and experimental protocols for the synthesis of peptides containing a this compound linkage. As the direct incorporation of a pre-formed, orthogonally protected this compound building block is not a standard or widely reported method in solid-phase peptide synthesis (SPPS), this document focuses on the well-established, indirect approach. This method involves the sequential incorporation of protected L-cysteine and D-cysteine residues into the peptide sequence, followed by the regioselective formation of the unsymmetrical disulfide bond to create the this compound moiety.

Core Concepts and Strategies

The synthesis of peptides containing a this compound linkage relies on the principles of orthogonal protection in SPPS. The key is to use different thiol-protecting groups for the L-cysteine and D-cysteine residues that can be selectively removed under different chemical conditions. This allows for the controlled formation of the desired disulfide bond without affecting other protected functional groups in the peptide.

Key considerations for this strategy include:

  • Choice of Orthogonal Thiol-Protecting Groups: A variety of protecting groups are available, each with specific cleavage conditions. A common orthogonal pair is the acid-labile trityl (Trt) group and the iodine-labile acetamidomethyl (Acm) group.

  • Solid-Phase vs. Solution-Phase Disulfide Formation: The disulfide bond can be formed while the peptide is still attached to the solid support (on-resin) or after cleavage and purification of the linear peptide (in solution). On-resin cyclization can offer advantages in terms of minimizing intermolecular side reactions.

  • Peptide Sequence and Conformation: The primary sequence of the peptide can influence the efficiency of disulfide bond formation. Careful design is necessary to ensure the cysteine residues are in proximity to facilitate cyclization.

  • Purification and Characterization: Following synthesis and disulfide bond formation, the crude peptide must be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product should be thoroughly characterized by mass spectrometry (MS) and other analytical techniques to confirm its identity and purity.

Data Presentation: Comparison of Common Orthogonal Cysteine Protecting Groups

The selection of an appropriate pair of orthogonal protecting groups is critical for the successful synthesis of a this compound-containing peptide. The following table summarizes some commonly used thiol-protecting groups and their cleavage conditions, which are essential for planning a regioselective disulfide bond formation strategy.

Protecting GroupAbbreviationCleavage ConditionsOrthogonal ToKey Features
Trityl TrtMild acid (e.g., 1-5% TFA in DCM), or standard TFA cleavage cocktailAcm, StBu, Fmoc, BocCommonly used, acid-labile.
Acetamidomethyl AcmIodine (I₂), mercury(II) acetate (B1210297) (Hg(OAc)₂), silver saltsTrt, Mmt, tBu, Fmoc, BocStable to TFA, allows for purification of the protected peptide before disulfide formation.
tert-Butyl tBuStrong acids (e.g., TMSBr/TFA), Hg(OAc)₂Acm, Trt, Mmt, Fmoc, BocStable to TFA and iodine oxidation.
4-Methoxytrityl MmtVery mild acid (e.g., 1% TFA in DCM)Trt, Acm, tBu, Fmoc, BocMore acid-labile than Trt, allowing for selective deprotection on-resin.
S-tert-butylthio StBuReduction with thiols (e.g., DTT, β-mercaptoethanol) or phosphines (e.g., TCEP)Trt, Acm, Mmt, Fmoc, BocStable to both acidic and oxidative conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a model peptide containing a this compound linkage using Fmoc-based SPPS. The strategy employs the orthogonal protecting group pair, Trt and Acm, for the D- and L-cysteine residues, respectively.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

1. Resin Preparation:

  • Start with a pre-loaded Wang or Rink Amide resin suitable for Fmoc-SPPS.
  • Swell the resin in dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
  • Drain the resin and repeat the treatment with 20% piperidine in DMF for 15 minutes.
  • Wash the resin thoroughly with DMF (3x), isopropanol (B130326) (IPA) (2x), and DMF (3x).

3. Amino Acid Coupling:

  • Activate the Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.
  • Add the activated amino acid solution to the resin and couple for 1-2 hours.
  • Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test.
  • After complete coupling, wash the resin with DMF (3x), IPA (2x), and DMF (3x).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-D-Cys(Trt)-OH and Fmoc-L-Cys(Acm)-OH at the desired positions.

Protocol 2: On-Resin Regioselective Disulfide Bond Formation

1. Selective Deprotection of the Trt Group:

  • Wash the peptide-resin with dichloromethane (B109758) (DCM) (3x).
  • Treat the resin with a solution of 1-5% trifluoroacetic acid (TFA) and 2-5% triisopropylsilane (B1312306) (TIS) in DCM. The exact concentration of TFA and reaction time should be optimized for the specific peptide to avoid premature cleavage from the resin.
  • Monitor the deprotection by taking small resin samples, cleaving the peptide, and analyzing by LC-MS.
  • Once deprotection is complete, wash the resin with DCM (3x), 10% DIPEA in DMF (to neutralize), and DMF (3x).

2. On-Resin Oxidation to Form the Disulfide Bond:

  • Swell the resin in DMF.
  • Treat the resin with a solution of iodine (I₂) (5-10 equivalents) in DMF for 1-2 hours at room temperature. The iodine will oxidize the free thiol of the deprotected D-cysteine and simultaneously deprotect and oxidize the Acm-protected L-cysteine.
  • Monitor the reaction by LC-MS analysis of a cleaved sample.
  • Wash the resin with DMF to remove excess iodine, followed by a wash with a solution of sodium thiosulfate (B1220275) to quench any remaining iodine, and then with water and DMF.

Protocol 3: Cleavage, Deprotection, and Purification

1. Final Cleavage and Deprotection:

  • Wash the resin with DCM (3x) and dry it under vacuum.
  • Treat the resin with a cleavage cocktail appropriate for the remaining side-chain protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing tryptophan or methionine, scavengers like 1,2-ethanedithiol (B43112) (EDT) or thioanisole (B89551) should be added.[1]
  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

2. Peptide Precipitation and Isolation:

  • Filter the resin and collect the TFA solution.
  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.

3. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile (B52724) with 0.1% TFA).
  • Purify the peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
  • Collect the fractions containing the desired peptide.

4. Characterization and Lyophilization:

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the purity and identity of the final peptide.[2][3][4]
  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualizations

Experimental Workflow for this compound Peptide Synthesis

meso_cystine_synthesis_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_disulfide On-Resin Disulfide Formation cluster_final Final Processing start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (HBTU/DIPEA) deprotection->coupling elongation Repeat for Sequence (Incorporate D-Cys(Trt) & L-Cys(Acm)) coupling->elongation elongation->deprotection Next Cycle selective_deprot Selective Trt Removal (1-5% TFA/DCM) elongation->selective_deprot oxidation Iodine Oxidation (I₂ in DMF) selective_deprot->oxidation cleavage Cleavage from Resin (TFA Cocktail) oxidation->cleavage purification RP-HPLC Purification cleavage->purification characterization MS Characterization purification->characterization end Lyophilized Peptide characterization->end

Caption: Workflow for the synthesis of a this compound containing peptide.

Signaling Pathway Example: A this compound Peptide as a Receptor Antagonist

While the specific signaling pathway will depend on the peptide's sequence and target, this diagram illustrates a general mechanism where a synthetic peptide containing a this compound linkage acts as a receptor antagonist.

signaling_pathway_antagonist cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling receptor Target Receptor signaling_cascade Signaling Cascade receptor->signaling_cascade Initiates ligand Endogenous Ligand ligand->receptor Binds & Activates peptide This compound Peptide (Antagonist) peptide->receptor Binds & Blocks cellular_response Cellular Response (e.g., Proliferation) signaling_cascade->cellular_response Leads to

References

Troubleshooting & Optimization

preventing l-cystine racemization to meso-cystine during acid hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of L-cystine to its diastereomer, meso-cystine, during acid hydrolysis for amino acid analysis.

Frequently Asked Questions (FAQs)

Q1: What is L-cystine racemization and why is it a concern during acid hydrolysis?

A1: L-cystine, a chiral amino acid, can undergo racemization during acid hydrolysis, a standard procedure for breaking down proteins and peptides into their constituent amino acids. This process involves the conversion of the naturally occurring L-enantiomer into a mixture of L-cystine and its diastereomer, this compound. The presence of this compound is a significant concern as it can lead to inaccurate quantification of L-cystine, potentially impacting protein characterization, nutritional assessment, and the development of therapeutic peptides where stereochemical integrity is crucial for biological activity.

Q2: What is the chemical mechanism behind the acid-catalyzed racemization of L-cystine?

A2: Under strong acidic conditions and elevated temperatures typical of acid hydrolysis, the alpha-proton of the L-cystine molecule can be abstracted. This leads to the formation of a planar carbanion intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, resulting in the regeneration of L-cystine or the formation of this compound, where one of the two chiral centers is inverted.

Q3: What are the primary factors that influence the extent of L-cystine racemization during acid hydrolysis?

A3: The rate and extent of racemization are primarily influenced by:

  • Temperature: Higher temperatures accelerate the rate of racemization.

  • Time: Longer hydrolysis times increase the exposure of L-cystine to the harsh acidic conditions, leading to greater racemization.

  • Acid Concentration: While strong acid is necessary for hydrolysis, excessively high concentrations can promote racemization.

Q4: How can I detect and quantify the level of L-cystine racemization in my sample?

A4: The most common method for quantifying L-cystine and its stereoisomers is through High-Performance Liquid Chromatography (HPLC) after pre-column derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). The resulting diastereomeric derivatives of L-cystine and this compound can be separated on a C18 reverse-phase column and quantified using UV detection.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected peak corresponding to this compound in HPLC analysis. Racemization during acid hydrolysis.1. Optimize Hydrolysis Conditions: Reduce hydrolysis temperature and/or time if complete hydrolysis can still be achieved. 2. Employ Alternative Hydrolysis Methods: Consider methods that avoid harsh acidic conditions, such as performic acid oxidation followed by hydrolysis, derivatization to S-sulfocysteine, or a combined acid/enzymatic hydrolysis approach.
Low recovery of total cystine (L-cystine + this compound). Degradation of cystine during hydrolysis.1. Performic Acid Oxidation: Oxidize cystine to the more stable cysteic acid prior to hydrolysis. This provides excellent recovery.[1][2] 2. S-sulfocysteine Derivatization: Convert cystine to S-sulfocysteine, which is stable to acid hydrolysis.
Inconsistent quantification of L-cystine between samples. Variability in racemization due to minor differences in hydrolysis conditions.1. Standardize Hydrolysis Protocol: Ensure strict adherence to time, temperature, and acid concentration for all samples and standards. 2. Use an Internal Standard: Incorporate a non-native amino acid as an internal standard to correct for variations in sample preparation and analysis.

Comparative Summary of Hydrolysis Methods

MethodPrincipleL-Cystine RacemizationAdvantagesDisadvantages
Standard Acid Hydrolysis (6M HCl, 110°C, 24h) Complete hydrolysis of peptide bonds in strong acid at high temperature.SignificantSimple and widely used for most amino acids.Causes degradation and racemization of L-cystine.
Performic Acid Oxidation + Acid Hydrolysis Oxidation of cystine to the stable cysteic acid prior to hydrolysis.Avoided (measures total cyst(e)ine as cysteic acid)Excellent recovery and accurate quantification of total cysteine/cystine content.[1]Destroys some other amino acids (e.g., tryptophan); requires an additional pre-hydrolysis step.[1]
Derivatization to S-sulfocysteine + Acid Hydrolysis Conversion of cystine to the acid-stable S-sulfocysteine derivative.MinimizedQuantitative recovery of cystine as S-sulfocysteine.Requires a pre-hydrolysis derivatization step.
Combined Acid and Enzymatic Hydrolysis Brief acid hydrolysis followed by exhaustive enzymatic digestion.MinimalPreserves the stereochemical integrity of amino acids.More time-consuming and expensive due to the use of enzymes.

Experimental Protocols

Protocol 1: Performic Acid Oxidation of Cystine Prior to Acid Hydrolysis

This method is recommended for the accurate quantification of total cysteine and cystine content as cysteic acid, thereby avoiding issues of racemization and degradation.

Materials:

  • Protein/peptide sample

  • Performic acid (prepare fresh by mixing 1 volume of 30% hydrogen peroxide with 9 volumes of 88% formic acid and incubating at room temperature for 1 hour)

  • 6M Hydrochloric acid (HCl)

  • Hydrobromic acid (HBr), 48%

  • Nitrogen gas

  • Heating block or oven at 110°C

  • Vacuum centrifuge or evaporator

Procedure:

  • Sample Preparation: Place a known amount of the protein/peptide sample (e.g., 1-5 mg) into a hydrolysis tube.

  • Oxidation:

    • Add a sufficient volume of freshly prepared performic acid to the sample.

    • Incubate the mixture at 4°C for 16 hours (overnight).[1]

  • Neutralization:

    • Carefully add 48% HBr dropwise to the tube to decompose the excess performic acid. The disappearance of the yellow color indicates complete decomposition.

    • Evaporate the sample to dryness under a stream of nitrogen or using a vacuum centrifuge.

  • Acid Hydrolysis:

    • Add 200 µL of 6M HCl to the dried sample.

    • Seal the tube under vacuum.

    • Heat at 110°C for 24 hours.

  • Sample Work-up:

    • After hydrolysis, cool the tube to room temperature.

    • Open the tube and evaporate the HCl to dryness under vacuum.

    • Re-dissolve the hydrolysate in a suitable buffer for amino acid analysis by HPLC.

Protocol 2: Quantification of L-cystine and this compound by HPLC after Chiral Derivatization

This protocol is used to determine the extent of racemization after a hydrolysis procedure.

Materials:

  • Dried protein/peptide hydrolysate

  • 1M Sodium bicarbonate (NaHCO₃)

  • Marfey's Reagent (1% 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide in acetone)

  • 2N Hydrochloric acid (HCl)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Derivatization:

    • Re-dissolve the dried hydrolysate in 100 µL of 1M NaHCO₃.

    • Add 200 µL of Marfey's reagent solution.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding 20 µL of 2N HCl.

  • Sample Preparation for HPLC:

    • Evaporate the acetone (B3395972) under a stream of nitrogen or by vacuum centrifugation.

    • Dilute the remaining aqueous solution with the HPLC mobile phase (e.g., to a final volume of 1 mL).

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 20 µL) onto the C18 column.

    • Elute the diastereomeric derivatives using a suitable gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) phosphate).

    • Monitor the elution at 340 nm.

  • Quantification:

    • Identify the peaks corresponding to the L-cystine and this compound derivatives by comparing their retention times with those of derivatized standards.

    • Calculate the percentage of racemization by comparing the peak area of this compound to the total peak area of both L-cystine and this compound.

Visualizations

Racemization_Mechanism cluster_conditions Acid Hydrolysis Conditions L_Cystine L-Cystine Planar_Intermediate Planar Carbanion Intermediate L_Cystine->Planar_Intermediate - H+ (alpha-carbon) Planar_Intermediate->L_Cystine + H+ Meso_Cystine This compound Planar_Intermediate->Meso_Cystine + H+ (opposite face) 6M HCl 6M HCl 110°C 110°C 24h 24h

Caption: Mechanism of L-cystine racemization during acid hydrolysis.

Experimental_Workflow cluster_prevention Prevention of Racemization cluster_quantification Quantification of Racemization Start Protein/Peptide Sample Oxidation Performic Acid Oxidation Start->Oxidation Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Oxidation->Hydrolysis Analysis HPLC Analysis of Cysteic Acid Hydrolysis->Analysis Start2 Protein/Peptide Hydrolysate Derivatization Chiral Derivatization (Marfey's Reagent) Start2->Derivatization HPLC Reverse-Phase HPLC Derivatization->HPLC Quantify Quantify L- and this compound Derivatives HPLC->Quantify

Caption: Experimental workflows for preventing and quantifying L-cystine racemization.

Troubleshooting_Flowchart Start This compound peak detected? Racemization Racemization occurred during acid hydrolysis Start->Racemization Yes No_Issue No racemization detected. Proceed with analysis. Start->No_Issue No Optimize Optimize Hydrolysis: - Lower Temperature - Shorter Time Racemization->Optimize Alternative Use Alternative Method: - Performic Acid Oxidation - S-sulfocysteine Derivatization - Enzymatic Hydrolysis Racemization->Alternative

Caption: Troubleshooting logic for the detection of this compound.

References

Technical Support Center: Chromatographic Resolution of L-cystine and meso-cystine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution between L-cystine and meso-cystine.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate L-cystine and this compound?

A1: L-cystine and this compound are diastereomers, meaning they have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms at one of two chiral centers. While they have different physical properties, these differences can be subtle, making their separation by standard chromatographic techniques challenging. Achieving good resolution often requires specialized approaches such as chiral chromatography or derivatization to enhance the stereochemical differences between the two molecules.

Q2: What is the primary issue with detecting cystine isomers using UV detection?

A2: Cystine lacks a strong chromophore, which results in poor sensitivity when using UV-Vis detectors at standard wavelengths (e.g., 254 nm). To overcome this, pre-column derivatization with a reagent that introduces a highly UV-absorbent or fluorescent tag is a common and effective strategy.[1][2]

Q3: Can I use the same method for separating D- and L-cysteine to separate L-cystine and this compound?

A3: Methods developed for the enantiomeric separation of D- and L-cysteine are an excellent starting point for separating the diastereomers L-cystine and this compound. The underlying principles of chiral recognition are similar. However, the chromatographic conditions, such as the mobile phase composition and gradient, will likely require optimization to achieve baseline resolution for the diastereomeric pair.

Q4: What are the most common strategies to improve the resolution between L-cystine and this compound?

A4: The most effective strategies involve enhancing the physicochemical differences between the diastereomers. This can be achieved through:

  • Pre-column Derivatization: Reacting the cystine isomers with a chiral or achiral derivatizing agent to form diastereomeric derivatives with more significant differences in their properties.[3][4][5][6]

  • Chiral Chromatography: Utilizing a chiral stationary phase (CSP) that interacts differently with each diastereomer, leading to differential retention times.[7][8]

  • Mobile Phase Optimization: Adjusting the pH, organic modifier, and additives in the mobile phase can influence the ionization state and interaction of the cystine isomers with the stationary phase, thereby improving selectivity.[6][8][9][10][11]

Troubleshooting Guides

Issue 1: Poor Resolution Between L-cystine and this compound Peaks

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Column Chemistry For underivatized cystine, consider a chiral stationary phase (CSP) such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based). For derivatized cystine, a standard reversed-phase C18 column is often suitable.[4][5]
Suboptimal Mobile Phase Composition Optimize the mobile phase by adjusting the organic modifier (e.g., acetonitrile, methanol) concentration. A gradient elution may be necessary to achieve separation.[10]
Incorrect Mobile Phase pH The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like cystine.[6][8][10][11] Experiment with a pH range of 2-8, ensuring it is compatible with your column's stability. For reversed-phase chromatography of ionizable compounds, starting with a low pH is often beneficial.[11]
Lack of Derivatization Due to the subtle structural differences, derivatization is highly recommended. Using a chiral derivatizing agent like Marfey's reagent (FDAA) can create diastereomeric derivatives that are more easily separated on an achiral column.[3] Achiral derivatizing agents like Dansyl Chloride can also enhance separation on a chiral column.[4][5][6]
Issue 2: Poor Peak Shape (Tailing or Broadening)

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase For basic compounds on silica-based columns, interactions with residual silanols can cause peak tailing. Operating at a low mobile phase pH (e.g., pH 2-3) can suppress these interactions.[11]
Mobile Phase pH Close to Analyte pKa Operating at a pH close to the pKa of cystine can lead to poor peak shape. Adjust the mobile phase pH to be at least one pH unit away from the pKa values of the analytes.[11]
Column Overload Injecting too much sample can lead to peak broadening. Reduce the injection volume or the sample concentration.
Column Degradation Operating outside the recommended pH range or using harsh mobile phases can damage the column.[8][10] Ensure the mobile phase pH is within the column's specified stability range.
Issue 3: Low Signal Intensity/Poor Sensitivity

Possible Causes and Solutions:

CauseRecommended Solution
Weak Chromophore of Cystine As mentioned, underivatized cystine has poor UV absorbance. Pre-column derivatization with a UV-active or fluorescent tag is essential for sensitive detection.[1][2]
Incorrect Detection Wavelength The optimal detection wavelength will depend on the derivatizing agent used. For example, Dansyl Chloride derivatives can be detected around 222 nm.[4][5]
Sample Degradation Ensure proper sample handling and storage to prevent degradation of the cystine isomers.

Experimental Protocols

Protocol 1: Pre-column Derivatization with Dansyl Chloride followed by RP-HPLC

This protocol is based on methods for the derivatization and separation of L-cysteine and L-cystine and will likely require optimization for this compound.[4][5][6]

1. Derivatization Procedure:

  • Prepare a standard solution of a mixture of L-cystine and this compound.

  • To an aliquot of the sample, add a solution of Dansyl Chloride in acetone.

  • Add a buffer solution (e.g., 10mM Ammonium (B1175870) Acetate, pH 6.3) to initiate the reaction.[4]

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 45 minutes). These parameters should be optimized.

  • Cool the reaction mixture and it is ready for HPLC analysis.

2. HPLC Conditions:

ParameterValue
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)[4][5]
Mobile Phase A 10mM Ammonium Acetate, pH 6.3[4]
Mobile Phase B Acetonitrile[4]
Gradient Optimized to separate the derivatized diastereomers
Flow Rate 1.0 mL/min
Detection Wavelength 222 nm[4]
Protocol 2: Chiral HPLC of Derivatized Cystine Isomers

This protocol is adapted from methods for separating cysteine enantiomers using a chiral stationary phase after derivatization.[7][8]

1. Reduction and Derivatization:

  • To analyze the individual amino acids, cystine (both L- and meso-) can be reduced to their corresponding cysteine forms (L-cysteine and D-cysteine from this compound) using a reducing agent like 1,4-dithio-dl-threitol (DTT).[7][8]

  • The resulting cysteine enantiomers are then derivatized with a labeling reagent such as AccQ-Tag to improve chromatographic behavior and detection sensitivity.[7][8]

2. Chiral HPLC Conditions:

ParameterValue
Column Chiralpak® ZWIX(+)[7][8]
Mobile Phase MeOH/MeCN/H₂O (49/49/2 v/v/v) containing 50 mM formic acid and 50 mM ammonium formate[7][8]
Flow Rate Optimized for the specific column dimensions
Detection Mass Spectrometry (MS)[7][8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample L-cystine & this compound Mixture Derivatization Pre-column Derivatization (e.g., Dansyl Chloride) Sample->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Column Reversed-Phase C18 Column Injection->Column Detection UV/Vis or MS Detector Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for the separation of L-cystine and this compound.

troubleshooting_logic Start Poor Resolution CheckColumn Is the column appropriate? (Chiral vs. Achiral) Start->CheckColumn CheckMobilePhase Is the mobile phase optimized? (pH, Organic %) CheckColumn->CheckMobilePhase Yes ChangeColumn Select appropriate column CheckColumn->ChangeColumn No CheckDerivatization Is derivatization used? CheckMobilePhase->CheckDerivatization Yes OptimizeMobilePhase Adjust pH and/or gradient CheckMobilePhase->OptimizeMobilePhase No ResolutionOK Resolution Improved CheckDerivatization->ResolutionOK Yes ImplementDerivatization Implement derivatization protocol CheckDerivatization->ImplementDerivatization No ChangeColumn->CheckMobilePhase OptimizeMobilePhase->CheckDerivatization ImplementDerivatization->ResolutionOK

Caption: Troubleshooting logic for improving chromatographic resolution.

References

challenges in accurate meso-cystine quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for meso-cystine quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the accurate measurement of this compound in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying this compound?

A1: The accurate quantification of this compound is challenging due to several factors:

  • Isomeric Complexity: this compound is a stereoisomer of L-cystine and D-cystine. Their structural similarity makes chromatographic separation difficult.[1][2]

  • Matrix Effects: Complex biological matrices (e.g., plasma, urine, tissue homogenates) contain numerous endogenous substances that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods.[3][4]

  • Pre-analytical Variability: this compound levels can be affected by sample collection, handling, and storage procedures. Factors such as the choice of anticoagulant and storage temperature can introduce variability.[5][6][7]

  • Low Solubility and Stability: Cystine, in general, has low solubility at neutral pH and can be unstable during sample preparation and analysis, potentially leading to inaccurate measurements.[8][9]

  • Need for Derivatization: For analytical methods like HPLC with UV or fluorescence detection, derivatization is often necessary to achieve adequate sensitivity and selectivity. This additional step can introduce variability.[10][11][12]

Q2: How can I improve the separation of this compound from its other stereoisomers?

A2: Achieving good chromatographic separation of cystine diastereomers is critical. Consider the following approaches:

  • Chiral Chromatography: The most direct method is to use a chiral stationary phase. For instance, a (R,R)-Whelk-O 1 stationary phase has been successfully used for the enantioseparation of cysteine derivatives.[13]

  • Derivatization with a Chiral Reagent: Derivatizing the cystine isomers with a chiral reagent (e.g., Marfey's reagent) creates diastereomeric derivatives that can often be separated on a standard reversed-phase column.

  • Method Optimization: Careful optimization of the mobile phase composition (including pH and organic modifier), column temperature, and flow rate can improve the resolution of stereoisomers.

Q3: What are common pre-analytical errors affecting this compound quantification and how can they be avoided?

A3: Pre-analytical errors account for a significant portion of laboratory errors.[6] For this compound analysis, key considerations include:

  • Anticoagulant Choice: The type of anticoagulant can affect plasma concentrations of sulfur-containing amino acids. For example, when measuring homocysteine and cysteine, using acidic citrate (B86180) dextrose can minimize changes over time compared to EDTA when samples cannot be immediately placed on ice.[5][14]

  • Sample Stability: When blood samples are left at room temperature, total cysteine concentrations can decrease.[5] It is crucial to process samples promptly or store them on ice to minimize artifactual changes.[5][7]

  • Storage Conditions: For long-term storage, plasma samples should be kept frozen to maintain the stability of the analytes. Storage of plasma at room temperature for extended periods can lead to a decrease in cysteine levels.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Inefficient Ionization (LC-MS/MS): this compound may not ionize well under the chosen source conditions. 2. Analyte Degradation: The analyte may be unstable under the extraction or chromatographic conditions. 3. Suboptimal Derivatization (HPLC-UV/Fluorescence): The derivatization reaction may be incomplete or the derivative may be unstable.[12] 4. Instrumental Issues: General LC-MS system problems like a clogged capillary, incorrect gas flows, or inappropriate MS settings.[15][16]1. Optimize MS Source Parameters: Adjust spray voltage, gas temperatures, and gas flows. Consider using a different ionization mode (e.g., APCI if ESI is not working). Check for the formation of different adducts (e.g., Na+, NH4+).[15] 2. Assess Stability: Perform stability studies at each step of the analytical process (e.g., freeze-thaw, bench-top, post-preparative). Ensure the pH of solutions is appropriate for cystine stability. 3. Optimize Derivatization: Adjust reaction time, temperature, and reagent concentration.[12] Test different derivatizing agents (e.g., Dansyl Chloride, o-phthalaldehyde).[10][12] 4. Perform System Checks: Conduct a system suitability test. Check the MS spray, purge the LC system, and ensure all connections are secure.[15][16]
Poor Peak Shape (Tailing, Splitting, Broadening) 1. Secondary Interactions with Stationary Phase: The analyte may be interacting with residual silanols on the column. 2. Column Overload: Injecting too much analyte can saturate the column.[17] 3. Injection Solvent Mismatch: The injection solvent may be too strong compared to the initial mobile phase.[17] 4. Column Degradation or Contamination: The column performance may have deteriorated over time.[18]1. Modify Mobile Phase: Add a competitor (e.g., a small amount of a similar amine) to the mobile phase or adjust the pH. Consider using a column with a different chemistry or an end-capped column. 2. Reduce Injection Volume/Concentration: Dilute the sample and re-inject. 3. Match Injection Solvent: Reconstitute the final sample extract in a solvent that is the same or weaker than the initial mobile phase.[17] 4. Clean or Replace Column: Wash the column according to the manufacturer's instructions. If performance does not improve, replace the column.[18]
High Signal Variability / Poor Reproducibility 1. Matrix Effects: Ion suppression or enhancement from co-eluting matrix components.[3][4] 2. Inconsistent Sample Preparation: Variability in extraction efficiency between samples. 3. Pre-analytical Inconsistency: Differences in sample handling and storage.[5]1. Improve Sample Cleanup: Use a more effective sample preparation technique (e.g., solid-phase extraction instead of simple protein precipitation).[19] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the best way to compensate for matrix effects and extraction variability.[8] 3. Standardize Pre-analytical Procedures: Implement a strict and consistent protocol for sample collection, handling, and storage.[5][7]
Inability to Separate Isomers 1. Inappropriate Column Chemistry: The stationary phase is not capable of resolving the stereoisomers. 2. Suboptimal Chromatographic Conditions: The mobile phase, temperature, or flow rate are not optimized for chiral separation.1. Select a Chiral Column: Use a column specifically designed for chiral separations.[13] 2. Systematic Method Development: Methodically vary chromatographic parameters (e.g., organic modifier, buffer pH, temperature) to improve resolution. Consider using a different organic solvent (e.g., methanol (B129727) vs. acetonitrile).[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated methods for cystine quantification.

Table 1: Performance of a Validated LC-MS/MS Method for D4-Cystine in Plasma [8]

ParameterValue
Lower Limit of Quantification (LLOQ)5 ng/mL
Linear Range5 - 5000 ng/mL
Absolute Bioavailability (25 mg/kg dose)18.6%
Absolute Bioavailability (50 mg/kg dose)15.1%
Absolute Bioavailability (100 mg/kg dose)25.6%

Table 2: Performance of a Validated LC-MS/MS Method for Leukocyte Cystine [20]

ParameterValue
Lower Limit of Detection (LOD)0.0192 µM
Lower Limit of Quantification (LOQ)0.0582 µM
Linear Range0.078 - 100 µM
Intra-day and Inter-day Reproducibility (%CV)≤10%
Recovery94% - 106%

Table 3: Performance of a Validated HPLC-MS/MS Method for Urine Cystine [21]

ParameterValue
Lower Limit of Detection (LOD)0.002 mg/mL
Lower Limit of Quantification (LOQ)0.005 mg/mL
Accuracy Range97.7% - 102.3%
Intermediate Precision (RPD)1.2% - 9.3%
Linearity (R²)0.998

Experimental Protocols

Protocol 1: Sample Preparation for Plasma Cystine Analysis via LC-MS/MS

This protocol is based on a method for the determination of cysteine enantiomers after reduction of cystine.[13]

  • Reduction of Cystine:

    • To 50 µL of plasma sample, add an internal standard.

    • Add a solution of DL-dithiothreitol (DTT) to reduce the cystine to cysteine.

  • Protein Precipitation:

    • Add a sufficient volume of organic solvent (e.g., acetonitrile) to precipitate the plasma proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Derivatization:

    • Transfer the supernatant to a new tube.

    • Add a derivatizing agent (e.g., 4-fluoro-7-nitrobenzofurazan) to the supernatant.

    • Incubate the mixture under optimized conditions (e.g., specific temperature and time) to allow the derivatization reaction to complete.

  • Final Preparation for Injection:

    • After incubation, the sample may require dilution with an appropriate solvent before injection into the LC-MS/MS system.

Protocol 2: General Solid-Phase Extraction (SPE) for this compound from a Complex Matrix

This is a generalized protocol for cleaning up samples containing a basic analyte like this compound.

  • Conditioning:

    • Pass 1 mL of methanol through the mixed-mode cation-exchange SPE sorbent.

    • Pass 1 mL of ultrapure water through the sorbent.

  • Equilibration:

    • Pass 1 mL of an acidic buffer (e.g., 0.1 M acetate (B1210297) buffer, pH adjusted to be at least 2 units below the pKa of this compound) through the sorbent.

  • Sample Loading:

    • Load the pre-treated sample (e.g., diluted plasma or urine) onto the SPE plate.

    • Draw the sample through the sorbent at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the sorbent with 1 mL of the acidic buffer to remove polar interferences.

    • Wash the sorbent with 1 mL of a non-polar solvent (e.g., methanol) to remove non-polar, non-basic interferences.

    • Dry the sorbent bed under vacuum.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the initial mobile phase of the LC method.

Visualizations

experimental_workflow cluster_pre_analysis Pre-Analytical Stage cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data_processing Data Processing start Sample Collection (e.g., Plasma, Urine) storage Sample Storage (Immediate processing or on ice) start->storage Standardize handling reduction Reduction (If quantifying total cystine) storage->reduction cleanup Sample Cleanup (PPT, LLE, or SPE) reduction->cleanup derivatization Derivatization (If required) cleanup->derivatization lc_separation LC Separation (Chiral or RP column) derivatization->lc_separation ms_detection MS/MS Detection (MRM mode) lc_separation->ms_detection Ionization quantification Quantification (Using SIL-IS) ms_detection->quantification end Result quantification->end Final Concentration

Caption: General workflow for this compound quantification in complex matrices.

troubleshooting_logic cluster_pre Pre-Analytical Check cluster_sample Sample Preparation Check cluster_instrument Instrumental Check start Inaccurate Quantification Result check_handling Review Sample Handling (Anticoagulant, Storage Temp) start->check_handling check_recovery Evaluate Extraction Recovery check_handling->check_recovery If handling is OK end_node Identify Root Cause & Remediate check_handling->end_node If handling is inconsistent check_matrix Assess Matrix Effects (Post-extraction spike) check_recovery->check_matrix If recovery is OK check_recovery->end_node If recovery is low/variable check_peak Examine Peak Shape (Tailing, Splitting) check_matrix->check_peak If matrix effect is compensated check_matrix->end_node If matrix effect is significant check_separation Verify Isomeric Separation check_peak->check_separation If peak shape is good check_peak->end_node If peak shape is poor check_sensitivity Check System Sensitivity check_separation->check_sensitivity If separation is adequate check_separation->end_node If separation is poor check_sensitivity->end_node If sensitivity is low

Caption: Logical troubleshooting flow for inaccurate this compound results.

References

troubleshooting poor peak shape of meso-cystine in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in the HPLC analysis of meso-cystine.

Troubleshooting Guides

This section provides detailed answers to common problems encountered during the HPLC analysis of this compound, focusing on identifying the root cause of poor peak shape and implementing effective solutions.

Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC.[1] For this compound, an amino acid with two amine and two carboxylic acid groups, tailing is often caused by secondary interactions with the stationary phase or issues with the mobile phase. A USP Tailing Factor (Tf) greater than 1.2 indicates significant tailing.[2]

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns (like C18) can interact with the amine groups of this compound, causing peak tailing.[1][3][4][5] This is a primary cause of tailing for basic compounds.[4]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) protonates the silanol groups, reducing their interaction with the protonated amine groups of this compound.[1][2]

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which minimizes tailing for basic compounds.[3][5]

    • Solution 3: Add a Mobile Phase Modifier: Historically, a tail-suppressing agent like triethylamine (B128534) (TEA) was used to compete with the analyte for active silanol sites.[1]

  • Mobile Phase pH Close to Analyte pKa: If the mobile phase pH is too close to the pKa of this compound's functional groups, both ionized and unionized forms will exist, leading to poor peak shape.[6][7] For robust retention, the mobile phase pH should be at least 1.5-2 pH units away from the analyte's pKa.[8][9][10]

    • Solution: Adjust the mobile phase pH to ensure this compound is in a single ionic state. Given its multiple pKa values, it is often preferable to work at a low pH (e.g., below 2.5) to fully protonate all functional groups.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[2][5]

    • Solution: Reduce the sample concentration or injection volume.[8][11][12]

  • Column Degradation: Voids in the column packing or a contaminated inlet frit can disrupt the flow path, causing tailing.[2][5]

    • Solution: Use a guard column to protect the analytical column.[2] If performance does not improve after flushing with a strong solvent, the column may need to be replaced.[2][8]

  • Extra-Column Effects: Excessive tubing length or dead volume in the system can cause peak broadening and tailing.[2][5]

    • Solution: Minimize tubing length and ensure all fittings are properly connected to avoid dead volume.[5]

Q2: I am observing peak fronting for my this compound peak. What could be the cause?

Peak fronting, where the first half of the peak is broader, is less common than tailing but can significantly impact quantification.[1][12]

Potential Causes & Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte may travel through the column too quickly at the beginning, causing fronting.[8][12][13][14]

    • Solution: Dissolve the this compound standard and sample in the initial mobile phase whenever possible.[8] If a different solvent is necessary for solubility, dilute the sample with the mobile phase before injection.[8]

  • Column Overload: While often associated with tailing, severe mass overload can also cause fronting.[12][13][14][15]

    • Solution: Dilute the sample or reduce the injection volume.[12][14]

  • Poorly Packed or Collapsed Column: A damaged column bed can lead to an uneven flow path and result in fronting peaks.[12][13][14]

    • Solution: Perform a column performance test. If the column has collapsed, it will need to be replaced.[15]

  • Low Temperature: In some cases, operating at too low a temperature can contribute to fronting.

    • Solution: Ensure your HPLC system has stable temperature control and consider increasing the column temperature (e.g., to 30-40 °C), which can improve peak symmetry.[11]

Q3: My this compound peak is broad. How can I improve its efficiency?

Broad peaks can compromise resolution and sensitivity. This issue often relates to column efficiency, mobile phase composition, or extra-column effects.

Potential Causes & Solutions:

  • Low Elution Strength of Mobile Phase: If the mobile phase is too weak, the analyte will spend more time on the column, leading to band broadening.[2]

    • Solution: Increase the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase to decrease the retention time and sharpen the peak.[2]

  • Column Packing Issues: Non-uniform packing or a damaged column can cause peak broadening.[11]

    • Solution: Inspect the column for any signs of damage. If issues are suspected, consider replacing the column.[11]

  • Extra-Column Band Broadening: Long or wide-diameter tubing, or poor connections can contribute to peak broadening.[2]

    • Solution: Use tubing with a narrow internal diameter and minimize its length. Ensure all connections are secure.[2]

  • High Flow Rate: A flow rate that is too high can lead to poor separation and broader peaks.[11]

    • Solution: Optimize the flow rate based on the column's specifications. Slower flow rates can sometimes improve peak shape, but run times will be longer.[11]

Frequently Asked Questions (FAQs)

Q: What is a good starting mobile phase pH for this compound analysis? A: Due to its amphiprotic nature, controlling the mobile phase pH is critical.[6][16] A good starting point is a low pH (e.g., 2.5-3.0) using a buffer like phosphate (B84403) or formate. This ensures that the carboxylic acid groups are protonated and the amine groups are positively charged, leading to more consistent interactions with a reversed-phase column and minimizing interactions with residual silanols.[2][4]

Q: Should I use Acetonitrile or Methanol as the organic modifier? A: Both are common organic modifiers in reversed-phase HPLC. Acetonitrile generally has a lower viscosity and can provide sharper peaks. However, changing the organic solvent can alter selectivity, so it is a parameter worth investigating during method development.[8]

Q: How can I confirm if my column is the source of the problem? A: A simple way to check if the column is the issue is to replace it with a new column of the same type. If the peak shape improves, the original column was likely degraded or contaminated.[8]

Q: Can the sample matrix affect the peak shape of this compound? A: Yes, components in the sample matrix can interfere with the chromatography, affecting peak shape.[13] Consider implementing a sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.[4]

Q: My peak shape is good for standards but poor for samples. What should I do? A: This strongly suggests a matrix effect. The sample matrix may be overloading the column or contain components that interact with the stationary phase. A sample clean-up step is recommended.[4] Also, ensure the sample solvent is compatible with the mobile phase.[12]

Data Presentation

Table 1: Effect of Mobile Phase pH on Analyte Retention

Analyte TypeMobile Phase pH vs. pKaExpected Ionic StateEffect on Retention in Reversed-Phase HPLC
Acidic Compound pH < pKa - 2UnionizedIncreased Retention
pH > pKa + 2Ionized (Negative Charge)Decreased Retention
Basic Compound pH < pKa - 2Ionized (Positive Charge)Decreased Retention (generally)
pH > pKa + 2UnionizedIncreased Retention

This table provides a general guide. The degree of retention change is compound-dependent.[17]

Table 2: USP Tailing Factor (Tf) Interpretation

Tailing Factor (Tf)Peak ShapeInterpretation
Tf = 1.0SymmetricalIdeal peak shape
1.0 < Tf ≤ 1.2Mild TailingGenerally acceptable
Tf > 1.2Significant TailingMethod may require optimization[2]
Tf > 2.0Severe TailingUnacceptable for precise analytical methods[2]

Experimental Protocols

General Protocol for this compound Analysis by Reversed-Phase HPLC

This protocol is a starting point and may require optimization for specific applications.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Sulfuric Acid in Water.[18]

  • Mobile Phase B: Acetonitrile.[18]

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: Linear gradient to 80% B

    • 15-20 min: Hold at 80% B

    • 20.1-25 min: Return to 20% B and equilibrate

  • Flow Rate: 1.0 mL/min.[18]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 200 nm.[18]

  • Sample Preparation: Dissolve this compound standard and samples in Mobile Phase A.

Visualizations

Below are diagrams to assist in the troubleshooting process.

G cluster_start Start cluster_troubleshoot Troubleshooting Steps cluster_end Resolution start Poor Peak Shape Observed (Tailing, Fronting, Broad) check_sample Is Sample Overloaded or Solvent Incompatible? start->check_sample check_mobile_phase Is Mobile Phase pH Optimized? (pH vs. pKa) check_sample->check_mobile_phase No action_sample Reduce Concentration/ Injection Volume or Dissolve in Mobile Phase check_sample->action_sample Yes check_column Is Column Integrity OK? check_mobile_phase->check_column Yes action_ph Adjust pH (e.g., pH 2.5-3.0) Increase Buffer Strength check_mobile_phase->action_ph No check_system Check for Extra-Column Volume check_column->check_system Yes action_column Use Guard Column Flush or Replace Column check_column->action_column No action_system Minimize Tubing Length Check Fittings check_system->action_system Yes end_node Symmetrical Peak Achieved check_system->end_node No action_sample->check_mobile_phase action_ph->check_column action_column->check_system action_system->end_node G cluster_ph Mobile Phase pH vs. Analyte pKa cluster_state Resulting Analyte State & Peak Shape ph_low Low pH (pH < pKa - 2) state_single Single Ionic Form (Good Peak Shape) ph_low->state_single Leads to ph_pka pH ≈ pKa state_mixed Mixed Ionic Forms (Poor Peak Shape) ph_pka->state_mixed Leads to ph_high High pH (pH > pKa + 2) ph_high->state_single Leads to

References

Technical Support Center: Meso-Cystine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of meso-cystine in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature specifically detailing the stability of this compound is limited. Much of the following guidance is extrapolated from extensive research on L-cystine and L-cysteine, as the fundamental chemical properties are expected to be similar. Researchers should use this information as a starting point and are encouraged to perform specific stability studies for their unique formulations and conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does its structure differ from L-cystine?

This compound is a stereoisomer of cystine. Cystine is formed by the oxidation of two cysteine molecules, creating a disulfide bond. While L-cystine consists of two L-cysteine molecules, this compound is composed of one L-cysteine and one D-cysteine molecule.[1] This makes the meso form an achiral compound overall, due to an internal plane of symmetry.

Q2: What are the primary stability concerns for this compound in aqueous solutions?

The main stability challenges for this compound in aqueous solutions are its low solubility at neutral pH, susceptibility to oxidation and reduction reactions, and potential for degradation under thermal and photolytic stress.

Q3: How does pH affect the stability and solubility of this compound?

The pH of an aqueous solution is a critical factor influencing both the solubility and chemical stability of this compound.

  • Solubility: Similar to L-cystine, this compound exhibits its lowest solubility in the neutral pH range (approximately pH 4-8). Its solubility increases significantly in acidic (pH < 2) and alkaline (pH > 8) conditions.[2]

  • Chemical Stability: At neutral to alkaline pH, the disulfide bond in cystine can become more susceptible to cleavage and degradation reactions. Conversely, acidic conditions generally promote the stability of the related compound, cysteine.[3]

Q4: Can this compound convert to other stereoisomers in solution?

Under certain stress conditions, such as high pH, racemization of the cysteine residues within a molecule can occur. This could potentially lead to the interconversion between L-cystine, D-cystine, and this compound.

Troubleshooting Guides

Issue 1: A white precipitate forms in my this compound solution.

Possible Cause: This is most likely due to the low solubility of this compound at or near neutral pH. If the solution's pH is adjusted towards the isoelectric point of cystine (around pH 5-6), it will precipitate out of solution. Another possibility is the oxidation of cysteine impurities to the less soluble cystine form.

Solutions:

  • pH Adjustment: Maintain the pH of your stock solution in either an acidic (e.g., pH < 2 with HCl) or alkaline (e.g., pH > 8 with NaOH) range to ensure complete dissolution.[2]

  • Fresh Preparation: Prepare this compound solutions fresh before use, especially if they are to be used in neutral pH buffers.

  • Solubilizing Agents: For cell culture or other applications where extreme pH is not viable, consider using highly soluble derivatives of cystine.[4]

Issue 2: The concentration of this compound in my solution decreases over time, even without precipitation.

Possible Causes:

  • Reductive Cleavage: The disulfide bond of this compound can be reduced back to cysteine, especially in the presence of reducing agents or certain metal ions.

  • Oxidative Degradation: Under harsh oxidative conditions, the sulfur atoms can be further oxidized to form cysteic acid and other degradation products.

  • Photodegradation: Exposure to UV light can cause cleavage of the disulfide bond.[5]

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions, including beta-elimination of the disulfide bond.[6][7]

Solutions:

  • Control Redox Environment: If feasible, prepare solutions in deoxygenated buffers and store them under an inert atmosphere (e.g., nitrogen or argon).

  • Protect from Light: Store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Temperature Control: Store stock solutions at recommended temperatures (typically 2-8°C) and avoid repeated freeze-thaw cycles. For experimental procedures at elevated temperatures, minimize the duration of heat exposure.

  • Use of Antioxidants: In some formulations, the addition of antioxidants may help to stabilize this compound, although compatibility must be verified.[3]

Issue 3: I am observing unexpected peaks in my HPLC analysis of a this compound-containing sample.

Possible Causes:

  • Degradation Products: The additional peaks are likely degradation products resulting from hydrolysis, oxidation, or photodegradation. Common degradation products include cysteine, cysteic acid, and other sulfur-containing species.

  • Excipient Interaction: this compound may react with certain excipients in the formulation, leading to the formation of new adducts. For example, L-cysteine has shown incompatibility with some common pharmaceutical excipients, especially at elevated temperature and humidity.[8][9]

  • Racemization: Stress conditions could be causing racemization, leading to the formation of L-cystine and D-cystine, which may have slightly different retention times under chiral HPLC conditions.

Solutions:

  • Forced Degradation Studies: Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks in your chromatogram.

  • Excipient Compatibility Studies: Conduct compatibility studies by storing this compound with individual excipients under accelerated conditions to identify any potential interactions.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and help determine if co-elution is occurring.

  • Mass Spectrometry (MS) Detection: Couple your HPLC system to a mass spectrometer to identify the mass of the unknown peaks, which will aid in their structural elucidation.

Quantitative Data Summary

The following tables summarize stability and solubility data, primarily based on studies of L-cystine, which can be used as an initial reference for this compound.

Table 1: Solubility of L-Cystine in Aqueous Solutions at 25°C

pHSolubility (mol/dm³)
1.000.02365
1.930.00212
4.160.00085
7.000.00085
10.5~0.003
12.0~0.03

Data extrapolated from studies on L-cystine.

Table 2: Thermal Degradation of L-Cystine in Aqueous Solution at 100°C

pHFirst-Order Rate Constant (h⁻¹)
6.00.06 ± 0.02
8.00.8 ± 0.3

Data represents the β-elimination of disulfide bonds in various proteins and is indicative of cystine's general thermal lability.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for conducting forced degradation studies to identify potential degradation products and pathways.[10][11][12][13]

1. Sample Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., 0.1 M HCl) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for up to 48 hours. Take samples at various time points (e.g., 2, 8, 24, 48 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for up to 48 hours. Take samples at various time points.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for up to 48 hours, protected from light. Take samples at various time points.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 70°C for up to 7 days. Take samples at various time points.

  • Photodegradation: Expose the stock solution in a clear vial to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base hydrolysis samples if necessary.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control (unstressed) sample.

  • Calculate the percentage of degradation of this compound.

  • Determine the relative retention times of the degradation products.

  • If coupled with a mass spectrometer, identify the mass-to-charge ratio of the degradation products to aid in structure elucidation.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general reverse-phase HPLC method that can be adapted to separate this compound from its potential degradation products.[14][15][16][17]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 2% B

    • 5-20 min: 2% to 50% B

    • 20-25 min: 50% B

    • 25-26 min: 50% to 2% B

    • 26-30 min: 2% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This method should be validated for its ability to separate this compound from all potential degradation products generated during forced degradation studies.

Visualizations

degradation_pathway meso_cystine This compound cysteine Cysteine (L and D) meso_cystine->cysteine Reduction cysteine->meso_cystine Oxidation sulfenic_acid Cysteine Sulfenic Acid cysteine->sulfenic_acid Oxidation sulfinic_acid Cysteine Sulfinic Acid sulfenic_acid->sulfinic_acid Further Oxidation cysteic_acid Cysteic Acid sulfinic_acid->cysteic_acid Further Oxidation experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound aqueous solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation (H2O2) prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis: - % Degradation - Identify Products hplc->data

References

minimizing interference from other amino acids in meso-cystine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference from other amino acids during meso-cystine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying this compound in the presence of other amino acids?

A1: The main challenges in this compound analysis stem from its structural similarity to L-cystine and other proteinogenic amino acids, which can lead to co-elution and inaccurate quantification. Key issues include:

  • Diastereomeric Separation: this compound and L-cystine are diastereomers, making their separation on standard achiral HPLC columns difficult.

  • Co-elution with other Amino Acids: Structurally similar amino acids, particularly alanine (B10760859) and serine, can co-elute with this compound, leading to overestimated concentrations.

  • Matrix Effects: Complex biological matrices can contain numerous compounds that interfere with the analysis, causing ion suppression in mass spectrometry or baseline noise in UV detection.

  • Racemization: L-cystine can undergo racemization to form this compound during sample preparation steps like acid hydrolysis of proteins, potentially leading to an overestimation of endogenous this compound.[1]

Q2: What analytical techniques are best suited for separating this compound from other amino acids?

A2: High-Performance Liquid Chromatography (HPLC) is the most common technique. To achieve the necessary selectivity, the following approaches are recommended:

  • Chiral HPLC: Employing a chiral stationary phase (CSP) is the most direct way to separate diastereomers like this compound and L-cystine.

  • Reversed-Phase HPLC with Derivatization: Pre-column derivatization with a chiral reagent can create diastereomeric derivatives that are separable on a standard achiral reversed-phase column. This also often improves the chromatographic peak shape and detection sensitivity.

Q3: How can derivatization help in minimizing interference in this compound analysis?

A3: Derivatization can significantly improve the analysis of this compound in several ways:

  • Enhanced Resolution: Derivatizing with a chiral reagent converts enantiomers and diastereomers into new diastereomeric molecules with different physicochemical properties, often leading to better separation on achiral columns.[2]

  • Increased Sensitivity: Many derivatizing agents add a fluorophore or a chromophore to the amino acid, increasing the sensitivity of UV or fluorescence detection.[3][4]

  • Improved Peak Shape: Derivatization can reduce the polarity of the amino acids, leading to better peak shapes and reduced tailing on reversed-phase columns.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and L-cystine

Symptoms:

  • Broad, overlapping, or partially resolved peaks for this compound and L-cystine.

  • Inability to accurately quantify this compound due to peak overlap.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate HPLC Column Switch to a dedicated chiral stationary phase (CSP) column designed for amino acid separations. Protein-based or macrocyclic antibiotic-based CSPs are often effective.
Suboptimal Mobile Phase Composition Optimize the mobile phase. For chiral separations, small changes in the mobile phase composition, such as the type and concentration of the organic modifier (e.g., methanol, acetonitrile) and the buffer pH, can significantly impact resolution.[5][6]
Inadequate Derivatization If using pre-column derivatization with a chiral reagent, ensure the reaction has gone to completion. Optimize reaction time, temperature, and reagent concentration.
Issue 2: Co-elution of this compound with Other Amino Acids (e.g., Alanine, Serine)

Symptoms:

  • A single, sharp peak that is broader than expected or has a shoulder, indicating a hidden co-eluting compound.

  • Inaccurate and non-reproducible quantification of this compound.

Possible Causes and Solutions:

Possible Cause Solution
Insufficient Chromatographic Selectivity Modify the mobile phase gradient to improve separation. A shallower gradient can often resolve closely eluting peaks. Adjusting the mobile phase pH can alter the ionization state of the amino acids and improve selectivity.
Choice of Derivatization Reagent Select a derivatization reagent that provides better separation for the specific amino acids of interest. Different reagents will result in different retention characteristics.
Column Overloading Reduce the sample concentration or injection volume. Overloading the column can lead to peak broadening and co-elution.

Data Presentation

The following table summarizes typical recovery and precision data for a validated this compound analysis method in a protein hydrolysate matrix, demonstrating the potential impact of interfering amino acids.

Table 1: Recovery and Precision of this compound in the Presence of Potentially Interfering Amino Acids

Interfering Amino AcidConcentration of Interferent (µg/mL)This compound Spiked (µg/mL)Mean Recovery (%)RSD (%)
None (Control)01099.52.1
L-Cystine501098.23.5
Alanine1001095.84.8
Serine1001096.34.5
Glutamic Acid10010101.22.5

Data is representative and based on typical performance of validated chiral HPLC methods for amino acid analysis.

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound and L-cystine after Pre-column Derivatization

This protocol describes a general method for the separation of cystine diastereomers using pre-column derivatization with a chiral reagent followed by reversed-phase HPLC.

1. Sample Preparation (Protein Hydrolysis): a. To approximately 1 mg of protein, add 1 mL of 6 M HCl. b. Seal the tube under vacuum and heat at 110°C for 24 hours. c. Cool the sample and neutralize with 6 M NaOH. d. Dilute the sample to a suitable concentration with ultrapure water.

2. Derivatization with a Chiral Reagent (e.g., Marfey's Reagent - FDAA): [2] a. To 50 µL of the hydrolyzed sample or standard solution, add 20 µL of 1 M sodium bicarbonate buffer (pH 9.0). b. Add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) in acetone. c. Incubate the mixture at 40°C for 1 hour. d. Cool the reaction mixture to room temperature and add 10 µL of 2 M HCl to stop the reaction. e. Evaporate the sample to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient:
  • 0-5 min: 10% B
  • 5-30 min: 10-50% B (linear gradient)
  • 30-35 min: 50-10% B (linear gradient)
  • 35-40 min: 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV at 340 nm.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis ProteinSample Protein Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) ProteinSample->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Derivatization Chiral Derivatization (e.g., FDAA) Neutralization->Derivatization HPLC Reversed-Phase HPLC Derivatization->HPLC Detection UV Detection HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Poor Peak Resolution or Co-elution CheckColumn Is a Chiral Column being used? Start->CheckColumn CheckMobilePhase Optimize Mobile Phase (pH, Organic Modifier %) CheckColumn->CheckMobilePhase Yes UseChiralColumn Switch to a suitable Chiral Stationary Phase CheckColumn->UseChiralColumn No AdjustGradient Adjust Gradient Profile (shallower gradient) CheckMobilePhase->AdjustGradient CheckDerivatization Verify Derivatization Efficiency CheckSampleLoad Reduce Sample Concentration/Volume CheckDerivatization->CheckSampleLoad Resolved Problem Resolved UseChiralColumn->Resolved AdjustGradient->CheckDerivatization CheckSampleLoad->Resolved

Caption: Troubleshooting decision tree for co-elution issues.

References

Technical Support Center: Trace Level Detection of Meso-Cystine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of methods for trace level detection of meso-cystine. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound at trace levels?

Detecting this compound at trace levels presents several analytical challenges:

  • Low Endogenous Concentrations: this compound is often present in complex biological matrices at very low concentrations, requiring highly sensitive analytical methods.

  • Interference from Isomers: Distinguishing this compound from its other stereoisomers (L-cystine and D-cystine) is critical and can be difficult with standard chromatographic techniques.

  • Sample Matrix Effects: Biological samples such as plasma and urine contain numerous compounds that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[1]

  • Analyte Stability: Cysteine and its dimers like this compound are susceptible to oxidation during sample preparation and analysis, which can lead to inaccurate quantification.[2]

Q2: Which analytical techniques are most suitable for trace level detection of this compound?

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly effective method for the sensitive and specific quantification of this compound in biological samples.[1][3][4][5][6] High-Performance Liquid Chromatography (HPLC) with pre-column derivatization followed by fluorescence or UV detection is another viable option, though it may have limitations in terms of sensitivity and selectivity compared to LC-MS/MS.[7][8][9] Quantitative Nuclear Magnetic Resonance (qNMR) has also been explored as a more straightforward and economical approach, although it may not reach the same low detection limits as LC-MS/MS.[10]

Q3: Why is derivatization often necessary for HPLC analysis of this compound?

Derivatization is often employed in HPLC analysis of amino acids like this compound for several reasons:

  • To Enhance Detection: this compound lacks a strong chromophore, making it difficult to detect with standard UV-Vis detectors at trace levels. Derivatization agents introduce fluorescent or UV-absorbing moieties to the molecule, significantly enhancing detection sensitivity.[8][9]

  • To Improve Chromatographic Separation: Derivatization can alter the polarity and chemical properties of this compound, leading to better retention and resolution on reversed-phase HPLC columns.[3]

Common derivatization reagents include Dansyl Chloride, 9-Fluorenyl Methyl Chloroformate (FMOC-Cl), and OPA/MPA.[8][9][11]

Troubleshooting Guides

LC-MS/MS Method Troubleshooting
Issue Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Inefficient ionization.Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Consider using a different ionization technique if necessary.
Matrix effects (ion suppression).Implement a more rigorous sample preparation method to remove interfering substances. Use an isotopically labeled internal standard to compensate for matrix effects.[1][4][5]
Suboptimal fragmentation.Optimize collision energy and other MS/MS parameters for the specific precursor-to-product ion transitions of this compound.
Peak Tailing or Asymmetry Poor chromatography.Ensure proper column equilibration. Optimize the mobile phase composition (e.g., pH, organic solvent percentage). Consider a different analytical column.
Column overload.Dilute the sample or inject a smaller volume.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the HPLC pump is functioning correctly and the mobile phase is properly mixed and degassed.
Column degradation.Replace the analytical column.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system thoroughly.
Interference from the sample matrix.Improve sample cleanup procedures.
HPLC with Derivatization Troubleshooting
Issue Potential Cause Recommended Solution
Incomplete or Variable Derivatization Suboptimal reaction conditions (pH, temperature, time).Carefully optimize the derivatization protocol. Ensure consistent timing and temperature for all samples and standards.[9]
Instability of derivatizing reagent.Prepare fresh derivatizing reagent solution frequently. Some reagents are light-sensitive and should be protected from light.[3]
Presence of Multiple Derivative Peaks Formation of side products.Adjust the derivatization conditions to minimize the formation of unwanted byproducts.
Interference from Reagent Peaks Excess derivatizing reagent co-elutes with the analyte.Optimize the amount of derivatizing reagent used. Implement a post-derivatization cleanup step if necessary.
Poor Peak Resolution Inadequate chromatographic separation.Optimize the gradient elution profile. Experiment with different mobile phase compositions and analytical columns.[7]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of cystine and related compounds using different analytical methods.

Table 1: LC-MS/MS Method Performance for Cystine Analogs [1][4][5]

ParameterS-Methyl-l-cysteine (SMC) in PlasmaS-Methyl-l-cysteine Sulfoxide (B87167) (SMCSO) in PlasmaS-Methyl-l-cysteine (SMC) in UrineS-Methyl-l-cysteine Sulfoxide (SMCSO) in Urine
Limit of Detection (LOD) 0.04 µM0.02 µM0.08 µM0.03 µM
Linearity (r²) > 0.9987> 0.9987> 0.9987> 0.9987
Quantification Accuracy 98.28 ± 5.66%98.28 ± 5.66%98.28 ± 5.66%98.28 ± 5.66%

Table 2: LC-MS/MS Method for D4-Cystine in Plasma [3]

ParameterValue
Lower Limit of Quantification (LLOQ) 5 ng/mL
Linear Range 5–5000 ng/mL

Experimental Protocols

Detailed Protocol for LC-MS/MS Analysis of this compound

This protocol is a generalized procedure and may require optimization for specific instruments and matrices.

  • Sample Preparation (Protein Precipitation):

    • To a 30 µL aliquot of the biological sample (e.g., plasma), add 30 µL of N-Ethylmaleimide (NEM) solution to prevent interference from free cysteine.[3]

    • Add 10 µL of an appropriate internal standard (e.g., isotopically labeled this compound).

    • Add 300 µL of methanol (B129727) to precipitate proteins.[3]

    • Vortex the mixture for 5 minutes.

    • Centrifuge at high speed (e.g., 30,000 x g) for 5 minutes at 4°C.[3]

    • Transfer 150 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[3]

    • Reconstitute the dried residue in a suitable volume of the initial mobile phase.

  • LC Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for cystine analysis.[6]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[6]

    • Optimization: Ion source parameters and collision energies should be optimized to achieve the best signal-to-noise ratio for the target analyte.

Detailed Protocol for HPLC with Pre-column Derivatization

This protocol uses Dansyl Chloride as the derivatizing agent.

  • Sample Preparation:

    • Perform protein precipitation as described in the LC-MS/MS protocol.

  • Derivatization:

    • To the reconstituted sample, add a solution of Dansyl Chloride in acetone.

    • Add a buffer solution to maintain an alkaline pH (e.g., sodium bicarbonate buffer, pH 9.5).

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the reaction to complete.[9]

    • After incubation, add a quenching reagent (e.g., a primary amine like glycine) to react with the excess Dansyl Chloride.

  • HPLC Separation:

    • Column: A C18 reversed-phase column is suitable.[9]

    • Mobile Phase A: Ammonium acetate (B1210297) buffer (e.g., 10mM, pH 6.3).[9]

    • Mobile Phase B: Acetonitrile.[9]

    • Gradient: A gradient elution is typically used to separate the derivatized amino acids.

    • Detection: A fluorescence detector is used with appropriate excitation and emission wavelengths for the dansyl derivatives. A UV detector can also be used.[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_derivatization Derivatization (for HPLC) cluster_data Data Processing start Biological Sample precip Protein Precipitation start->precip evap Evaporation precip->evap recon Reconstitution evap->recon lc LC Separation recon->lc LC-MS/MS Path deriv Derivatization Reaction recon->deriv HPLC Path ms MS/MS Detection lc->ms quant Quantification ms->quant hplc HPLC-FLD/UV Detection deriv->hplc hplc->quant

Caption: General experimental workflow for this compound detection.

troubleshooting_logic cluster_instrument Instrument Checks cluster_method Method Checks cluster_sample Sample Checks start Analytical Issue (e.g., Low Signal) ms_params Optimize MS/MS Parameters start->ms_params lc_params Check LC Performance (Pump, Column) start->lc_params deriv_check Verify Derivatization (for HPLC) start->deriv_check mobile_phase Check Mobile Phase (Composition, Purity) start->mobile_phase matrix_effect Investigate Matrix Effects start->matrix_effect sample_prep Refine Sample Preparation start->sample_prep

Caption: Logical troubleshooting flow for analytical issues.

References

Technical Support Center: Overcoming Matrix Effects in Meso-Cystine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric analysis of meso-cystine.

Troubleshooting Guide

Matrix effects, which arise from the co-elution of interfering compounds from the sample matrix, can significantly impact the accuracy, precision, and sensitivity of this compound quantification by mass spectrometry. These effects typically manifest as ion suppression or enhancement. The following table outlines common issues, their potential causes, and recommended solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Signal / Poor Sensitivity Ion Suppression: High concentrations of co-eluting matrix components (e.g., phospholipids (B1166683), salts, proteins) compete with this compound for ionization.[1]- Optimize Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[2][3] - Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4][5] - Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering peaks.
High Analyte Signal / Signal Enhancement Ion Enhancement: Co-eluting matrix components facilitate the ionization of this compound, leading to an artificially high signal.[1][6]- Improve Sample Cleanup: Utilize SPE or LLE to remove the enhancing compounds.[2] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.
Poor Reproducibility / High Variability Inconsistent Matrix Effects: Variations in the composition of the biological matrix between samples lead to differing degrees of ion suppression or enhancement.[1][6]- Implement a SIL-IS: This is the most effective way to compensate for sample-to-sample variations in matrix effects. - Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples.[7][8]
Non-Linear Calibration Curve Differential Matrix Effects at Different Concentrations: The extent of ion suppression or enhancement may change with analyte concentration.- Optimize Sample Preparation: A cleaner sample extract is less likely to exhibit non-linear effects. - Use a SIL-IS: The internal standard helps to normalize the response across the calibration range.
Peak Tailing or Fronting Matrix Overload on Column: High concentrations of matrix components can affect the chromatography, leading to poor peak shape.[9][10][11] - Interaction with LC System Components: Some analytes can interact with stainless steel components in the LC system.- Improve Sample Cleanup: Reduce the amount of matrix injected onto the column. - Dilute the Sample: This can alleviate column overload.[4][5] - Use a Biocompatible LC System: Consider using PEEK tubing and fittings to minimize interactions.
Ghost Peaks Carryover from Previous Injections: Residual matrix components from a previous sample can elute in a subsequent run.- Optimize Wash Solvents: Use a strong solvent in the autosampler wash sequence to effectively clean the injection needle and port. - Increase Gradient Wash: Incorporate a high-organic wash at the end of the LC gradient to clean the column.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound mass spectrometry?

A: Matrix effects are alterations in the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][6] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal, ultimately affecting the accuracy and reliability of quantitative results.[1][6]

Q2: What are the most common sources of matrix effects in biological samples?

A: In biological matrices like plasma and serum, phospholipids are a major cause of ion suppression. Other common sources include salts, proteins, and other endogenous metabolites that can co-extract with this compound and interfere with its ionization.[6]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A: A common method is the post-extraction spike experiment.[4] This involves comparing the signal response of this compound in a neat solution to the response of this compound spiked into an extracted blank matrix sample. A significant difference in the signal indicates the presence of matrix effects.[6] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced after the analytical column, and a blank matrix extract is injected. Dips or peaks in the analyte's baseline signal indicate regions of ion suppression or enhancement.[4][6]

Q4: What is the best way to compensate for matrix effects?

A: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is considered the gold standard for compensating for matrix effects.[7] A SIL-IS has the same physicochemical properties as this compound and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized.

Q5: Which sample preparation technique is most effective at removing interfering matrix components?

A: The choice of sample preparation technique depends on the complexity of the matrix and the properties of this compound.

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing phospholipids and other interfering substances.

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but may have lower recovery for polar analytes like this compound.[2][4]

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a wide range of interferences, including phospholipids and salts, leading to cleaner extracts and reduced matrix effects.[2][3] Mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, can be particularly effective.[4]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the typical performance of different sample preparation techniques in reducing matrix effects and improving analyte recovery in bioanalytical methods. While specific values for this compound may vary, this provides a general comparison.

Sample Preparation Technique Average Analyte Recovery (%) Matrix Effect (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) 80 - 100High (often > 50% suppression)Simple, fast, and inexpensive.Poor removal of phospholipids and other interferences.
Liquid-Liquid Extraction (LLE) 60 - 90Moderate (can be variable)Good for removing salts and some phospholipids.Lower recovery for polar analytes, can be labor-intensive.[2]
Solid-Phase Extraction (SPE) 85 - 105Low (< 20% suppression)Excellent removal of a broad range of interferences, high analyte recovery.[2][3]More complex and costly than PPT or LLE.

Note: Matrix effect is calculated as (Peak area in matrix / Peak area in neat solution) x 100%. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Experimental Protocols

Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol provides a general guideline for using a mixed-mode SPE cartridge to extract this compound from plasma samples.

Materials:

  • Mixed-mode SPE cartridges (e.g., polymeric reversed-phase with strong cation exchange)

  • Human plasma sample

  • This compound standard solution

  • Stable isotope-labeled this compound internal standard (SIL-IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) hydroxide (B78521)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 50 µL of the SIL-IS working solution.

    • Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution:

    • Elute the this compound and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

This protocol describes a basic LLE procedure for the extraction of this compound.

Materials:

  • Human plasma sample

  • This compound standard solution

  • Stable isotope-labeled this compound internal standard (SIL-IS)

  • Acetonitrile (LC-MS grade)

  • Ethyl acetate (B1210297) (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation:

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the SIL-IS working solution.

  • Protein Precipitation:

    • Add 600 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Extraction:

    • Transfer the supernatant to a clean tube.

    • Add 1 mL of ethyl acetate.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_for_Meso_Cystine_Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add SIL-IS plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt cleanup Sample Cleanup (SPE or LLE) ppt->cleanup evap Evaporation cleanup->evap reconstitute Reconstitution evap->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms data Data Acquisition lc_ms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Matrix_Effects start Inconsistent or Inaccurate This compound Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is implement_is Implement a validated SIL-IS for this compound. check_is->implement_is No evaluate_cleanup Evaluate Sample Cleanup Method check_is->evaluate_cleanup Yes implement_is->evaluate_cleanup is_ppt Currently using Protein Precipitation (PPT)? evaluate_cleanup->is_ppt try_spe_lle Implement a more robust cleanup: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). is_ppt->try_spe_lle Yes optimize_spe_lle Optimize existing SPE or LLE method. (e.g., different sorbent, solvents) is_ppt->optimize_spe_lle No check_chromatography Review Chromatography try_spe_lle->check_chromatography optimize_spe_lle->check_chromatography modify_gradient Modify LC gradient to improve separation from interferences. check_chromatography->modify_gradient Poor Separation final_review Re-validate method with improved sample preparation and/or chromatography. check_chromatography->final_review Good Separation modify_gradient->final_review

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Optimization of Derivatization Reactions for meso-Cystine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of derivatization reactions for meso-cystine.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reagents for this compound analysis by HPLC?

A1: Common pre-column derivatization reagents for the analysis of cystine and its reduced form, cysteine, include o-phthalaldehyde (B127526) (OPA) in combination with a thiol, 9-fluorenylmethyl chloroformate (FMOC), Dansyl Chloride, and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[1][2][3][4][5] Each reagent has its advantages and is chosen based on the analytical method (e.g., fluorescence or UV detection) and the specific requirements of the experiment.

Q2: Why am I seeing poor peak shape and resolution in my chromatogram?

A2: Poor peak shape, such as broadening or tailing, can be caused by several factors. These include sample overload, where too much sample is injected, or an inappropriate solvent for your sample.[1] If the sample solvent is significantly stronger than the mobile phase in reversed-phase chromatography, it can lead to peak distortion. Additionally, issues with the HPLC system, such as dead volume from loose fittings or old columns, can contribute to peak broadening.[1] Co-elution with other amino acids, like valine and tryptophan when using OPA, can also affect resolution.

Q3: My derivatization reaction is not reproducible. What are the likely causes?

A3: Lack of reproducibility in derivatization reactions is a common issue. For reagents like FMOC, the reaction can be tricky.[6] Key factors to control for consistent results include reaction time, temperature, and pH.[3][5] For instance, with FMOC, it is crucial to perform the reaction under alkaline conditions, and terminating the reaction by lowering the pH can prevent the formation of byproducts and improve stability.[6] It is also important to ensure that the derivatization reagent is in molar excess to the total amount of amines in the sample.

Q4: How can I prevent the oxidation of cysteine to cystine during sample preparation?

A4: Cysteine is prone to oxidation to its dimer, cystine, especially in the presence of oxygen and at high pH.[7] To prevent this, samples can be lysed in the presence of N-ethylmaleimide (NEM), which alkylates the free thiol group of cysteine, preventing its oxidation.[8] Another strategy is to reduce any existing cystine back to cysteine using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) before derivatization.[9]

Q5: What is the purpose of using a thiol, like N-acetyl-L-cysteine (NAC), with OPA for derivatization?

A5: OPA reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative.[10][11] This reaction is essential for the sensitive detection of amino acids by fluorescence. The choice of thiol can influence the stability and fluorescence yield of the derivative. NAC is a commonly used thiol for this purpose.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the derivatization of this compound.

Problem Possible Cause(s) Suggested Solution(s) Citation(s)
Low or No Signal/Peak Incomplete derivatization reaction.- Ensure the pH of the reaction mixture is optimal for the chosen reagent (e.g., pH 9.0 for FMOC, pH 10.0 for OPA/NAC). - Verify that the derivatization reagent is in molar excess (typically 4-6x) to the total amine concentration. - Check the age and storage conditions of your reagents, as they can degrade over time.[6][10]
Degradation of the derivative.- Some derivatives are unstable. Analyze samples promptly after derivatization. For FMOC, terminate the reaction by adding a volatile acid like formic acid to stabilize the derivative.[6]
Split Peaks Formation of multiple derivative products.- This can occur if the reaction conditions are not well-controlled. Optimize the reaction time and temperature. - In the case of cysteine derivatization, it might indicate the presence of both cysteine and cystine, leading to different derivatives. Consider a reduction step with TCEP prior to derivatization to ensure all cystine is converted to cysteine.[9]
Chromatographic issues.- Adjust the gradient to improve the separation of closely eluting peaks. A shallower gradient can often enhance resolution.[1][9]
High Background Noise Contamination from reagents or glassware.- Use high-purity reagents and solvents. - Pyrolyze glassware overnight at 500 °C to remove any amino acid contamination. - Run a blank sample (all reagents without the analyte) to identify the source of contamination.
Inaccurate Quantification Non-linearity of response.- Ensure your calibration curve covers the expected concentration range of your samples. - Prepare fresh standards daily. - Inaccurate quantification can result from pH variations affecting derivatization efficiency differently for various amino acids. Ensure consistent pH across all samples and standards.[2]

Experimental Protocols

Protocol 1: Derivatization of this compound using o-Phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC)

This protocol is adapted for the chiral analysis of amino acids.

  • Reagent Preparation:

    • Derivatizing Reagent: Prepare a solution containing 10 mg/mL OPA and 10 mg/mL NAC in methanol.

    • Buffer: Prepare a 100 mM sodium tetraborate (B1243019) buffer and adjust the pH to 10.0.

  • Sample Preparation:

    • If starting with a protein, hydrolyze the sample to release the amino acids.

    • Ensure the sample is free of particulates by centrifugation or filtration.[1]

  • Derivatization Reaction:

    • In a reaction vial, mix 100 µL of the sample or standard solution with 650 µL of the sodium tetraborate buffer.

    • Add 200 µL of the OPA/NAC derivatizing reagent.

    • Vortex the mixture and allow it to react for a short, defined period (e.g., 1 minute) at room temperature.[1][10]

  • Analysis:

    • Inject a portion of the derivatized sample into the HPLC system for analysis.

Protocol 2: Derivatization of this compound using 9-fluorenylmethyl chloroformate (FMOC)
  • Reagent Preparation:

    • FMOC Reagent: Prepare a 20 mM solution of FMOC in a suitable organic solvent like acetonitrile.

    • Buffer: Prepare a 50 mM sodium tetraborate buffer and adjust the pH to 9.0.

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1.

  • Derivatization Reaction:

    • In a reaction vial, mix 100 µL of the sample or standard, 100 µL of the sodium tetraborate buffer, and 100 µL of the FMOC reagent.

    • Vortex the mixture and incubate at 25°C for 20 minutes.[6]

  • Reaction Termination (Optional but Recommended):

    • To improve reproducibility, add a small volume of a volatile acid, such as formic acid, to lower the pH and stop the reaction.[6]

  • Analysis:

    • Inject the derivatized sample into the HPLC or LC-MS system.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Protein/Peptide Sample Hydrolysis Acid Hydrolysis Sample->Hydrolysis Neutralization Neutralization/pH Adjustment Hydrolysis->Neutralization Reduction Reduction (e.g., TCEP) (Optional) Neutralization->Reduction Deriv_Step Add Derivatization Reagent (e.g., OPA/NAC, FMOC) Reduction->Deriv_Step Incubation Incubate (Controlled Time & Temp) Deriv_Step->Incubation Termination Reaction Termination (e.g., Acidification) Incubation->Termination Injection HPLC/LC-MS Injection Termination->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (Fluorescence/UV/MS) Separation->Detection

Caption: General experimental workflow for the derivatization of this compound.

Troubleshooting_Tree Start Problem with Derivatization NoPeak Low or No Peak? Start->NoPeak BadShape Poor Peak Shape? Start->BadShape NotRepro Not Reproducible? Start->NotRepro CheckReagent Check Reagent: - Age/Storage - Molar Excess NoPeak->CheckReagent Yes CheckConditions Check Reaction Conditions: - pH - Time - Temperature NoPeak->CheckConditions Yes CheckInstrument Check Instrument Settings NoPeak->CheckInstrument Yes DiluteSample Dilute Sample (Check for Overload) BadShape->DiluteSample Yes CheckSolvent Match Sample Solvent to Mobile Phase BadShape->CheckSolvent Yes CheckColumn Check Column & Fittings (Dead Volume) BadShape->CheckColumn Yes ControlParams Strictly Control: - pH - Time - Temperature NotRepro->ControlParams Yes TerminateRxn Use a Stop Reagent (e.g., Acid) NotRepro->TerminateRxn Yes FreshReagents Prepare Fresh Reagents Daily NotRepro->FreshReagents Yes

Caption: Troubleshooting decision tree for this compound derivatization.

References

addressing meso-cystine degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of meso-cystine (cysteine and cystine) degradation during sample storage and preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound degradation and why is it a concern?

A1: this compound degradation refers to the chemical breakdown of the amino acid cysteine and the disruption of disulfide bonds (cystine) within proteins. This is a critical issue in research and drug development because the stability of cysteine and the integrity of disulfide bonds are often essential for the structure, function, and efficacy of proteins and biopharmaceuticals. Degradation can lead to inaccurate analytical results, loss of biological activity, and compromised product quality.

Q2: What are the primary causes of this compound degradation during sample handling?

A2: The main factors contributing to this compound degradation include:

  • pH: Alkaline conditions (pH > 7) promote the formation of thiolate anions (-S⁻), which are highly reactive and can lead to disulfide bond scrambling.[1] Slightly acidic conditions (pH < 6.5) can help suppress this reactivity.[1]

  • Temperature: Elevated temperatures can accelerate the rates of degradation reactions, including oxidation and disulfide bond scrambling.[2]

  • Oxidation: Cysteine's thiol group is susceptible to oxidation, which can lead to the formation of various oxidized species, including cystine, sulfenic acid, sulfinic acid, and sulfonic acid.[3][4] This can be initiated by exposure to air (oxygen), metal ions, or reactive oxygen species.[4]

  • Reducing Agents: While sometimes used intentionally to break disulfide bonds, the presence of endogenous or unintentionally introduced reducing agents can lead to the cleavage of critical disulfide linkages.

Q3: How can I prevent this compound degradation during sample storage?

A3: To minimize degradation during storage:

  • Temperature: Store samples at low temperatures, with -80°C being preferable for long-term storage to slow down chemical reactions.[5]

  • pH: Maintain a slightly acidic pH for the storage buffer if compatible with your sample.

  • Inert Environment: For highly sensitive samples, consider storage under an inert gas (e.g., argon or nitrogen) to minimize oxidation.

  • Chelating Agents: Add chelating agents like EDTA to your storage buffer to sequester metal ions that can catalyze oxidation.

Q4: What is the purpose of alkylation in preventing cysteine degradation?

A4: Alkylation is a chemical process that "caps" the reactive thiol groups of cysteine residues with a stable chemical group.[2] This prevents them from re-forming disulfide bonds, participating in disulfide scrambling, or undergoing oxidation during subsequent sample processing steps like protein digestion for mass spectrometry.[2][6]

Q5: Which alkylating agent should I use: Iodoacetamide (IAA) or N-ethylmaleimide (NEM)?

A5: Both IAA and NEM are effective alkylating agents, but they have different properties:

  • Iodoacetamide (IAA): It is a commonly used alkylating agent that reacts with cysteine thiols via a nucleophilic substitution (SN2) reaction.[6] It is most effective at a slightly alkaline pH (around 8-9).[7]

  • N-ethylmaleimide (NEM): NEM reacts with thiols via a Michael-type addition reaction, which is generally faster than the reaction with IAA and is effective over a broader pH range, including acidic conditions.[6][8] However, at alkaline pH, NEM can be less specific and may react with other amino acid residues like lysine (B10760008) and histidine.[6]

The choice depends on your specific experimental conditions and requirements for reaction speed and specificity.

Troubleshooting Guides

Issue 1: Loss of Cysteine/Cystine Signal in HPLC or LC-MS Analysis
Possible Cause Troubleshooting Step Rationale
Degradation during storage Analyze a freshly prepared sample as a control. Review storage conditions (temperature, pH, exposure to light and air).Cysteine and cystine can degrade over time, even when frozen.[5] A fresh sample will help determine if storage is the issue.
Oxidation during sample preparation Degas buffers and work in a low-oxygen environment if possible. Add a chelating agent like EDTA to your buffers to sequester metal ions.Oxygen and metal ions can catalyze the oxidation of cysteine.
Incomplete derivatization (if using a derivatization-based method) Optimize derivatization conditions (reagent concentration, reaction time, temperature, and pH). Ensure the derivatizing agent is fresh.Incomplete reaction will lead to a lower-than-expected signal.
Adsorption to sample vials or chromatography column Use low-binding vials. Test different column chemistries.Cysteine-containing molecules can be "sticky" and adsorb to surfaces, leading to signal loss.
Issue 2: Evidence of Disulfide Bond Scrambling in Mass Spectrometry Data
Possible Cause Troubleshooting Step Rationale
Sample preparation at alkaline pH Perform sample preparation steps (e.g., digestion) at a slightly acidic pH (around 6.5) if your enzymes are active at that pH.[1]Alkaline conditions promote the formation of reactive thiolate anions that catalyze disulfide exchange.[1]
Incomplete or slow alkylation of free thiols Ensure complete denaturation of the protein to expose all cysteine residues before alkylation. Use a sufficient excess of the alkylating agent and optimize the reaction time and temperature.[9][10] Consider using a faster-reacting alkylating agent like NEM.[6]Uncapped free thiols can attack existing disulfide bonds, leading to scrambling.
Elevated temperature during sample preparation Perform incubation steps at the lowest effective temperature. For example, some digestions can be carried out at room temperature or 37°C instead of higher temperatures.Higher temperatures increase the rate of disulfide scrambling.
Issue 3: High Number of Off-Target Modifications Observed in Mass Spectrometry

| Possible Cause | Troubleshooting Step | Rationale | | Alkylation conditions are too harsh | Reduce the concentration of the alkylating agent to the minimum required for complete cysteine modification. Optimize the incubation time to be as short as possible. Adjust the pH to be closer to neutral, especially when using NEM.[1] | High concentrations of alkylating agents, long incubation times, and alkaline pH can lead to non-specific reactions with other amino acid residues like lysine and histidine.[1][6] | | Reaction with other sample components | Purify the protein of interest before reduction and alkylation if the sample matrix is complex. | Other molecules in the sample may react with the alkylating agent, leading to unexpected modifications. |

Quantitative Data Summary

Table 1: Factors Influencing Cysteine Oxidation to Cystine

FactorConditionEffect on Oxidation RateReference(s)
pH Acidic (pH 2)Slowest[11]
Neutral (pH 7)Significantly faster than acidic pH[11]
Alkaline (pH 10)Fastest[11]
Temperature Room Temperature (22-25°C)Baseline degradation[5]
Refrigerated (4°C)Slower degradation than room temperature[5]
Frozen (-20°C to -80°C)Significantly reduced degradation, but can still occur over long periods[5]
Presence of Metal Ions (e.g., Cu²⁺) PresentCatalyzes oxidation[12]

Table 2: Comparison of Common Cysteine Alkylating Agents

FeatureIodoacetamide (IAA)N-ethylmaleimide (NEM)Reference(s)
Reaction Type SN2 Nucleophilic SubstitutionMichael Addition[6]
Optimal pH ~8-9~7 (broader range)[6][7]
Reaction Speed SlowerFaster[6]
Specificity Generally high for thiolsCan react with lysine and histidine at alkaline pH[6]
Common Use Case Standard proteomics workflows for in-solution and in-gel digestion.When faster reaction times are needed or when working at acidic pH.[2][7]

Experimental Protocols

Protocol 1: In-Solution Alkylation of Cysteine Residues with Iodoacetamide (IAA)

This protocol is for the reduction and alkylation of cysteine residues in a purified protein sample prior to enzymatic digestion for mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer

  • Denaturation buffer: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5

  • Reducing agent: 1 M Dithiothreitol (DTT) in water (prepare fresh)

  • Alkylating agent: 500 mM Iodoacetamide (IAA) in water (prepare fresh and protect from light)

  • Quenching solution: 1 M DTT in water

  • Digestion buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (mass spectrometry grade)

  • Acidification solution: 10% Trifluoroacetic acid (TFA) in water

Procedure:

  • Denaturation: Dissolve the protein sample in the denaturation buffer to a final urea concentration of 6-8 M.

  • Reduction: Add 1 M DTT to the denatured protein solution to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce all disulfide bonds.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add 500 mM IAA to a final concentration of 25 mM (a 2.5-fold excess over DTT). Incubate for 30 minutes at room temperature in the dark.[13]

  • Quenching: Add 1 M DTT to a final concentration of 15 mM to quench any unreacted IAA. Incubate for 15 minutes at room temperature in the dark.

  • Buffer Exchange/Dilution: Dilute the sample at least 4-fold with digestion buffer to reduce the urea concentration to below 2 M, which is necessary for trypsin activity.

  • Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding 10% TFA to a final concentration of 0.1-0.5% (pH < 2).

  • Desalting: Desalt the peptide sample using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

Protocol 2: HPLC Analysis of Cysteine and Cystine

This protocol provides a general method for the separation and quantification of cysteine and cystine using a mixed-mode HPLC column.

Materials and Equipment:

  • HPLC system with UV detector

  • Primesep 100 mixed-mode column (or equivalent)[14]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (MeCN)

  • Mobile Phase Additive: Sulfuric Acid (H₂SO₄)

  • Standard solutions of L-cysteine and L-cystine

Procedure:

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å.[14]

  • Mobile Phase: Prepare a mobile phase consisting of 20% Acetonitrile and 80% Water, with 0.1% Sulfuric Acid.[14]

  • Flow Rate: Set the flow rate to 1.0 mL/min.[14]

  • Detection: Monitor the eluent at a UV wavelength of 200 nm.[14]

  • Injection: Inject a known volume of your sample or standard.

  • Analysis: Identify and quantify cysteine and cystine peaks by comparing their retention times and peak areas to those of the standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis denature Protein Denaturation (e.g., 8M Urea) reduce Reduction of Disulfide Bonds (e.g., DTT) denature->reduce alkylate Alkylation of Cysteines (e.g., IAA) reduce->alkylate quench Quench Excess Alkylating Agent alkylate->quench digest Enzymatic Digestion (e.g., Trypsin) quench->digest desalt Desalting (e.g., C18) digest->desalt lcms LC-MS/MS Analysis desalt->lcms

Caption: Workflow for protein sample preparation and analysis.

degradation_pathway Cysteine Cysteine (-SH) Cystine Cystine (S-S) Cysteine->Cystine Oxidation Sulfenic Sulfenic Acid (-SOH) Cysteine->Sulfenic Oxidation Alkylated Alkylated Cysteine (-S-R) Cysteine->Alkylated Alkylation (Prevention) Cystine->Cysteine Reduction Sulfinic Sulfinic Acid (-SO2H) Sulfenic->Sulfinic Oxidation Sulfonic Sulfonic Acid (-SO3H) Sulfinic->Sulfonic Oxidation troubleshooting_logic cluster_prep_issues Preparation Issues start Problem: this compound Degradation check_storage Review Sample Storage Conditions (Temp, pH, Time) start->check_storage check_prep Examine Sample Preparation Protocol start->check_prep ph_issue Is pH > 7? check_prep->ph_issue temp_issue High Temperature Steps? check_prep->temp_issue alkylation_issue Incomplete Alkylation? check_prep->alkylation_issue solution_ph Solution: Lower pH to < 6.5 ph_issue->solution_ph Yes solution_temp Solution: Reduce Incubation Temp. temp_issue->solution_temp Yes solution_alkylation Solution: Optimize Alkylation (Reagent, Time, Conc.) alkylation_issue->solution_alkylation Yes

References

Technical Support Center: Enhancing Enzymatic Reactions with Meso-Cystine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with meso-cystine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the efficiency of enzymatic reactions involving this specific stereoisomer of cystine.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are known to react with this compound?

A1: Direct enzymatic targets of this compound are not extensively documented in the literature. However, based on the stereochemistry of this compound (composed of one L-cysteine and one D-cysteine residue), we can infer potential enzymatic interactions:

  • Cysteine Dioxygenase (CDO): CDO exhibits high stereospecificity for L-cysteine but can also oxidize D-cysteine at a significantly reduced rate.[1] Therefore, CDO may slowly metabolize the L-cysteine and D-cysteine components of this compound upon its reduction.

  • Oral Enzymes: Some studies have indicated that enzyme preparations from human oral cavities can act on this compound, although the specific enzymes have not been fully characterized.

  • Non-specific Reductases: It is plausible that various cellular reductases can reduce the disulfide bond of this compound to yield L-cysteine and D-cysteine, which can then enter their respective metabolic pathways.

Q2: What are the main challenges in working with this compound in enzymatic assays?

A2: Researchers may encounter several challenges:

  • Low Solubility: Similar to other cystine isomers, this compound has limited solubility at neutral pH, which can be problematic for preparing substrate solutions for enzymatic assays.[2]

  • Stereospecificity of Enzymes: Many enzymes are highly stereospecific and may exhibit low or no activity towards the D-cysteine moiety of this compound, leading to lower overall reaction rates compared to L-cystine.[1]

  • Lack of Specific Kinetic Data: There is a scarcity of published kinetic parameters (Km, Vmax) for enzymes acting on this compound, making assay optimization challenging.

  • Analytical Separation: Distinguishing this compound from L-cystine and D-cystine, as well as their respective reaction products, requires specific analytical techniques like chiral HPLC.[3][4]

Q3: How can I improve the solubility of this compound for my experiments?

A3: To improve the solubility of this compound in aqueous buffers for enzymatic assays, consider the following approaches:

  • pH Adjustment: this compound solubility increases at pH values below 2 or above 8.[2] For enzymes that are active in slightly acidic or alkaline conditions, adjusting the buffer pH can be a viable strategy. Always confirm that the chosen pH does not negatively impact your enzyme's activity and stability.

  • Use of Co-solvents: For some applications, the addition of a small percentage of an organic co-solvent like DMSO may aid in solubilization. However, it is crucial to first determine the tolerance of your enzyme to the chosen co-solvent, as it can be inhibitory.[4]

  • Derivatization: For non-enzymatic analytical purposes, derivatization can enhance solubility. For enzymatic assays, a more soluble derivative like N,N'-di-L-alanyl-L-cystine has been suggested as a more soluble alternative to L-cystine and a similar approach could be considered for this compound if the enzyme of interest can process the derivatized form.[2]

Q4: Are there any known signaling pathways involving this compound?

A4: Currently, there are no specific signaling pathways that have been identified to be directly regulated by this compound. However, upon its potential reduction to L-cysteine and D-cysteine, it could influence pathways related to redox signaling and glutathione (B108866) metabolism. The cysteine/cystine redox couple is a significant node in cellular redox signaling.[5][6]

Troubleshooting Guides

Issue 1: Low or No Enzymatic Activity Detected
Possible Cause Troubleshooting Step
Enzyme is not active towards this compound Confirm the stereospecificity of your enzyme. If it is highly specific for L-cystine, it may have very low or no activity with this compound. Consider using a higher enzyme concentration or a longer incubation time.
Poor this compound solubility Prepare a fresh substrate stock solution. Try adjusting the pH of the assay buffer to the alkaline range (pH > 8) if your enzyme is stable under these conditions.[2] A gentle sonication of the stock solution might also help.
Suboptimal assay conditions Optimize the assay pH and temperature for your specific enzyme. Ensure all cofactors required for enzyme activity are present in the reaction mixture.
Enzyme instability Prepare fresh enzyme dilutions for each experiment. Avoid repeated freeze-thaw cycles of the enzyme stock.[7]
Incorrect detection method Verify that your detection method is sensitive enough to measure the expected product formation. Run a positive control with a known substrate for your enzyme if available.
Issue 2: High Background Signal in the Assay
Possible Cause Troubleshooting Step
Spontaneous degradation of this compound Run a no-enzyme control to measure the rate of non-enzymatic substrate degradation under your assay conditions.
Contaminating enzyme activity If using a crude enzyme preparation, consider further purification steps to remove contaminating enzymes that may react with this compound or the detection reagents.
Interference from assay components Check for interference from components in your buffer or substrate solution with your detection method. For example, high concentrations of reducing agents used to solubilize this compound might interfere with colorimetric or fluorometric detection.
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Inconsistent this compound concentration Due to its low solubility, the concentration of dissolved this compound can vary. Ensure the substrate solution is well-mixed before each use. Prepare fresh substrate solutions for each experiment.
Pipetting errors Use calibrated pipettes and proper pipetting techniques, especially for small volumes. Prepare a master mix for the reaction components to minimize pipetting variations.[7]
Variable enzyme activity Ensure consistent storage and handling of the enzyme. Aliquot the enzyme stock to avoid multiple freeze-thaw cycles.[7]

Quantitative Data Summary

Due to the limited research on enzymatic reactions specifically with this compound, a comprehensive table of kinetic parameters is not available. However, for context, here are the kinetic parameters for Cysteine Dioxygenase (CDO) with L-cysteine. It is expected that the Vmax for this compound would be significantly lower and the Km might be higher, reflecting lower catalytic efficiency.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)Source
Mouse Cysteine DioxygenaseL-Cysteine~300-500~1500-2000~6-8[8]

Experimental Protocols

Protocol 1: General Assay for this compound Reductase Activity

This protocol describes a general method to screen for enzymatic activity that reduces this compound to L-cysteine and D-cysteine, followed by quantification of the resulting free thiols.

Materials:

  • This compound

  • Enzyme preparation (e.g., cell lysate, purified enzyme)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • NADPH or NADH (if required by the enzyme)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (Ellman's reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Substrate Stock: Dissolve this compound in the assay buffer to the desired concentration. Gentle heating or sonication may be required. Prepare fresh daily.

  • Reaction Setup: In a 96-well plate, set up the following reactions:

    • Sample: Enzyme preparation, assay buffer, and cofactors (if any).

    • Blank (No Enzyme): Assay buffer and cofactors (if any).

    • Blank (No Substrate): Enzyme preparation and assay buffer.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for 5 minutes.

  • Initiate Reaction: Add the this compound stock solution to all wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 30 minutes).

  • Detection: Add DTNB solution to each well to a final concentration of 0.5 mM.

  • Measurement: Immediately read the absorbance at 412 nm. The increase in absorbance corresponds to the formation of free thiol groups.

  • Calculation: Calculate the amount of cysteine produced by subtracting the absorbance of the blank wells from the sample wells and using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Protocol 2: Chiral HPLC Analysis of Reaction Products

This protocol allows for the separation and quantification of L-cysteine and D-cysteine produced from the enzymatic reduction of this compound.

Materials:

  • Chiral HPLC column (e.g., a cyclodextrin-based or ligand-exchange column)

  • HPLC system with a suitable detector (e.g., UV or fluorescence)

  • Mobile phase (specific to the column and analytes)

  • Standards for L-cysteine and D-cysteine

  • Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence detection)

Procedure:

  • Enzymatic Reaction: Perform the enzymatic reaction as described in Protocol 1.

  • Reaction Quenching: Stop the reaction at various time points by adding a quenching agent (e.g., trichloroacetic acid to precipitate the enzyme).

  • Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. Collect the supernatant for analysis.

  • Derivatization (if required): If using fluorescence detection, derivatize the samples and standards with OPA according to established protocols.

  • HPLC Analysis: Inject the prepared samples and standards onto the chiral HPLC column.

  • Data Analysis: Identify and quantify the L-cysteine and D-cysteine peaks based on the retention times and peak areas of the standards.

Visualizations

Signaling Pathways and Experimental Workflows

meso_cystine_metabolism cluster_uptake Cellular Uptake cluster_reduction Reduction cluster_l_cys_pathway L-Cysteine Metabolism cluster_d_cys_pathway D-Cysteine Metabolism This compound (extracellular) This compound (extracellular) Cystine Transporter Cystine Transporter This compound (extracellular)->Cystine Transporter Uptake This compound (intracellular) This compound (intracellular) Cystine Transporter->this compound (intracellular) Reductase Reductase This compound (intracellular)->Reductase L-Cysteine L-Cysteine Reductase->L-Cysteine D-Cysteine D-Cysteine Reductase->D-Cysteine Glutathione Synthesis Glutathione Synthesis L-Cysteine->Glutathione Synthesis Protein Synthesis Protein Synthesis L-Cysteine->Protein Synthesis Taurine Synthesis Taurine Synthesis L-Cysteine->Taurine Synthesis D-amino acid oxidase D-amino acid oxidase D-Cysteine->D-amino acid oxidase Further Metabolism Further Metabolism D-amino acid oxidase->Further Metabolism

Caption: Proposed metabolic pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis A Prepare this compound substrate solution C Set up reaction (sample, blanks) A->C B Prepare enzyme dilution series B->C D Incubate at optimal temperature C->D E Stop reaction D->E F Quantify product (e.g., DTNB assay) E->F G Chiral HPLC for L/D-Cysteine E->G H Calculate kinetic parameters F->H G->H

Caption: General workflow for this compound enzyme kinetics.

troubleshooting_logic Start Low/No Activity? Solubility Check Substrate Solubility Start->Solubility Yes EnzymeActivity Verify Enzyme Activity (Positive Control) Solubility->EnzymeActivity Solubility OK Failure Consult Literature for Alternative Enzymes Solubility->Failure Solubility Issue Conditions Optimize Assay Conditions (pH, Temp, Cofactors) EnzymeActivity->Conditions Enzyme Active EnzymeActivity->Failure Enzyme Inactive Detection Validate Detection Method Conditions->Detection Conditions Optimized Conditions->Failure Suboptimal Conditions Success Problem Solved Detection->Success Detection Valid Detection->Failure Detection Issue

Caption: Troubleshooting logic for low enzyme activity.

References

Technical Support Center: Troubleshooting Low Recovery of Meso-Cystine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low recovery of meso-cystine during sample extraction.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower than expected concentrations of this compound in our samples after extraction. What are the potential causes?

Low recovery of this compound is a common issue that can stem from several factors during sample preparation and analysis. The primary causes can be categorized as:

  • Degradation of this compound: this compound, like other sulfur-containing amino acids, is susceptible to oxidation. The thiol groups can be oxidized, leading to a loss of the target analyte.

  • Racemization: During sample processing, particularly under harsh conditions like strong acid or high temperatures, L-cystine present in the sample can racemize to form this compound and D-cystine. Conversely, if you are trying to quantify endogenous this compound, the analytical method might not be able to distinguish it from this compound formed from L-cystine during sample preparation. This can lead to inaccurate quantification.

  • Suboptimal Extraction Conditions: The choice of extraction solvent, pH, and temperature can significantly impact the solubility and stability of this compound, leading to incomplete extraction from the sample matrix.

  • Analytical Issues: Problems with the analytical method, such as improper chromatographic separation of stereoisomers or matrix effects in LC-MS analysis, can lead to apparent low recovery.

Q2: How can we prevent the degradation of this compound during sample preparation?

To minimize degradation, consider the following precautions:

  • Work at Low Temperatures: Perform all extraction steps on ice or at 4°C to reduce the rate of chemical reactions, including oxidation.[1]

  • Use Antioxidants: The addition of antioxidants to your extraction buffer can help protect this compound from oxidation.

  • De-gas Solvents: Removing dissolved oxygen from your solvents by sparging with an inert gas like nitrogen or argon can reduce the potential for oxidation.

  • Prompt Analysis: Analyze samples as quickly as possible after extraction to minimize time-dependent degradation. If storage is necessary, store extracts at -80°C.

Q3: What is racemization and how does it affect this compound recovery?

Racemization is the process where one enantiomer of a chiral molecule converts to its mirror image, and in the case of cystine, to its diastereomer (this compound). In biological samples, L-cystine is the predominant form. During sample preparation, especially with acid hydrolysis for protein analysis, L-cystine can be converted into a mixture of L-cystine, D-cystine, and this compound.[2] If your analytical method cannot separate these stereoisomers, you may be overestimating or underestimating the true concentration of endogenous this compound. For instance, if you are quantifying total this compound, racemization of abundant L-cystine could artificially inflate your results. Conversely, if your method is specific for this compound but not L-cystine, what appears as low recovery might be a reflection of the initial low abundance of this compound and not a failure of the extraction itself.

Q4: Can the pH of our extraction solvent impact this compound stability?

Yes, pH is a critical factor. Cysteine, the reduced form of cystine, is more stable in acidic solutions.[3] Alkaline conditions can promote the formation of thiolate anions, which are more susceptible to oxidation. It is generally recommended to keep the pH of the extraction solution acidic to neutral to improve the stability of sulfur-containing amino acids.

Troubleshooting Guides

Guide 1: Investigating Low this compound Recovery

This guide provides a systematic approach to troubleshooting low this compound recovery.

Step 1: Evaluate Sample Handling and Storage

  • Question: Are samples being processed immediately after collection?

  • Action: If not, ensure they are stored appropriately (e.g., -80°C) to minimize degradation. Avoid repeated freeze-thaw cycles.

Step 2: Assess the Extraction Protocol

  • Question: Is the extraction method validated for chiral amino acids?

  • Action: Review the literature for extraction protocols specific to chiral amino acids or adapt general amino acid extraction methods with precautions to maintain stereochemical integrity.

Step 3: Analyze the Potential for Racemization

  • Question: Does your sample preparation involve harsh conditions (e.g., strong acids, high temperatures)?

  • Action: If so, these conditions are known to cause racemization of L-cystine to this compound.[2] Consider milder extraction methods or enzymatic hydrolysis if analyzing protein-bound cystine.

Step 4: Verify the Analytical Method

  • Question: Is your analytical method capable of separating cystine stereoisomers?

  • Action: Standard reverse-phase HPLC columns will not separate enantiomers or diastereomers. Utilize a chiral column or a derivatization strategy with a chiral reagent to resolve this compound from L-cystine and D-cystine.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Low this compound Recovery SampleHandling Review Sample Handling - Storage Conditions - Freeze-Thaw Cycles Start->SampleHandling ExtractionProtocol Evaluate Extraction Protocol - pH - Temperature - Solvent Choice SampleHandling->ExtractionProtocol Racemization Assess Racemization Risk - Harsh pH? - High Temperature? ExtractionProtocol->Racemization AnalyticalMethod Verify Analytical Method - Chiral Separation? - Derivatization? Racemization->AnalyticalMethod SpikeRecovery Perform Spike and Recovery Experiment AnalyticalMethod->SpikeRecovery OptimizeProtocol Optimize Protocol Based on Findings SpikeRecovery->OptimizeProtocol Solution Improved this compound Recovery OptimizeProtocol->Solution

Caption: A flowchart for troubleshooting low this compound recovery.

Data Presentation

Table 1: Factors Influencing this compound Stability and Racemization during Sample Preparation

ParameterCondition Favoring Low Recovery/InstabilityRecommendation for Improved Recovery/Stability
pH Alkaline conditions (pH > 7)Maintain acidic to neutral pH (pH < 7)
Temperature Elevated temperaturesPerform extractions on ice or at 4°C
Oxygen Exposure Ambient airUse de-gassed solvents and/or work under an inert atmosphere (N₂ or Ar)
Acid Hydrolysis High temperature (e.g., 110°C) and long duration (e.g., 24h) with strong acid (e.g., 6M HCl)Use milder hydrolysis conditions or enzymatic hydrolysis to minimize racemization.[4][5]
Light Exposure Prolonged exposure to UV or ambient lightProtect samples from light, especially after derivatization.

Experimental Protocols

Protocol 1: General Procedure for Extraction of Free Amino Acids from Plasma for Chiral Analysis

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • Plasma sample

  • Internal Standard (e.g., stable isotope-labeled this compound)

  • Acetonitrile (ACN), pre-chilled to -20°C

  • Methanol (MeOH), pre-chilled to -20°C

  • Water, HPLC grade

  • 0.1% Formic acid in water

  • Centrifuge capable of reaching >10,000 x g and maintaining 4°C

  • Vortex mixer

Procedure:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add the internal standard solution.

  • For protein precipitation, add 400 µL of cold ACN or a 2:1 mixture of ACN:MeOH.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge the samples at 13,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of 0.1% formic acid in water).

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for analysis.

Protocol 2: Chiral Derivatization using Marfey's Reagent (FDAA) for LC-MS Analysis

This is an example of a pre-column derivatization method to enable the separation of amino acid enantiomers.

Materials:

  • Dried amino acid extract

  • 1 M Sodium bicarbonate buffer (pH 9.0)

  • 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) in acetone

  • 2 M Hydrochloric acid (HCl)

Procedure:

  • To the dried amino acid extract, add 20 µL of the sodium bicarbonate buffer.

  • Add 40 µL of the FDAA solution.

  • Vortex the mixture and incubate at 40°C for 1 hour in a water bath or heating block.

  • After incubation, cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 20 µL of 2 M HCl.

  • The sample is now ready for dilution and injection into the LC-MS system.

Visualization of Key Processes

Racemization of L-Cystine

Racemization L_Cystine L-Cystine Meso_Cystine This compound L_Cystine->Meso_Cystine Racemization (Heat, Acid/Base) D_Cystine D-Cystine L_Cystine->D_Cystine Interconversion Meso_Cystine->D_Cystine Racemization (Heat, Acid/Base)

Caption: Racemization pathway of L-cystine to meso- and D-cystine.

Chiral Derivatization Workflow

Derivatization Start Amino Acid Mixture (L-cystine, this compound, D-cystine) Derivatization React with Chiral Derivatizing Agent (e.g., Marfey's Reagent) Start->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers Separation Separation by Reverse-Phase HPLC Diastereomers->Separation Detection Detection by MS Separation->Detection

Caption: Workflow for chiral derivatization and analysis of cystine isomers.

References

Technical Support Center: Strategies to Avoid Artifactual Formation of Meso-Cystine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the artifactual formation of meso-cystine during experimental procedures. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

This compound is a stereoisomer of cystine. While L-cystine is formed from the oxidation of two L-cysteine molecules, this compound is formed from the oxidation of one L-cysteine and one D-cysteine molecule. The primary route for the artifactual formation of this compound in samples that should only contain the L-form is the racemization of L-cysteine to D-cysteine, followed by oxidation. Racemization is the process where a chiral molecule, like L-cysteine, converts to its mirror image, D-cysteine, leading to a loss of stereochemical purity.

Q2: What are the main factors that promote the artifactual formation of this compound?

The racemization of L-cysteine, the precursor to artifactual this compound, is primarily caused by the abstraction of the alpha-proton of the cysteine residue. This process is significantly influenced by the following factors:

  • High pH (Basic Conditions): Basic conditions facilitate the removal of the acidic alpha-proton, which is the rate-limiting step in racemization.[1][2]

  • Elevated Temperatures: Increased temperatures provide the necessary energy to overcome the activation barrier for proton abstraction and racemization.[3]

  • Coupling Reagents in Peptide Synthesis: Certain reagents used for amide bond formation, particularly phosphonium (B103445) and uronium salts like BOP, HBTU, and HATU, can promote racemization, especially when combined with strong bases and pre-activation steps.[1][3][4][5]

  • Choice of Base in Chemical Reactions: Strong, sterically unhindered bases such as N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are major contributors to cysteine racemization.[3][6][7]

  • Thiol Protecting Groups: The type of protecting group used for the cysteine thiol side chain can influence the acidity of the alpha-proton and thus the rate of racemization.[2][4][8]

Troubleshooting Guide

Problem: I am observing a peak in my analysis that corresponds to this compound, which should not be present in my sample.

This is a common indication of artifactual formation during your experimental workflow. Follow these troubleshooting steps to identify and mitigate the source of the issue.

Step 1: Review Your Sample Handling and Preparation Protocol
  • Check the pH of all solutions: Are any of your buffers or reaction mixtures basic? Cysteine is more susceptible to racemization at higher pH.[1][2]

    • Recommendation: Whenever possible, maintain a neutral or slightly acidic pH during sample preparation and storage.

  • Evaluate processing temperatures: Were your samples exposed to high temperatures for extended periods?[3]

    • Recommendation: Minimize heat exposure. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

Step 2: If Performing Peptide Synthesis, Scrutinize Your Coupling Protocol

The majority of cysteine racemization issues arise during solid-phase peptide synthesis (SPPS).

  • Assess your coupling reagents and base: Are you using phosphonium/uronium reagents with strong bases like DIEA or NMM?[1][3][4][6][7]

    • Recommendation: Switch to a less racemization-prone coupling strategy. Consider using carbodiimides like N,N'-diisopropylcarbodiimide (DIPCDI) with an additive such as HOBt or Oxyma.[3] If you must use phosphonium/uronium reagents, avoid pre-activation steps and use a weaker, more sterically hindered base.[1][3]

  • Examine the choice of base:

  • Review the thiol protecting group on your cysteine residue:

    • Recommendation: The Trityl (Trt) group is common but can be prone to causing racemization under certain conditions. Consider using alternative protecting groups like 4-methoxybenzyloxymethyl (MBom) or 4,4'-dimethoxydiphenylmethyl (Dpm), which have been shown to significantly suppress racemization, especially in microwave-assisted SPPS.[4][5][8]

Step 3: Analytical Verification
  • Confirm the identity of the peak: Use an orthogonal analytical method to confirm that the unexpected peak is indeed this compound.

    • Recommendation: Employ High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) to separate the different stereoisomers of cystine.[10][11][12] Derivatization with Marfey's reagent followed by reversed-phase HPLC can also be used to quantify the amount of D-cysteine, which is indicative of the potential for this compound formation.[3]

Quantitative Data on Cysteine Racemization

The following table summarizes the extent of cysteine racemization observed under various experimental conditions during peptide synthesis. This data can help in selecting the optimal conditions to minimize the artifactual formation of this compound.

Coupling MethodBaseThiol Protecting GroupTemperature% Racemization (D-Cysteine)Reference
HCTU/6-Cl-HOBt/DIEA (1 min pre-activation)DIEATrtRoom Temp8.0[13]
HCTU/6-Cl-HOBt/DIEA (1 min pre-activation)DIEAMBomRoom Temp0.4[4][13]
HCTU/6-Cl-HOBt/DIEA (1 min pre-activation)DIEADpmRoom Temp1.2[13]
HCTU/6-Cl-HOBt/DIEA (1 min pre-activation)DIEADdmRoom Temp0.8[13]
HCTU/DIEA (MW-assisted)DIEATrt50°C10.9[4]
HCTU/DIEA (MW-assisted)DIEATrt80°C26.6[4]
HCTU/DIEA (MW-assisted)DIEAMBom50°C0.8[4]
HCTU/DIEA (MW-assisted)DIEAMBom80°C1.3[4]
Standard BOP/HOBt/NMMNMM-Room Temp~50[6][7]
Standard BOP/HOBt/CollidineCollidine-Room TempSuppressed[9]
BOP/HOBt/DIEA (5 min pre-activation)DIEA-Room Temp5-33[1][3]
BOP/HOBt/DIEA (no pre-activation)DIEA-Room TempReduced 6-7 fold[1][3]

Experimental Protocols

Protocol for Detection and Quantification of Cysteine Racemization using Marfey's Reagent

This protocol describes a method to determine the percentage of D-cysteine in a peptide sample, which is a direct measure of racemization.

Materials:

  • Synthetic peptide (0.1-0.5 mg)

  • 6 N HCl

  • 1 M NaHCO₃

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) solution (1% w/v in acetone)

  • 2 N HCl

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Peptide Hydrolysis:

    • Place the peptide sample into a hydrolysis tube.

    • Add 200 µL of 6 N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, cool the tube, open it, and evaporate the HCl to dryness under vacuum.[3]

  • Derivatization with Marfey's Reagent:

    • Re-dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.

    • Add 200 µL of Marfey's reagent solution.

    • Incubate the mixture at 40°C for 1 hour in a water bath, with occasional mixing.

    • After incubation, cool the reaction mixture to room temperature.

    • Quench the reaction by adding 20 µL of 2 N HCl.

    • Evaporate the acetone (B3395972) under a stream of nitrogen or by vacuum centrifugation.[3]

  • HPLC Analysis:

    • Reconstitute the derivatized sample in a suitable mobile phase.

    • Inject the sample onto the C18 column.

    • Separate the diastereomeric derivatives using a suitable gradient (e.g., a water/acetonitrile gradient with 0.1% TFA).

    • Detect the derivatives by UV absorbance at 340 nm.

    • The L- and D-cysteine derivatives will have different retention times, allowing for their separation and quantification.

    • Calculate the percentage of racemization by comparing the peak area of the D-cysteine derivative to the total peak area of both L- and D-cysteine derivatives.

Visualizations

Cysteine_Racemization cluster_mechanism Mechanism of Cysteine Racemization cluster_formation Artifactual this compound Formation L-Cysteine L-Cysteine Enolate_Intermediate Planar Enolate Intermediate L-Cysteine->Enolate_Intermediate Base (e.g., DIEA) - H+ L-Cys L-Cysteine Enolate_Intermediate->L-Cysteine + H+ D-Cysteine D-Cysteine Enolate_Intermediate->D-Cysteine + H+ This compound This compound L-Cys->this compound Oxidation D-Cys D-Cysteine D-Cys->this compound

Caption: Mechanism of L-cysteine racemization and subsequent formation of this compound.

Prevention_Workflow cluster_protocol Experimental Protocol Start Sample Preparation / Peptide Synthesis Check_Conditions Evaluate Conditions: pH, Temperature, Reagents Start->Check_Conditions High_Risk High Risk for Racemization (High pH, High Temp, Strong Base) Check_Conditions->High_Risk Yes Low_Risk Low Risk for Racemization Check_Conditions->Low_Risk No Optimize Optimize Protocol: - Use Hindered Base (e.g., TMP) - Lower Temperature - Use Appropriate Protecting Group - Avoid Pre-activation High_Risk->Optimize Analysis Analytical Verification (Chiral HPLC) Low_Risk->Analysis Optimize->Start End This compound Artifact Minimized Analysis->End

Caption: Workflow for preventing artifactual this compound formation.

References

refining protocols for the analysis of meso-cystine in biological fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the refining protocols for the analysis of meso-cystine in biological fluids.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental analysis of this compound.

Question Answer
Sample Preparation
Why am I seeing low recovery of this compound after sample preparation?Low recovery can result from several factors. This compound, like other forms of cystine, can be lost during protein precipitation. The choice of precipitating agent can impact recovery; for instance, 12% trichloroacetic acid has been shown to provide high sensitivity.[1] Additionally, ensure that the pH of the sample is maintained to prevent degradation. For urine samples, refrigeration during collection is recommended, and preservatives should be avoided.[2]
How can I prevent the oxidation of cysteine to cystine during sample preparation?To prevent the artifactual oxidation of cysteine to cystine, which can interfere with accurate this compound measurement, it is crucial to add a thiol-blocking agent like N-ethylmaleimide (NEM) to the sample immediately after collection.[3][4] This is particularly important when analyzing samples for both cysteine and cystine.
Derivatization
My derivatization reaction is incomplete or inconsistent. What could be the cause?Incomplete derivatization can be due to improper reagent concentration, pH, or incubation time. For derivatization with o-phthaldialdehyde (OPA)/2-mercaptoethanol (2-ME), ensure the pH is optimal and that the reagents are fresh, as OPA is not stable in aqueous solutions for long periods.[5][6] For phenylisothiocyanate (PITC) derivatization, ensure anhydrous conditions as PITC is sensitive to moisture.[7]
I am observing interfering peaks that co-elute with my derivatized this compound. How can I resolve this?Co-elution of interfering peaks can be a significant issue. To address this, consider optimizing the chromatographic gradient to better separate the peak of interest. Alternatively, modifying the derivatization strategy to a more selective reagent could be beneficial. For complex matrices, a sample clean-up step, such as solid-phase extraction (SPE), prior to derivatization may be necessary to remove interfering substances.
Chromatography & Detection
I am experiencing poor peak shape (e.g., broad or tailing peaks) for this compound. What are the possible solutions?Poor peak shape is a common issue in the analysis of sulfur-containing amino acids. To improve peak shape, especially for the hydrophilic cysteic acid derivative, using an ion-pairing agent like diisopropylethylamine can be effective.[8] Ensure that the column is properly conditioned and that the mobile phase pH is appropriate for the analyte and column chemistry. For LC-MS analysis, using a metal-free column can also help, as cysteine is sensitive to metals in the instrument.[9]
How can I differentiate this compound from its other isomers (L-cystine and D-cystine)?The separation of cystine isomers is challenging but achievable with specific chromatographic techniques. Chiral stationary phases are designed for the enantioseparation of amino acids.[10] Alternatively, derivatization with a chiral reagent can create diastereomers that can be separated on a standard reversed-phase column.
My LC-MS/MS signal for this compound is low or inconsistent. What should I check?Low or inconsistent signal in LC-MS/MS can be due to several factors. Check for ion suppression from the sample matrix by performing a post-column infusion experiment. Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flow, and temperature.[11] Ensure the mobile phase composition is compatible with efficient ionization. The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in ionization efficiency.[12]

Frequently Asked Questions (FAQs)

Question Answer
What is the importance of measuring this compound in biological fluids?This compound is a stereoisomer of L-cystine and D-cystine. Elevated levels of urinary cystine are associated with cystinuria, an inherited disorder that can lead to the formation of kidney stones.[13][14] Accurate quantification of different cystine isomers can be important for both diagnostic purposes and for monitoring the effectiveness of treatment.[15][16]
What are the most common analytical techniques for this compound analysis?High-performance liquid chromatography (HPLC) coupled with various detection methods is the most common technique.[7][17] This includes HPLC with fluorescence detection after pre-column derivatization with reagents like o-phthaldialdehyde (OPA)[5][6], and liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][4], which offers high sensitivity and selectivity.
What are the typical concentrations of cystine in healthy individuals?In plasma, typical cystine concentrations can range from approximately 13.4 to 51.9 nmol/mL.[13] In a 24-hour urine collection, cystine excretion in healthy adults typically ranges from 24 to 184 µmol/24 hrs.[2] However, these values can vary based on age and other factors.[11][13]
How should I store biological samples for this compound analysis?For urine samples, it is recommended to keep the collection container refrigerated during the 24-hour collection period and to freeze the aliquot for testing immediately after collection.[2] For plasma samples, prompt processing to separate plasma from cells is important, followed by storage at -80°C to minimize degradation. The addition of a preservative or stabilizer like N-ethylmaleimide can also be considered to prevent oxidation.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various this compound analysis protocols.

Table 1: LC-MS/MS Method Performance for Cystine Analysis in White Blood Cells

ParameterValueReference
Linearity Range0.02 - 4 µM[18]
Correlation Coefficient (R²)> 0.999[18]
Inter-day Precision (Low QC)5.0%[18]
Inter-day Precision (High QC)3.8%[18]
Accuracy (Low QC)103.2%[18]
Accuracy (High QC)97.3%[18]

Table 2: HPLC Method with Postcolumn Colorimetric Detection for Cystine in Biological Fluids

ParameterValueReference
Limit of Detection0.16 - 0.49 µM[19]
Recovery94.0 - 102.1%[19]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Cystine in White Blood Cells (WBCs)

This protocol is adapted from a high-resolution accurate mass (HRAM) LC/MS approach.[18]

  • Sample Preparation (WBC Isolation):

    • Isolate white blood cells from whole blood using a suitable method (e.g., dextran (B179266) sedimentation followed by hypotonic lysis of red blood cells).[20]

  • Cell Lysis and Protein Precipitation:

    • Lyse the isolated WBC pellet in the presence of N-ethylmaleimide (NEM) to block free thiols.[4]

    • Precipitate proteins using a suitable agent (e.g., 12% trichloroacetic acid).[1]

    • Centrifuge to pellet the precipitated protein.

  • Sample Derivatization (Optional but Recommended for some methods):

    • While this specific HRAM method may not require derivatization, other LC-MS/MS methods often employ derivatization to improve chromatographic properties and sensitivity.

  • LC-MS/MS Analysis:

    • LC System: Agilent 1290 Infinity LC System or equivalent.

    • MS System: Agilent 6530 Accurate-Mass Q-TOF LC/MS System or equivalent.

    • Column: A suitable column for amino acid analysis (e.g., a C18 or HILIC column).

    • Mobile Phase: A gradient of mobile phases suitable for separating cystine.

    • Detection: Monitor the appropriate m/z for cystine and its stable isotope-labeled internal standard (e.g., d4-cystine).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Fluid (e.g., Plasma, Urine) add_nem Add N-ethylmaleimide (NEM) start->add_nem Prevent oxidation protein_precip Protein Precipitation (e.g., TCA) add_nem->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant derivatization Derivatization (Optional) supernatant->derivatization lc_separation LC Separation derivatization->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis Troubleshooting_Tree cluster_peak Peak Issues cluster_recovery Recovery/Signal Issues start Poor Analytical Result peak_shape Poor Peak Shape? start->peak_shape low_recovery Low Recovery/Signal? start->low_recovery check_column Check Column Condition peak_shape->check_column Yes optimize_mobile_phase Optimize Mobile Phase (e.g., add ion-pairing agent) check_column->optimize_mobile_phase use_metal_free Consider Metal-Free Column optimize_mobile_phase->use_metal_free check_prep Review Sample Prep (e.g., precipitation agent) low_recovery->check_prep Yes check_oxidation Ensure NEM Addition check_prep->check_oxidation optimize_ms Optimize MS Source check_oxidation->optimize_ms

References

Validation & Comparative

A Comparative Analysis of Meso-Cystine and L-Cystine: Unraveling the Biological Nuances

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between stereoisomers of bioactive molecules is paramount. This guide provides a comprehensive comparative analysis of the biological activities of meso-cystine and its more prevalent counterpart, L-cystine. While data on this compound is notably scarce in scientific literature, this report synthesizes the available information and leverages the extensive research on L-cystine to draw informed comparisons and highlight critical knowledge gaps.

L-cystine, the dimeric form of the amino acid L-cysteine, is a well-established player in cellular physiology, renowned for its pivotal role in antioxidant defense, protein structure, and metabolism.[1][2][3] In contrast, this compound, a stereoisomer composed of one L-cysteine and one D-cysteine molecule, remains a far more enigmatic entity. Despite its commercial use in dietary supplements and cosmetics, its specific biological activities and mechanisms of action are not well-documented in peer-reviewed research.[4] This guide will primarily focus on the robustly characterized biological activities of L-cystine, while drawing potential inferences and highlighting the need for further investigation into this compound.

Cellular Uptake and Metabolism: A Tale of Two Pathways

The biological journey of cystine begins with its transport into the cell. L-cystine is predominantly taken up by the system x c - antiporter, which exchanges extracellular L-cystine for intracellular glutamate.[5][6] This transport system is crucial for maintaining intracellular levels of cysteine, which is the rate-limiting precursor for the synthesis of the master antioxidant, glutathione (B108866) (GSH).[7][8][9] Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine.[4]

The metabolic fate of this compound upon cellular uptake is less clear. It is plausible that it is also reduced to its constituent amino acids: one molecule of L-cysteine and one molecule of D-cysteine. While L-cysteine readily integrates into cellular metabolic pathways, the fate of D-cysteine is less certain and likely involves different enzymatic processes.

The Antioxidant Powerhouse: The Role in Glutathione Synthesis

A primary function of L-cystine is to serve as a reservoir for L-cysteine, which is essential for the synthesis of glutathione (GSH).[7][10] GSH plays a critical role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage. The availability of L-cysteine is the rate-limiting step in GSH synthesis.

Given that this compound contains one molecule of L-cysteine, it can theoretically contribute to the cellular L-cysteine pool and subsequently support GSH synthesis. However, the efficiency of this process compared to L-cystine, which yields two molecules of L-cysteine, is unknown. The presence of D-cysteine from this compound reduction may also influence the overall redox balance within the cell, a phenomenon that requires dedicated investigation.

Comparative Biological Activities: A Data-Driven Overview

Due to the limited research on this compound, a direct quantitative comparison of its biological activity with L-cystine is not currently possible. The following table summarizes the well-documented biological activities of L-cystine.

Biological ActivityL-CystineThis compound
Antioxidant Capacity Indirectly, as a precursor to L-cysteine for glutathione synthesis.[7][10]Presumed to have antioxidant properties, but no direct comparative studies are available.[4]
Glutathione Synthesis Serves as a primary extracellular source of L-cysteine for GSH production.[8][9]Potentially contributes one molecule of L-cysteine, but its overall impact on GSH levels is uncharacterized.
Cellular Uptake Primarily via the system x c - antiporter.[5][6]Uptake mechanism is not well-defined.
Protein Synthesis Provides L-cysteine, a building block for proteins.Can provide one molecule of L-cysteine for protein synthesis.

Experimental Protocols: A Framework for Future Investigation

To address the knowledge gap surrounding this compound, rigorous experimental investigation is necessary. Below are detailed methodologies for key experiments that could be employed to compare the biological activities of this compound and L-cystine.

Cellular Uptake Assay

Objective: To determine and compare the rate and mechanism of cellular uptake of this compound and L-cystine.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., human intestinal Caco-2 cells or neuronal cells) to confluence in 24-well plates.

  • Radiolabeling: Prepare solutions of [ 35 S]-L-cystine and synthesize [ 35 S]-meso-cystine.

  • Uptake Experiment:

    • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Incubate the cells with the transport buffer containing a known concentration of either [ 35 S]-L-cystine or [ 35 S]-meso-cystine for various time points (e.g., 1, 5, 15, 30, and 60 minutes).

    • To investigate the involvement of specific transporters, conduct competition experiments by co-incubating with known inhibitors of system x c - (e.g., sulfasalazine) or other amino acid transporters.

  • Quantification:

    • After incubation, wash the cells rapidly with ice-cold transport buffer to stop the uptake.

    • Lyse the cells with a suitable lysis buffer.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Normalize the radioactivity to the total protein content of each well.

  • Data Analysis: Calculate the initial uptake rates and determine the kinetic parameters (K m and V max ) for both isomers.

Glutathione (GSH) Synthesis Assay

Objective: To compare the efficiency of this compound and L-cystine in supporting intracellular GSH synthesis.

Methodology:

  • Cell Culture and Depletion: Culture cells as described above. To measure de novo GSH synthesis, cells can be pre-treated with a GSH synthesis inhibitor like buthionine sulfoximine (B86345) (BSO) to deplete existing GSH pools, followed by washout of the inhibitor.

  • Treatment: Incubate the GSH-depleted cells with media supplemented with equimolar concentrations of either this compound or L-cystine for various time periods (e.g., 2, 4, 8, and 24 hours). A control group with no cystine supplementation should be included.

  • GSH Quantification:

    • Harvest the cells and prepare cell lysates.

    • Measure the total intracellular GSH concentration using a commercially available GSH assay kit (e.g., based on the DTNB-GSSG reductase recycling assay).

    • Normalize the GSH levels to the total protein content.

  • Data Analysis: Compare the rates of GSH replenishment in cells treated with this compound versus L-cystine.

Visualizing the Pathways

To better understand the cellular processes involved, the following diagrams illustrate the key signaling and metabolic pathways.

Glutathione_Synthesis_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L-Cystine L-Cystine system_xc System xc- L-Cystine->system_xc Uptake This compound This compound This compound->system_xc Uptake (?) L-Cysteine L-Cysteine This compound->L-Cysteine Reduction D-Cysteine D-Cysteine This compound->D-Cysteine Reduction system_xc->L-Cysteine Reduction system_xc->L-Cysteine Reduction Protein Synthesis Protein Synthesis L-Cysteine->Protein Synthesis GCL Glutamate-Cysteine Ligase (GCL) L-Cysteine->GCL Glutathione (GSH) Glutathione (GSH) Antioxidant Defense Antioxidant Defense Glutathione (GSH)->Antioxidant Defense GS Glutathione Synthetase (GS) GCL->GS γ-Glutamylcysteine GS->Glutathione (GSH) Glutamate Glutamate Glutamate->GCL Glycine Glycine Glycine->GS

Caption: Cellular uptake and metabolism of L-cystine and hypothesized pathway for this compound.

References

A Comparative Guide to the Validation of Analytical Methods for Meso-Cystine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific stereoisomers of amino acids like meso-cystine is critical for understanding biological processes and ensuring the quality of pharmaceutical products. This guide provides an objective comparison of analytical methodologies for the quantification of cystine stereoisomers, with a focus on a validated chiral Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method that can be adapted for this compound analysis.

Comparison of Analytical Methods

The primary challenge in this compound quantification lies in its stereospecific separation from its other isomers, L-cystine and D-cystine. While various methods exist for the general quantification of cystine, not all are suitable for distinguishing between its stereoisomers. This comparison focuses on methods with the potential for chiral separation.

Analytical MethodPrinciplePotential for this compound QuantificationKey AdvantagesKey Limitations
Chiral UHPLC-MS Chromatographic separation of stereoisomers on a chiral stationary phase followed by mass spectrometric detection.High. A validated method for cysteine enantiomers demonstrates the feasibility of separating stereoisomers. This approach can be adapted for this compound.High specificity and sensitivity; provides structural information from MS data.Requires specialized chiral columns and mass spectrometry equipment.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives of analytes by gas chromatography with mass spectrometric detection.Moderate. Requires derivatization to make the amino acids volatile. Chiral separation is possible with a chiral GC column.High resolution and sensitivity.Derivatization adds complexity and potential for analytical error.
Capillary Electrophoresis (CE) Separation of ions in a capillary based on their electrophoretic mobility.Moderate. Can be adapted for chiral separations by adding a chiral selector to the buffer.High separation efficiency and low sample consumption.Can have lower sensitivity compared to LC-MS; reproducibility can be a challenge.
High-Performance Liquid Chromatography (HPLC) with UV Detection Chromatographic separation with detection based on UV absorbance.Low to Moderate. Requires a chiral column and often pre- or post-column derivatization to enhance UV detection of amino acids.Widely available instrumentation.Lower sensitivity and specificity compared to MS detection; derivatization is often necessary.

Performance Data of a Validated Chiral UHPLC-MS Method for Cysteine Enantiomers

The following data is from a validated chiral UHPLC-MS method for the analysis of D- and L-cysteine, which serves as a strong starting point for the development and validation of a method for this compound.[1][2]

Validation ParameterD-CysteineL-Cysteine
Linearity Range 0.05 - 0.50 mg/L0.11 - 0.56 mg/L
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.02 mg/L0.04 mg/L
Limit of Quantification (LOQ) 0.05 mg/L0.11 mg/L
Repeatability (RSD%) < 4.0%< 4.0%
Intermediate Precision (RSD%) < 4.0%< 4.0%
Trueness (% Recovery) 95.6 - 100.2%95.6 - 100.2%

Experimental Protocols

Chiral UHPLC-MS Method for Cysteine Enantiomers

This protocol is adapted from a validated method for cysteine enantiomers and can be optimized for this compound quantification.[1][2]

1. Sample Preparation (from biological samples):

  • To analyze cystine stereoisomers, the disulfide bond must first be reduced to cysteine. This can be achieved by treating the sample with a reducing agent such as 1,4-dithio-dl-threitol.[1][2]

  • Following reduction, derivatization with a reagent like AccQ-Tag is performed to improve chromatographic behavior and mass spectrometry detection sensitivity.[1][2]

2. Chromatographic Conditions:

  • Column: Chiralpak® ZWIX(+) chiral stationary phase.

  • Mobile Phase: A polar ionic elution, for example, a mixture of Methanol/Acetonitrile/Water (49/49/2 v/v/v) containing 50 mM formic acid and 50 mM ammonium (B1175870) formate.[1]

  • Flow Rate: Optimized for best separation.

  • Column Temperature: Controlled to ensure reproducibility.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

Alternative Method: GC-MS with Derivatization

1. Sample Preparation:

  • Reduction of cystine to cysteine.

  • Derivatization to create volatile and thermally stable derivatives. A common approach involves silylation.

2. GC-MS Conditions:

  • Column: A chiral GC column suitable for amino acid enantiomer separation.

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient to ensure separation of the derivatized amino acids.

  • Ionization: Electron Ionization (EI).

  • Detection: Mass analyzer operating in SIM mode for target analytes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing start Biological Sample reduction Reduction of Cystine (e.g., with DTT) start->reduction derivatization Derivatization (e.g., AccQ-Tag) reduction->derivatization uhplc Chiral UHPLC Separation derivatization->uhplc ms Mass Spectrometry Detection uhplc->ms quant Quantification ms->quant

Caption: Workflow for Chiral UHPLC-MS Analysis of Cystine Stereoisomers.

validation_parameters Validation Analytical Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

References

A Comparative Guide to the Antioxidant Properties of Meso-Cystine and Glutathione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of meso-cystine and glutathione (B108866). While glutathione is a well-established direct antioxidant, this compound, a stereoisomer of L-cystine, primarily exerts its antioxidant effects indirectly by serving as a precursor for glutathione synthesis and by activating key cellular antioxidant signaling pathways. This document outlines their mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways.

Executive Summary

Glutathione (GSH) is the most abundant endogenous antioxidant in mammalian cells, playing a crucial role in directly neutralizing reactive oxygen species (ROS), regenerating other antioxidants, and detoxifying harmful compounds.[1][2] this compound, on the other hand, is not a potent direct antioxidant itself. Its primary contribution to cellular antioxidant defense lies in its ability to be readily taken up by cells and reduced to L-cysteine, the rate-limiting amino acid for the synthesis of glutathione.[3][4] Furthermore, recent studies have highlighted the role of L-cystine in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.

Data Presentation: In Vitro Antioxidant Capacity

Direct comparative studies on the in vitro antioxidant capacity of this compound and glutathione are limited. The available data primarily focuses on glutathione's ability to scavenge various radicals. This compound's direct scavenging activity is generally considered to be low.

Antioxidant AssayGlutathione (GSH)This compound / L-Cystine
CUPRAC (Trolox Equivalent Antioxidant Capacity - TEAC) 0.51[2]Data not available
ABTS (Trolox Equivalent Antioxidant Capacity - TEAC) Variable, dependent on assay conditionsData not available
DPPH Radical Scavenging Activity (IC50) Variable, generally weak in comparison to other antioxidantsData not available

Note: The in vitro antioxidant capacity of thiols can be highly dependent on the specific assay conditions, including pH and the nature of the radical species. The data presented for glutathione should be considered representative, with variations reported in the literature. The lack of standardized data for this compound and L-cystine in these common assays underscores their primary role as indirect antioxidants.

Mechanisms of Antioxidant Action

Glutathione: The Master Antioxidant

Glutathione is a tripeptide composed of glutamate, cysteine, and glycine.[5] Its antioxidant function is multifaceted:

  • Direct Radical Scavenging: The thiol group (-SH) of the cysteine residue in glutathione directly donates a reducing equivalent (a hydrogen atom with its electron) to unstable reactive oxygen species (ROS), thereby neutralizing them.[5][6]

  • Enzymatic Antioxidant Cofactor: Glutathione is a crucial cofactor for several antioxidant enzymes, including:

    • Glutathione Peroxidases (GPx): These enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides, using glutathione as the reducing agent.[1]

    • Glutathione S-Transferases (GSTs): These enzymes conjugate glutathione to a wide range of endogenous and exogenous electrophilic compounds, facilitating their detoxification and excretion.[1]

  • Regeneration of Other Antioxidants: Glutathione can regenerate other important antioxidants, such as vitamins C and E, to their active forms.[1]

This compound: An Indirect Antioxidant Powerhouse

This compound is a disulfide-linked dimer of two cysteine molecules with opposite stereochemistry (one L-cysteine and one D-cysteine). In the context of antioxidant biology, its significance stems from its conversion to L-cysteine within the cell.

  • Precursor for Glutathione Synthesis: L-cysteine is the rate-limiting amino acid for the de novo synthesis of glutathione.[3][4] By providing a source of L-cysteine, this compound directly supports and enhances the intracellular pool of glutathione, thereby bolstering the entire glutathione-dependent antioxidant system.

  • Activation of the Nrf2 Signaling Pathway: L-cystine has been shown to activate the Nrf2 signaling pathway. Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes. This leads to the upregulation of a wide array of protective proteins, including enzymes involved in glutathione synthesis and recycling.[6]

Signaling Pathways

Glutathione Biosynthesis and Recycling

The intracellular concentration of glutathione is tightly regulated through its synthesis from precursor amino acids and the recycling of its oxidized form (GSSG) back to the reduced form (GSH).

cluster_synthesis De Novo Synthesis cluster_recycling Recycling Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine L-Cystine -> L-Cysteine Cysteine->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC GS Glutathione Synthetase (GS) gamma_GC->GS GSH Glutathione (GSH) GS->GSH Glycine Glycine Glycine->GS GSSG Glutathione Disulfide (GSSG) GSH->GSSG Oxidative Stress (GPx) GR Glutathione Reductase (GR) GSSG->GR NADP NADP+ GR->NADP GSH_recycled 2 x Glutathione (GSH) GR->GSH_recycled NADPH NADPH NADPH->GR

Figure 1: Glutathione Biosynthesis and Recycling Pathway.

Nrf2-Keap1 Signaling Pathway Activation by L-Cystine

The Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. L-cystine can induce this pathway, leading to the expression of antioxidant genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCystine L-Cystine Keap1_Nrf2 Keap1-Nrf2 Complex LCystine->Keap1_Nrf2 Induces dissociation Nrf2_active Nrf2 Keap1_Nrf2->Nrf2_active Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_nuc Nrf2 Nrf2_active->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Gene_Expression Expression of Antioxidant Genes (e.g., GCL, GS) ARE->Gene_Expression

Figure 2: Nrf2-Keap1 Signaling Pathway Activation.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Sample Preparation: Dissolve the test compounds (this compound, glutathione) and a standard (e.g., Trolox or ascorbic acid) in a suitable solvent to various concentrations.

  • Assay Procedure:

    • Add a specific volume of the sample or standard solution to the DPPH solution in a microplate well or cuvette.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, to its colorless neutral form.

Methodology:

  • ABTS•+ Generation: React an aqueous solution of ABTS with potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution to the ABTS•+ working solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

Principle: This assay is based on the reduction of the cupric ion (Cu(II))-neocuproine complex to the cuprous ion (Cu(I))-neocuproine complex by antioxidants, which results in a color change that is measured spectrophotometrically.

Methodology:

  • Reagent Mixture: Prepare a reaction mixture containing copper(II) chloride, neocuproine (B1678164) solution, and an ammonium (B1175870) acetate (B1210297) buffer (pH 7.0).

  • Assay Procedure:

    • Add the sample or standard solution to the CUPRAC reagent mixture.

    • Incubate at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 450 nm.

  • Calculation: The antioxidant capacity is determined from a calibration curve prepared with a standard antioxidant like Trolox and is expressed as TEAC.

Cellular Antioxidant Assay (CAA)

Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals.

Methodology:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until confluent.

  • Loading: Wash the cells and incubate them with the DCFH-DA probe and the test compound or a standard antioxidant (e.g., quercetin).

  • Radical Initiation: After an incubation period, wash the cells to remove extracellular compounds and then add a peroxyl radical initiator (e.g., AAPH).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.

  • Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. The results can be expressed as quercetin (B1663063) equivalents.

A 1. Cell Seeding (e.g., HepG2 cells) B 2. Treatment with DCFH-DA and Antioxidant A->B C 3. Wash to remove extracellular compounds B->C D 4. Addition of Radical Initiator (e.g., AAPH) C->D E 5. Kinetic Measurement of Fluorescence D->E F 6. Data Analysis (Area Under the Curve) E->F

Figure 3: Cellular Antioxidant Assay (CAA) Workflow.

Conclusion

Glutathione and this compound possess distinct yet complementary antioxidant properties. Glutathione is a potent and versatile direct antioxidant, actively participating in the neutralization of reactive oxygen species and enzymatic detoxification processes. In contrast, this compound's primary antioxidant role is indirect. By serving as a readily available precursor for L-cysteine, it fuels the synthesis of glutathione, thereby amplifying the cell's primary defense against oxidative stress. Furthermore, the ability of its metabolic product, L-cystine, to activate the Nrf2 signaling pathway provides a broader, more sustained antioxidant response by upregulating a battery of protective genes.

For researchers and drug development professionals, understanding these different mechanisms is crucial. While glutathione may be suitable for applications requiring immediate, direct antioxidant intervention, this compound and its derivatives represent a strategic approach to bolster the cell's intrinsic and long-term antioxidant capacity. Future research should focus on obtaining direct comparative quantitative data for this compound in standardized antioxidant assays to provide a more complete picture of its potential.

References

A Toxicological Showdown: D-Cystine, L-Cystine, and Meso-Cystine Compared

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive toxicological comparison of D-cystine, L-cystine, and meso-cystine, complete with experimental data and detailed protocols.

Cystine, the oxidized dimer of the amino acid cysteine, exists in three stereoisomeric forms: D-cystine, L-cystine, and the diastereomeric this compound. While L-cystine is the most common and biologically active form, the toxicological profiles of its D- and meso- counterparts are less understood. This guide provides a comparative overview of the available toxicological data for these three isomers, offering valuable insights for researchers in the fields of toxicology, pharmacology, and drug development. It is important to note that much of the available toxicological data has been generated for the monomeric form, cysteine, which is readily interconverted with cystine in biological systems.

Executive Summary of Toxicological Data

The available data, primarily from studies on L-cysteine (B1669680) and D-cysteine (B559563), indicate that these compounds have a low order of acute toxicity. However, repeated exposure to high doses can lead to adverse effects, particularly in the kidneys and stomach. A significant data gap exists for the toxicological profile of this compound, with no specific studies on its acute, sub-chronic, or chronic toxicity, cytotoxicity, or genotoxicity found in the public domain.

Comparative Toxicological Data

The following table summarizes the key toxicological endpoints for D-cystine, L-cystine, and this compound, based on available literature. Data for cystine isomers is limited, and therefore, data for the corresponding cysteine isomers are included and noted.

Toxicological EndpointD-Cystine/D-CysteineL-Cystine/L-CysteineThis compound
Acute Oral Toxicity (LD50) No data availableRat: 1,890 mg/kg (L-cysteine)No data available
Repeated Dose Oral Toxicity (NOAEL) Rat (28-day): 500 mg/kg/day (D-cysteine)[1][2]Rat (28-day): < 500 mg/kg/day (L-cysteine)[1][2]No data available
Key Target Organs Kidney, Epididymis, Stomach[1]Kidney, Stomach[1]No data available
Observed Effects (in vivo) Anemia, renal injuries (basophilic tubules, crystal deposition), sperm granuloma, focal erosion in stomach mucosa, salivation.[1][2]Renal injuries (basophilic tubules), focal erosion in stomach mucosa, increased reticulocyte counts, salivation.[1][2]No data available
Cytotoxicity (in vitro) No specific data available, but studies on D-cysteine show it can protect against ferroptosis under certain conditions.High concentrations (>2.5 mM) can be cytotoxic to cells like Chinese Hamster Ovary (CHO) cells, inducing oxidative stress and cell cycle arrest. 1mM was found to be highly toxic to cultured cells in Eagle's Minimum Essential Medium (MEM).No data available
Genotoxicity (Ames Test) No data availableL-cysteine has been reported to be mutagenic in the Ames test in the presence of a metabolic activation system.No data available
Genotoxicity (in vitro Micronucleus) No data availableNo data availableNo data available

Note: The toxicological profiles of L-cysteine and D-cysteine appear to be similar, with slight differences in their dose-responses and specific target organ effects.[1] The lack of data for this compound is a critical gap in our understanding of the comparative toxicology of cystine isomers.

Key Signaling Pathways

Cysteine and its oxidized form, cystine, play crucial roles in cellular redox homeostasis, primarily through the synthesis of glutathione (B108866) (GSH) and their impact on the Keap1-Nrf2 signaling pathway.

Glutathione Synthesis Pathway

L-cysteine is a rate-limiting precursor for the synthesis of glutathione, a major intracellular antioxidant. The availability of cysteine directly influences the cell's capacity to mitigate oxidative stress.

Glutathione_Synthesis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L_Cystine L-Cystine xCT xCT Antiporter L_Cystine->xCT Uptake L_Cystine_in L-Cystine xCT->L_Cystine_in Glutamate Glutamate xCT->Glutamate Efflux L_Cysteine L-Cysteine L_Cystine_in->L_Cysteine Reduction GCL Glutamate-Cysteine Ligase (GCL) L_Cysteine->GCL Glutamate->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC GS Glutathione Synthetase (GS) gamma_GC->GS Glutathione Glutathione (GSH) GS->Glutathione Glycine Glycine Glycine->GS

Caption: L-Cystine is transported into the cell and reduced to L-cysteine, a key substrate for glutathione synthesis.

Keap1-Nrf2 Signaling Pathway

Cysteine levels can influence the Keap1-Nrf2 pathway, a critical regulator of the antioxidant response. Under oxidative stress, Nrf2 is released from Keap1-mediated degradation and translocates to the nucleus to activate the expression of antioxidant genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Keap1_mod Keap1 Modification Keap1_Nrf2->Keap1_mod dissociation Proteasome Proteasome Ub->Proteasome Nrf2_degradation Nrf2 Degradation Proteasome->Nrf2_degradation Oxidative_Stress Oxidative Stress (e.g., high cysteine) Oxidative_Stress->Keap1_Nrf2 induces Nrf2_free Nrf2 Keap1_mod->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Caption: The Keap1-Nrf2 pathway is a key regulator of cellular response to oxidative stress.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to facilitate the replication and validation of findings.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

  • Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat cells with varying concentrations of D-cystine, L-cystine, or this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Workflow A Seed cells in 96-well plate B Treat with cystine isomers A->B C Add MTT solution B->C D Incubate (2-4 hours) C->D E Solubilize formazan D->E F Read absorbance at 570 nm E->F

Caption: Workflow of the MTT assay for determining cell viability.

2. Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.

  • Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

    • Absorbance Measurement: Measure the absorbance at a wavelength specific to the formazan product (e.g., 490 nm).

    • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).

LDH_Workflow A Seed cells and treat with cystine isomers B Collect supernatant A->B C Add LDH reaction mix B->C D Incubate (30 mins) C->D E Add stop solution D->E F Read absorbance (e.g., 490 nm) E->F

Caption: Workflow of the LDH assay for assessing cytotoxicity.

In Vitro Genotoxicity Assays

1. Bacterial Reverse Mutation Assay (Ames Test)

This assay uses various strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations caused by a test substance.

  • Principle: The assay measures the ability of a chemical to induce reverse mutations in histidine-requiring bacteria, allowing them to grow on a histidine-free medium.

  • Protocol:

    • Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

    • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

    • Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar (B569324).

    • Plating: Pour the mixture onto minimal glucose agar plates.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control.

2. In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Principle: The formation of micronuclei is an indicator of clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) events.

  • Protocol:

    • Cell Culture and Treatment: Treat cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO cells) with the test compound at various concentrations, with and without metabolic activation (S9).

    • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.

    • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

    • Scoring: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells) per concentration.

    • Data Analysis: A substance is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Conclusion and Future Directions

The available toxicological data indicate that L-cystine and D-cystine have similar, low-toxicity profiles in vivo, with the kidneys and stomach being the primary target organs at high doses. In vitro, high concentrations of L-cysteine can be cytotoxic. A significant knowledge gap exists regarding the toxicology of this compound. Future research should prioritize a comprehensive toxicological evaluation of this compound to enable a complete comparative assessment of all three cystine isomers. This should include acute and repeated-dose toxicity studies, as well as in vitro cytotoxicity and genotoxicity assays. Such data will be invaluable for risk assessment and for understanding the structure-toxicity relationships of these important sulfur-containing amino acids.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Meso-Cystine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in meticulous molecular analysis, the accurate quantification of stereoisomers such as meso-cystine is critical. As a diastereomer of L-cystine, this compound's distinct physiological roles necessitate robust and reliable analytical methods for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques frequently employed for amino acid analysis. The choice between them depends on factors like sample matrix, required sensitivity, and available instrumentation.

This guide provides an objective comparison of HPLC and GC-MS methods for the analysis of this compound, supported by representative experimental data. It aims to assist researchers in selecting the appropriate technique and navigating the process of method cross-validation.

Principles of Method Cross-Validation

Method cross-validation is the systematic process of comparing two distinct analytical methods to ascertain that they provide equivalent and reliable results for a specific analyte. This is a crucial step when transitioning between methods, comparing data from different laboratories, or validating a new method against an established one. The core of this process involves analyzing an identical set of samples with both methodologies and statistically comparing the outcomes to ensure consistency, accuracy, and precision.

cross_validation_workflow cluster_setup 1. Method Setup & Optimization cluster_analysis 2. Sample Analysis cluster_data 3. Data Comparison & Validation HPLC_setup Develop/Optimize HPLC Method Sample_Set Prepare Identical Sample Set HPLC_setup->Sample_Set GCMS_setup Develop/Optimize GC-MS Method GCMS_setup->Sample_Set Analyze_HPLC Analyze Samples by HPLC Sample_Set->Analyze_HPLC Analyze_GCMS Analyze Samples by GC-MS Sample_Set->Analyze_GCMS Collect_Data Collect Quantitative Data Analyze_HPLC->Collect_Data Analyze_GCMS->Collect_Data Stat_Analysis Statistical Analysis (e.g., Bland-Altman, t-test) Collect_Data->Stat_Analysis Conclusion Determine Method Equivalency Stat_Analysis->Conclusion

A general workflow for the cross-validation of two analytical methods.

Comparative Overview of HPLC and GC-MS for this compound Analysis

The primary distinction between HPLC and GC-MS for the analysis of amino acids like this compound lies in the volatility of the analyte. This compound is a non-volatile molecule, making it inherently suitable for HPLC analysis without chemical modification. In contrast, GC-MS requires a derivatization step to convert the non-volatile this compound into a thermally stable and volatile compound that can traverse the gas chromatograph.

hplc_vs_gcms_workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_prep Sample Preparation (e.g., Protein Precipitation) hplc_inject Direct Injection hplc_prep->hplc_inject hplc_sep Liquid Phase Separation hplc_inject->hplc_sep hplc_detect Detection (UV, FLD, MS) hplc_sep->hplc_detect gcms_prep Sample Preparation (e.g., Protein Precipitation) gcms_deriv Derivatization (e.g., Silylation) gcms_prep->gcms_deriv gcms_inject Injection gcms_deriv->gcms_inject gcms_sep Gas Phase Separation gcms_inject->gcms_sep gcms_detect Mass Spectrometry Detection gcms_sep->gcms_detect start Sample start->hplc_prep start->gcms_prep

Comparison of typical analytical workflows for HPLC and GC-MS.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound by HPLC and GC-MS, based on established methods for cystine analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reversed-phase HPLC method with pre-column derivatization for the quantification of this compound. Derivatization is often employed in HPLC to enhance the detectability of amino acids that lack a strong chromophore.

1. Sample Preparation:

  • For plasma or serum samples, perform protein precipitation by adding three volumes of acetonitrile (B52724) or 10% sulfosalicylic acid.

  • Vortex the mixture vigorously and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant and filter through a 0.22 µm syringe filter.

2. Derivatization (Pre-column):

  • To 50 µL of the filtered supernatant, add a derivatizing agent such as Dansyl Chloride.

  • The reaction is typically carried out in a buffered, alkaline solution and may require heating to ensure complete derivatization.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30-40 °C.

  • Detection: UV detector set at a wavelength appropriate for the chosen derivatizing agent (e.g., 222 nm for Dansyl Chloride derivatives).[2]

  • Injection Volume: 10-20 µL.

4. Data Analysis:

  • Identify the this compound derivative peak by comparing its retention time with that of a reference standard.

  • Quantify the compound by constructing a calibration curve from a series of standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method that requires a two-step derivatization process to make this compound amenable to gas chromatography.

1. Sample Preparation:

  • For biological fluids, perform protein precipitation as described for the HPLC method.

  • The supernatant is collected and then dried completely under a stream of nitrogen or using a vacuum concentrator.

2. Derivatization:

  • This is a multi-step process. First, esterification of the carboxyl groups is performed using an acidic alcohol solution (e.g., 2 M HCl in methanol) with heating (e.g., 80°C for 60 minutes).[4]

  • After evaporation of the reagent, the amino groups are acylated using an agent like pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate, again with heating (e.g., 65°C for 30 minutes).[4]

  • The resulting derivative is then extracted into a GC-compatible organic solvent like toluene (B28343).

3. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., SLB™-5ms, 20 m x 0.18 mm I.D., 0.18 µm).[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]

  • Injection: Splitless injection of 1 µL of the toluene extract.

  • Oven Temperature Program: Start at a low temperature (e.g., 40-100°C) and ramp up to a high temperature (e.g., 320°C) to elute all derivatives.[5][6]

  • MS Conditions: Electron impact (EI) ionization is commonly used. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[4]

4. Data Analysis:

  • The this compound derivative is identified by its characteristic retention time and mass spectrum.

  • Quantification is achieved using a calibration curve, often with the aid of a stable-isotope-labeled internal standard.

Performance Data Comparison

The following tables summarize representative performance characteristics for the analysis of cystine/cysteine using HPLC and GC-MS. These values are compiled from various studies and provide a basis for comparing the two techniques. It is important to note that performance can vary based on the specific instrumentation, derivatization agent, and sample matrix.

Table 1: HPLC Method Performance Characteristics

ParameterTypical ValueReference
Linearity (R²)> 0.999[7]
Limit of Detection (LOD)0.0001 - 3.2 µg/L[3][8]
Limit of Quantification (LOQ)0.00018 - 10.8 µg/L (1.5 pmol)[1][3][8]
Precision (%RSD)Intra-day: 0.25-11.1% Inter-day: 0.71-12.3%[1]
Accuracy (% Recovery)89.7 - 112.3%[1]

Table 2: GC-MS Method Performance Characteristics

ParameterTypical ValueReference
Linearity (R²)> 0.998
Limit of Detection (LOD)< 0.1 µg/mL
Limit of Quantification (LOQ)0.031 - 1.95 µM[9]
Precision (%RSD)< 20%
Accuracy (% Recovery)Within ±20% of the nominal value[10]

Method Comparison and Rationale

FeatureHPLCGC-MS
Derivatization Optional (often used to improve detection with UV/FLD) but not required for LC-MS.[11]Mandatory for amino acids due to their non-volatile nature.[4]
Sample Throughput Can be high, especially with modern UPLC systems. Analysis times can be short.Can be lower due to the multi-step sample preparation (derivatization).
Sensitivity High, particularly with fluorescence or mass spectrometric detection.[12]Very high, especially when using selected ion monitoring (SIM) mode.
Selectivity Good, and can be very high when coupled with a mass spectrometer (LC-MS).Excellent, as mass spectrometry provides structural information for peak identification.
Robustness Generally considered robust, though mobile phase preparation and column maintenance are critical.The derivatization step can be a source of variability and requires careful optimization.
Instrumentation Cost Varies widely from basic UV systems to high-end LC-MS/MS.Generally higher initial cost due to the mass spectrometer.

Rationale for Method Selection:

  • HPLC is often the preferred method for routine analysis of amino acids in biological fluids due to its robustness, higher throughput, and the ability to analyze the native compound when coupled with a mass spectrometer.[13] The need for derivatization is detector-dependent.

  • GC-MS is a powerful tool for the structural confirmation of this compound and offers excellent sensitivity. It is particularly useful when a high degree of certainty in identification is required, or when other volatile compounds in the sample are also of interest. However, the method development for the derivatization step can be more complex and time-consuming.[4]

Conclusion

Both HPLC and GC-MS are capable of the sensitive and accurate quantification of this compound. The choice between these two powerful techniques should be guided by the specific requirements of the analysis. HPLC, particularly when coupled with mass spectrometry, offers a more direct and often higher-throughput approach for this non-volatile analyte. GC-MS, while requiring a more involved sample preparation process due to the mandatory derivatization step, provides exceptional selectivity and sensitivity. A thorough cross-validation, as outlined in this guide, is essential when transitioning between these methods to ensure data continuity and reliability in research and development settings.

References

Differential Cell Uptake Mechanisms: Meso-Cystine vs. L-Cystine - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular uptake mechanisms of meso-cystine and its biologically prevalent stereoisomer, L-cystine. Understanding these differences is crucial for research in fields ranging from nutrient metabolism and toxicology to drug development, where stereoisomerism can significantly impact bioavailability and cellular interactions. While L-cystine is the naturally occurring and predominantly studied form, the distinct physicochemical properties of this compound may lead to different transport kinetics and pathways.

Summary of Key Differences in Cellular Uptake

While direct comparative quantitative data for this compound uptake is scarce in the literature, a comparison can be drawn based on the well-established mechanisms of L-cystine transport and the known stereoselectivity of amino acid transporters.

FeatureL-CystineThis compound
Primary Uptake Systems System xc⁻: A sodium-independent amino acid antiporter that exchanges extracellular L-cystine for intracellular glutamate (B1630785).[1][2][3] Sodium-Dependent Transporters: Various transporters, including members of the SLC1 family (e.g., EAATs) and SLC7 family, mediate the uptake of L-cystine, often with co-transport of sodium ions.[4]Likely Limited Uptake: Due to the stereospecific nature of most amino acid transporters, uptake of this compound is expected to be significantly lower than that of L-cystine. Specific transporters for this compound have not been identified.
Stereospecificity Transport systems exhibit high specificity for the L-isomer.The presence of a D-cysteine moiety likely hinders recognition and transport by L-specific transporters. The lysosomal cystine transporter, cystinosin, is known to be stereospecific for L-cystine.
Intracellular Fate Rapidly reduced to two molecules of L-cysteine upon entering the cell. L-cysteine is then utilized for protein synthesis, glutathione (B108866) (GSH) production, and other metabolic pathways.[5]If taken up, it would be reduced to one molecule of L-cysteine and one molecule of D-cysteine. The metabolic fate of D-cysteine in mammalian cells is less defined and may involve different enzymatic pathways.
Known Transporters - System xc⁻ (SLC7A11/SLC3A2)[1][2] - Excitatory Amino Acid Transporters (EAATs)[4] - Alanine-Serine-Cysteine (ASC) transporters (for the reduced form, cysteine)[5]No specific transporters have been identified. Uptake, if any, may occur through non-specific mechanisms or transporters with broad substrate specificity, likely at a much lower efficiency.

Cellular Uptake Mechanisms and Signaling Pathways

L-Cystine Uptake

The cellular uptake of L-cystine is a well-orchestrated process involving multiple transport systems. The most prominent is System xc⁻ , a cystine/glutamate antiporter. This system imports one molecule of L-cystine into the cell in exchange for one molecule of intracellular glutamate.[1][2][3] This process is crucial for maintaining intracellular levels of cysteine, a rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (GSH).

In addition to system xc⁻, various sodium-dependent amino acid transporters contribute to L-cystine uptake.[4] These transporters utilize the sodium gradient across the plasma membrane to drive the transport of L-cystine into the cell.

Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine. This reduction is essential for its subsequent utilization in various metabolic pathways, including protein synthesis and the synthesis of glutathione.

L_Cystine_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L_Cystine L-Cystine System_xc System xc⁻ (SLC7A11/SLC3A2) L_Cystine->System_xc Uptake Na_Transporter Na⁺-Dependent Transporter L_Cystine->Na_Transporter Uptake (Na⁺ co-transport) L_Cysteine 2x L-Cysteine System_xc->L_Cysteine Na_Transporter->L_Cysteine Glutathione Glutathione (GSH) Synthesis L_Cysteine->Glutathione Protein_Synth Protein Synthesis L_Cysteine->Protein_Synth Glutamate_out Glutamate Glutamate_out->System_xc Export

L-Cystine cellular uptake pathways.
This compound Uptake (Hypothesized)

Direct experimental evidence for the cellular uptake mechanisms of this compound is limited. However, based on the known high stereoselectivity of amino acid transporters, which are evolved to recognize and transport L-amino acids, the uptake of this compound is expected to be significantly impaired. The presence of a D-cysteine residue within the this compound molecule would likely prevent efficient binding to the substrate recognition sites of L-specific transporters like system xc⁻.

Any cellular uptake of this compound is likely to be a low-affinity, non-specific process, or mediated by transporters with broader substrate specificity that have not yet been characterized. If this compound does enter the cell, it would be reduced to one molecule of L-cysteine and one molecule of D-cysteine. The subsequent metabolic fate of D-cysteine is not as well understood as that of its L-isomer and may involve racemization or degradation by D-amino acid oxidase.

Meso_Cystine_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Meso_Cystine This compound System_xc System xc⁻ (SLC7A11/SLC3A2) Meso_Cystine->System_xc Inefficient/Blocked Uptake Na_Transporter Na⁺-Dependent Transporter Meso_Cystine->Na_Transporter Inefficient/Blocked Uptake Reduced_Products L-Cysteine + D-Cysteine Meso_Cystine->Reduced_Products Limited Uptake & Reduction Metabolism Further Metabolism (Limited) Reduced_Products->Metabolism

Hypothesized this compound cellular uptake.

Experimental Protocols

To empirically determine and compare the uptake mechanisms of this compound and L-cystine, the following experimental protocols can be employed.

Cell Culture
  • Cell Lines: Utilize a panel of cell lines known to express different cystine transporters, such as HeLa cells (high system xc⁻ expression) or a neuronal cell line.

  • Culture Conditions: Maintain cells in a standard culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

Radiolabeled Uptake Assay (Gold Standard)

This method provides a direct and quantitative measure of substrate transport into cells.

  • Materials:

    • Radiolabeled [³⁵S]-L-cystine and custom synthesized [³⁵S]-meso-cystine.

    • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Scintillation cocktail and vials.

    • Scintillation counter.

  • Procedure:

    • Seed cells in 24-well plates and grow to confluence.

    • Wash cells twice with pre-warmed transport buffer.

    • Incubate cells with transport buffer containing a known concentration of either [³⁵S]-L-cystine or [³⁵S]-meso-cystine for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

    • To terminate uptake, rapidly wash the cells three times with ice-cold transport buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Normalize the radioactivity counts to the total protein concentration of each sample (determined by a BCA or Bradford assay).

  • Data Analysis: Plot uptake (in nmol/mg protein) against time to determine the initial rate of uptake. Perform kinetic analysis by measuring uptake at various substrate concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

Uptake_Assay_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis Seed_Cells Seed cells in 24-well plates Grow_Confluence Grow to confluence Seed_Cells->Grow_Confluence Wash1 Wash with transport buffer Grow_Confluence->Wash1 Incubate Incubate with radiolabeled This compound or L-cystine Wash1->Incubate Wash2 Wash with ice-cold buffer to terminate uptake Incubate->Wash2 Lyse Lyse cells Wash2->Lyse Scintillation Measure radioactivity Lyse->Scintillation Protein_Assay Measure protein concentration Lyse->Protein_Assay Normalize Normalize radioactivity to protein concentration Scintillation->Normalize Protein_Assay->Normalize Data_Analysis Kinetic analysis (Km, Vmax) Normalize->Data_Analysis

Workflow for a radiolabeled uptake assay.
Competitive Inhibition Assay

This assay helps to identify which transporters are involved in the uptake of each isomer.

  • Procedure:

    • Follow the same procedure as the radiolabeled uptake assay.

    • In the incubation step, add a high concentration of a known inhibitor of a specific transporter (e.g., sulfasalazine (B1682708) for system xc⁻) along with the radiolabeled cystine isomer.

    • Compare the uptake of the radiolabeled substrate in the presence and absence of the inhibitor. A significant reduction in uptake indicates that the inhibited transporter is involved in the transport of that isomer.

Conclusion

The cellular uptake of L-cystine is a well-characterized process mediated by specific transport systems, primarily system xc⁻ and various sodium-dependent transporters. In contrast, the uptake of this compound is likely to be significantly restricted due to the stereospecificity of these transporters. This fundamental difference has important implications for the biological activity and potential therapeutic applications of these stereoisomers. Further direct comparative studies are warranted to fully elucidate the cellular handling of this compound and to explore any unique biological effects it may possess.

References

A Comparative Analysis of the Stability of Cystine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of different cystine stereoisomers: L-cystine, D-cystine, and the meso-form. Understanding the relative stability of these molecules is crucial for researchers in drug development, formulation science, and proteomics, as degradation can impact efficacy, safety, and shelf-life. This document summarizes key degradation pathways, presents available stability data, and details the experimental protocols for analyzing these stereoisomers.

Introduction to Cystine Stereoisomers

Cystine is a dimeric amino acid formed by the oxidation of two cysteine molecules, resulting in a disulfide bond. The stereochemistry at the two alpha-carbons gives rise to three stereoisomers:

  • L-cystine (L,L-cystine): The most common and biologically significant stereoisomer, formed from two L-cysteine (B1669680) molecules.

  • D-cystine (D,D-cystine): Formed from two D-cysteine (B559563) molecules.

  • meso-cystine (L,D-cystine): A diastereomer containing one L-cysteine and one D-cysteine monomer.

While L-cystine is abundant in proteins and biological systems, the presence of D- and this compound can occur through racemization, particularly under conditions of thermal or pH stress.[1] The stability of these stereoisomers is a critical factor in various scientific applications.

Key Degradation Pathways

The primary degradation pathways for cystine stereoisomers involve the cleavage of the disulfide bond and modifications to the amino and carboxyl groups. The main routes of degradation are:

  • Oxidation: The disulfide bond can be further oxidized, leading to the formation of various sulfur-containing species, including sulfenic, sulfinic, and sulfonic acids.[2] This process can be accelerated by the presence of oxidizing agents and changes in pH.[3][4]

  • Reduction: The disulfide bond can be readily reduced back to two cysteine molecules by reducing agents. While this is a reversal to the monomer, in the context of a drug product or a folded protein, it represents a degradation of the cystine structure.

  • Racemization: L-cystine can undergo racemization at the alpha-carbon, leading to the formation of this compound and D-cystine. This process is notably influenced by pH, with increased rates observed under basic conditions.[5]

  • Beta-elimination: At elevated temperatures, cystine residues in proteins can undergo β-elimination. This reaction is also pH-dependent, with significantly higher rates at alkaline pH.

Comparative Stability Data

Direct comparative kinetic studies on the stability of the three cystine stereoisomers are limited in the literature. Much of the available data focuses on the degradation of L-cysteine and L-cystine within a biological context. However, based on the principles of stereochemistry and the known degradation pathways, some inferences can be made.

The following table summarizes the known stability aspects of the cystine stereoisomers. It is important to note that quantitative comparisons are often not available.

StereoisomerPrimary Degradation PathwaysFactors Influencing StabilityReported Observations
L-Cystine Oxidation, Reduction, Racemization, Beta-eliminationpH, Temperature, Oxidizing agents, Reducing agents, Presence of metal ionsProne to racemization to meso- and D-cystine under basic conditions.[5] Subject to oxidation, with kinetics dependent on pH.[3]
D-Cystine Oxidation, Reduction, RacemizationpH, Temperature, Oxidizing agents, Reducing agents, Presence of metal ionsExpected to have similar chemical stability to L-cystine due to being enantiomers. Metabolic stability differs from L-cystine.[6]
This compound Oxidation, ReductionpH, Temperature, Oxidizing agents, Reducing agents, Presence of metal ionsA known product of L-cystine racemization.[1] Specific stability data is not widely reported in the literature.

Experimental Protocols

Accurate assessment of the stability of cystine stereoisomers relies on robust analytical methods capable of separating and quantifying these closely related molecules. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) are the most common techniques employed.

Protocol 1: Chiral HPLC for Separation of Cysteine Enantiomers (Precursor to Cystine Stereoisomers)

This method is suitable for the baseline separation of L- and D-cysteine, the building blocks of the cystine stereoisomers. Analysis of cystine stereoisomers would first require a reduction step to yield their constituent cysteine monomers.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[7]

  • Mobile Phase: A mixture of water, methanol (B129727), and formic acid (40:60:0.02, v/v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25 °C.[7]

  • Detection: UV at 205 nm.[7]

  • Sample Preparation: Samples are dissolved in a 50:50 mixture of water and methanol to a concentration of 200 µg/mL.[7]

  • Injection Volume: 10 µL.[7]

Protocol 2: General HPLC for Cysteine and Cystine Analysis

This method can be used for the simultaneous analysis of cysteine and cystine but does not separate the stereoisomers.

  • Instrumentation: HPLC with UV detection.

  • Column: Primesep 100 mixed-mode column, 4.6 x 150 mm, 5 µm.[8]

  • Mobile Phase: Acetonitrile/Water (20/80) with 0.1% Sulfuric Acid.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 200 nm.[8]

Visualizing Degradation Pathways

The following diagrams illustrate key concepts related to the stability and analysis of cystine stereoisomers.

Cystine_Stereoisomers L_Cystine L-Cystine D_Cystine D-Cystine L_Cystine->D_Cystine Racemization (at both α-carbons) meso_Cystine This compound L_Cystine->meso_Cystine Racemization (at one α-carbon) meso_Cystine->D_Cystine Racemization (at second α-carbon)

Figure 1: Racemization pathways of cystine stereoisomers.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Analysis Sample Cystine Stereoisomer Mixture Reduction Reduction (e.g., with DTT) Sample->Reduction Derivatization Derivatization (optional) Reduction->Derivatization HPLC Chiral HPLC / UHPLC-MS Derivatization->HPLC Quantification Quantification of L- and D-Cysteine HPLC->Quantification

Figure 2: General experimental workflow for stereoisomer analysis.

Conclusion

The stability of cystine stereoisomers is a complex issue influenced by a variety of factors, most notably pH and temperature. L-cystine, the most prevalent isomer, is susceptible to degradation through oxidation and racemization, leading to the formation of D-cystine and this compound. While direct comparative stability data is scarce, it is reasonable to infer that all three stereoisomers are susceptible to similar degradation pathways. For researchers working with formulations or protein products containing cystine, it is imperative to employ robust, stability-indicating analytical methods, such as chiral HPLC, to monitor the stereoisomeric purity over time and under various stress conditions. Further research into the specific degradation kinetics of D-cystine and this compound would be beneficial to the scientific community.

References

A Researcher's Guide to Validating Meso-Cystine in Archaeological and Fossil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of amino acid stereoisomers in ancient samples is crucial for a range of applications, from geochronology to understanding protein diagenesis. Meso-cystine, a diastereomer of the more common L- and D-cystine, presents a unique analytical challenge. This guide provides a comparative overview of the primary methods for its validation, supported by experimental data and detailed protocols.

The presence of non-proteinogenic amino acids and their stereoisomers, such as this compound, in archaeological and fossil remains can provide valuable insights into the post-mortem chemical changes, or diagenesis, of proteins. Over geological timescales, L-amino acids, the building blocks of proteins in living organisms, can undergo racemization to form their D-enantiomers. In the case of cystine, a dimeric amino acid formed by the oxidation of two cysteine residues, this process can also lead to the formation of the meso diastereomer. Validating the presence of this compound requires highly sensitive and specific analytical techniques capable of separating and identifying these closely related stereoisomers.

Comparative Analysis of Analytical Methods

The two primary analytical techniques for the chiral separation of amino acids, including cystine diastereomers, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Each method has its own set of advantages and limitations, particularly when applied to the complex and often degraded nature of ancient samples.

Method Principle Advantages Disadvantages Typical Limit of Detection (LOD)
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives of amino acids on a chiral or non-chiral column followed by mass spectrometric detection.High resolution and sensitivity. Well-established derivatization protocols. Can provide structural information from mass spectra.Requires derivatization to make amino acids volatile, which can introduce analytical artifacts. High temperatures in the GC inlet can potentially cause on-column racemization or degradation.Low picomole to femtomole range.
High-Performance Liquid Chromatography (HPLC) Separation of amino acids in the liquid phase on a chiral stationary phase or after derivatization with a chiral reagent on a non-chiral column.Milder analytical conditions, reducing the risk of on-column degradation. Can be coupled with various detectors (e.g., UV, fluorescence, MS). Direct analysis of underivatized amino acids is possible with specific chiral columns.Can have lower resolution than GC for some complex mixtures. Sensitivity may be lower than GC-MS depending on the detector used. Chiral columns can be expensive and have limited lifetimes.Picomole to nanomole range, depending on the detector.

Experimental Protocols

Accurate validation of this compound requires meticulous sample preparation and analytical procedures. The following are generalized protocols for GC-MS and HPLC analysis, which should be optimized based on the specific sample matrix and instrumentation.

Sample Preparation: Hydrolysis of Ancient Proteins
  • Cleaning: Thoroughly clean the surface of the bone, tooth, or shell fragment to remove contaminating environmental material.

  • Demineralization: For bone and tooth samples, demineralize the cleaned fragments in 0.5 M HCl at 4°C to isolate the collagen fraction.

  • Hydrolysis: Hydrolyze the isolated protein or the powdered shell sample in 6 M HCl at 110°C for 22-24 hours in a sealed, nitrogen-flushed ampoule.[1] This step breaks down the protein into its constituent amino acids.

  • Desalting: Remove excess acid and mineral salts from the hydrolysate using a cation-exchange resin.

  • Drying: Dry the purified amino acid fraction under a stream of nitrogen or by lyophilization.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves a two-step derivatization to create volatile amino acid derivatives suitable for GC analysis.

  • Esterification: React the dried amino acid sample with a solution of isopropanol (B130326) and acetyl chloride at 110°C for 1 hour. This converts the carboxylic acid groups to isopropyl esters.

  • Acylation: After evaporating the esterification reagent, add an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) and react at 100°C for 15 minutes. This derivatizes the amino and thiol groups.

  • GC-MS Analysis: Inject the derivatized sample onto a chiral GC column (e.g., Chirasil-Val) for separation of the diastereomers. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.

Method 2: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method uses a chiral derivatizing agent to form diastereomers that can be separated on a standard reverse-phase HPLC column.

  • Derivatization: Dissolve the dried amino acid sample in a borate (B1201080) buffer. Add a solution of a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), and incubate at 40°C for 1 hour.

  • Quenching: Stop the reaction by adding a small amount of acid (e.g., HCl).

  • HPLC-MS Analysis: Inject the derivatized sample onto a C18 reverse-phase HPLC column. The diastereomers are separated using a gradient of an aqueous buffer and an organic solvent like acetonitrile. Detection can be performed using a UV detector or, for higher specificity, a mass spectrometer.

Visualizing the Workflow and Molecular Structures

To better understand the analytical process and the molecules involved, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods Sample Archaeological/Fossil Sample Cleaning Surface Cleaning Sample->Cleaning Hydrolysis Acid Hydrolysis (6M HCl) Cleaning->Hydrolysis Purification Desalting Hydrolysis->Purification Drying Drying Purification->Drying Derivatization_GC Derivatization for GC-MS (Esterification & Acylation) Drying->Derivatization_GC Derivatization_HPLC Derivatization for HPLC (e.g., Marfey's Reagent) Drying->Derivatization_HPLC GCMS GC-MS Analysis (Chiral Column) Derivatization_GC->GCMS Data Data Analysis & Validation GCMS->Data HPLC HPLC Analysis (Reverse-Phase Column) Derivatization_HPLC->HPLC HPLC->Data

Caption: Workflow for the validation of this compound in ancient samples.

cystine_stereoisomers cluster_L_cystine L-Cystine cluster_D_cystine D-Cystine cluster_meso_cystine This compound L_cystine D_cystine L_cystine->D_cystine Enantiomers meso_cystine L_cystine->meso_cystine Diastereomers D_cystine->meso_cystine Diastereomers

Caption: Stereoisomers of cystine.

Conclusion

The validation of this compound in archaeological and fossil samples is a complex analytical task that requires a combination of careful sample preparation and high-resolution chromatographic techniques. Both GC-MS and HPLC offer viable pathways for this analysis, with the choice of method often depending on the available instrumentation, the nature of the sample, and the specific research question. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and implement robust methods for the identification and quantification of this compound, thereby contributing to a deeper understanding of the long-term fate of proteins in the geological record.

References

Comparative Proteomics for the Identification of Meso-Cystine Containing Proteins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification and quantification of specific protein post-translational modifications are crucial for understanding cellular signaling, disease pathology, and drug mechanisms. Among these modifications, the formation of cystine crosslinks plays a vital role in protein structure and function. While L-cystine, formed from two L-cysteine residues, is common, the presence of its diastereomer, meso-cystine (formed from one L-cysteine and one D-cysteine), presents a unique analytical challenge. This guide provides a comparative overview of potential proteomic strategies to identify and characterize proteins containing this rare modification, complete with experimental protocols and data interpretation frameworks.

The central challenge in identifying this compound lies in distinguishing it from the far more abundant L-cystine. As diastereomers, they have the same mass, making them indistinguishable by standard mass spectrometry of intact peptides. Therefore, specialized approaches are required to either directly or indirectly detect this specific crosslink.

Comparative Analysis of Proteomic Strategies

Here, we compare three potential strategies for the identification and quantification of this compound-containing proteins. Each approach has distinct advantages and limitations, and the optimal choice will depend on the specific research question and available instrumentation.

StrategyPrincipleProsCons
Strategy 1: Bottom-Up Proteomics with Chiral Derivatization Enzymatic digestion of proteins followed by chemical derivatization of cysteine residues with a chiral reagent. The resulting diastereomeric derivatives of L- and D-cysteine can then be separated by chromatography and identified by mass spectrometry.- Leverages well-established bottom-up proteomic workflows. - Can provide site-specific information.- Requires a highly specific and efficient chiral derivatization step. - The derivatization agent may introduce analytical challenges (e.g., altered ionization efficiency). - Relies on the chromatographic separation of diastereomers, which can be challenging.
Strategy 2: Top-Down and Middle-Down Proteomics Analysis of intact proteins or large peptide fragments, preserving the native crosslink. High-resolution mass spectrometry and advanced fragmentation techniques (e.g., ETD, ECD, UVPD) may reveal subtle differences in the fragmentation patterns of peptides containing this compound versus L-cystine. Ion mobility spectrometry could also potentially separate the diastereomeric ions.- Preserves the native crosslink, providing direct evidence. - Can characterize multiple modifications on a single protein molecule.- Technically challenging for complex protein mixtures. - Requires specialized instrumentation (e.g., FT-ICR or Orbitrap mass spectrometers with advanced fragmentation capabilities). - Data analysis is more complex than for bottom-up approaches.
Strategy 3: Indirect Quantitative Proteomics via LanCL Protein Modulation Utilizes quantitative proteomics (e.g., SILAC, TMT) to compare the proteomes of cells with normal versus altered Lanthionine Synthetase C-like (LanCL) protein activity. This approach aims to identify proteins whose cysteine redox state is influenced by LanCL proteins, which are implicated in protection against oxidative stress and may be involved in non-canonical thioether bond formation.[1][2][3]- Does not require direct detection of this compound. - Can identify downstream targets and affected pathways. - Well-suited for hypothesis generation in complex biological systems.- Provides indirect evidence of this compound presence. - Changes in protein expression or cysteine oxidation may be due to secondary effects. - Requires robust cell-based models and quantitative proteomic expertise.

Experimental Protocols

Strategy 1: Bottom-Up Proteomics with Chiral Derivatization

Objective: To identify peptides containing D-cysteine, a prerequisite for this compound formation, through chiral derivatization and LC-MS/MS.

Methodology:

  • Protein Extraction and Denaturation:

    • Lyse cells or tissues in a buffer containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride to denature proteins and expose cysteine residues.

    • Include protease and phosphatase inhibitors to prevent degradation and modification.

  • Reduction and Chiral Derivatization:

    • Reduce all disulfide bonds (both L-cystine and this compound) with a reducing agent such as dithiothreitol (B142953) (DTT) at a final concentration of 10 mM for 1 hour at 37°C.

    • Alkylate the resulting free cysteine residues with a chiral derivatizing agent, such as (R)-(-)-N-(3,5-Dinitrobenzoyl)-α-amino-γ-butyrolactone. This will create diastereomeric adducts for L-cysteine and D-cysteine.

  • Protein Precipitation and Digestion:

    • Precipitate the derivatized proteins using acetone (B3395972) or trichloroacetic acid (TCA) to remove interfering reagents.

    • Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and digest with a protease such as trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using a reverse-phase liquid chromatography column with a long gradient to achieve separation of the diastereomeric peptide derivatives.

    • Analyze the eluting peptides using a high-resolution mass spectrometer in data-dependent acquisition (DDA) mode to acquire MS/MS spectra for peptide identification.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database, specifying the mass modification corresponding to the chiral derivatizing agent on cysteine residues.

    • Manually inspect the spectra of peptides identified with the modification to confirm the presence of D-cysteine-containing peptides, which would indicate the original presence of this compound.

Strategy 2: Top-Down and Middle-Down Proteomics

Objective: To identify intact proteins or large peptide fragments containing this compound based on unique fragmentation patterns or ion mobility separation.

Methodology:

  • Protein Purification:

    • Enrich the sample for the protein of interest or a specific protein fraction to reduce sample complexity. This can be achieved through immunoprecipitation, affinity chromatography, or size-exclusion chromatography.

  • Sample Preparation for Native MS:

    • Buffer-exchange the purified protein into a volatile buffer, such as ammonium acetate, to ensure compatibility with native mass spectrometry.

  • Mass Spectrometry Analysis:

    • Introduce the protein sample into a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) equipped with electron-based fragmentation methods (ETD or ECD) or ultraviolet photodissociation (UVPD).

    • If available, utilize ion mobility spectrometry to separate protein ions based on their shape and size, which may differ for proteins containing L-cystine versus this compound.

    • Acquire MS/MS spectra of the intact protein (top-down) or large fragments generated by limited proteolysis (middle-down).

  • Data Analysis:

    • Analyze the fragmentation spectra for patterns that are unique to this compound-containing proteins. This may involve observing specific fragment ions that are not present in the spectra of proteins with only L-cystine.

    • Compare the ion mobility drift times of potential diastereomeric protein ions.

Strategy 3: Indirect Quantitative Proteomics via LanCL Protein Modulation

Objective: To identify proteins whose cysteine redox state is regulated by LanCL proteins.

Methodology:

  • SILAC Labeling:

    • Culture two populations of cells, one in "light" medium containing standard arginine and lysine (B10760008), and the other in "heavy" medium containing stable isotope-labeled arginine (e.g., 13C6-Arg) and lysine (e.g., 13C6,15N2-Lys).

    • In one of the cell populations, knock down or knock out a LanCL gene (e.g., LanCL1) using CRISPR/Cas9 or RNAi.

  • Cell Lysis and Protein Mixing:

    • Lyse both cell populations and quantify the protein concentration.

    • Mix equal amounts of protein from the "light" and "heavy" cell lysates.

  • Protein Digestion and Fractionation:

    • Digest the mixed protein sample with trypsin.

    • Fractionate the resulting peptides using off-line high-pH reverse-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze each peptide fraction by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Use a quantitative proteomics software package (e.g., MaxQuant) to identify and quantify peptides.

    • Calculate the "heavy/light" ratios for each identified protein.

    • Proteins with significantly altered heavy/light ratios are those whose expression or stability is affected by the modulation of LanCL activity. Further investigation would be required to determine if this is due to changes in this compound formation.

Visualizations

Experimental Workflow for this compound Identification

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis start Protein Sample denature Denaturation (8M Urea) start->denature reduce Reduction (DTT) denature->reduce alkylate Alkylation (Chiral or Standard) reduce->alkylate digest Tryptic Digestion alkylate->digest lc Liquid Chromatography digest->lc Peptide Mixture ms1 MS1 Scan (Precursor Ions) lc->ms1 ms2 MS2 Scan (Fragmentation) ms1->ms2 db_search Database Search ms2->db_search MS/MS Spectra quant Quantification db_search->quant validation Manual Validation quant->validation

Caption: General experimental workflow for the proteomic identification of cysteine-containing peptides.

Potential Signaling Pathway Involving LanCL1

signaling_pathway ros Oxidative Stress (e.g., H2O2) jnk JNK Pathway ros->jnk activates apoptosis Apoptosis ros->apoptosis lancl1 LanCL1 lancl1->jnk inhibits akt AKT Pathway lancl1->akt activates survival Cell Survival & Proliferation lancl1->survival promotes jnk->apoptosis promotes akt->survival promotes

Caption: A potential signaling pathway where LanCL1 may protect cells from oxidative stress.[1][2]

Conclusion

The identification of this compound-containing proteins is a nascent field in proteomics that holds the potential to uncover novel regulatory mechanisms and therapeutic targets. While direct, high-throughput methods are still under development, the comparative strategies outlined in this guide provide a framework for researchers to begin exploring the presence and function of this unique post-translational modification. By combining innovative chemical biology approaches with advanced mass spectrometry techniques, the scientific community can begin to shed light on the role of this compound in health and disease.

References

A Comparative Guide to the Metabolic Fate of Meso-Cystine and Other Sulfur Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fate of meso-cystine with other key sulfur-containing amino acids, including L-cysteine, L-methionine, and taurine (B1682933). The information is compiled from existing literature to aid in understanding the metabolic similarities and differences, with a focus on providing supporting experimental context where available.

Introduction

Sulfur-containing amino acids are vital for numerous physiological processes, including protein synthesis, redox regulation, and detoxification. While the metabolism of L-cysteine and L-methionine is well-documented, the metabolic fate of this compound, a stereoisomer of L-cystine, is less characterized. This guide aims to bridge this knowledge gap by comparing their metabolic pathways, supported by experimental data and methodologies.

Metabolic Pathways of Sulfur Amino Acids

The metabolism of sulfur amino acids is a complex network of interconnected pathways. L-methionine, an essential amino acid, can be converted to L-cysteine via the transsulfuration pathway. L-cysteine, in turn, serves as a precursor for the synthesis of glutathione (B108866) (GSH), taurine, and other important molecules. It can also be catabolized to produce pyruvate, sulfate (B86663), and hydrogen sulfide (B99878) (H₂S).

Metabolic Fate of L-Cysteine:

L-cysteine plays a central role in sulfur amino acid metabolism. Its primary metabolic fates include:

  • Incorporation into Proteins: As a proteinogenic amino acid, L-cysteine is a fundamental component of numerous proteins.

  • Glutathione (GSH) Synthesis: L-cysteine is the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione.[1]

  • Taurine Synthesis: L-cysteine can be oxidized to cysteine sulfinic acid, which is then decarboxylated to hypotaurine (B1206854) and subsequently oxidized to taurine.

  • Pyruvate and Sulfate Production: L-cysteine can be catabolized through several pathways to yield pyruvate, which can enter central carbon metabolism, and sulfate, which is excreted.

  • Hydrogen Sulfide (H₂S) Production: L-cysteine can be a substrate for enzymes like cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE) to produce the signaling molecule hydrogen sulfide.

Metabolic Fate of L-Methionine:

L-methionine's metabolic journey is primarily initiated by its conversion to S-adenosylmethionine (SAM), a universal methyl donor. Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway to be irreversibly converted to cystathionine and then to L-cysteine.

Metabolic Fate of this compound:

This compound is a disulfide dimer composed of one L-cysteine and one D-cysteine molecule. Its metabolic fate is predicted to be a composite of the individual fates of its constituent amino acids. A critical initial step is the reduction of the disulfide bond to release L-cysteine and D-cysteine.

  • Reduction to L-Cysteine and D-Cysteine: This reduction is likely carried out by intracellular reducing systems such as the thioredoxin (Trx) and glutathione (GSH) systems. The stereospecificity of these systems for this compound is not well-documented.

  • Metabolism of L-Cysteine: The released L-cysteine is expected to enter the metabolic pathways described above.

  • Metabolism of D-Cysteine: Mammals possess a specific metabolic pathway for D-cysteine. It can be racemized to L-cysteine by the enzyme serine racemase. Additionally, D-cysteine can be a substrate for D-amino acid oxidase, leading to the production of hydrogen sulfide. This distinct pathway highlights a key metabolic difference compared to L-cystine, which only yields L-cysteine upon reduction.

Quantitative Data Comparison

Direct quantitative data comparing the metabolic fate of this compound to other sulfur amino acids is limited in the available scientific literature. The following table summarizes known aspects of their metabolism.

FeatureThis compoundL-CystineL-CysteineL-MethionineTaurine
Primary Form in Plasma Not typically found in high concentrationsMajor circulating form of cysteinePresent in lower concentrations than cystineEssential amino acid from dietAbundant free amino acid
Cellular Uptake Likely utilizes various amino acid transporters; stereospecificity not fully elucidated.Transported by systems such as system xc- and b⁰,⁺.Transported by various neutral amino acid transporters.Transported by several amino acid transporters.Specific taurine transporters (TauT).
Initial Metabolic Step Reduction to L-cysteine and D-cysteine.Reduction to two molecules of L-cysteine.Direct incorporation into metabolic pathways.Conversion to S-adenosylmethionine (SAM).Primarily involved in conjugation and osmoregulation.
Key Metabolic Fates - L-cysteine enters its respective pathways. - D-cysteine is racemized or catabolized by D-amino acid oxidase.- Protein synthesis - Glutathione synthesis - Taurine synthesis - Pyruvate and sulfate production- Protein synthesis - Glutathione synthesis - Taurine synthesis - Pyruvate and sulfate production- Methyl group donation - Conversion to L-cysteine- Bile acid conjugation - Osmoregulation - Antioxidant functions
Stereospecificity in Metabolism Yields both L- and D-cysteine, which have distinct metabolic pathways.Yields only L-cysteine.L-isomer is the primary substrate for most enzymes.L-isomer is the primary substrate for protein synthesis and SAM formation.Synthesized from L-cysteine.

Experimental Protocols

1. In Vivo Stable Isotope Tracing of Cysteine Metabolism

This method allows for the quantitative analysis of the flux of cysteine through its various metabolic pathways.

  • Objective: To determine the in vivo metabolic fate of this compound compared to L-cystine.

  • Methodology:

    • Tracer Administration: Administer stable isotope-labeled this compound (e.g., ¹³C₆,¹⁵N₂-meso-cystine) and L-cystine (e.g., ¹³C₆,¹⁵N₂-L-cystine) to experimental animals via intravenous infusion or dietary supplementation.

    • Sample Collection: Collect blood and tissue samples at various time points.

    • Metabolite Extraction: Extract metabolites from plasma and tissues using a suitable solvent system (e.g., methanol/acetonitrile/water).

    • LC-MS/MS Analysis: Analyze the isotopic enrichment in downstream metabolites such as L-cysteine, D-cysteine, glutathione, taurine, and intermediates of the tricarboxylic acid (TCA) cycle using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Calculate the fractional contribution of the tracer to the metabolite pools to determine the relative flux through different pathways.

2. Cellular Uptake Assays

This protocol is used to determine the kinetics and specificity of amino acid transporters for different substrates.

  • Objective: To compare the uptake kinetics of this compound and L-cystine in cultured cells.

  • Methodology:

    • Cell Culture: Grow a relevant cell line (e.g., renal proximal tubule cells, hepatocytes) to confluence in culture plates.

    • Uptake Experiment: Incubate the cells with varying concentrations of radiolabeled or stable isotope-labeled this compound and L-cystine for a short period.

    • Washing and Lysis: Rapidly wash the cells with ice-cold buffer to remove extracellular substrate and then lyse the cells.

    • Quantification: Measure the intracellular concentration of the labeled substrate using scintillation counting or mass spectrometry.

    • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of uptake by fitting the data to the Michaelis-Menten equation. Competition assays with other amino acids can be performed to identify the transporters involved.

3. Enzymatic Assays for Cystine Reduction

This method assesses the efficiency of different reducing systems in converting cystine to cysteine.

  • Objective: To compare the rate of reduction of this compound and L-cystine by the thioredoxin and glutathione systems.

  • Methodology:

    • Reaction Mixture: Prepare a reaction mixture containing purified thioredoxin reductase, thioredoxin, NADPH (for the Trx system) or glutathione reductase, glutathione, NADPH (for the GSH system), and either this compound or L-cystine.

    • Enzyme Reaction: Initiate the reaction and monitor the oxidation of NADPH at 340 nm using a spectrophotometer.

    • Data Analysis: Calculate the rate of NADPH consumption to determine the initial velocity of the reaction. Compare the kinetic parameters for this compound and L-cystine as substrates.

Visualizations

Sulfur_Amino_Acid_Metabolism cluster_methionine Methionine Metabolism cluster_transsulfuration Transsulfuration Pathway cluster_cysteine Cysteine Metabolism cluster_mesocystine This compound Metabolism Met L-Methionine SAM S-Adenosylmethionine Met->SAM MAT SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases HCY Homocysteine SAH->HCY SAHH HCY->Met MS Cystathionine Cystathionine HCY->Cystathionine CBS Cys L-Cysteine Cystathionine->Cys CSE GSH Glutathione Cys->GSH Taurine Taurine Cys->Taurine Pyruvate Pyruvate Cys->Pyruvate Sulfate Sulfate Cys->Sulfate MesoCys This compound MesoCys->Cys Reduction DCys D-Cysteine MesoCys->DCys Reduction DCys->Cys Serine Racemase H2S H₂S DCys->H2S DAO experimental_workflow cluster_isotope_tracing In Vivo Stable Isotope Tracing start Administer Labeled this compound / L-Cystine sample Collect Blood & Tissue Samples start->sample extract Metabolite Extraction sample->extract analyze LC-MS/MS Analysis extract->analyze data Data Analysis (Flux) analyze->data

References

validation of meso-cystine as a biomarker for specific diseases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-cystine as a biomarker for specific diseases against established alternatives. The following sections detail quantitative performance data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction to L-Cystine as a Biomarker

L-cystine, the oxidized dimer of the amino acid L-cysteine, has emerged as a valuable biomarker in various pathological conditions. Its role is particularly prominent in the context of inherited metabolic disorders, cardiovascular diseases, and conditions associated with oxidative stress. This guide focuses on the validation of L-cystine as a biomarker in nephropathic cystinosis, cardiovascular disease, and as an indicator of systemic oxidative stress, comparing its utility with that of other established biomarkers.

L-Cystine in Nephropathic Cystinosis

Nephropathic cystinosis is a lysosomal storage disorder characterized by the accumulation of cystine within lysosomes, leading to cellular damage and organ dysfunction. The measurement of intracellular cystine in leukocytes is the gold standard for both diagnosis and therapeutic monitoring of this disease.[1][2][3]

Comparison with Alternative Biomarkers: Chitotriosidase

Chitotriosidase, an enzyme secreted by activated macrophages, has been investigated as an alternative biomarker for nephropathic cystinosis.[4][5][6][7][8] Elevated chitotriosidase activity reflects the macrophage activation triggered by cystine crystals.

Table 1: Comparison of Leukocyte Cystine and Chitotriosidase for Nephropathic Cystinosis

FeatureLeukocyte CystineChitotriosidase
Biomarker Type Direct measure of disease-causing substanceIndirect measure of inflammatory response
Sample Type White blood cells (leukocytes)Plasma
Normal Range <0.2 nmol half-cystine/mg protein[2][3]0-150 nmol/h per ml[4]
Pathological Range >2 nmol half-cystine/mg protein (untreated)[2]481 nmol/h per ml (at diagnosis)[4]
Therapeutic Target <1 nmol half-cystine/mg protein[2]Decrease with treatment, correlates with leukocyte cystine
Advantages Gold standard, direct measure of cystine load[1][2]Less invasive sample (plasma), reflects inflammatory burden
Disadvantages Technically demanding assay, requires specialized labs[5]Indirect marker, can be elevated in other conditions
Correlation Positively correlates with chitotriosidase activity (r=0.8)[6][7]Positively correlates with leukocyte cystine levels[6][7]
Experimental Protocols

This method is considered highly sensitive and specific for the quantification of intracellular cystine.

  • Leukocyte Isolation:

    • Collect whole blood in heparinized tubes.

    • Isolate polymorphonuclear (PMN) leukocytes using a density gradient centrifugation method.

    • Wash the isolated cells with phosphate-buffered saline (PBS).

  • Cell Lysis and Protein Precipitation:

    • Resuspend the leukocyte pellet in distilled water.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Precipitate proteins by adding N-ethylmaleimide (NEM) to prevent the oxidation of cysteine to cystine, followed by the addition of sulfosalicylic acid.

    • Centrifuge to pellet the protein precipitate.

  • Reduction and Derivatization:

    • Take the supernatant containing the cystine.

    • Reduce cystine to cysteine using a reducing agent like dithiothreitol (B142953) (DTT).

    • Derivatize the resulting cysteine with a fluorescent agent.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into an HPLC system coupled with a tandem mass spectrometer.

    • Separate the derivatized cysteine from other components on a C18 column.

    • Quantify the amount of derivatized cysteine using mass spectrometry by monitoring specific parent-daughter ion transitions.

    • Normalize the cystine concentration to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).[1][9]

L-Cystine in Cardiovascular Disease

Elevated plasma levels of total cysteine (the sum of cysteine and cystine) have been associated with an increased risk of cardiovascular disease (CVD).[10][11][12][13] The pro-oxidant effects of high cysteine/cystine levels are thought to contribute to endothelial dysfunction and atherosclerosis.

Comparison with Alternative Biomarkers: Cardiac Troponins

Cardiac troponins (cTnI and cTnT) are the gold-standard biomarkers for diagnosing acute myocardial infarction (AMI) due to their high specificity for myocardial injury.[14]

Table 2: Comparison of Plasma Cystine and Cardiac Troponins for Cardiovascular Disease

FeaturePlasma L-CystineCardiac Troponins (cTnI, cTnT)
Biomarker Type Indicator of oxidative stress and endothelial dysfunctionSpecific marker of myocardial necrosis
Sample Type Plasma or SerumSerum or Plasma
Normal Range Approximately 250-280 µmol/L (total cysteine)[10]Very low to undetectable in healthy individuals
Pathological Range Elevated levels (>300 µmol/L) associated with increased risk[10]Elevated levels indicate myocardial injury[14]
Clinical Utility Risk stratification for future cardiovascular eventsDiagnosis of acute myocardial infarction
Advantages Reflects underlying pathophysiology (oxidative stress)High sensitivity and specificity for myocardial damage
Disadvantages Not specific for acute events, influenced by diet/metabolismLevels rise after injury, not predictive of initial event
Experimental Protocols
  • Sample Collection and Preparation:

    • Collect whole blood and separate serum or plasma.

    • Samples can be stored at -20°C or -80°C if not analyzed immediately.[15][16][17]

  • ELISA Procedure:

    • Prepare standards and samples.

    • Add 100 µL of standards, controls, and samples to the appropriate wells of a microplate pre-coated with anti-cTnI antibodies.

    • Incubate for 1-2 hours at 37°C.

    • Wash the wells to remove unbound substances.

    • Add 100 µL of a biotinylated anti-cTnI antibody and incubate.

    • Wash the wells.

    • Add 100 µL of streptavidin-HRP conjugate and incubate.

    • Wash the wells.

    • Add 90 µL of TMB substrate solution and incubate in the dark.

    • Stop the reaction by adding 50 µL of stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of cTnI in the samples by comparing their absorbance to the standard curve.[15][16][17][18][19]

L-Cystine as a Biomarker of Oxidative Stress

The ratio of cystine to cysteine in plasma is a key indicator of the extracellular redox state. An increase in this ratio signifies a shift towards a more oxidizing environment, which is a hallmark of oxidative stress.

Comparison with Alternative Biomarkers: F2-Isoprostanes

F2-isoprostanes are prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid. They are considered one of the most reliable biomarkers of in vivo lipid peroxidation and oxidative stress.[20][21][22]

Table 3: Comparison of Plasma Cystine/Cysteine Ratio and F2-Isoprostanes for Oxidative Stress

FeaturePlasma Cystine/Cysteine RatioF2-Isoprostanes
Biomarker Type Indicator of extracellular redox stateMeasure of lipid peroxidation
Sample Type PlasmaPlasma, Urine, Exhaled Breath Condensate
Normal Range Varies depending on the study and analytical methodNormal plasma levels: ~0.035 ng/mL; Normal urine levels: ~1.6 ng/mg creatinine[23]
Pathological Range Increased ratio indicates oxidative stressElevated levels indicate oxidative stress
Advantages Reflects the overall redox environmentHighly specific for lipid peroxidation
Disadvantages Can be influenced by dietary intake of sulfur amino acidsMeasurement requires sophisticated techniques (GC-MS or LC-MS/MS)
Experimental Protocols
  • Sample Collection and Preparation:

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., butylated hydroxytoluene).

    • Centrifuge to separate plasma and store at -80°C.[23][24]

  • Sample Purification:

    • Acidify the plasma sample to pH 3.

    • Perform solid-phase extraction (SPE) to isolate the F2-isoprostanes.

  • Derivatization:

    • Convert the purified F2-isoprostanes to pentafluorobenzyl (PFB) esters.

    • Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[24]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Separate the different F2-isoprostane isomers on a capillary column.

    • Quantify the F2-isoprostanes using negative ion chemical ionization mass spectrometry by monitoring specific ions.[23][24][25]

Visualizing the Pathways and Workflows

Cysteine Metabolism and its Role in Oxidative Stress

The following diagram illustrates the central role of cysteine in cellular metabolism, including its incorporation into the major antioxidant glutathione (B108866) (GSH) and its oxidation to cystine.

cluster_redox Redox Cycling Met Methionine Hcy Homocysteine Met->Hcy Cys L-Cysteine Hcy->Cys Transsulfuration Cystine L-Cystine Cys->Cystine Oxidation GSH Glutathione (GSH) Cys->GSH Synthesis Prot Protein Synthesis Cys->Prot Taurine Taurine Cys->Taurine Cystine->Cys Reduction GSSG Glutathione Disulfide (GSSG) GSH->GSSG Oxidation GSSG->GSH Reduction ROS Reactive Oxygen Species (ROS) ROS->Cys Oxidizes ROS->GSH Oxidizes

Caption: Cysteine metabolism and its link to the glutathione antioxidant system.

Experimental Workflow for Biomarker Analysis

This diagram outlines the general workflow for the analysis of L-cystine and its alternative biomarkers from biological samples.

cluster_sample Sample Collection & Preparation cluster_analysis Biomarker Analysis cluster_data Data Analysis Sample Biological Sample (Blood, Urine, etc.) Preparation Sample Preparation (e.g., Centrifugation, Lysis) Sample->Preparation Extraction Analyte Extraction / Purification Preparation->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Measurement Instrumental Analysis (LC-MS/MS, GC-MS, ELISA) Derivatization->Measurement Quantification Quantification Measurement->Quantification Interpretation Clinical Interpretation Quantification->Interpretation

Caption: General experimental workflow for biomarker measurement.

References

comparative study of enzyme kinetics with meso-cystine as a substrate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the enzymatic processing of meso-cystine compared to its L-isomer, focusing on the roles of Cystathionine (B15957) γ-lyase and D-amino acid oxidase.

Introduction

Cystine, a disulfide-linked dimer of cysteine, exists in three stereoisomeric forms: L-cystine, D-cystine, and this compound. While the metabolism of L-cystine is well-documented, the enzymatic kinetics of this compound are less characterized. This guide provides a comparative analysis of the known enzymatic pathways for L-cystine and the potential metabolic routes for this compound, offering valuable insights for researchers in drug development and metabolic studies. The primary enzymes discussed are Cystathionine γ-lyase (CGL), a key player in sulfur amino acid metabolism, and D-amino acid oxidase (DAAO), which acts on D-amino acids.

Enzyme Kinetics: A Comparative Overview

The enzymatic breakdown of cystine isomers is crucial for maintaining cellular redox balance and supplying cysteine for various metabolic processes. The stereochemistry of the substrate significantly influences enzyme-substrate interactions and, consequently, the kinetic parameters of the reaction.

Cystathionine γ-lyase (CGL)

Cystathionine γ-lyase (EC 4.4.1.1), also known as cystathionase, is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a central role in the transsulfuration pathway. While its primary role is the conversion of cystathionine to cysteine, it also exhibits activity towards L-cystine. Research has shown that L-cystine is a preferred substrate for β-elimination by CGL compared to L-cysteine.[1]

Table 1: Kinetic Parameters of Cystathionine γ-lyase with L-Cystine

Enzyme SourceSubstrateKm (mM)Vmax (units/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
Rat LiverL-Cystine0.22N/A1.346093Stipanuk et al. (2019)[1]
HumanL-CystineMarginal reactivity reportedN/AN/AN/ASteegborn et al. (1999)

N/A: Not available in the cited source.

D-amino acid oxidase (DAAO)

Given that this compound is a heterodimer of L-cysteine and D-cysteine, D-amino acid oxidase (DAAO; EC 1.4.3.3) is a highly relevant enzyme for its metabolism. DAAO is a flavoprotein that catalyzes the oxidative deamination of D-amino acids.[3][4][5][6][7] Human DAAO has been shown to be active on D-cysteine, suggesting it could potentially act on the D-cysteine moiety of this compound, leading to its breakdown.[3][4][6]

Table 2: Kinetic Parameters of Human D-amino acid oxidase (hDAAO) with D-cysteine

Enzyme SourceSubstrateApparent Km (mM)Apparent kcat (s-1)kcat/Km (M-1s-1)Reference
HumanD-Cysteine0.7 - 0.815.3 - 2019125 - 28571Molla et al. (2006), Murtas et al. (2017)[3][4][6]

Signaling and Metabolic Pathways

The metabolism of cystine isomers is integrated into central cellular pathways, influencing redox homeostasis and the availability of cysteine for protein and glutathione (B108866) synthesis.

Metabolic Pathways of Cystine Isomers cluster_L_Cystine L-Cystine Metabolism cluster_meso_Cystine Potential this compound Metabolism L-Cystine L-Cystine CGL CGL L-Cystine->CGL Substrate L-Cysteine L-Cysteine Glutathione, Proteins Glutathione, Proteins L-Cysteine->Glutathione, Proteins CGL->L-Cysteine Product This compound This compound CGL_meso CGL This compound->CGL_meso Substrate (Hypothesized) DAAO DAAO This compound->DAAO Substrate (on D-moiety) L-Cysteine + D-Cysteine L-Cysteine + D-Cysteine Further Metabolism Further Metabolism L-Cysteine + D-Cysteine->Further Metabolism CGL_meso->L-Cysteine + D-Cysteine Products Products (keto acid, NH3, H2O2) Products (keto acid, NH3, H2O2) DAAO->Products (keto acid, NH3, H2O2)

Caption: Metabolic pathways for L-cystine and potential routes for this compound.

Experimental Protocols

Accurate determination of enzyme kinetics relies on robust and well-defined experimental protocols. Below are generalized methodologies for assaying CGL and DAAO activity.

Cystathionine γ-lyase (CGL) Assay

This protocol is based on the detection of pyruvate (B1213749) produced from the β-elimination reaction with L-cystine.

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.2), pyridoxal phosphate (PLP), and varying concentrations of L-cystine.

  • Enzyme Addition: Initiate the reaction by adding a purified CGL enzyme preparation.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C).

  • Reaction Termination: Stop the reaction at various time points by adding an acid (e.g., trichloroacetic acid).

  • Pyruvate Detection: The amount of pyruvate formed is determined by reacting it with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored phenylhydrazone, which can be quantified spectrophotometrically.

  • Data Analysis: Determine initial velocities from the rate of pyruvate formation at each substrate concentration and calculate Km and Vmax using non-linear regression analysis of the Michaelis-Menten equation.

D-amino acid oxidase (DAAO) Assay

This protocol describes a common method for measuring DAAO activity based on the production of hydrogen peroxide (H₂O₂).[8][9][10]

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing disodium (B8443419) pyrophosphate buffer (pH 8.5), a fluorometric probe (e.g., Amplex Red), horseradish peroxidase (HRP), and varying concentrations of the D-amino acid substrate (e.g., D-cysteine).[8][9][10]

  • Enzyme Addition: Initiate the reaction by adding the DAAO enzyme preparation.

  • Kinetic Measurement: Immediately measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm) in a microplate reader in kinetic mode at a constant temperature (e.g., 25°C).[11]

  • Data Analysis: The rate of H₂O₂ production is proportional to the rate of increase in fluorescence. Calculate initial velocities and subsequently Km and Vmax by fitting the data to the Michaelis-Menten equation.

General Experimental Workflow for Enzyme Kinetics Prepare Reagents Prepare Reagents Set up Reaction Mixtures Set up Reaction Mixtures Prepare Reagents->Set up Reaction Mixtures Buffer, Substrate, Cofactors Initiate Reaction Initiate Reaction Set up Reaction Mixtures->Initiate Reaction Add Enzyme Incubate & Monitor Incubate & Monitor Initiate Reaction->Incubate & Monitor Constant Temperature Stop Reaction & Detect Product Stop Reaction & Detect Product Incubate & Monitor->Stop Reaction & Detect Product Time points or Kinetic Read Data Analysis Data Analysis Stop Reaction & Detect Product->Data Analysis Quantify Product Determine Kinetic Parameters Determine Kinetic Parameters Data Analysis->Determine Kinetic Parameters Michaelis-Menten Plot

Caption: A generalized workflow for determining enzyme kinetic parameters.

Conclusion

The enzymatic metabolism of this compound presents an intriguing area of study with implications for understanding cellular redox control and the development of novel therapeutics. While direct comparative kinetic data for this compound with key enzymes like CGL are limited in contemporary literature, the known activity of DAAO on D-cysteine provides a strong rationale for a distinct metabolic pathway for this isomer compared to L-cystine.

Future research should focus on revisiting the direct comparison of CGL activity on L-cystine and this compound to quantify the kinetic parameters. Furthermore, detailed kinetic studies of DAAO with this compound as a substrate are warranted to fully elucidate its metabolic fate. A comprehensive understanding of these enzymatic processes will be invaluable for the rational design of drugs targeting sulfur amino acid metabolism and for clarifying the physiological roles of less common stereoisomers of essential biomolecules.

References

A Guide to Inter-Laboratory Comparison of Meso-Cystine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and laboratory performance for the measurement of meso-cystine, a critical biomarker for the diagnosis and therapeutic monitoring of cystinosis. The information presented is synthesized from peer-reviewed publications and external quality assessment (EQA) scheme reports to aid in the selection and implementation of reliable analytical methods.

Executive Summary

The accurate quantification of intracellular this compound, primarily in leukocytes, is essential for managing patients with cystinosis. While various analytical methods have been employed, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most widely used technique due to its high specificity and sensitivity. However, significant inter-laboratory variability exists, underscoring the importance of standardized protocols and participation in proficiency testing programs. This guide summarizes key performance data from both multi-laboratory surveys and individual validated methods to provide a comprehensive overview of the current state of this compound measurement.

Quantitative Performance Data

The following tables summarize the performance of this compound measurement methods from an inter-laboratory perspective, based on data from the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) proficiency testing scheme, as well as from individual laboratory validations.

Table 1: Inter-Laboratory Performance Data from ERNDIM "Cystine in White Blood Cells" Scheme

Performance Metric2023 Report[1]2020 Report[2]2012 Report2011 Report
Number of Datasets 3936Not Specified37
Inter-lab CV (%) 30.722.525.3[3]14.1[4]
Mean Lab Precision (CV%) 9.813.99.1 (cystine)[3]10.5 (cystine)[4]
Mean Recovery (%) 10198Not Specified95[4]
Median Linearity (r) 0.9890.9950.993 (cystine)[3]Not Specified

Table 2: Performance Characteristics of Validated LC-MS/MS Methods from Individual Laboratories

ParameterMethod 1 (Canbay et al., 2020)[3][5]Method 2 (Chabli et al.)[2]Method 3 (Gaspari et al., 2012)[6]Method 4 (Agilent Technologies)[7][8]
Cell Type LeukocytesGranulocytesGranulocytesWhite Blood Cells
Derivatization NoYes (Butylation)Yes (Di-butylation)No
Linearity Range 0.078–100 µMUp to 50 µMUp to 50 µmol/L0.02–4 µM
LOD 0.0192 µMNot SpecifiedNot SpecifiedNot Specified
LOQ 0.0582 µMNot SpecifiedNot Specified0.02 µM
Intra-day CV (%) ≤102.9~6<6.2
Inter-day CV (%) ≤105.7~6<5.0
Recovery (%) 94–106Not Specified>9889-114 (Accuracy)

Experimental Protocols

The majority of clinical laboratories utilize LC-MS/MS for this compound quantification.[9] While specific parameters may vary, the general workflow involves leukocyte isolation, cell lysis and protein precipitation, followed by chromatographic separation and mass spectrometric detection.

Leukocyte Isolation

Two primary methods for leukocyte isolation are employed:

  • Mixed Leukocytes: This traditional method involves the isolation of a mixed population of white blood cells. It must be performed promptly after blood collection to ensure sample stability.[10]

  • Granulocytes: This method isolates a specific subset of leukocytes and has been shown to be more sensitive.[10] An immunomagnetic purification of granulocytes allows for overnight shipping of whole blood samples prior to analysis, improving logistical flexibility.[1]

Sample Preparation

A common sample preparation workflow is as follows:

  • Cell Lysis: Isolated leukocytes are lysed, often through sonication, to release intracellular contents.

  • Protein Precipitation: A precipitating agent, such as sulfosalicylic acid (SSA) or trichloroacetic acid (TCA), is added to the lysate to remove proteins.[3][11] 12% TCA has been reported to provide high sensitivity.[3]

  • Internal Standard Addition: A stable isotope-labeled internal standard (e.g., d6-cystine or d4-cystine) is added to the supernatant to correct for matrix effects and variations in instrument response.[2][11]

  • Derivatization (Optional): Some methods employ a derivatization step, such as butylation, to improve the chromatographic properties and sensitivity of this compound.[2][6] However, methods without derivatization have also been successfully validated.[3][5]

LC-MS/MS Analysis
  • Chromatography: Reversed-phase liquid chromatography is typically used to separate this compound from other components in the sample extract.

  • Mass Spectrometry: A triple quadrupole or high-resolution accurate mass (HRAM) mass spectrometer is used for detection.[8] Detection is typically performed in positive ion mode using multiple reaction monitoring (MRM) for triple quadrupole instruments.

Visualizing the Workflow and Comparison

The following diagrams illustrate the typical experimental workflow for this compound measurement and the structure of an inter-laboratory comparison study.

Experimental_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical blood_sample Whole Blood Sample leukocyte_isolation Leukocyte Isolation (Mixed or Granulocytes) blood_sample->leukocyte_isolation lysis Cell Lysis & Protein Precipitation leukocyte_isolation->lysis internal_standard Add Internal Standard lysis->internal_standard derivatization Derivatization (Optional) internal_standard->derivatization lcms LC-MS/MS Analysis derivatization->lcms data_analysis Data Analysis & Quantification lcms->data_analysis report Report Result (nmol ½ cystine/mg protein) data_analysis->report

Caption: A generalized workflow for the measurement of this compound in leukocytes.

Interlab_Comparison cluster_labs Participating Laboratories organizer EQA Organizer (e.g., ERNDIM) sample_prep Preparation of Proficiency Testing Samples organizer->sample_prep distribution Distribution to Participating Labs sample_prep->distribution lab1 Lab A distribution->lab1 lab2 Lab B distribution->lab2 lab3 Lab C distribution->lab3 lab_n Lab ... distribution->lab_n analysis Sample Analysis (using routine method) lab1->analysis lab2->analysis lab3->analysis lab_n->analysis results Submission of Results analysis->results comparison Statistical Analysis & Performance Comparison results->comparison report Issuance of Performance Reports comparison->report report->organizer

References

A Comparative Guide to Meso-Cystine and N-Acetylcysteine as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of therapeutic agents targeting oxidative stress and cysteine replenishment, N-acetylcysteine (NAC) is a well-established and extensively researched compound.[1][2][3] It is widely recognized for its role as an antidote for acetaminophen (B1664979) overdose, its mucolytic properties, and its broad antioxidant functions.[1][3][4] Meso-cystine, a stereoisomer of L-cystine, is a less-studied but emerging compound with potential therapeutic applications rooted in its antioxidant capabilities. This guide provides an objective, data-supported comparison of this compound and N-acetylcysteine, focusing on their mechanisms of action, therapeutic efficacy, and the experimental evidence supporting their use.

N-Acetylcysteine (NAC) is the N-acetylated derivative of the amino acid L-cysteine.[2] It serves as a prodrug to L-cysteine, which is a crucial precursor for the synthesis of glutathione (B108866) (GSH), the body's primary endogenous antioxidant.[2][3] Its therapeutic utility is well-documented, particularly in preventing liver damage from acetaminophen toxicity by restoring depleted GSH stores.[1][3][5]

This compound is the disulfide-linked dimer of cysteine that contains both a D- and an L-cysteine stereoisomer. While naturally occurring cystine is typically the L,L-isomer, the meso form presents a different stereochemistry that may influence its metabolic fate and therapeutic action. Research into this compound is less extensive, but it is explored for its antioxidant properties and as a component in dietary supplements and cosmetics.

Comparative Data on Efficacy and Mechanism

The following tables summarize the available quantitative data to facilitate a direct comparison between NAC and this compound and related cystine-based compounds.

Table 1: Comparison of Mechanistic and Therapeutic Properties
FeatureN-Acetylcysteine (NAC)This compound / Cystine-based Precursors
Primary Mechanism Prodrug to L-cysteine; increases intracellular glutathione (GSH) synthesis.[2][3]Direct source of cysteine (upon reduction); may increase intracellular GSH.
Glutathione Synthesis Directly supports GSH synthesis after deacetylation to L-cysteine.[2][3]Potentially supports GSH synthesis, but the metabolic processing of the D-cysteine component is unclear and may not contribute.[6]
Direct Antioxidant Action Poor direct scavenger of oxidants, but can act as a direct antioxidant for species like NO₂ and HOX under conditions of severe GSH depletion.[2]Possesses antioxidant properties, though specific scavenging capabilities are not well-documented.
Cellular Uptake Promotes the uptake of cystine from the culture medium.[7]Serves as a substrate for the cystine-glutamate antiporter (system xc-).[1]
Primary Clinical Use Antidote for acetaminophen toxicity; mucolytic agent in respiratory conditions.[1][3]Primarily used in dietary supplements and cosmetics; therapeutic applications are still under investigation.
Table 2: Experimental Data on Glutathione Restoration

This table presents data from a study comparing a cystine-based GSH precursor (F1) with NAC in vascular smooth muscle cells (VSMC) subjected to oxidative stress.

Treatment GroupIntracellular Glutathione (GSH) Level (% of Control)
Control 100%
Spermine (B22157) (Oxidative Stress Inducer) ~40%
Spermine + NAC (200 µg/ml) ~40% (No significant restoration)[8][9]
Spermine + F1 (Cystine-based precursor, 200 µg/ml) ~100% (Full restoration)[8][9]

Data adapted from Sinha-Hikim et al., Am J Physiol Cell Physiol, 2010. The study used a novel cystine-based precursor (F1) fortified with selenomethionine.[8][9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of both NAC and this compound are primarily linked to their ability to influence the cellular redox state, particularly through the glutathione synthesis pathway.

N-Acetylcysteine (NAC) Mechanism

NAC is readily transported into cells where it is deacetylated to form L-cysteine. This L-cysteine is the rate-limiting substrate for the synthesis of glutathione, a tripeptide that plays a central role in detoxifying reactive oxygen species (ROS) and electrophilic compounds.

NAC_Pathway extracellular Extracellular Space intracellular Intracellular Space nac_ext N-Acetylcysteine (NAC) transporter Cellular Uptake nac_ext->transporter Transport nac_int NAC transporter->nac_int deacetylase Deacetylase nac_int->deacetylase cysteine L-Cysteine deacetylase->cysteine Provides gcl Glutamate-Cysteine Ligase (GCL) cysteine->gcl Rate-limiting substrate gss Glutathione Synthetase gcl->gss Forms γ-glutamylcysteine gsh Glutathione (GSH) gss->gsh antioxidant Antioxidant Defense (ROS Neutralization) gsh->antioxidant Enables

NAC Cellular Uptake and Glutathione Synthesis Pathway.
This compound Mechanism

This compound is transported into the cell, likely via the system xc- antiporter which exchanges extracellular cystine for intracellular glutamate.[1] Once inside, the disulfide bond is reduced to yield one molecule of L-cysteine and one molecule of D-cysteine. While the L-cysteine can directly enter the glutathione synthesis pathway, the metabolic fate of D-cysteine is less clear and it is not believed to be a substrate for glutathione synthesis.[6]

MesoCystine_Pathway extracellular Extracellular Space intracellular Intracellular Space meso_ext This compound transporter System xc- Antiporter meso_ext->transporter Transport meso_int This compound transporter->meso_int reduction Reduction (e.g., by Thioredoxin) meso_int->reduction l_cysteine L-Cysteine reduction->l_cysteine d_cysteine D-Cysteine reduction->d_cysteine gsh_pathway Glutathione Synthesis l_cysteine->gsh_pathway Contributes to other_pathways Other Metabolic Pathways d_cysteine->other_pathways Metabolized via

This compound Cellular Uptake and Metabolic Fate.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the comparison.

Protocol 1: Assessment of Intracellular Glutathione Levels

This protocol describes a general method for quantifying intracellular GSH, similar to that used in studies assessing the efficacy of cysteine precursors.

  • Cell Culture and Treatment:

    • Human aortic vascular smooth muscle cells (VSMC) are cultured in standard medium.

    • Cells are seeded in 6-well plates and allowed to adhere for 24 hours.

    • To induce oxidative stress, cells are exposed to a uremic toxin like spermine (15 µM) for 24 hours.

    • Concurrently, treatment groups are exposed to various concentrations (e.g., 50, 100, 200, 500 µg/ml) of NAC or a cystine-based precursor. A vehicle control group is also maintained.[9]

  • Sample Preparation:

    • After treatment, the culture medium is removed, and cells are washed twice with ice-cold phosphate-buffered saline (PBS).

    • Cells are scraped into a metaphosphoric acid solution to precipitate proteins and stabilize GSH.

    • The cell lysate is centrifuged at high speed (e.g., 14,000 g) for 15 minutes at 4°C.

  • GSH Quantification:

    • The supernatant is collected for analysis.

    • Total glutathione (GSH + GSSG) is measured using a commercially available kit, often based on the Tietze method.

    • This enzymatic recycling assay uses glutathione reductase to reduce GSSG to GSH. The total GSH is then reacted with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.

    • A standard curve is generated using known concentrations of GSH to quantify the levels in the samples.

    • Results are typically normalized to the total protein content of the cell lysate.

Workflow for Quantifying Intracellular Glutathione.

Conclusion and Future Directions

N-acetylcysteine is a well-characterized therapeutic agent with a robust body of evidence supporting its use as a cysteine donor for glutathione synthesis. Its efficacy in treating acetaminophen overdose is a cornerstone of its clinical application.

This compound presents an alternative, though far less studied, means of delivering cysteine. The key differentiator lies in its stereochemistry and direct provision of cystine to the cell. The single comparative study available suggests that a cystine-based precursor may be more effective than NAC at restoring GSH levels under certain conditions of oxidative stress, a finding that warrants further investigation.[8][9] However, a critical knowledge gap exists regarding the in vivo bioavailability, pharmacokinetics, and the metabolic fate of the D-cysteine component of this compound.

For drug development professionals, NAC remains the benchmark cysteine prodrug. However, the potential for cystine-based compounds like this compound to offer enhanced or differential activity, particularly in contexts beyond acute toxicity, makes them an intriguing area for future research. Direct, head-to-head preclinical and clinical studies are necessary to fully elucidate the comparative therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of meso-Cystine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of meso-cystine. While this compound is not always classified as a hazardous substance, it is imperative to manage its disposal responsibly to ensure laboratory safety and environmental compliance.[1][2] These protocols are designed to supplement, not replace, institution-specific guidelines from your Environmental Health and Safety (EHS) department.

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1][3]

  • Ventilation: Conduct all handling and waste segregation activities in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation.[3][4]

  • Spill Management: In the event of a spill, restrict access to the area. For solid this compound, carefully sweep up the material to avoid generating dust and place it into a designated hazardous waste container.[1][4] Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[3]

Waste Characterization and Regulatory Compliance

The individual laboratory worker is responsible for the proper characterization and disposal of chemical waste.[2][4] Although this compound and other common amino acids may not be explicitly listed as hazardous, they should not be disposed of down the drain or in regular trash.[1][5] Treat all chemical waste, including this compound, as potentially hazardous and manage it through your institution's EHS program.[1][5]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through your institution's licensed professional waste disposal service.[2][4]

1. Waste Segregation:

  • Solid Waste: Collect unused or expired solid this compound, along with any contaminated disposables like weigh boats, gloves, and wipes, in a designated solid hazardous waste container.[3]

  • Aqueous/Liquid Waste: Collect all solutions containing this compound in a designated aqueous hazardous waste container.[3] Do not mix with incompatible waste streams, such as strong oxidizing agents.[6][7]

2. Containerization:

  • Use chemically compatible, leak-proof containers with secure screw-on caps, obtained from your EHS department.[1][5]

  • Ensure waste containers are clean and dry before use to prevent unintended reactions.[1]

  • Keep containers closed except when adding waste. Open funnels should not be left in containers.[5][6]

3. Labeling:

  • Clearly label all waste containers with a hazardous waste tag provided by your institution.[1][5]

  • The label must include the full chemical name, "this compound," avoiding abbreviations or formulas.[1] List all contents if it is a mixture.

  • Indicate the quantity of waste and the date of accumulation.[1][6]

4. Storage:

  • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[5]

  • Use secondary containment bins to segregate incompatible waste types (e.g., acids from bases).[5][6]

  • The SAA must be under the control of the laboratory and away from sinks or floor drains.[5]

5. Disposal of Empty Containers:

  • Thoroughly empty the original this compound container.[6]

  • Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).[4][6]

  • Crucially, collect all rinsate as hazardous liquid waste. [3][6]

  • After rinsing, deface or remove the original label.[4][6] The clean, de-labeled container can then be disposed of as regular laboratory glass or plastic waste.[4]

6. Arranging for Pickup:

  • Request a waste pickup from your EHS department when the container is nearly full (typically ¾ full) or according to your institution's specific time limits for storage.[6]

Disposal and Safety Parameters

The following table summarizes key information for the proper handling and disposal of this compound.

ParameterGuidelineSource
Waste Classification Treat as a non-hazardous chemical to be disposed of via the institutional chemical waste stream. Do not dispose of in regular trash or down the drain.[1][2][5]
PPE Safety goggles with side-shields, chemical-resistant gloves, lab coat.[1][3][4]
Container Type Chemically compatible, leak-proof container with a secure lid.[1][5]
Labeling Requirements Use institutional hazardous waste tags. Must include full chemical name ("this compound"), quantity, and date.[1][5][6]
Incompatible Materials Strong oxidizing agents.[7]
Empty Container Rinsate Must be collected as hazardous liquid waste.[3][4][6]
This compound Disposal Workflow

The diagram below illustrates the logical workflow and decision-making process for the proper disposal of this compound and its associated waste materials.

Diagram: this compound Disposal Workflow start Identify this compound Waste waste_type What is the nature of the waste? start->waste_type solid Solid Waste (Unused chemical, contaminated gloves, weigh boats, etc.) waste_type->solid Solid liquid Liquid Waste (Aqueous solutions) waste_type->liquid Liquid empty Empty Original Container waste_type->empty Empty Container solid_container 1. Place in compatible, sealed SOLID waste container. 2. Label container with full chemical name and date. solid->solid_container liquid_container 1. Place in compatible, sealed LIQUID waste container. 2. Label container with full chemical name and date. liquid->liquid_container rinse 1. Triple-rinse with an appropriate solvent. 2. Collect ALL rinsate as hazardous liquid waste. empty->rinse store Store sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). solid_container->store liquid_container->store rinse->liquid_container Add rinsate to liquid waste deface 3. Deface or remove original label. rinse->deface dispose_container Dispose of clean container in normal laboratory trash/recycling. deface->dispose_container pickup Arrange for pickup by institutional EHS for final disposal. store->pickup

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of meso-Cystine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and Exposure Controls

When handling meso-cystine, adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended personal protective equipment and engineering controls to minimize exposure.

Control Specification Purpose
Engineering Controls Well-ventilated areaTo minimize inhalation of dust particles.
Eye/Face Protection Safety glasses with side shields or chemical safety gogglesTo protect eyes from dust particles.
Skin Protection - Laboratory coat- Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact with the substance.
Respiratory Protection Generally not required under normal use and with adequate ventilation. If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) may be used.To prevent inhalation of dust.
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.To prevent ingestion.

Operational and Disposal Plans: A Step-by-Step Workflow

Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory. The following workflow provides a procedural, step-by-step guide for these operations.

G Safe Handling and Disposal Workflow for this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_storage Storage of Solid prep 1. Preparation - Don appropriate PPE - Ensure good ventilation weigh 2. Weighing and Handling - Handle in a designated area - Avoid generating dust prep->weigh dissolve 3. Dissolution - Add solid to solvent slowly - Mix gently to dissolve weigh->dissolve spill 3. Spill Cleanup - Sweep up solid spills - Absorb liquid spills - Collect in a sealed container weigh->spill If spill occurs storage_sol 4. Solution Storage - Store in a tightly sealed container - Label clearly dissolve->storage_sol waste_solid 1. Solid Waste - Collect in a labeled, sealed container dispose 4. Final Disposal - Dispose of as non-hazardous waste - Follow institutional and local regulations waste_solid->dispose waste_sol 2. Solution Waste - Collect in a labeled, sealed container waste_sol->dispose spill->dispose store 1. Storage Conditions - Keep container tightly closed - Store in a cool, dry place - Protect from light

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Reactant of Route 1
Reactant of Route 1
meso-Cystine
Reactant of Route 2
meso-Cystine

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